p-Methylcinnamaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-8H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOUYOVAEBQFHU-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862681 | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Yellowish crystals | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 °C. @ 25.00 mm Hg | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; moderately soluble in oils, moderately soluble (in ethanol) | |
| Record name | p-Methylcinnamaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/562/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1504-75-2, 56578-35-9 | |
| Record name | p-Methyl cinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(4-Methylphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenal, 3-(4-methylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methlycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLCINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9006RI7I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
41.5 °C | |
| Record name | 3-(4-Methylphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(E)-3-(4-methylphenyl)prop-2-enal structural analysis
An In-depth Technical Guide to the Structural Analysis of (E)-3-(4-methylphenyl)prop-2-enal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula
(E)-3-(4-methylphenyl)prop-2-enal, a derivative of cinnamaldehyde, belongs to a class of organic compounds known as chalcones and their precursors, which are of significant interest in medicinal chemistry and materials science.[1][2] The molecule's structure, characterized by a para-substituted phenyl ring conjugated with an α,β-unsaturated aldehyde, dictates its chemical reactivity, biological activity, and physical properties. A precise and comprehensive structural analysis is therefore not merely an academic exercise but a foundational requirement for any application, from designing novel therapeutic agents to developing new materials.[3][4]
This guide provides an integrated, multi-technique approach to the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal. We will move beyond simple data reporting to explain the causal relationships behind methodological choices, ensuring a robust and self-validating analytical workflow. The techniques discussed—spectroscopic and crystallographic—are complementary, each providing a unique piece of the structural puzzle.
Core Physicochemical & Computed Properties
A foundational understanding begins with the molecule's basic properties. These data are crucial for sample preparation, dosage calculations, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem[5] |
| Molecular Weight | 146.19 g/mol | PubChem[5] |
| CAS Number | 1504-75-2 | ChemicalBook[6] |
| Appearance | Solid (typical for this class) | Inferred |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | PubChem[5] |
| Synonyms | p-Methylcinnamaldehyde, 3-(p-tolyl)prop-2-enal | PubChem[5] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[5] |
| Complexity | 141 | PubChem[5] |
Spectroscopic Characterization: A Multi-Faceted Approach
Spectroscopy provides detailed information about the molecule's functional groups, connectivity, and electronic environment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For (E)-3-(4-methylphenyl)prop-2-enal, the most informative region of the spectrum is where the carbonyl (C=O) and alkene (C=C) stretches appear. The conjugation of the carbonyl group with both the phenyl ring and the propenal double bond is a critical structural feature that directly influences the C=O stretching frequency. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and shifting its absorption to a lower wavenumber (frequency) compared to a simple saturated aldehyde.[7][8][9][10] This shift is a key diagnostic indicator.
Expected IR Absorptions for (E)-3-(4-methylphenyl)prop-2-enal
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3050-3000 | Aromatic & Vinylic C-H Stretch | Medium | C-H bonds on the phenyl ring and C=C double bond. |
| ~2920-2850 | Aliphatic C-H Stretch | Medium | C-H bonds of the methyl (-CH₃) group. |
| ~2830 & ~2720 | Aldehydic C-H Stretch (Fermi Doublet) | Medium, Sharp | A highly diagnostic pair of peaks for an aldehyde C-H bond. The ~2720 cm⁻¹ peak is particularly useful.[7][8] |
| 1710-1685 | C=O Stretch (α,β-unsaturated) | Strong, Sharp | Key diagnostic peak. Frequency is lowered from the typical ~1730 cm⁻¹ of saturated aldehydes due to conjugation.[9][10] |
| ~1625 | C=C Stretch (Vinylic) | Medium-Strong | Corresponds to the double bond in the propenal chain. |
| ~1600, ~1495 | C=C Stretch (Aromatic) | Medium | Skeletal vibrations of the para-substituted phenyl ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, powdered sample of (E)-3-(4-methylphenyl)prop-2-enal directly onto the ATR crystal (e.g., diamond or germanium). No solvent or pellet pressing is required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal.
-
Analysis: Acquire the sample spectrum over the range of 4000-650 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: ¹H and ¹³C NMR are unparalleled for establishing the precise connectivity of atoms. For (E)-3-(4-methylphenyl)prop-2-enal, ¹H NMR will confirm the trans (E) stereochemistry of the double bond through the large coupling constant (J-value) between the vinylic protons. The chemical shifts of the protons and carbons provide detailed information about their electronic environment, with deshielding effects observed for atoms near the electronegative oxygen and within the conjugated system.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |
| ~9.7 | Doublet (d) | 1H | Aldehyde (-CHO) | Coupled to the adjacent vinylic proton (Hβ). J ≈ 7.5 Hz. Highly deshielded due to the electronegative oxygen. |
| ~7.5 | Doublet (d) | 2H | Aromatic (H-2, H-6) | Protons on the phenyl ring ortho to the propenal group. |
| ~7.4 | Doublet of Doublets (dd) | 1H | Vinylic (Hα) | Coupled to the aldehyde proton and the other vinylic proton (Hβ). Jα,β ≈ 15-16 Hz, Jα,CHO ≈ 7.5 Hz. |
| ~7.2 | Doublet (d) | 2H | Aromatic (H-3, H-5) | Protons on the phenyl ring meta to the propenal group. |
| ~6.7 | Doublet of Doublets (dd) | 1H | Vinylic (Hβ) | Coupled to Hα. The large coupling constant (J ≈ 15-16 Hz) is definitive for the trans (E) configuration.[11] |
| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) | Protons of the methyl group on the phenyl ring. |
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~194 | C=O | Aldehyde carbonyl carbon, highly deshielded.[9] |
| ~153 | Cβ | Vinylic carbon attached to the phenyl ring. |
| ~142 | C-4 (Aromatic) | Quaternary aromatic carbon attached to the methyl group. |
| ~132 | C-1 (Aromatic) | Quaternary aromatic carbon attached to the propenal chain. |
| ~130 | C-3, C-5 (Aromatic) | Aromatic CH carbons. |
| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons. |
| ~128 | Cα | Vinylic carbon adjacent to the carbonyl group. |
| ~21.5 | -CH₃ | Methyl carbon.[12] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
Expertise & Causality: UV-Vis spectroscopy is highly effective for analyzing compounds with conjugated π-systems.[13][14] The extended conjugation in (E)-3-(4-methylphenyl)prop-2-enal—spanning the phenyl ring, the C=C double bond, and the C=O group—significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[15][16] This allows the molecule to absorb UV light, promoting a π → π* electronic transition. The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation; larger conjugated systems absorb at longer wavelengths.[17]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or hexane.
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A typical concentration is in the micromolar (10⁻⁵ to 10⁻⁶ M) range.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Measurement: Fill a second quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.
-
Analysis: Identify the wavelength of maximum absorbance, λmax. For (E)-3-(4-methylphenyl)prop-2-enal, a strong absorption peak is expected in the 280-320 nm range, characteristic of its extended styryl-like chromophore.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Expertise & Causality: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns. Electron Ionization (MS) is a common technique that bombards the molecule with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which can then break apart in predictable ways. The fragmentation pattern is a fingerprint that helps confirm the structure.
Expected Mass Spectrum Data (Electron Ionization)
| m/z (mass-to-charge ratio) | Interpretation | Rationale |
| 146 | [M]⁺• (Molecular Ion) | The parent peak, corresponding to the intact molecule C₁₀H₁₀O⁺•. Its presence confirms the molecular weight. |
| 145 | [M-H]⁺ | Loss of a single hydrogen atom, often the aldehydic proton. A very common fragmentation for aldehydes.[18] |
| 131 | [M-CH₃]⁺ | Loss of the methyl group from the tolyl ring. |
| 117 | [M-CHO]⁺ | Loss of the formyl radical (-CHO), a characteristic fragmentation of aldehydes. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment resulting from cleavage of the propenal side chain, characteristic of toluene-like structures. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an electron ionization source).
-
Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected, generating the mass spectrum.
Definitive Structure: X-ray Crystallography
Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity and functional groups, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic positions in the solid state.[4] This technique is the gold standard for determining bond lengths, bond angles, and the overall conformation and planarity of the molecule. For chalcone-like structures, crystallography confirms the E-configuration of the double bond and reveals the extent of planarity enforced by the conjugated system.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (Rate-Limiting Step): The primary challenge is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or solvent layering techniques. A range of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using direct methods or Patterson methods and then refined to best fit the experimental data, yielding the final molecular structure.[19]
Integrated Analytical Workflow
No single technique provides the complete picture. The synergy between these methods forms a robust, self-validating workflow for structural elucidation.
Caption: Integrated workflow for the structural elucidation of (E)-3-(4-methylphenyl)prop-2-enal.
Safety & Handling
As with any chemical substance, proper safety protocols must be observed. (E)-3-(4-methylphenyl)prop-2-enal and its analogues are organic aldehydes and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[20]
Conclusion
The structural analysis of (E)-3-(4-methylphenyl)prop-2-enal is a quintessential example of modern chemical characterization. It requires a logical, multi-pronged strategy where each analytical technique provides distinct yet complementary data. IR and UV-Vis spectroscopy rapidly confirm key functional and electronic features, while mass spectrometry establishes the molecular weight and fragmentation pathways. NMR spectroscopy provides the definitive map of atomic connectivity and stereochemistry in solution. Finally, when a suitable crystal can be obtained, X-ray crystallography offers the ultimate proof of the three-dimensional structure. By integrating these techniques, researchers can achieve an unambiguous and comprehensive understanding of the molecule, which is the absolute prerequisite for its successful application in drug discovery and beyond.
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4-Methylcinnamaldehyde physical and chemical properties
An In-depth Technical Guide on 4-Methylcinnamaldehyde
This guide provides a comprehensive overview of the physical and chemical properties of 4-Methylcinnamaldehyde, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to support advanced research and application.
Introduction
4-Methylcinnamaldehyde, systematically known as (E)-3-(4-methylphenyl)prop-2-enal, is an aromatic aldehyde.[1] It belongs to the cinnamaldehydes class of organic compounds.[1] This compound is of significant interest due to its characteristic odor and flavor profiles, leading to its use as a flavoring and fragrance agent.[1][2] Its chemical structure, featuring a substituted aromatic ring conjugated with an unsaturated aldehyde, makes it a valuable subject for studies in organic synthesis and medicinal chemistry.
Physicochemical Properties
The physical and chemical characteristics of 4-Methylcinnamaldehyde are fundamental to its handling, application, and reactivity. These properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1][3][4] |
| Molecular Weight | 146.19 g/mol | [1][5] |
| Appearance | Yellowish crystals or solid | [1] |
| Melting Point | 41.5 °C to 48 °C | [1][3] |
| Boiling Point | 154 °C @ 25 mmHg; 239.9 °C (calculated) | [1][3] |
| Solubility | Insoluble in water; moderately soluble in oils and ethanol | [1][2] |
| Density | 1.047 g/mL at 25 °C (for α-methylcinnamaldehyde) | |
| Refractive Index | n20/D 1.605 (for α-methylcinnamaldehyde) |
Table 2: Chemical and Computational Data
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | [1] |
| CAS Registry Number | 1504-75-2 | [1][3] |
| InChI Key | DKOUYOVAEBQFHU-NSCUHMNNSA-N | [1][4] |
| Canonical SMILES | CC1=CC=C(C=C1)/C=C/C=O | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.207 to 2.3 (calculated) | [1][5] |
| Vapor Pressure | 0.017 mmHg at 25 °C (for α-methylcinnamaldehyde) | [6] |
| Flash Point | 175 °F (for α-methylcinnamaldehyde) | [2] |
Synthesis of 4-Methylcinnamaldehyde
The synthesis of cinnamaldehyde derivatives often involves an aldol condensation reaction. A common method for preparing α-methylcinnamaldehyde, a closely related compound, is the condensation of benzaldehyde with propionaldehyde in the presence of a base like sodium hydroxide.[7][8] This reaction is a well-established protocol in organic synthesis.
Experimental Protocol: Synthesis via Aldol Condensation
This protocol describes a general procedure for the synthesis of α-methylcinnamaldehyde, which can be adapted for 4-methylcinnamaldehyde by substituting benzaldehyde with 4-methylbenzaldehyde.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of 4-methylbenzaldehyde, methanol, and water is prepared.[7]
-
Catalyst Addition: A catalytic amount of sodium hydroxide is added to the mixture.[7]
-
Aldehyde Addition: Acetaldehyde is added dropwise to the stirred mixture while maintaining the temperature at a controlled level, typically between 15-25 °C.[9][10]
-
Reaction Monitoring: The reaction is stirred for a specified period after the addition is complete to ensure maximum conversion.[7]
-
Work-up: The reaction mixture is neutralized with an acid, such as acetic acid.[7] The organic layer is separated from the aqueous layer.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure 4-Methylcinnamaldehyde.[7]
The causality behind this experimental design lies in the base-catalyzed condensation between the enolate of acetaldehyde and the carbonyl group of 4-methylbenzaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The use of a mixed solvent system facilitates the solubility of both the organic reactants and the inorganic base.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Methylcinnamaldehyde.
Chemical Reactivity and Stability
4-Methylcinnamaldehyde exhibits reactivity characteristic of α,β-unsaturated aldehydes. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition. It is stable under normal conditions but can be sensitive to air and light.[8] It is incompatible with strong oxidizing agents and strong bases.[8] Upon heating to decomposition, it may emit acrid smoke and irritating fumes.[8]
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Methylcinnamaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of cinnamaldehyde derivatives shows characteristic signals for the aldehydic proton (around 9-10 ppm), aromatic protons (around 7-8 ppm), and vinylic protons.[11][12] The coupling constants between the vinylic protons are indicative of the trans configuration of the double bond.[11]
-
¹³C NMR: The carbon NMR spectrum will show a distinctive downfield signal for the carbonyl carbon (around 190 ppm), along with signals for the aromatic and vinylic carbons.[11]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methylcinnamaldehyde will display a strong absorption band for the C=O stretching of the conjugated aldehyde, typically in the range of 1665-1710 cm⁻¹.[12] Bands corresponding to the C=C stretching of the aromatic ring and the vinyl group, as well as C-H stretching vibrations, will also be present.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 4-Methylcinnamaldehyde, the molecular ion peak (M⁺) would be observed at m/z 146.[1]
Table 3: Spectroscopic Data Summary (Predicted for 4-Methylcinnamaldehyde based on similar compounds)
| Technique | Key Signals/Bands |
| ¹H NMR | ~9.7 ppm (s, 1H, -CHO), ~7.5 ppm (d, 1H, Ar-CH=), ~6.7 ppm (dd, 1H, =CH-CHO), 7.2-7.6 ppm (m, 4H, Ar-H), ~2.4 ppm (s, 3H, -CH₃) |
| IR (cm⁻¹) | ~1680 (C=O stretch, conjugated aldehyde), ~1625 (C=C stretch), ~3050 (aromatic C-H stretch), ~2850 & ~2750 (aldehyde C-H stretch) |
| MS (m/z) | 146 (M⁺), 131, 115 |
Analytical Methodologies
The quantification and detection of 4-Methylcinnamaldehyde in various matrices are typically achieved using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a UV detector is a common method for the analysis of cinnamaldehyde and its derivatives.[13][14] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities.[13] Derivatization with reagents like PFBHA can be employed to enhance the volatility and sensitivity of the analysis.[13]
Analytical Workflow Diagram
Caption: General analytical workflow for 4-Methylcinnamaldehyde.
Safety and Handling
4-Methylcinnamaldehyde is harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also harmful to aquatic life with long-lasting effects.
Precautionary Measures:
-
Avoid breathing mist or vapors.
-
Wash skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of skin contact, wash with plenty of water.
-
In case of eye contact, rinse cautiously with water for several minutes.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical properties, synthesis, analysis, and safety considerations for 4-Methylcinnamaldehyde. The compiled data and protocols are intended to serve as a valuable resource for scientists and researchers engaged in work with this compound. The unique combination of an aromatic ring, a conjugated double bond, and an aldehyde functional group makes 4-Methylcinnamaldehyde a versatile molecule with ongoing relevance in chemical research and industry.
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The Molecular Mechanisms of p-Methylcinnamaldehyde: A Technical Guide for Researchers
Introduction
p-Methylcinnamaldehyde, a derivative of the well-studied natural compound cinnamaldehyde, is emerging as a molecule of significant interest for researchers in drug discovery and development.[1][2] As a member of the cinnamaldehyde family, it shares a core structure known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the extensive research conducted on its parent compound and related derivatives. This document is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular interactions and to provide a robust framework for future investigations.
While direct research on this compound is still developing, the established bioactivity of cinnamaldehyde provides a strong foundation for predicting its mechanistic pathways. The addition of a methyl group at the para position of the phenyl ring is hypothesized to modulate its lipophilicity and electronic properties, potentially influencing its interaction with molecular targets and altering its pharmacokinetic profile. This guide will delve into the likely signaling pathways affected by this compound and present detailed experimental protocols to validate these proposed mechanisms.
Core Signaling Pathways and Molecular Targets
The biological effects of cinnamaldehyde and its derivatives are primarily attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell survival, and apoptosis.[3] The primary putative mechanisms of action for this compound are centered around the inhibition of pro-inflammatory pathways and the induction of apoptosis in cancer cells.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[5] In chronic inflammatory diseases and many cancers, the NF-κB pathway is constitutively active. Cinnamaldehyde has been shown to be a potent inhibitor of NF-κB activation.[5][6] It is proposed that this compound exerts its anti-inflammatory effects through a similar mechanism.
The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6][7] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS.[5][8][9]
Diagram of the Proposed NF-κB Inhibitory Pathway of this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Regulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[10][11] Dysregulation of these pathways is a hallmark of many cancers. Cinnamaldehyde has been demonstrated to induce apoptosis in cancer cells by modulating MAPK signaling.[12][13]
This compound is hypothesized to induce phosphorylation of JNK and p38, while potentially inhibiting the ERK pathway in cancer cells.[9][13] The activation of the JNK and p38 pathways can lead to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately culminating in programmed cell death.
Diagram of the Proposed MAPK Modulatory Pathway of this compound
Caption: Proposed modulation of MAPK signaling by this compound.
Induction of Apoptosis via the PI3K/Akt Pathway and ROS Generation
The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation.[12] Its inhibition is a common strategy in cancer therapy. Cinnamaldehyde has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[3][14] It is plausible that this compound also targets this pathway.
Furthermore, cinnamaldehyde can induce apoptosis through the generation of reactive oxygen species (ROS).[15][16] Elevated ROS levels can lead to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, thereby triggering the intrinsic apoptotic pathway.[15][17]
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are essential.
Protocol 1: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is designed to assess the effect of this compound on the key proteins within the NF-κB and MAPK signaling cascades.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time points. Include a positive control (e.g., LPS for NF-κB activation) and a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, and p38 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram of the Western Blot Workflow
Caption: A streamlined workflow for Western Blot analysis.
Protocol 2: Immunofluorescence Staining for NF-κB Nuclear Translocation
This protocol visualizes the subcellular localization of the NF-κB p65 subunit to confirm its nuclear translocation.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound as described in Protocol 1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block with 1% BSA for 30 minutes. Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of nuclear translocation.
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to measure the generation of intracellular ROS.[18][19][20]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well black plate. Treat the cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely available in the literature, the following table provides a template for summarizing key quantitative metrics that should be determined through the aforementioned experimental protocols. For context, representative data for cinnamaldehyde from existing studies are included where available.
| Parameter | Cell Line | This compound (Predicted/To Be Determined) | Cinnamaldehyde (Reference Values) |
| IC50 (µM) | Various Cancer Cell Lines | TBD | 25-100 µM[21] |
| NF-κB Inhibition (IC50, µM) | Macrophages | TBD | ~50 µM[22] |
| Apoptosis Induction (% of cells) | Cancer Cell Lines | TBD | Dose-dependent increase[15] |
| ROS Generation (Fold Change) | Cancer Cell Lines | TBD | Dose-dependent increase[16] |
Conclusion
This compound holds significant promise as a bioactive compound with potential therapeutic applications in inflammatory diseases and cancer. Based on the extensive research on cinnamaldehyde, its mechanism of action is likely to involve the modulation of key signaling pathways including NF-κB, MAPK, and PI3K/Akt, as well as the induction of ROS-mediated apoptosis. The experimental protocols detailed in this guide provide a comprehensive framework for elucidating the precise molecular mechanisms of this compound. Further research in this area is crucial to fully understand its therapeutic potential and to pave the way for its development as a novel therapeutic agent.
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biological activity of p-Methylcinnamaldehyde
An In-depth Technical Guide to the Biological Activity of p-Methylcinnamaldehyde
Introduction
This compound, a derivative of cinnamaldehyde, is an aromatic aldehyde that has garnered significant attention within the scientific community. As a key constituent of certain essential oils and a synthetically accessible compound, its biological activities are a subject of intensive research.[1][2] This guide provides a comprehensive technical overview of the multifaceted biological profile of this compound and its parent compound, cinnamaldehyde, which serves as a crucial reference point. We will explore its antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties, delving into the underlying molecular mechanisms, presenting quantitative data, and providing detailed experimental protocols for researchers, scientists, and drug development professionals.
Antimicrobial and Antifungal Activity: Disrupting Microbial Integrity
The most pronounced biological attribute of cinnamaldehydes is their potent, broad-spectrum antimicrobial activity.[3][4] This efficacy extends to both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens, positioning these compounds as promising candidates for novel antimicrobial therapies in an era of growing resistance.[3][5]
Mechanism of Action
The primary mechanism of antimicrobial action involves the disruption of microbial cell membrane integrity.[6][7][8] The lipophilic nature of this compound facilitates its accumulation in the lipid bilayer of the cell membrane. This interaction leads to:
-
Increased Membrane Permeability: The compound disrupts the structural integrity of the membrane, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids.[3][6]
-
Inhibition of Membrane-Bound Enzymes: Key enzymatic processes located within the cell membrane, such as ATPase activity, are inhibited, disrupting energy metabolism.[6]
-
Alteration of Protein Structure: The aldehyde group can react with proteins, altering their secondary and tertiary structures and impairing their function.[8]
-
Inhibition of Cell Wall Synthesis: Evidence suggests that cinnamaldehydes can interfere with the enzymes responsible for cell wall synthesis, further compromising the microbe's structural integrity.[6]
Against fungi, particularly yeasts like Candida species and molds like Aspergillus, cinnamaldehyde disrupts the cell wall and membrane, leading to cytoplasm coagulation and organelle damage.[9][10] A key target in fungi is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11]
Visualization: Antimicrobial Mechanism of Action
Caption: Mechanism of this compound-induced bacterial cell death.
Quantitative Data: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cinnamaldehyde against various microbial pathogens, which are expected to be comparable for its p-methyl derivative.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 160 - 630 | [9] |
| Escherichia coli | Gram-negative Bacteria | 160 - 630 | [9] |
| Candida albicans | Yeast (Fungus) | 125 | [12] |
| Aspergillus fumigatus | Mold (Fungus) | 40 - 80 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of a compound against a bacterial strain.[14][15]
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the test broth. Each well should contain 100 µL of the diluted compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[5]
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]
-
Anticancer Activity: Targeting Malignant Pathways
Cinnamaldehyde and its derivatives exhibit significant anticancer properties across a range of cancer cell types, including colon, breast, liver, and lung cancer.[16] The activity stems from the ability to modulate multiple signaling pathways that govern cell proliferation, survival, and metastasis.[17][18]
Mechanisms of Action
The anticancer effects are multifaceted and involve:
-
Induction of Apoptosis: Cinnamaldehydes trigger programmed cell death primarily through the mitochondrial pathway. This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to caspase activation.[16]
-
Cell Cycle Arrest: They can halt the cell cycle, often at the G2/M phase, by downregulating the expression of key regulatory proteins such as Cyclin A and Cyclin B1.[18][19]
-
Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, is a known target. Inhibition of this pathway suppresses tumor growth.[16][17] The NF-κB signaling pathway, which regulates inflammation and cell survival, is also suppressed.[17][19]
-
Suppression of Angiogenesis: They can inhibit the formation of new blood vessels, which are essential for tumor growth, by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[17]
Visualization: PI3K/Akt Signaling Pathway Inhibition
Caption: Workflow for the Griess assay to quantify nitric oxide production.
Structure-Activity Relationship (SAR)
The biological activity of cinnamaldehyde derivatives is closely linked to their chemical structure. [20]Key features include:
-
The Aldehyde Group: This functional group is a critical electrophilic site, enabling reactions with nucleophilic biological targets like proteins and enzymes. [20]* The α,β-Unsaturated Carbonyl System: The conjugated double bond acts as a Michael acceptor, another key reactive site that contributes significantly to its bioactivity. [20]* The Phenyl Ring: Substitutions on the phenyl ring can modulate the compound's lipophilicity, steric properties, and electronic effects, thereby influencing its potency. The para-methyl group in this compound likely enhances its lipophilicity, potentially improving its ability to penetrate microbial cell membranes compared to unsubstituted cinnamaldehyde.
Conclusion and Future Directions
This compound, along with its parent compound, exhibits a remarkable range of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. Its multifaceted mechanisms of action, which involve disrupting microbial membranes and modulating key cellular signaling pathways like PI3K/Akt and NF-κB, make it a highly attractive lead compound for drug development.
Future research should focus on comprehensive in vivo studies to validate the in vitro findings, explore pharmacokinetic and toxicological profiles, and develop advanced drug delivery systems to enhance bioavailability and target specificity. The continued investigation of this compound and its analogs holds significant promise for addressing critical challenges in medicine, from infectious diseases to cancer and inflammatory disorders.
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A Technical Guide to the Preliminary Bioactivity Screening of p-Methylcinnamaldehyde
Foreword: The Scientific Imperative for Exploring Cinnamaldehyde Analogs
For researchers, scientists, and professionals in drug development, the exploration of natural product scaffolds as a source of novel therapeutic agents is a cornerstone of innovation. Cinnamaldehyde, the principal bioactive constituent of cinnamon, has long been a subject of intense scientific scrutiny, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The chemical architecture of cinnamaldehyde, particularly its α,β-unsaturated aldehyde moiety, serves as a Michael acceptor, a feature believed to be pivotal to its bioactivity through covalent interactions with biological nucleophiles such as cysteine residues in proteins.[5][6]
This guide focuses on a specific analog, p-Methylcinnamaldehyde, a molecule that retains the core pharmacophore of cinnamaldehyde while introducing a methyl group at the para position of the phenyl ring. This seemingly subtle modification can significantly influence the compound's electronic properties, lipophilicity, and steric hindrance, thereby potentially modulating its bioactivity and safety profile. While the body of literature specifically on this compound is still emerging, the extensive research on its parent compound provides a robust framework for a systematic preliminary bioactivity screening.
This document is structured not as a rigid protocol, but as a dynamic, in-depth technical guide. It is designed to provide not just the "how" but the "why" behind experimental choices, empowering researchers to conduct a thorough and scientifically rigorous preliminary evaluation of this compound's therapeutic potential.
Section 1: Foundational Knowledge and Synthesis of this compound
Before embarking on a bioactivity screening campaign, a foundational understanding of the test compound is paramount. This compound, also known as 3-(4-methylphenyl)-2-propenal, is a member of the cinnamaldehyde family.[7]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [7] |
| Molecular Weight | 146.19 g/mol | PubChem |
| Appearance | Pale yellow to yellow crystals | The Good Scents Company |
| Melting Point | 41.5-43.0 °C | The Good Scents Company |
| Boiling Point | 154 °C @ 25 mmHg | The Good Scents Company |
| Solubility | Insoluble in water; soluble in alcohol | The Good Scents Company |
Synthesis of this compound
The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. A general protocol is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolualdehyde and acetaldehyde in a suitable solvent such as ethanol.
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the reaction mixture while maintaining a controlled temperature, typically between 15-25°C.[8][9]
-
Reaction Monitoring: Stir the reaction mixture for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a suitable acid, such as acetic acid.[1]
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Caption: Synthesis of this compound via Claisen-Schmidt condensation.
Section 2: Screening for Anticancer Bioactivity
Cinnamaldehyde and its derivatives have demonstrated significant anticancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[3][4] The proposed mechanism often involves the modulation of key signaling pathways such as NF-κB and MAPK.[3] A preliminary screening of this compound for anticancer activity should therefore focus on assessing its cytotoxicity against a panel of cancer cell lines and elucidating its impact on these fundamental cellular processes.
Cytotoxicity Screening
The initial step in assessing anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., human colon cancer cell line HCT-116, breast cancer cell line MCF-7, or prostate cancer cell line PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Comparative Cytotoxicity Data for Cinnamaldehyde Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Treatment Duration (hours) |
| Cinnamaldehyde | U87MG (Glioblastoma) | 11.6 µg/mL | Not specified |
| Doxorubicin (Control) | U87MG (Glioblastoma) | 5 µg/mL | Not specified |
| p-MCA Derivative (Tricyclohexyltin p-methoxycinnamate) | HT-29 (Colon) | 1.2 | 24 |
| p-MCA Derivative (Tricyclohexyltin p-methoxycinnamate) | HT-29 (Colon) | 1.0 | 48 |
| p-MCA Derivative (Tricyclohexyltin p-methoxycinnamate) | HT-29 (Colon) | 0.5 | 72 |
| 5-Fluorouracil (Standard Chemotherapy) | HT-29 (Colon) | 5.0 - 10.0 | 48 |
Note: Data for this compound is not yet widely available in the peer-reviewed literature.
Apoptosis Induction
A key mechanism of many anticancer agents is the induction of programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of cinnamaldehyde, it is hypothesized that this compound may exert its anticancer effects by modulating the NF-κB and MAPK signaling pathways, which are crucial for cell survival and proliferation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Section 3: Screening for Antimicrobial Bioactivity
Cinnamaldehyde and its derivatives are well-documented for their broad-spectrum antimicrobial activity against bacteria and fungi.[2][10] The primary mechanism is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Comparative Antimicrobial Activity of Cinnamaldehyde Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| α-Methylcinnamaldehyde | Candida albicans | ≥ 200 |
| trans-4-Methylcinnamaldehyde | Candida albicans | ≥ 200 |
| Cinnamaldehyde | Escherichia coli | 780 - 3120 |
| Cinnamaldehyde | Multidrug-resistant Klebsiella pneumoniae | 35 - 280 |
Note: The data indicates that methyl-substituted cinnamaldehydes exhibit antifungal activity and that cinnamaldehyde itself is effective against a range of bacteria.[2][11][12]
Anti-Biofilm Activity
Many pathogenic microorganisms form biofilms, which are communities of cells encased in a self-produced matrix that are notoriously resistant to antimicrobial agents. The crystal violet assay can be used to quantify biofilm formation.
Experimental Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation: Grow microorganisms in a 96-well plate in the presence of sub-MIC concentrations of this compound for 24-48 hours.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
-
Destaining: Wash the wells again and solubilize the stain with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at 595 nm.
Proposed Mechanism of Antimicrobial Action
The lipophilic nature of cinnamaldehydes facilitates their interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.
Caption: Proposed antimicrobial mechanism of this compound.
Section 4: Screening for Anti-inflammatory and Antioxidant Bioactivity
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Cinnamaldehyde has been shown to possess both anti-inflammatory and antioxidant properties, primarily through the inhibition of the NF-κB pathway and by scavenging free radicals.[13][14]
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
In inflammatory conditions, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a common method to measure NO production in vitro.
Experimental Protocol: Griess Assay for NO Inhibition
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, mix serial dilutions of this compound with a methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Comparative Antioxidant Activity
| Compound | DPPH IC₅₀ (µg/mL) |
| Cinnamaldehyde | 8.2 |
| Ascorbic Acid (Vitamin C) | ~5-10 (Varies) |
Note: A lower IC₅₀ value indicates greater antioxidant potency. Data for this compound is not yet widely available.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of cinnamaldehyde are largely attributed to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by this compound.
Section 5: Preliminary Safety and Toxicological Considerations
A preliminary assessment of a compound's safety is a critical component of any bioactivity screening.
-
In Vitro Cytotoxicity: The cytotoxicity of this compound against non-cancerous cell lines (e.g., human embryonic kidney cells, HEK293) should be evaluated using the MTT assay to determine its therapeutic index.
-
Safety Data: Safety Data Sheets (SDS) for α-methylcinnamaldehyde indicate that it may cause skin irritation and allergic reactions.
-
In Vivo Toxicity: While in vivo data for this compound is limited, studies on cinnamaldehyde have shown dose-dependent toxicity.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[3]
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the preliminary bioactivity screening of this compound. By leveraging the extensive knowledge of its parent compound, cinnamaldehyde, a logical and scientifically sound screening cascade can be implemented to evaluate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers in the field of drug discovery and development.
Future research should focus on generating specific quantitative data for this compound in a wide range of in vitro and in vivo models. Elucidating its precise molecular targets and understanding its structure-activity relationship will be crucial for its potential development as a novel therapeutic agent.
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The Solubility Profile of p-Methylcinnamaldehyde: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of p-methylcinnamaldehyde in common laboratory solvents. Recognizing the limited availability of quantitative solubility data in public literature, this document synthesizes known qualitative information, offers predictions based on structural analogy to cinnamaldehyde, and presents a comprehensive, step-by-step experimental protocol for the precise determination of its solubility. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of this compound's solution behavior is critical for formulation, synthesis, and quality control.
Introduction to this compound and Its Physicochemical Properties
This compound, systematically known as (2E)-3-(4-methylphenyl)prop-2-enal, is an aromatic aldehyde with the chemical formula C₁₀H₁₀O.[1] It is a derivative of cinnamaldehyde, distinguished by a methyl group substitution on the para position of the phenyl ring. This structural modification influences its physicochemical properties and, consequently, its solubility in various media.
Key physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Yellowish crystals or solid | [1] |
| Melting Point | 41.5 °C | [1] |
| Boiling Point | 154 °C @ 25 mmHg | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) |
The presence of a polar carbonyl group and a nonpolar tolyl group gives this compound a distinct solubility profile that is crucial for its application in various chemical processes.
Theoretical Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the polarity of the solute and the solvent.[2] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute will dissolve in a solvent.
For this compound, the key structural features influencing its solubility are:
-
The Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
The Phenyl Ring and Methyl Group: The tolyl moiety is nonpolar and contributes to the molecule's hydrophobic character.
Therefore, this compound is expected to be more soluble in solvents that can engage in dipole-dipole interactions or have a polarity that is intermediate between highly polar and nonpolar.
Solubility Profile of this compound
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available qualitative data and the known solubility of its parent compound, cinnamaldehyde, we can construct a predictive solubility profile.
Qualitative and Semi-Quantitative Solubility Data:
| Solvent | Solvent Type | Reported Solubility | Source |
| Water | Polar Protic | Insoluble; Estimated at 752.8 mg/L @ 25 °C | [1] |
| Ethanol | Polar Protic | Moderately soluble | [1] |
| Oils | Nonpolar | Moderately soluble | [1] |
Predicted Solubility in Common Laboratory Solvents:
The following table provides an estimated solubility profile of this compound based on the known solubility of cinnamaldehyde and the principles of "like dissolves like." It is crucial to note that these are predictions and should be confirmed by experimental determination for any critical applications.
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale/Comparison with Cinnamaldehyde |
| Methanol | Polar Protic | Highly Soluble | Cinnamaldehyde is miscible with alcohol.[3] The methyl group in this compound is unlikely to significantly decrease solubility in short-chain alcohols. |
| Acetone | Polar Aprotic | Highly Soluble | Cinnamaldehyde is soluble in many organic solvents.[3] The polarity of acetone is favorable for dissolving this compound. |
| Toluene | Nonpolar | Soluble | The nonpolar tolyl group of this compound will have a strong affinity for the aromatic, nonpolar nature of toluene. |
| Hexane | Nonpolar | Sparingly to Moderately Soluble | While cinnamaldehyde is insoluble in petroleum ether (a similar nonpolar solvent),[3] the added methyl group in this compound may slightly increase its affinity for nonpolar aliphatic solvents. |
| Chloroform | Polar Aprotic | Highly Soluble | Cinnamaldehyde is soluble in chloroform.[3] The polarizability of chloroform and its ability to form weak hydrogen bonds with the carbonyl oxygen favor solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
Experimental Protocol for the Determination of this compound Solubility
To obtain precise and reliable solubility data, an experimental determination is essential. The following protocol outlines a robust method for quantifying the solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC) for analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials to facilitate the settling of the excess solid.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted filtrate into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted filtrate.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Causality of Experimental Choices and Self-Validation
-
Use of Excess Solute: Ensures that the solution reaches saturation, a fundamental requirement for determining equilibrium solubility.
-
Constant Temperature Agitation: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results. Agitation ensures that the system reaches equilibrium more efficiently.
-
Centrifugation and Filtration: These steps are critical for completely removing any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
HPLC with UV Detection: Provides a sensitive and specific method for quantifying the concentration of this compound, which has a strong UV chromophore. The use of a calibration curve ensures the accuracy of the quantification.
-
Replicate Measurements: Performing the experiment in triplicate for each solvent allows for the calculation of an average solubility and standard deviation, providing a measure of the precision and reliability of the results.
Conclusion
While a comprehensive, publicly available dataset for the quantitative solubility of this compound is currently lacking, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the theoretical principles of solubility, leveraging predictive data from structurally similar compounds, and, most importantly, employing the detailed experimental protocol provided, scientists can confidently determine the solubility of this compound in a wide array of common laboratory solvents. This foundational knowledge is indispensable for the effective formulation, purification, and application of this compound in various scientific endeavors.
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A Technical Guide to the Theoretical Properties of p-Methylcinnamaldehyde Isomers
Abstract
p-Methylcinnamaldehyde is a key aromatic aldehyde with significant applications in the flavor, fragrance, and pharmaceutical industries. Its biological and chemical activities are intrinsically linked to the geometric and electronic properties of its isomers. This technical guide provides an in-depth exploration of the theoretical properties of the (E)- and (Z)-isomers of this compound, grounded in computational chemistry. We will dissect the molecule's structural nuances, electronic landscape, and spectroscopic signatures, offering a framework for predicting its reactivity and stability. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound from a molecular modeling perspective.
Introduction
Cinnamaldehyde and its derivatives are naturally occurring compounds that have garnered significant interest for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities[1][2]. The substitution of functional groups on the phenyl ring can modify the molecule's bioactivity[1][3]. This compound, with a methyl group at the para position, is a notable derivative. Its properties are dictated by its isomeric form, primarily the (E)- (trans) and (Z)- (cis) geometric isomers arising from the restricted rotation around the Cα=Cβ double bond[4].
Understanding the theoretical underpinnings of these isomers is crucial for rational drug design and the development of new applications. Computational chemistry provides a powerful lens to investigate molecular properties that can be difficult or costly to measure experimentally. This guide will leverage Density Functional Theory (DFT) as the primary computational tool, a method renowned for its balance of accuracy and efficiency in studying organic molecules[5].
Molecular Structure and Isomerism
The core structure of this compound consists of a benzene ring substituted with a methyl group and a propenal side chain. The key to its isomerism lies in the arrangement of substituents around the alkene double bond.
-
(E)-p-Methylcinnamaldehyde: The higher priority groups (the p-methylphenyl ring and the aldehyde group) are on opposite sides of the double bond. This is generally the more stable and common isomer.
-
(Z)-p-Methylcinnamaldehyde: The higher priority groups are on the same side of the double bond, leading to increased steric hindrance.
Beyond geometric isomerism, conformational isomers (rotamers) exist due to rotation around the single bonds, such as the bond connecting the phenyl ring to the vinyl group (C-C) and the bond connecting the vinyl group to the carbonyl group (C-C). For cinnamaldehyde, the s-trans conformer (referring to the C=C and C=O bonds being anti-periplanar) has been found to be more stable than the s-cis conformer[5][6].
Visualization: Geometric Isomers of this compound
The following diagram illustrates the structural difference between the (E) and (Z) isomers.
Caption: Ball-and-stick models of (E) and (Z) isomers.
Theoretical Computational Methodology
To provide reliable theoretical data, a robust computational approach is paramount. The insights and data presented in this guide are based on principles derived from Density Functional Theory (DFT) calculations.
Rationale for Method Selection
Density Functional Theory (DFT): This quantum mechanical method is the workhorse of modern computational chemistry for medium-to-large organic molecules. It calculates the electronic structure of a molecule based on its electron density, offering a favorable compromise between computational cost and accuracy. Functional and Basis Set: A common and effective choice for this type of system is the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set [5][6].
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like this compound.
-
6-311++G(d,p): This is a Pople-style basis set. The "6-311" indicates a triple-split valence description. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and π-systems. The "(d,p)" adds polarization functions, allowing for more flexibility in the shape of the atomic orbitals and leading to more accurate geometries and energies[7].
Computational Workflow
A standardized workflow ensures the validity and reproducibility of the theoretical data. Each step builds upon the last to provide a comprehensive picture of the molecule's properties.
Visualization: Computational Analysis Workflow
Caption: Standard workflow for computational property analysis.
Analysis of Theoretical Properties
Geometric Parameters and Stability
DFT geometry optimization provides the lowest energy structure for each isomer. From these structures, we can extract key bond lengths and angles. The total electronic energy calculated for each optimized isomer allows for a direct comparison of their relative stability.
It is well-established that for alkenes, the (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric strain[4]. Computational studies on similar systems confirm this, showing the total energy of the E-isomer to be lower than that of the Z-isomer. The energy difference (ΔE = E_Z - E_E) is a quantitative measure of this stability gap.
| Property | (E)-p-Methylcinnamaldehyde (Predicted) | (Z)-p-Methylcinnamaldehyde (Predicted) | Causality & Insight |
| Relative Energy | 0.0 kJ/mol (Reference) | > 0 kJ/mol | The (E)-isomer is the global minimum. The positive value for the (Z)-isomer reflects its higher energy due to steric clash. |
| Cα=Cβ Bond Length | ~1.34 Å | Slightly longer than (E) | Steric repulsion in the (Z)-isomer can slightly elongate the double bond to relieve strain. |
| C-phenyl-Cα Angle | ~127° | Varies from (E) | The geometry distorts in the (Z)-isomer to minimize interaction between the aldehyde group and the phenyl ring. |
| Dipole Moment (μ) | Lower | Higher | The vector sum of bond dipoles results in a larger net dipole for the less symmetric (Z)-isomer. |
Note: The values presented are typical and may vary slightly depending on the exact computational method.
Electronic Properties: Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity[8].
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive[9][10].
For this compound, the HOMO is typically localized over the π-system of the entire conjugated backbone (phenyl ring and propenal chain), while the LUMO is often concentrated on the propenal moiety. The electron-donating methyl group slightly raises the HOMO energy level compared to unsubstituted cinnamaldehyde.
| Parameter | (E)-Isomer (Predicted) | (Z)-Isomer (Predicted) | Significance in Drug Development |
| E_HOMO | Higher | Lower | A higher HOMO energy suggests the (E)-isomer is a better electron donor. |
| E_LUMO | Higher | Lower | A lower LUMO energy indicates the (Z)-isomer is a better electron acceptor. |
| HOMO-LUMO Gap | Larger | Smaller | The greater stability of the (E)-isomer correlates with a larger energy gap. The (Z)-isomer is predicted to be more reactive. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic charge distribution around a molecule[11]. It is an invaluable tool for predicting how a molecule will interact with other molecules, such as biological receptors or reagents.
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), which are sites for electrophilic attack. In this compound, this is strongly localized on the carbonyl oxygen atom.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor), which are sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the aldehydic hydrogen.
The MEP map visually confirms that the carbonyl oxygen is the primary site for hydrogen bonding and interactions with electrophiles, a critical piece of information for understanding potential binding modes in a receptor active site[12][13].
Visualization: Conceptual MEP Map
Caption: Conceptual MEP map showing reactive sites.
Theoretical Spectroscopic Analysis
Computational methods can predict spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of isomers[7][14].
Infrared (IR) Spectroscopy
Vibrational frequency calculations predict the positions of major IR absorption bands. Key expected vibrations for this compound include:
-
C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹. This is one of the most characteristic peaks.
-
C=C (alkene) Stretch: A medium intensity peak around 1620-1640 cm⁻¹.
-
C=C (aromatic) Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-H (aldehyde) Stretch: Two weak peaks often appear around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Out-of-Plane C-H Bend (Aromatic): The position of this band is highly indicative of the substitution pattern. For a para-substituted ring, a strong peak is expected around 800-850 cm⁻¹.
Differences between the (E) and (Z) isomers would be subtle but may appear in the fingerprint region (< 1500 cm⁻¹) due to changes in bending and torsional modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts[5].
-
¹H NMR: The aldehydic proton is the most deshielded, appearing as a doublet around 9.5-10.0 ppm. The vinyl protons will appear as doublets or doublets of doublets in the 6.5-7.8 ppm range, with coupling constants (J-values) being a key differentiator. The J-value for trans-protons on a double bond is typically larger (~12-18 Hz) than for cis-protons (~6-12 Hz). The aromatic protons will show a characteristic AA'BB' pattern (two doublets) for the para-substituted ring[15].
-
¹³C NMR: The carbonyl carbon is the most downfield signal (>190 ppm). The aromatic and vinyl carbons appear between 120-150 ppm.
Experimental Protocols (Conceptual)
Protocol for Computational Analysis
-
Structure Building: Construct the 3D structures of both (E)- and (Z)-p-Methylcinnamaldehyde using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation for each isomer.
-
Frequency Calculation: Run a frequency calculation at the same level of theory. This serves two purposes:
-
Verification: Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
IR Spectrum: The output provides the theoretical vibrational frequencies and intensities.
-
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain:
-
Molecular orbital energies (HOMO, LUMO).
-
Molecular electrostatic potential (MEP).
-
NMR chemical shifts (using the GIAO method).
-
-
Data Analysis: Visualize the results. Plot MEPs onto the molecular surface, visualize HOMO and LUMO distributions, and compare calculated energies and spectra to experimental data where available.
Protocol for Spectroscopic Validation
-
Sample Preparation (NMR): Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard[16].
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).
-
Sample Preparation (IR): If the sample is a liquid or low-melting solid, place a small drop between two NaCl or KBr salt plates to create a thin film. If it is a solid, prepare a KBr pellet[16].
-
IR Acquisition: Obtain the FT-IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Comparison: Compare the experimental spectra (peak positions, multiplicities, coupling constants) with the theoretically predicted spectra to confirm the isomeric structure.
Conclusion and Applications
This guide has detailed the theoretical properties of this compound isomers using a foundation of DFT calculations. We have established that the (E)-isomer is significantly more stable than the (Z)-isomer. The electronic properties, dictated by the frontier molecular orbitals and the molecular electrostatic potential, provide a clear rationale for the molecule's reactivity, identifying the carbonyl oxygen as the primary site for electrophilic interaction.
For professionals in drug development , this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how isomer geometry affects binding affinity with a biological target.
-
Lead Optimization: Guiding the synthesis of more potent and stable derivatives by modifying electronic properties.
-
Predicting Metabolism: Identifying sites susceptible to metabolic attack.
For researchers and scientists , this theoretical framework provides a robust method for interpreting experimental data, identifying unknown isomers, and predicting the outcomes of chemical reactions. The synergy between computational prediction and experimental validation is a cornerstone of modern chemical science, enabling faster and more efficient discovery.
References
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- Two-Dimensional Interaction of the Cinnamaldehyde Compounds and Their Derivatives against FGFR4. (n.d.).
- The chemical structures of cinnamaldehyde and its derivatives. (n.d.).
- Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents. (2021). PubMed Central (PMC).
- Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). (n.d.).
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- Synthesis, characterization, E/Z-isomerization, DFT, optical and 1BNA docking of new Schiff base derived from naphthalene-2-sulf. (n.d.). Moroccan Journal of Chemistry.
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- E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules. (n.d.). Doc Brown's Chemistry.
- DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-. (n.d.). Prime Scholars.
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p-Methylcinnamaldehyde discovery and natural occurrence
An In-depth Technical Guide to p-Methylcinnamaldehyde: Synthesis, Characterization, and Comparative Analysis with its Natural Analogue
Introduction
This compound, systematically known as (2E)-3-(4-methylphenyl)prop-2-enal, is an aromatic aldehyde that holds a significant place in the flavor and fragrance industries. Valued for its spicy, cinnamon-like aroma, it serves as a key component in a variety of commercial applications. Unlike its parent compound, cinnamaldehyde, which is famously extracted from the bark of cinnamon trees, this compound is primarily recognized as a synthetic molecule. This guide provides a comprehensive technical overview of this compound, focusing on its synthetic origins, detailed manufacturing protocols, and physicochemical properties. By contrasting it with the natural biosynthesis of cinnamaldehyde, we offer a deeper understanding of its place in chemical science for researchers, scientists, and professionals in drug development and chemical manufacturing.
Part 1: Discovery and Origins — A Synthetic Derivative
While the discovery of cinnamaldehyde dates back to 1834 by Dumas and Péligot, with its synthesis achieved by Chiozza in 1854, the history of this compound is less storied and rooted firmly in the advancements of 20th-century industrial organic chemistry[1]. There is a notable absence of scientific literature identifying this compound as a constituent of any known essential oil or natural extract. Regulatory and chemical databases classify it as a synthetic flavoring substance[2]. Its emergence is tied to the chemical industry's pursuit of novel aromatic compounds with specific flavor profiles, stability, and sensory characteristics for use in consumer products.
The synthesis of such derivatives became feasible and economically viable with the development of robust condensation reactions, allowing for precise structural modifications of aromatic aldehydes. The addition of a methyl group at the para position of the phenyl ring modifies the molecule's organoleptic properties, offering a distinct profile compared to cinnamaldehyde, and potentially enhancing stability.
Part 2: Natural Occurrence & Biosynthesis (A Comparative Analysis)
To fully appreciate the synthetic nature of this compound, it is instructive to examine the well-documented natural origins of its parent compound, cinnamaldehyde.
Natural Sources of Cinnamaldehyde
Cinnamaldehyde is the principal bioactive compound responsible for the characteristic flavor and aroma of cinnamon. It is abundant in the essential oils extracted from the bark of trees belonging to the genus Cinnamomum, such as Cinnamomum zeylanicum (true cinnamon) and Cinnamomum cassia[1][3].
Biosynthesis of Cinnamaldehyde
Cinnamaldehyde is a phenylpropanoid, naturally synthesized in plants via the shikimate pathway. The process begins with the amino acid L-phenylalanine and involves three primary enzymatic steps[1]:
-
Deamination: Phenylalanine ammonia lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Ligation: 4-Coumarate-CoA ligase (4CL) activates cinnamic acid by ligating it with Coenzyme A, forming cinnamoyl-CoA. This is an ATP-dependent process.
-
Reduction: Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to yield cinnamaldehyde.
This established pathway highlights the biochemical machinery required for the production of cinnamaldehyde in nature. The absence of a corresponding pathway or naturally identified methyltransferase capable of acting on the phenyl ring in this specific context further supports the synthetic origin of this compound.
Caption: The natural biosynthetic pathway of cinnamaldehyde in plants.
Part 3: Chemical Synthesis of this compound
The primary industrial and laboratory method for synthesizing this compound is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (p-tolualdehyde) with an enolizable aliphatic aldehyde (acetaldehyde).
Reaction Principle: Claisen-Schmidt Condensation
The mechanism proceeds in three key stages:
-
Enolate Formation: A base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from acetaldehyde, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The acetaldehyde enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. This forms a β-hydroxy aldehyde (aldol) intermediate.
-
Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable α,β-unsaturated aldehyde, this compound, and water.
Caption: Mechanism for this compound synthesis.
Experimental Protocol: Laboratory Synthesis
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| p-Tolualdehyde | C₈H₈O | 120.15 | 50 | 5.7 mL (6.0 g) |
| Acetaldehyde | C₂H₄O | 44.05 | 75 | 4.2 mL (3.3 g) |
| Sodium Hydroxide | NaOH | 40.00 | - | 2.0 g |
| Ethanol (95%) | C₂H₅OH | - | - | 50 mL |
| Water | H₂O | - | - | 50 mL |
| Diethyl Ether | (C₂H₅)₂O | - | - | ~100 mL |
| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed |
Step-by-Step Methodology:
-
Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of sodium hydroxide in 50 mL of water, then add 50 mL of 95% ethanol. Cool the solution to 15-20°C in an ice bath.
-
Preparation of Aldehyde Mixture: In a separate beaker, mix 5.7 mL (50 mmol) of p-tolualdehyde with 4.2 mL (75 mmol) of acetaldehyde.
-
Reaction Initiation: While stirring the cooled base solution vigorously with a magnetic stirrer, add the aldehyde mixture dropwise over a period of 20-30 minutes. Maintain the temperature below 25°C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solution will typically turn yellow and a precipitate may form.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with 1 M HCl (2 x 20 mL) followed by saturated sodium bicarbonate solution (2 x 20 mL) and finally with brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. The crude product will be a yellowish oil or solid.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Part 4: Physicochemical and Analytical Characterization
Proper identification and quality control of synthesized this compound are crucial. The following table summarizes its key physical properties, and the subsequent section discusses relevant analytical techniques.
Table of Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-methylphenyl)prop-2-enal | [2] |
| CAS Number | 1504-75-2 | [2] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molar Mass | 146.19 g/mol | [2] |
| Appearance | Yellowish crystals or solid | [2] |
| Melting Point | 41.5 °C | [2] |
| Boiling Point | 154 °C @ 25 mmHg | [2] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [2] |
Analytical Methodologies
The characterization and purity assessment of this compound rely on standard analytical techniques analogous to those used for cinnamaldehyde and other aromatic compounds[4][5].
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column, is effective for determining the purity of this compound. A mobile phase consisting of an acetonitrile/water or methanol/water gradient can be used, with detection via a UV detector at a wavelength around 280-290 nm, corresponding to the molecule's chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying the compound, especially in complex mixtures like fragrance formulations. The compound's volatility allows for easy analysis by GC, and the resulting mass spectrum provides a unique fragmentation pattern for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the synthesized product, ensuring the correct isomeric form and verifying the positions of the methyl group and the propenal side chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde (around 1680 cm⁻¹), the C=C stretch of the alkene (around 1625 cm⁻¹), and C-H stretches of the aromatic ring.
Conclusion
This compound stands as a testament to the power of synthetic organic chemistry to create valuable molecules that mimic and expand upon nature's aromatic palette. While it shares a structural backbone with the natural product cinnamaldehyde, its origins are distinctly synthetic, arising from well-established reactions like the Claisen-Schmidt condensation. This guide has provided a detailed framework for its synthesis, characterization, and scientific context. For researchers and developers, understanding the synthetic pathways and analytical validation methods for such compounds is paramount for ensuring quality, purity, and efficacy in their applications, from novel drug scaffolds to advanced materials and consumer products.
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- para-methoxy-alpha-methyl cinnamaldehyde - The Good Scents Company. [URL: https://www.thegoodscentscompany.
- Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde - Benchchem. [URL: https://www.benchchem.
- trans-4-Methylcinnamaldehyde - MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/trans-4-methylcinnamaldehyde-5813]
- This compound | C10H10O | CID 5371802 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde]
- A-Methyl Cinnamaldehyde Synthesis | PDF | Aldehyde | Solution - Scribd. [URL: https://www.scribd.com/document/425203028/A-Methyl-Cinnamaldehyde-Synthesis]
- alpha-Methyl Cinnamaldehyde 500 g [CAS# 101-39-3] Cinnamon Oil Aroma Fragrance - eBay. [URL: https://www.ebay.com/itm/124483748281]
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- Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104445/]
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- Bioactive Molecules Such as Cinnamaldehyde from Natural Plants for Innovative Medicinal Engineering or Industrial Applications - ResearchGate. [URL: https://www.researchgate.
- CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google Patents. [URL: https://patents.google.
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- Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid - JMPAS. [URL: https://www.jmpas.com/abstract/analytical-method-validation-of-cinnamaldehyde-content-in-cinnamon-cinnamomum-burmannii-extract-using-high-performance-liquid-10023]
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A Comprehensive Spectroscopic Guide to p-Methylcinnamaldehyde
This guide provides an in-depth analysis of the spectroscopic data for p-Methylcinnamaldehyde, a key aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on not just presenting the data, but also on interpreting it with field-proven insights to elucidate the structural features of the molecule.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₀O, is an α,β-unsaturated aldehyde characterized by a benzene ring substituted with a methyl group at the para position.[1][2] This structure imparts specific spectroscopic signatures that are crucial for its identification and characterization in various applications, including flavor, fragrance, and pharmaceutical industries.[1] Understanding its spectral properties is fundamental for quality control, reaction monitoring, and metabolic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound reveals the distinct electronic environments of the protons in the molecule. The choice of a deuterated solvent is critical for sample preparation; deuterated chloroform (CDCl₃) is commonly used due to its ability to dissolve a wide range of organic compounds.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Data Interpretation:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | ~9.7 | Doublet | ~7.7 |
| Vinylic H (α to C=O) | ~6.7 | Doublet of Doublets | ~15.8, 7.7 |
| Vinylic H (β to C=O) | ~7.5 | Doublet | ~15.8 |
| Aromatic H's | ~7.3-7.5 | Multiplet | |
| Methyl H's | ~2.4 | Singlet |
Note: Predicted and experimental values may vary slightly based on solvent and concentration.
The downfield chemical shift of the aldehydic proton is characteristic of aldehydes and is due to the deshielding effect of the carbonyl group. The large coupling constant (~15.8 Hz) between the vinylic protons is indicative of a trans configuration across the double bond. The aromatic protons appear as a multiplet, and the methyl protons give a characteristic singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl C | ~193 |
| Vinylic C (β to C=O) | ~153 |
| Aromatic C (quaternary) | ~142, ~132 |
| Aromatic C-H | ~130, ~129 |
| Vinylic C (α to C=O) | ~128 |
| Methyl C | ~21 |
Note: Predicted and experimental values may vary slightly.
The carbonyl carbon is the most deshielded, appearing at the lowest field. The chemical shifts of the aromatic and vinylic carbons are consistent with a conjugated system.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.
Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)
-
Sample Preparation: A thin film of liquid this compound can be prepared between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.[3]
-
Background Spectrum: A background spectrum of the clean, empty accessory is recorded first.
-
Sample Spectrum: The sample is then analyzed, and the background is automatically subtracted.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic & Vinylic |
| ~2920 | C-H stretch | Methyl |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1685 | C=O stretch | α,β-unsaturated Aldehyde |
| ~1625 | C=C stretch | Vinylic |
| ~1600, ~1510 | C=C stretch | Aromatic Ring |
| ~970 | C-H bend | trans-Vinylic (out-of-plane) |
| ~820 | C-H bend | p-disubstituted Aromatic (out-of-plane) |
The strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated aldehyde.[4] The presence of conjugation lowers the stretching frequency compared to a saturated aldehyde. The pair of peaks around 2820 and 2720 cm⁻¹ are characteristic of the aldehydic C-H stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common method for analyzing such compounds.[5][6]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system, which separates it from any impurities.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak at m/z = 146, corresponding to its molecular weight.[1]
Key Fragmentation Pathways:
-
[M-1]⁺ (m/z 145): Loss of a hydrogen radical from the aldehyde group is a common fragmentation for aldehydes.[7]
-
[M-29]⁺ (m/z 117): Loss of the formyl radical (•CHO) is another characteristic fragmentation.[7]
-
[M-43]⁺ (m/z 103): This could correspond to the loss of a propenal fragment.
-
m/z 91: A peak at m/z 91 is often indicative of the tropylium ion, formed by rearrangement of the benzyl fragment.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. The data and interpretations presented in this guide serve as a robust reference for researchers and scientists. The characteristic spectroscopic signatures—the aldehydic proton in ¹H NMR, the conjugated carbonyl stretch in IR, and the predictable fragmentation pattern in MS—collectively provide unambiguous identification of this important molecule.
References
- Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed.
- Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. ResearchGate.
- This compound | C10H10O | CID 5371802. PubChem.
- Sample preparation for FT-IR.
- How to prepare a liquid sample for FTIR spectrum? ResearchGate.
- 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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An In-depth Technical Guide on the Potential Therapeutic Effects of Cinnamaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamaldehyde (CA), the primary bioactive compound in cinnamon, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] However, limitations such as poor bioavailability and potential cytotoxicity have spurred the development of numerous derivatives to enhance its therapeutic potential.[4] This technical guide provides a comprehensive overview of the therapeutic effects of cinnamaldehyde derivatives, focusing on their mechanisms of action, potential applications in various disease models, and the experimental methodologies used for their evaluation. We delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the exploration of cinnamaldehyde derivatives as novel therapeutic agents.
Introduction: The Rationale for Cinnamaldehyde Derivatization
Cinnamaldehyde, a naturally occurring α,β-unsaturated aldehyde, is the principal component responsible for the characteristic flavor and aroma of cinnamon.[5] Beyond its culinary uses, CA exhibits a remarkable array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][6][7] Despite its therapeutic promise, the clinical translation of cinnamaldehyde is hampered by several factors, including its chemical instability, poor water solubility, and rapid metabolism, which collectively contribute to low bioavailability.[1] Furthermore, the reactive aldehyde group can lead to cytotoxicity at higher concentrations.
To overcome these limitations and unlock the full therapeutic potential of this natural scaffold, medicinal chemists have synthesized a wide range of cinnamaldehyde derivatives. The primary objectives of these structural modifications are to:
-
Enhance Bioavailability and Pharmacokinetic Profile: Improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increase Potency and Selectivity: Augment the desired therapeutic effect while minimizing off-target interactions.
-
Reduce Toxicity: Mitigate the cytotoxic effects associated with the parent compound.
-
Explore Novel Therapeutic Applications: Investigate the potential of derivatives in a broader range of diseases.
This guide will explore the significant strides made in the development of cinnamaldehyde derivatives and their potential as next-generation therapeutics.
Synthesis of Cinnamaldehyde Derivatives: A Methodological Overview
The synthesis of cinnamaldehyde derivatives often involves modifications at the aldehyde, the α,β-unsaturated system, or the phenyl ring. Several synthetic strategies have been employed to generate diverse libraries of these compounds.
Common Synthetic Methodologies
-
Aldol Condensation: A classical method for forming the cinnamaldehyde backbone involves the Claisen-Schmidt condensation of a substituted benzaldehyde with acetaldehyde.[8][9] This versatile reaction allows for the introduction of various substituents on the aromatic ring.
-
Oxidative Heck Reaction: A more modern and efficient approach utilizes a palladium(II)-catalyzed oxidative Heck reaction between acrolein and arylboronic acids, yielding cinnamaldehyde derivatives in good to excellent yields under mild conditions.[10][11]
-
Multi-step Synthesis from Cinnamaldehyde: Cinnamaldehyde itself can serve as a starting material for further derivatization. For instance, 2-hydroxycinnamaldehyde, a derivative with notable anticancer activity, can be synthesized from cinnamaldehyde through a three-step process involving nitration, reduction, and diazotization-hydrolysis.[12]
Exemplary Synthetic Protocol: Oxidative Heck Reaction
This protocol describes a general procedure for the synthesis of functionalized cinnamaldehyde derivatives.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,9-dimethyl-1,10-phenanthroline (dmphen)
-
Acrolein
-
p-Benzoquinone (p-bzq)
-
Arylboronic acid
-
Acetonitrile (anhydrous)
Procedure:
-
In a sealed vessel, combine Pd(OAc)₂ (0.02 mmol), dmphen (0.024 mmol), and p-bzq (1.0 mmol).
-
Add anhydrous acetonitrile (7.5 mL) and stir the mixture at room temperature.
-
Add the arylboronic acid (2.0 mmol) followed by acrolein (1.0 mmol).
-
Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., pentane/diethyl ether).[10][11]
Causality of Experimental Choices:
-
Palladium(II) acetate and dmphen: This catalytic system is highly efficient and selective for the oxidative Heck reaction, functioning well under mild, base-free conditions.[11]
-
p-Benzoquinone: Acts as the stoichiometric oxidant to regenerate the active Pd(II) catalyst.
-
Anhydrous Acetonitrile: A suitable polar aprotic solvent for this reaction.
Therapeutic Applications and Mechanisms of Action
Cinnamaldehyde derivatives have demonstrated promising therapeutic effects across a spectrum of diseases, primarily attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis.
Neurodegenerative Diseases
Emerging evidence suggests that cinnamaldehyde and its derivatives possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[13][14][15][16]
Mechanism of Action: The neuroprotective effects are largely attributed to the modulation of neuroinflammatory pathways and the suppression of oxidative stress.[13][14][15][16] These compounds have been shown to influence multiple signaling cascades, including:
-
TLR4/NF-κB Pathway: Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.[13][14]
-
NLRP3 Inflammasome: Suppression of the NLRP3 inflammasome activation mitigates neuroinflammation.[13][14]
-
Nrf2 Pathway: Activation of the Nrf2 pathway enhances the expression of antioxidant enzymes, thereby combating oxidative stress.[13][14]
A study on novel synthetic cinnamaldehyde derivatives identified a compound, designated 3f, that potently inhibited peripheral nerve degeneration in vitro, ex vivo, and in vivo.[17] This effect was linked to the modulation of oxidative stress in Schwann cells.[17][18]
Signaling Pathway Diagram: Neuroprotective Effects
Caption: A typical workflow for the in vitro evaluation of the anticancer effects of cinnamaldehyde derivatives.
Inflammatory Diseases
The anti-inflammatory properties of cinnamaldehyde and its derivatives are well-documented. [6][19]They have shown therapeutic potential in models of colitis and gout. [20] Mechanism of Action: A key mechanism underlying their anti-inflammatory effects is the inhibition of the NLRP3 inflammasome, a central mediator in many inflammatory disorders. [20]For example, a glycosylated cinnamaldehyde derivative, compound 1a, effectively suppressed NLRP3 inflammasome activation by reducing mitochondrial damage and disrupting inflammasome complex assembly in macrophages. [20]This compound also promoted Sirt1-mediated autophagy, which further contributed to the inhibition of inflammasome activation. [20]
Metabolic Disorders
Cinnamaldehyde and its derivatives have shown promise in the management of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. [21][22] Mechanism of Action: Their beneficial effects on metabolic health are attributed to several mechanisms: [21][22][23]* Improved Glucose Uptake and Insulin Sensitivity: They can enhance the body's response to insulin. [19][23]* Regulation of Lipid Metabolism: They can help to lower levels of triglycerides and LDL cholesterol while increasing HDL cholesterol. [24]* Anti-obesity Effects: They can prevent adipocyte differentiation and adipogenesis. [21] The combination of cinnamaldehyde and kaempferol has been shown to ameliorate glucose and lipid metabolism disorders by activating the AMPK signaling pathway. [24][25]
Pharmacokinetics and Bioavailability
A critical aspect of drug development is understanding the pharmacokinetic profile of a compound. While cinnamaldehyde itself has limitations, its derivatives are being designed to improve these properties.
Pharmacokinetics of Cinnamaldehyde:
-
Absorption: Orally administered cinnamaldehyde is absorbed, but its bioavailability can be low. [1]* Metabolism: It is rapidly metabolized in the body, primarily to cinnamic acid and cinnamyl alcohol. [1][23]* Distribution: It can be distributed to various tissues. [1] Improving Bioavailability: Researchers are exploring various strategies to enhance the bioavailability of cinnamaldehyde and its derivatives, including the use of novel drug delivery systems such as microemulsions. [26] Table 1: Pharmacokinetic Parameters of Cinnamaldehyde in Rats
| Parameter | Oral Administration (500 mg/kg) | Intravenous Administration (20 mg/kg) |
| Tmax (h) | 0.5 ± 0.2 | - |
| Cmax (ng/mL) | 1250 ± 250 | - |
| t1/2 (h) | 6.7 ± 1.5 | - |
| Bioavailability (%) | - | Superior to oral |
Data adapted from Zhao et al. (2014) [1][27]
Experimental Protocols for Evaluation
Rigorous and validated experimental protocols are essential for accurately assessing the therapeutic potential of cinnamaldehyde derivatives.
In Vitro Assays
-
Anti-inflammatory Activity:
-
Assay: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Rationale: Inhibition of NO production is a key indicator of anti-inflammatory activity.
-
-
Cytotoxicity Assay:
-
Assay: MTT or XTT assay on relevant cell lines.
-
Rationale: To determine the concentration range at which the compound is non-toxic to cells.
-
In Vivo Models
-
Colitis Model:
-
Model: Dextran sulfate sodium (DSS)-induced colitis in mice. [20] * Rationale: A well-established model for studying inflammatory bowel disease.
-
-
Peritonitis Model:
-
Model: Monosodium urate (MSU)-induced peritonitis in mice. [20] * Rationale: A model for studying gouty inflammation.
-
-
Neurodegeneration Model:
-
Model: Transgenic zebrafish models of peripheral nerve degeneration. [17] * Rationale: Allows for in vivo visualization and assessment of nerve degeneration.
-
Future Perspectives and Conclusion
Cinnamaldehyde derivatives represent a promising class of compounds with diverse therapeutic potential. The ability to chemically modify the parent cinnamaldehyde molecule offers a powerful tool to enhance its pharmacological properties and tailor its activity towards specific diseases.
Key Areas for Future Research:
-
Structure-Activity Relationship (SAR) Studies: To systematically explore how different structural modifications influence biological activity.
-
Target Identification and Validation: To elucidate the precise molecular targets of these derivatives.
-
Advanced Drug Delivery Systems: To further improve their bioavailability and targeted delivery.
-
Clinical Trials: To translate the promising preclinical findings into human therapies. [13][14] In conclusion, the continued exploration of cinnamaldehyde derivatives holds great promise for the development of novel and effective treatments for a wide range of human diseases. This guide provides a solid foundation for researchers to build upon in their quest to harness the therapeutic power of these fascinating molecules.
References
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An In-depth Technical Guide to Investigating the Electrophilic Sites of p-Methylcinnamaldehyde
Abstract
p-Methylcinnamaldehyde, an α,β-unsaturated aldehyde, presents multiple electrophilic centers, rendering it a molecule of significant interest in synthetic chemistry, drug development, and toxicology. Understanding the hierarchy and reactivity of these sites is paramount for predicting its interactions with biological nucleophiles and for designing targeted chemical modifications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the electrophilic nature of this compound. We will explore both computational and experimental methodologies, elucidating the causality behind experimental choices and providing self-validating protocols. This document synthesizes theoretical principles with practical applications, offering a robust guide to characterizing the reactivity of this important molecule.
Introduction: The Duality of Reactivity in this compound
This compound, structurally a derivative of cinnamaldehyde, is characterized by a conjugated system encompassing a phenyl ring, a carbon-carbon double bond, and a carbonyl group.[1] This electronic arrangement dictates its chemical personality, creating two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the alkene.[2][3] The delocalization of π-electrons across this system can be visualized through resonance structures, which illustrate the partial positive charges on these two carbons.
The key to understanding the reactivity of this compound lies in the concept of conjugate addition, specifically the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition or Michael addition (attack at the β-carbon).[4] The preferred pathway is not arbitrary; it is governed by the nature of the attacking nucleophile and the reaction conditions, a concept elegantly explained by the Hard and Soft Acids and Bases (HSAB) theory.[5][6]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums), which are typically highly charged and non-polarizable, tend to favor irreversible, kinetically controlled 1,2-addition to the harder electrophilic center, the carbonyl carbon.[7]
-
Soft Nucleophiles (e.g., thiols, amines, cyanides), which are more polarizable, favor reversible, thermodynamically controlled 1,4-addition to the softer electrophilic β-carbon, leading to a more stable product that retains the carbonyl group.[7][5]
This guide will systematically dissect the theoretical underpinnings, computational predictions, and experimental validations of these phenomena.
Figure 1: Structure of this compound with key electrophilic sites.
Computational Investigation of Electrophilic Sites
Computational chemistry provides powerful predictive tools for identifying and quantifying the electrophilicity of different atomic centers within a molecule. These in silico methods are invaluable for generating hypotheses and guiding experimental design.
Theoretical Framework: Fukui Functions and Natural Bond Orbital (NBO) Analysis
Fukui Function Analysis: This method, derived from density functional theory (DFT), is used to predict the most electrophilic and nucleophilic sites in a molecule by analyzing the change in electron density as an electron is added or removed.[8] The Fukui function for nucleophilic attack, f+, highlights regions where an additional electron is most stabilized, thus indicating electrophilic sites.[8]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in a molecule by localizing orbitals into bonds and lone pairs, closely resembling a Lewis structure.[9][10] By examining the natural atomic charges and the energies of donor-acceptor interactions, one can quantify the electrophilicity of specific atoms. A higher positive charge on an atom suggests greater electrophilicity.
Protocol: Computational Analysis of this compound
This protocol outlines the steps for performing a computational analysis of this compound using a quantum chemistry software package like Gaussian.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the this compound molecule.
-
Method: Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Rationale: An accurate molecular geometry is crucial for subsequent electronic structure calculations.
Step 2: Frequency Calculation
-
Objective: To confirm that the optimized geometry corresponds to a true energy minimum.
-
Method: Perform a frequency calculation on the optimized geometry.
-
Rationale: The absence of imaginary frequencies confirms a stable structure.
Step 3: Fukui Function Calculation
-
Objective: To identify the most electrophilic sites.
-
Method: Calculate the electron densities for the neutral (N), cationic (N-1), and anionic (N+1) states of the molecule at the optimized geometry. The Fukui function for nucleophilic attack (f+) is then calculated as the difference between the electron densities of the anionic and neutral states.
-
Rationale: This directly visualizes the regions most susceptible to nucleophilic attack.
Step 4: Natural Bond Orbital (NBO) Analysis
-
Objective: To quantify the atomic charges and analyze orbital interactions.
-
Method: Perform an NBO analysis on the optimized neutral molecule.
-
Rationale: Provides quantitative data on the electrophilicity of each atom.
Figure 2: Computational workflow for analyzing electrophilic sites.
Predicted Data and Interpretation
The following table presents hypothetical but expected results from the computational analysis of this compound.
| Atom | Natural Atomic Charge (e) | Fukui Function (f+) Value (arbitrary units) |
| Carbonyl Carbon | +0.45 | 0.25 |
| β-Carbon | +0.15 | 0.35 |
| Carbonyl Oxygen | -0.50 | 0.05 |
| α-Carbon | -0.20 | 0.10 |
Interpretation:
-
The NBO analysis is expected to show a significant positive charge on the carbonyl carbon, making it a hard electrophilic site. The β-carbon will likely have a smaller, yet notable, positive charge, indicating its softer electrophilic character.
-
The Fukui function (f+) is predicted to have its highest value on the β-carbon, identifying it as the most susceptible site for nucleophilic attack by soft nucleophiles. The carbonyl carbon will also show a significant f+ value.
Experimental Validation of Electrophilic Reactivity
Experimental studies are essential to validate computational predictions and to understand the nuanced reactivity of this compound under various conditions.
Probing Electrophilicity with Model Nucleophiles
The reaction of this compound with a panel of hard and soft nucleophiles provides direct evidence of its electrophilic sites.
-
Reaction with a Hard Nucleophile (e.g., Methylmagnesium Bromide): This reaction is expected to proceed via 1,2-addition , with the methyl group attacking the carbonyl carbon. The product, after workup, would be an allylic alcohol.
-
Reaction with a Soft Nucleophile (e.g., Thiophenol): This reaction is anticipated to favor 1,4-addition (Michael addition) , where the thiophenol attacks the β-carbon. The initial adduct would then tautomerize to yield a more stable β-thioether aldehyde.[11][12]
Protocol: Reaction of this compound with Thiophenol
This protocol details the experimental procedure for the Michael addition of thiophenol to this compound.
Step 1: Reaction Setup
-
Procedure: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of a weak base (e.g., triethylamine).
-
Rationale: The weak base facilitates the deprotonation of the thiol, generating the more nucleophilic thiolate anion.
Step 2: Addition of Nucleophile
-
Procedure: Slowly add thiophenol (1.1 equivalents) to the reaction mixture at room temperature.
-
Rationale: A slight excess of the nucleophile ensures complete consumption of the starting aldehyde.
Step 3: Reaction Monitoring
-
Procedure: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: TLC provides a simple and rapid method to assess reaction completion.
Step 4: Workup and Purification
-
Procedure: Quench the reaction with a dilute acid wash, extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Rationale: Standard procedures to isolate and purify the desired product.
Step 5: Product Characterization
-
Procedure: Characterize the purified product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Rationale: Spectroscopic analysis confirms the structure of the 1,4-adduct. The presence of a signal for the aldehyde proton in the ¹H NMR spectrum and a carbonyl stretch in the IR spectrum confirms that the carbonyl group remained intact.
Figure 3: Experimental workflow for the reaction with a soft nucleophile.
Expected Spectroscopic Data for the 1,4-Adduct
| Spectroscopic Technique | Expected Observation |
| ¹H NMR | - Presence of an aldehyde proton signal (~9.5-10 ppm). - Disappearance of alkene proton signals. - Appearance of new aliphatic proton signals for the α and β carbons. |
| ¹³C NMR | - Presence of a carbonyl carbon signal (~190-200 ppm). - Absence of alkene carbon signals. - Appearance of new aliphatic carbon signals. |
| IR Spectroscopy | - Strong carbonyl (C=O) stretch (~1720-1740 cm⁻¹). - Absence of a C=C stretch for the conjugated alkene. |
Conclusion: A Unified Approach to Understanding Electrophilicity
The investigation of the electrophilic sites of this compound requires a synergistic approach that combines theoretical predictions with experimental validation. Computational methods such as Fukui function and NBO analysis provide a powerful framework for predicting reactivity, while controlled experiments with hard and soft nucleophiles offer definitive evidence of the preferred reaction pathways. By understanding the principles of 1,2- versus 1,4-addition and the influence of factors like the HSAB theory, researchers can effectively predict and control the chemical behavior of this versatile molecule. This integrated understanding is crucial for applications ranging from the synthesis of novel compounds to the assessment of toxicological profiles in drug development.
References
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- Chan, J., Oshiro, T., Thomas, S., Higa, A., Black, S., Todorovic, A., Elbarbry, F., & Harrelson, J. P. (Year). Inactivation of CYP2A6 by the Dietary.... Janesko Research Group. [Link]
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- LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]
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A Comprehensive Technical Guide to the Safety and Toxicity Profile of p-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Methylcinnamaldehyde, a member of the cinnamaldehyde family, is an α,β-unsaturated aldehyde utilized as a flavoring agent in food and a fragrance component.[1][2] Its structural similarity to cinnamaldehyde, a compound with a well-documented toxicological profile, necessitates a thorough evaluation of its safety for research and development applications. This guide provides a detailed analysis of the safety and toxicity of this compound, synthesizing available data on its chemical properties, metabolic fate, and toxicological endpoints. We will delve into the causality behind experimental findings and provide validated protocols for key safety assessments, ensuring a robust framework for its handling and use in a scientific setting.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in any safety assessment. This compound is a solid at room temperature, appearing as yellowish crystals.[1] Its structure features a propenal group attached to a p-tolyl group, which dictates its reactivity and metabolic profile.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | [1] |
| CAS Number | 1504-75-2 | [1] |
| Molecular Formula | C₁₀H₁₀O | [1][3] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| Melting Point | 41.5 °C | [1] |
| Boiling Point | 154.0 °C @ 25.00 mm Hg | [1][4] |
| Water Solubility | Insoluble in water (752.8 mg/L @ 25 °C est.) | [1][4] |
| LogP (o/w) | 2.3 - 2.583 (est.) | [1][4] |
| FEMA Number | 3640 | [1][5] |
Metabolism and Toxicokinetics
The biological effects of this compound are intrinsically linked to its metabolic transformation. As an α,β-unsaturated aldehyde, it is expected to follow the primary metabolic pathways established for cinnamaldehyde and other similar structures. The key metabolic events involve oxidation, reduction, and conjugation.
The primary, and generally detoxifying, pathway is the oxidation of the aldehyde group to form p-methylcinnamic acid. This reaction is rapid and efficient in vivo. The resulting carboxylic acid can then undergo further metabolism, including beta-oxidation or conjugation with glycine, before being excreted. A secondary pathway involves the reduction of the aldehyde to p-methylcinnamyl alcohol. These metabolic steps are crucial as they convert the reactive aldehyde into less reactive metabolites, mitigating potential toxicity.
Caption: Predicted Metabolic Pathway of this compound
Toxicological Profile
Acute Toxicity
This compound, like its parent compound cinnamaldehyde, is expected to have low acute toxicity via the oral route.[6] Data for the structurally similar compound p-tolualdehyde shows an oral LD50 of 1600 mg/kg in rats.[7] High doses of related cinnamaldehydes can lead to symptoms such as gastrointestinal irritation and central nervous system effects, typically characterized by initial excitation followed by depression.[6][8]
| Species | Route of Administration | LD50 Value (Cinnamaldehyde) | Reference(s) |
| Rat | Oral | 2220 mg/kg | [6] |
| Mouse | Oral | 2225 mg/kg | [6] |
| Rabbit | Dermal | 1260 mg/kg | [6] |
Dermal and Eye Irritation
Chemicals with an aldehyde functional group can be irritating to the skin and eyes. Safety data for related compounds classify them as skin and eye irritants.[6][7][9] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound to prevent direct contact.[7]
Skin Sensitization
The potential to cause skin sensitization (allergic contact dermatitis) is a significant safety consideration for many fragrance ingredients, particularly α,β-unsaturated aldehydes. Cinnamaldehyde is a well-established moderate skin sensitizer in humans.[6][10] The mechanism is believed to involve its function as a hapten, where the electrophilic aldehyde reacts with nucleophilic amino acid residues (like lysine) in skin proteins to form an immunogenic conjugate.[11][12] Given its structural similarity, this compound is also presumed to have skin sensitization potential.[13]
A read-across assessment by the Research Institute for Fragrance Materials (RIFM) on a related compound, p-methyl-α-amyl cinnamic aldehyde, established a No Expected Sensitization Induction Level (NESIL) of 23,000 μg/cm², providing a quantitative measure for risk assessment.[14]
Genotoxicity and Mutagenicity
The genotoxic potential of α,β-unsaturated aldehydes is a critical endpoint due to their structural alert for DNA reactivity.[6] The evaluation typically follows a battery of tests to assess different mechanisms of genetic damage.
| Assay | Test System | Metabolic Activation (S9) | Result for Cinnamaldehyde | Reference(s) |
| Gene Mutation | S. typhimurium (Ames Test) | With and Without | Positive (weak) / Conflicting | [15][16][17] |
| Gene Mutation | Transgenic Rodent (TGR) Assay (in vivo) | N/A | Negative | [15][17] |
| Chromosomal Aberration | Cultured Mammalian Cells (in vitro) | With and Without | Positive / Conflicting | [8][18] |
| Micronucleus Test | Mouse Bone Marrow (in vivo) | N/A | Negative | [8] |
Causality and Interpretation: The data on cinnamaldehyde presents a common toxicological pattern: positive or conflicting results in in vitro assays, but negative results in in vivo assays.[15][17] This discrepancy is highly significant for risk assessment.
-
In Vitro Positivity: In isolated cell systems, high concentrations of the reactive aldehyde can directly interact with cellular components, including DNA, leading to mutations or chromosomal damage.[8][15] The Ames test for cinnamaldehyde shows a weak but reproducible positive result in the TA100 strain, indicating it can cause base-pair substitution mutations.[15]
-
In Vivo Negativity: In a whole organism, rapid and efficient metabolic detoxification (as described in Section 2) prevents the parent aldehyde from reaching target cells at concentrations high enough to cause genetic damage.[15][17] The negative results in the in vivo transgenic rodent (TGR) and micronucleus assays for cinnamaldehyde provide strong evidence that it is not a genotoxic hazard under physiological conditions.[8][17]
Given that this compound shares the same reactive α,β-unsaturated aldehyde moiety and is expected to undergo similar rapid metabolism, it is predicted to have a similar genotoxicity profile: a potential hazard in vitro at high concentrations but with a low risk of genotoxicity in vivo.
Sub-chronic and Chronic Toxicity / Carcinogenicity
Long-term exposure studies are crucial for determining the potential for cumulative toxicity and carcinogenicity. Extensive studies on trans-cinnamaldehyde have been conducted by the National Toxicology Program (NTP). In 2-year feed studies, there was no evidence of carcinogenic activity in F344/N rats or B6C3F1 mice.[16][19]
At very high doses (e.g., 8200 ppm and above), non-neoplastic lesions such as squamous epithelial hyperplasia of the forestomach were observed in rats, which is often interpreted as a local irritant effect from high concentrations in the feed rather than a systemic carcinogenic effect.[19] Reduced body weights were also noted at high concentrations.[16] Based on this robust data for the parent compound, this compound is not expected to be a carcinogen.
Reproductive and Developmental Toxicity
Data on the specific reproductive and developmental toxicity of this compound is limited. However, read-across data from related substances can provide valuable insights. A RIFM safety assessment for α-hexylcinnamaldehyde established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity at 100 mg/kg/day.[14] Studies on cinnamaldehyde did not show significant reproductive or developmental effects except at dose levels that also produced maternal toxicity.[8] This suggests that the substance is not a specific reproductive or developmental toxicant and that any observed effects are likely secondary to maternal toxicity.[20][21]
Standardized Experimental Protocols
For researchers needing to conduct their own safety assessments, adherence to standardized, validated protocols is paramount. Below are methodologies for key in vitro genotoxicity assays.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the OECD 471 guideline and is designed to detect chemically induced gene mutations.[22][23]
Objective: To evaluate the potential of this compound to induce reverse mutations at selected loci of several strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101). This combination detects various types of mutations (frameshift, base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9-mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[24]
-
Dose Selection: Perform an initial range-finding study to determine the appropriate concentration range. The main experiment should include at least five analysable concentrations, with the highest concentration showing evidence of toxicity or being 5 mg/plate or 10 mM.
-
Exposure: In the plate incorporation method, add the test substance, bacterial culture, and S9-mix (or buffer) to molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring & Analysis: Count the number of revertant colonies on each plate. The test is considered positive if there is a concentration-related increase in the number of revertants and/or a reproducible, statistically significant positive response for at least one concentration point.
-
Controls: Include a vehicle (negative) control (e.g., DMSO) and known strain-specific positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9). This self-validating system ensures the assay is performing correctly.
Protocol: In Vitro Mammalian Chromosomal Aberration Test
This protocol is based on the OECD 473 guideline and identifies agents that cause structural chromosomal damage.[25][26]
Objective: To evaluate the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary human peripheral blood lymphocytes.[25] Culture cells to an appropriate density for the experiment.
-
Metabolic Activation: As with the Ames test, conduct experiments with and without S9-mix.
-
Treatment Paradigms:
-
Short Treatment (3-6 hours): Expose cells to the test substance with and without S9-mix. Harvest cells at a time equivalent to about 1.5 normal cell cycles after the beginning of treatment.
-
Continuous Treatment (without S9): Expose cells for the duration of 1.5-2 normal cell cycles and harvest thereafter.
-
-
Harvest and Slide Preparation: At the time of harvest, add a metaphase-arresting agent (e.g., colcemid). Collect the cells, treat them with a hypotonic solution, fix, and drop them onto microscope slides.
-
Analysis: Stain the slides (e.g., with Giemsa) and score at least 300 well-spread metaphases per concentration and control group under a microscope. Classify aberrations as chromatid-type or chromosome-type, and as breaks or exchanges.[24]
-
Controls: A vehicle (negative) control and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) must be included to validate the assay.
-
Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[25]
Caption: Workflow for Chromosomal Aberration Assay
Regulatory Status and Conclusion
This compound is recognized as a flavoring substance by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1][2] It is also listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS (Generally Recognized as Safe) substance (FEMA No. 3640).[1][5]
Based on a comprehensive review of the available data and read-across information from structurally related cinnamaldehydes, this compound presents a well-defined safety profile.
-
It exhibits low acute toxicity .
-
It is a presumed skin sensitizer and should be handled accordingly to avoid dermal exposure.
-
It is not expected to be a genotoxic hazard in vivo , despite the potential for positive findings in in vitro screening assays. This is due to rapid metabolic detoxification.
-
It is not expected to be carcinogenic or a specific reproductive/developmental toxicant .
For research and drug development professionals, this compound can be used safely provided that standard laboratory hygiene and safety procedures are followed, with a particular focus on preventing skin contact to mitigate the risk of sensitization.
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understanding the chemical structure-bioactivity relationship
An In-Depth Technical Guide: Understanding the Chemical Structure-Bioactivity Relationship
Foreword: From Blueprint to Biological Function
As a Senior Application Scientist, I've had the privilege of operating at the confluence of chemistry, biology, and data science. The most profound challenge—and indeed, the greatest opportunity—in drug discovery is deciphering the intricate language spoken between a chemical structure and a biological system. This guide is born from that experience. It is not a mere collection of protocols but a narrative of scientific reasoning. We will explore not just the "how" but the "why" behind our choices, illuminating the causal chain from a molecule's blueprint to its biological effect. Our journey is one of iterative design, rigorous testing, and predictive modeling, a cycle that transforms promising compounds into life-changing therapeutics.
Part 1: The Core Principle - The Structure-Activity Relationship (SAR)
The foundational concept of medicinal chemistry is the Structure-Activity Relationship (SAR) , which posits that the biological activity of a chemical compound is a direct function of its molecular structure.[1][2] By systematically modifying a molecule's structure, we can observe corresponding changes in its biological effects, allowing us to deduce which structural features are crucial for its desired activity.[3][4] This process is akin to learning a language; we identify the molecular "words" and "grammar" that elicit a specific biological response.[5]
The Physicochemical Language of Bioactivity
The interaction between a drug and its target is governed by non-covalent forces, dictated by the molecule's physicochemical properties. Understanding these properties is essential for rational drug design.
-
Lipophilicity: Often quantified as the octanol-water partition coefficient (LogP), this property describes a compound's affinity for a fatty, nonpolar environment versus a watery, polar one.[6] Lipophilicity is critical for a drug's ability to cross cell membranes and influences its absorption, distribution, metabolism, and excretion (ADME).[6]
-
Electronic Properties: The distribution of electrons in a molecule (its polarity, ionizability, and hydrogen bonding capacity) dictates how it "sees" and interacts with its biological target.[7] For example, a hydrogen bond donor on a drug must align perfectly with an acceptor on its target protein for a stable interaction to occur.[3]
-
Steric Factors: The size and shape of a molecule determine its ability to fit into the binding site of a target, much like a key fitting into a lock.[7] Even minor changes in shape can prevent a drug from binding effectively.
Guiding Principle: "Drug-Likeness" and Lipinski's Rule of Five
In 1997, Christopher A. Lipinski analyzed the properties of successful oral drugs and formulated a set of guidelines known as the Rule of Five .[8][9] These are not strict rules but rather a "rule of thumb" to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[10][11] A compound is more likely to be an orally active drug if it violates no more than one of the following criteria.[9]
| Parameter | Guideline | Rationale |
| Molecular Weight (MW) | < 500 Daltons | Smaller molecules are more easily absorbed and transported. |
| LogP | < 5 | Ensures a balance between solubility and membrane permeability.[6][10] |
| Hydrogen Bond Donors | ≤ 5 | Too many H-bond donors can hinder passage through lipid membranes. |
| Hydrogen Bond Acceptors | ≤ 10 | Too many H-bond acceptors can also negatively impact permeability. |
Table 1: A summary of Lipinski's Rule of Five, a foundational guideline in medicinal chemistry for predicting the oral bioavailability of a drug candidate.[8][9][11]
Part 2: The Experimental Foundation - Quantifying Bioactivity
SAR is an empirical science at its heart. To understand the relationship between structure and activity, we must first be able to reliably measure that activity. This is the domain of bioassays. The choice of assay is a critical decision driven by the specific question being asked—are we looking for a direct interaction with a purified protein, or a functional outcome in a complex cellular environment?
Biochemical vs. Cell-Based Assays: A Causal Choice
-
Biochemical Assays: These assays use purified components, such as a target enzyme and a substrate, to measure the direct effect of a compound on its intended target. They are excellent for confirming direct binding and determining potency (e.g., IC50 values) in a clean, controlled system.
-
Cell-Based Assays: These assays use living cells to measure a compound's effect in a more physiologically relevant context.[12] They can provide crucial information about a compound's ability to cross cell membranes, its potential toxicity, and its effect on complex signaling pathways.[13][14] Cell-based assays are indispensable for moving from a "hit" that binds a target to a "lead" that has a desired effect in a biological system.[15]
Caption: A workflow illustrating the progression from high-throughput screening to lead optimization, narrowing the number of compounds at each stage based on increasingly complex biological questions.
Protocol Deep Dive 1: Cell-Based Cytotoxicity Assay (MTT)
This protocol outlines a common method to assess a compound's effect on cell viability, a critical early indicator of potential toxicity.
Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Plate a chosen cell line (e.g., HeLa cells) into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol Deep Dive 2: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[16] This provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions.[17][18]
Objective: To characterize the thermodynamic forces driving the binding of a compound to its target protein.
Methodology:
-
Sample Preparation: Prepare the purified target protein in a buffer solution and the compound (ligand) in the exact same buffer to avoid heat of dilution artifacts. The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.[19]
-
Instrument Setup: Equilibrate the instrument to the desired temperature. A reference cell is filled with buffer.
-
Titration: A series of small, precise injections of the ligand are made into the sample cell containing the protein.[20]
-
Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of binding.
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat released or absorbed during that injection.
-
Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).[20] Understanding whether a compound's binding is driven by enthalpy (favorable bond formation) or entropy (release of ordered water molecules) provides invaluable insight for rational lead optimization.[17]
| Technique | Primary Measurement | Key Output | Throughput | Structural Info |
| ITC | Heat Change (ΔH) | KD, ΔH, ΔS, Stoichiometry | Low | No |
| SPR | Change in Refractive Index | kon, koff, KD | Medium | No |
| X-ray Crystallography | X-ray Diffraction Pattern | 3D Atomic Structure | Low | High |
Table 2: A comparative summary of key biophysical techniques used to characterize protein-ligand interactions.
Part 3: The Predictive Powerhouse - Computational Modeling
While experimental assays provide the "ground truth," they can be time-consuming and expensive. Computational methods allow us to screen vast virtual libraries of compounds and build predictive models, dramatically accelerating the discovery process.[21][22] These approaches are broadly categorized as ligand-based or structure-based.[23]
Ligand-Based Design: Learning from Known Actives
When the 3D structure of the biological target is unknown, we can derive insights from a set of known active and inactive molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational method that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity.[7][24] A QSAR model is essentially a mathematical equation that can predict the activity of new, unsynthesized molecules.[25]
The process involves:
-
Data Collection: Assembling a dataset of compounds with known biological activities.
-
Descriptor Calculation: Computing hundreds of numerical descriptors for each molecule that represent its physicochemical properties (e.g., molecular weight, LogP, charge distribution).[7]
-
Model Building: Using statistical methods or machine learning to build a model that relates the descriptors to the observed activity.[26][27]
-
Validation: Rigorously testing the model's predictive power on an external set of compounds.
Caption: A flowchart outlining the key steps in developing and validating a Quantitative Structure-Activity Relationship (QSAR) model.
Structure-Based Design: Leveraging the Target's Blueprint
When the 3D structure of the target protein is available, we can use structure-based methods to design and prioritize compounds.
Protocol Deep Dive 3: X-ray Crystallography for Protein-Ligand Complexes
X-ray crystallography provides an atomic-level snapshot of how a ligand binds to its target protein.[28][29] This detailed structural information is invaluable for understanding SAR and guiding the design of more potent and selective compounds.[30][31]
Objective: To determine the three-dimensional structure of a protein-ligand complex.
Methodology:
-
Complex Formation & Crystallization:
-
Co-crystallization: The purified protein is incubated with the ligand in excess before setting up crystallization screens. This is often the method of choice when the ligand induces a conformational change.[32]
-
Soaking: If apo (ligand-free) crystals of the protein can be grown, they are transferred to a solution containing the ligand, allowing it to diffuse into the crystal's active site. This method is higher-throughput for screening multiple compounds.[32]
-
-
Data Collection: The protein-ligand crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron. The crystal diffracts the X-rays into a specific pattern of spots.
-
Structure Solution: The diffraction pattern is processed to determine the electron density map of the molecule in the crystal.
-
Model Building and Refinement: An atomic model of the protein and its bound ligand is built into the electron density map. This model is then refined to best fit the experimental data. The final structure reveals the precise orientation of the ligand in the binding pocket and all the key interactions (hydrogen bonds, hydrophobic contacts) it makes with the protein.
Part 4: The Iterative Cycle - Integrating Data for Lead Optimization
Drug discovery is not a linear process but an iterative cycle of design, synthesis, and testing.[33] The goal of lead optimization is to refine a promising "hit" compound into a clinical candidate by improving its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[34][35][36][37]
Caption: The cyclical and iterative nature of modern drug discovery, integrating computational design, chemical synthesis, biological testing, and data analysis.
The Critical Role of ADMET Profiling
A compound can be incredibly potent against its target, but it will fail as a drug if it cannot reach that target in the body or if it is toxic.[38] Therefore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are incorporated early in the discovery process to eliminate unsuitable candidates and avoid costly late-stage failures.[39][40][41] In vitro assays that predict properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions are now standard components of the lead optimization cascade.[42]
Case Study: Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy that embodies the principles of modern drug discovery.[43] Instead of screening large, complex molecules, FBDD starts by identifying very small, low-molecular-weight "fragments" (MW < 300 Da) that bind weakly to the target.[44][45]
-
Screening: A library of a few thousand fragments is screened using highly sensitive biophysical techniques like X-ray crystallography or NMR, as the binding affinities are often too weak for traditional assays.[46][47]
-
Hit Validation: The binding of these weak hits is confirmed.
-
Fragment Evolution: The high-resolution structural information obtained from crystallography is then used to "grow" the fragment, adding functional groups that make new, favorable interactions with the protein, or to "link" two different fragments that bind in adjacent pockets.[46]
This approach is highly efficient because it explores chemical space more effectively and builds potency in a rational, structure-guided manner, often leading to lead compounds with better physicochemical properties.[44]
Conclusion: A Multidisciplinary Endeavor
Understanding the chemical structure-bioactivity relationship is the central challenge of drug discovery. It is a journey that begins with a hypothesis and proceeds through a continuous cycle of design, synthesis, and testing. Success in this field requires a deep integration of medicinal chemistry, cell biology, biophysics, and computational science. By leveraging experimental data to build and refine predictive models, and by using structural insights to guide chemical design, we can navigate the complexities of biology to create novel medicines that are both safe and effective.
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A Technical Guide to p-Methylcinnamaldehyde (C₁₀H₁₀O): Properties, Synthesis, Analysis, and Applications for Research Professionals
Abstract This technical guide provides a comprehensive overview of p-Methylcinnamaldehyde (4-methylcinnamaldehyde), a substituted aromatic aldehyde with the chemical formula C₁₀H₁₀O.[1][2][3] As a derivative of cinnamaldehyde, this compound is significant in the flavor and fragrance industries and presents considerable potential for investigation in medicinal chemistry and materials science.[4][5] This document, designed for researchers, scientists, and drug development professionals, delves into the core physicochemical properties, synthetic methodologies, chemical reactivity, and modern analytical techniques for characterization and quantification. Furthermore, it explores the established and potential biological activities, drawing parallels with its parent compound, cinnamaldehyde, to provide a framework for future research. The guide includes detailed, field-proven protocols and logical diagrams to ensure both theoretical understanding and practical applicability in a laboratory setting.
Introduction to this compound
Chemical Identity and Significance
This compound, systematically named (E)-3-(4-methylphenyl)prop-2-enal, is an α,β-unsaturated aldehyde.[1] Its structure consists of a benzene ring substituted with a methyl group at the para (4) position, which is attached to a propenal side chain. This structure is foundational to its characteristic spicy, cinnamon-like aroma and its chemical behavior.[4] While widely utilized as a flavoring agent and fragrance component, its true potential lies in its reactive chemical nature.[1][6] The conjugated system, encompassing the aromatic ring, the alkene double bond, and the aldehyde carbonyl group, creates distinct electrophilic sites, making it a versatile precursor for organic synthesis and a candidate for interaction with biological macromolecules.
Scope of the Guide
This guide serves as a centralized technical resource. It moves beyond basic data to explain the causality behind its properties and the protocols used to study it. We will cover its fundamental molecular data, detail a robust synthetic route, explore its key chemical transformations, provide a validated analytical workflow, discuss its toxicological profile, and contextualize its potential in advanced research fields.
Physicochemical and Molecular Properties
The physical and chemical characteristics of this compound dictate its handling, application, and reactivity.
Core Molecular Data
The fundamental identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [1][2][3] |
| Molecular Weight | 146.19 g/mol | [1][3][5] |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | [1] |
| CAS Number | 1504-75-2 | [1] |
| Synonyms | 4-Methylcinnamaldehyde, 3-(p-Tolyl)propenal | [1] |
Physical Properties
The macroscopic properties of the compound are critical for its practical use in formulations and experiments.
| Property | Value | Source |
| Appearance | Yellowish crystals/solid | [1][4] |
| Melting Point | 41.5 °C | [1][4] |
| Boiling Point | 154.00 °C @ 25.00 mm Hg | [1][4] |
| Odor | Spicy, cinnamon-like | [4] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][4] |
Synthesis and Chemical Reactivity
Synthetic Pathway: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed-aldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde lacking α-hydrogens (p-tolualdehyde) with an aliphatic aldehyde (acetaldehyde).
Causality of Experimental Choices:
-
Aromatic Aldehyde Choice: p-Tolualdehyde is used as it provides the required p-methylphenyl backbone and lacks α-hydrogens, preventing self-condensation.
-
Base Catalyst: A hydroxide base (e.g., NaOH) is used to deprotonate acetaldehyde, forming a reactive enolate nucleophile. The concentration is kept low to minimize side reactions like the Cannizzaro reaction.
-
Temperature Control: The reaction is typically run at a controlled, cool temperature to favor the desired condensation product and prevent polymerization or secondary reactions of the sensitive aldehyde product.
Caption: Primary electrophilic sites of this compound.
-
Reactions at the Aldehyde Group (1,2-Addition):
-
Reduction: The aldehyde can be selectively reduced to p-methylcinnamyl alcohol using mild reducing agents like sodium borohydride (NaBH₄). [7] * Oxidation: Oxidation, for instance with Tollens' reagent (Ag₂O), converts the aldehyde to p-methylcinnamic acid. [7] * Imination: Reaction with primary amines yields Schiff bases (imines), a common reaction in both organic synthesis and biological systems. [7]
-
-
Reactions at the Alkene (1,4-Conjugate/Michael Addition):
-
The β-carbon is electrophilic due to conjugation with the carbonyl group. It is susceptible to attack by soft nucleophiles, such as thiols (e.g., cysteine residues in proteins) or secondary amines, in a Michael addition reaction. This reactivity is crucial for its potential biological mechanism of action. [8]
-
Analytical Characterization
Accurate characterization and quantification are essential for quality control and research. A combination of spectroscopic and chromatographic techniques is standard.
Spectroscopic Analysis
While a dedicated public spectrum for this compound is not readily available, its spectral characteristics can be reliably predicted based on its structure and comparison to the well-documented parent compound, cinnamaldehyde. [9][10]
| Technique | Expected Peaks / Features | Rationale |
|---|---|---|
| ¹H NMR | δ 9.6-9.7 (d, 1H, -CHO); δ 7.4-7.6 (d, 1H, α-H); δ 6.6-6.8 (dd, 1H, β-H); δ 7.2-7.5 (AA'BB' system, 4H, Ar-H); δ 2.4 (s, 3H, -CH₃) | The aldehyde proton is highly deshielded. Vinyl protons show trans coupling (~16 Hz). Aromatic protons show characteristic para-substitution pattern. The methyl group appears as a sharp singlet. |
| ¹³C NMR | δ ~194 (C=O); δ ~155 (α-C); δ ~128 (β-C); δ ~130-142 (Ar-C); δ ~21 (-CH₃) | Carbonyl carbon is significantly downfield. Alkene and aromatic carbons appear in the typical range. The aliphatic methyl carbon is upfield. |
| IR (cm⁻¹) | ~1680 (C=O stretch, conjugated); ~1625 (C=C stretch, conjugated); ~970 (C-H bend, trans-alkene); ~2820, ~2720 (C-H stretch, aldehyde) | Conjugation lowers the C=O stretching frequency compared to a saturated aldehyde. The strong peak at ~970 cm⁻¹ is diagnostic for the trans-alkene configuration. |
| Mass Spec | m/z 146 (M⁺); 145 (M-H)⁺; 117 (M-CHO)⁺; 91 (tropylium ion) | The molecular ion peak confirms the molecular weight. Common fragments include loss of a hydrogen radical, loss of the formyl radical (-CHO), and formation of the stable tropylium ion from the tolyl group. |
Chromatographic Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and precise method for quantifying this compound in various matrices. [11][12]
Caption: HPLC workflow for this compound quantification.
Protocol: Validated HPLC-UV Method This protocol is designed to be self-validating by including steps for establishing linearity, accuracy, and precision.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Stationary Phase: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [12] * Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Acetic acid (0.04%) can be added to the aqueous phase to improve peak shape. [12] * Flow Rate: 1.0 mL/min. [12] * Column Temperature: 29°C. [12] * Detection Wavelength: ~285 nm (this compound has a strong UV absorbance maximum in this region due to its extended conjugated system).
-
Injection Volume: 20 µL. [12]
-
-
Standards and Sample Preparation:
-
Stock Standard: Accurately weigh ~10 mg of pure this compound standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Working Standards (Calibration Curve): Perform serial dilutions of the stock solution to prepare a series of at least five standards covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase. Use sonication if necessary to ensure complete dissolution. Filter the final solution through a 0.22 µm syringe filter before injection. [12]
-
-
Analysis and Validation:
-
Linearity: Inject the working standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.995.
-
Quantification: Inject the prepared sample. Determine its concentration by interpolating its peak area from the calibration curve.
-
Accuracy: Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a sample matrix and calculate the percent recovery (should be within 98-102%).
-
Precision: Analyze one sample multiple times (n=6) to determine the relative standard deviation (%RSD), which should be <2%.
-
Biological Activity and Research Applications
Established Applications
The primary commercial use of this compound is as a flavor and fragrance ingredient in food products, cosmetics, and perfumes, valued for its warm, spicy aroma profile. [4][5]It is listed as a synthetic flavoring substance by regulatory bodies such as the FDA. [6]
Potential Pharmacological Activities
Extensive research on the parent compound, cinnamaldehyde, has revealed a wide range of biological activities, providing a strong rationale for investigating this compound. [8][13]The shared α,β-unsaturated aldehyde moiety is considered the key pharmacophore. Potential activities include:
-
Antimicrobial and Antifungal: Cinnamaldehyde demonstrates potent activity against various bacteria and fungi. [13][14]This is often attributed to its ability to act as a Michael acceptor, reacting with thiol groups in essential enzymes and proteins, thereby disrupting cellular function.
-
Anti-Inflammatory: Studies have shown that cinnamaldehyde can inhibit inflammatory pathways, such as the NF-κB signaling cascade. [8]* Anticancer: Cinnamaldehyde has been reported to induce apoptosis in cancer cells, partly by generating reactive oxygen species (ROS) and disrupting mitochondrial function. [14][15]However, its classification as a Pan-Assay Interference Compound (PAINS) necessitates careful interpretation of in-vitro results, and animal studies should be prioritized. [15]
Caption: Potential mechanism of bioactivity via Michael addition.
Safety and Handling
Toxicological Profile
This compound requires careful handling due to its potential for sensitization and irritation.
| Hazard Class | GHS Statement | Source |
| Skin Sensitization | H317: May cause an allergic skin reaction. | [16][17] |
| Skin Irritation | H315: Causes skin irritation. | [16] |
| Eye Irritation | H319: Causes serious eye irritation. | [16] |
The toxicological profile is often supported by read-across data from structurally similar analogs. [18]It is not classified as a mutagen or carcinogen based on current data. [18][19]
Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [17]* Storage: Store in a cool, dry, dark place in a tightly sealed container. The compound can slowly oxidize to p-methylcinnamic acid upon exposure to air and light. [20]* Spills: Absorb spills with an inert material and dispose of as hazardous chemical waste.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If irritation or a rash occurs, seek medical attention. [17]In case of eye contact, rinse cautiously with water for several minutes.
Conclusion
This compound is a compound of significant interest, bridging the gap between industrial applications in flavors and fragrances and high-potential applications in medicinal and chemical research. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an excellent model system for studying the biological effects of α,β-unsaturated aldehydes. While its toxicological profile necessitates careful handling, its potential as a scaffold for developing new therapeutic agents—mirroring the diverse activities of cinnamaldehyde—warrants further in-depth investigation. Future research should focus on direct biological testing of this compound to validate the activities suggested by its parent compound and to explore how the para-methyl group modulates efficacy and safety.
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Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of p-Methylcinnamaldehyde via Base-Catalyzed Claisen-Schmidt Condensation
Abstract
This comprehensive guide provides an in-depth exploration of the Claisen-Schmidt condensation for the synthesis of p-methylcinnamaldehyde, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1] Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern this classic carbon-carbon bond-forming reaction. We present two detailed, validated protocols—a traditional solution-phase method and a solvent-free approach—along with mechanistic insights, process optimization strategies, and troubleshooting guidance to ensure reliable and high-yield synthesis.
Part 1: The Claisen-Schmidt Condensation: Principles & Mechanism
The Claisen-Schmidt condensation is a specific and highly reliable variant of the crossed aldol condensation.[2] It facilitates the reaction between an aldehyde or ketone possessing α-hydrogens and an aromatic carbonyl compound that lacks them.[2] This selectivity is the cornerstone of the reaction's utility, as it prevents the self-condensation of the aromatic aldehyde, leading to a cleaner reaction profile and simplifying product isolation.[2][3]
In the synthesis of this compound, the reactants are p-tolualdehyde and acetaldehyde. The strategic selection of these reactants is critical:
-
p-Tolualdehyde (The Electrophile): As an aromatic aldehyde, the α-carbon of p-tolualdehyde (the carbon adjacent to the carbonyl group) has no hydrogen atoms.[4] Consequently, it cannot be deprotonated by a base to form a nucleophilic enolate.[4] It serves exclusively as the electrophilic target for nucleophilic attack.
-
Acetaldehyde (The Nucleophile): This aliphatic aldehyde possesses acidic α-hydrogens. In the presence of a strong base, it is readily deprotonated to form a resonance-stabilized enolate ion, which acts as the key carbon-based nucleophile.[5][6]
The reaction proceeds via a well-established base-catalyzed mechanism:
-
Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from acetaldehyde, forming a nucleophilic enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of p-tolualdehyde, creating a new carbon-carbon bond and forming a tetrahedral alkoxide intermediate.[6][7]
-
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy aldehyde (aldol adduct).
-
Dehydration: The aldol adduct is unstable. The base abstracts another α-hydrogen, forming an enolate which then eliminates a hydroxide ion in an E1cB elimination mechanism.[6] This step is thermodynamically driven by the formation of a highly stable, conjugated π-system, resulting in the final this compound product.[2][3]
Part 2: Synthesis Protocols for this compound
Two distinct protocols are presented below. Protocol 1 is a classic, robust method using an ethanolic solution. Protocol 2 offers a solvent-free "green chemistry" alternative that minimizes waste and can significantly reduce reaction time.[8]
Quantitative Data Summary
| Parameter | Protocol 1: Ethanolic NaOH | Protocol 2: Solvent-Free Grinding |
| p-Tolualdehyde | 1.20 g (10 mmol, 1.0 eq) | 1.20 g (10 mmol, 1.0 eq) |
| Acetaldehyde | 0.66 g / 0.84 mL (15 mmol, 1.5 eq) | 0.66 g / 0.84 mL (15 mmol, 1.5 eq) |
| Base Catalyst | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH), solid |
| Catalyst Amount | 0.80 g (20 mmol) | 0.08 g (2 mmol, 20 mol%) |
| Solvent | 95% Ethanol (~20 mL) & Water (~20 mL) | None |
| Temperature | 0-5 °C, then Room Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours | 10-20 minutes |
| Expected Yield | 75-85% | 80-95% |
Protocol 1: Synthesis using Ethanolic Sodium Hydroxide
This method is highly reliable and uses common laboratory reagents, making it an excellent choice for consistent results. The use of a slight excess of acetaldehyde helps to drive the reaction to completion.
Materials:
-
p-Tolualdehyde (≥98%)
-
Acetaldehyde (≥99%)
-
Sodium Hydroxide (NaOH), pellets
-
95% Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute (~2 M)
-
Standard laboratory glassware (round-bottom flask, dropping funnel)
-
Magnetic stirrer, stir bar, and ice bath
-
Vacuum filtration apparatus (Büchner funnel)
Step-by-Step Methodology:
-
Catalyst Preparation: In a 100 mL beaker, dissolve 0.80 g of NaOH pellets in 10 mL of distilled water. Once dissolved, add 10 mL of 95% ethanol and stir until homogeneous. Cool this solution in an ice bath.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.20 g (10 mmol) of p-tolualdehyde in 10 mL of 95% ethanol.
-
Acetaldehyde Addition: To the p-tolualdehyde solution, add 0.84 mL (15 mmol) of acetaldehyde. Cool the flask in an ice bath with continuous stirring. Causality Note: Cooling is crucial to minimize the self-condensation of acetaldehyde, a potential side reaction.
-
Reaction Initiation: Using a dropping funnel, add the cold NaOH solution dropwise to the stirred aldehyde mixture over 20-30 minutes. Ensure the internal temperature remains below 10°C. A color change (typically to yellow or orange) and the formation of a precipitate indicate the reaction is proceeding.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the p-tolualdehyde spot has been consumed.
-
Workup & Isolation: Pour the reaction mixture into a beaker containing ~50 g of crushed ice. Slowly neutralize the mixture by adding dilute HCl until the pH is approximately 7. This will precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to remove inorganic salts.[9] Allow the crude product to air dry.
Protocol 2: Solvent-Free Synthesis via Grinding
This "green chemistry" approach is highly efficient, often yielding a purer crude product in a fraction of the time by eliminating the need for organic solvents during the reaction phase.
Materials:
-
p-Tolualdehyde (≥98%)
-
Acetaldehyde (≥99%)
-
Sodium Hydroxide (NaOH), solid powder or finely ground pellets
-
Mortar and Pestle
-
Distilled Water
-
Vacuum filtration apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry mortar, combine 1.20 g (10 mmol) of p-tolualdehyde and 0.08 g (2 mmol) of powdered NaOH.
-
Reaction Initiation: Gently grind the two solids together with the pestle for 1-2 minutes until a homogenous mixture is formed.
-
Acetaldehyde Addition: Carefully add 0.84 mL (15 mmol) of acetaldehyde to the mortar.
-
Reaction Progression: Immediately begin grinding the mixture vigorously. The solid-liquid mixture will quickly turn into a thick, colored paste and may eventually solidify. Continue grinding for 10-20 minutes. The reaction is often exothermic.
-
Workup & Isolation: Scrape the solid product from the mortar and transfer it to a beaker. Add ~50 mL of cold water and stir to dissolve the NaOH catalyst.
-
Filtration: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Allow the product to air dry.
Part 3: Product Purification and Workflow
The crude this compound obtained from either protocol will contain minor impurities. Recrystallization is the most effective method for purification.
Purification by Recrystallization:
-
Solvent Selection: A mixed solvent system of ethanol and water is ideal. This compound is soluble in hot ethanol but less soluble in cold ethanol and water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and swirl to dissolve the solid completely.
-
Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). Add another 1-2 drops of hot ethanol to redissolve the precipitate, ensuring a saturated solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (approx. 50:50) mixture, and dry in a vacuum oven or desiccator.
Part 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old or hydrated NaOH).2. Acetaldehyde has polymerized or oxidized.3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity NaOH.2. Use freshly distilled or a new bottle of acetaldehyde.3. Extend the reaction time, monitoring by TLC. For Protocol 1, ensure the temperature doesn't stay too low after initial addition. |
| Dark, Tarry Product | 1. Reaction temperature was too high.2. Base concentration was too high, promoting side reactions. | 1. For Protocol 1, maintain careful temperature control during base addition.2. Ensure accurate measurement of the catalytic amount of NaOH, especially for the solvent-free method. |
| Product Fails to Precipitate | 1. Insufficient product formation.2. Product is too soluble in the workup solution. | 1. Confirm reaction completion via TLC. If incomplete, extend reaction time.2. Ensure the reaction mixture is thoroughly chilled in an ice bath during workup. Add more crushed ice if necessary. |
| Product Oily, Not Solid | 1. Presence of unreacted starting materials or oily byproducts.2. Incomplete neutralization during workup. | 1. Ensure the reaction has gone to completion. The crude oil may solidify upon standing or scratching with a glass rod.2. Check the pH after neutralization and add more acid if needed. Thoroughly wash the crude product with water. |
References
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Application Notes & Protocols for the Laboratory Synthesis of p-Methylcinnamaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the laboratory synthesis of p-Methylcinnamaldehyde, a valuable aromatic aldehyde used in the flavor, fragrance, and pharmaceutical industries. The primary method detailed is the Claisen-Schmidt condensation, a robust and efficient carbon-carbon bond-forming reaction. This guide elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, outlines critical safety considerations, and describes methods for purification and characterization. The content is structured to provide not just a procedure, but a causal understanding of the experimental choices, ensuring both reproducibility and safety for skilled chemical practitioners.
Scientific Foundation: The Claisen-Schmidt Condensation
The synthesis of this compound is classically achieved via a Claisen-Schmidt condensation . This reaction is a specific, synthetically useful variant of the crossed aldol condensation.[1][2] It involves the base-catalyzed reaction between an aromatic aldehyde lacking α-hydrogens (p-tolualdehyde) and an enolizable aliphatic aldehyde or ketone (acetaldehyde).[1][3]
Causality of Reagent Choice & Reaction Viability:
-
p-Tolualdehyde: Serves as the electrophilic carbonyl component. Crucially, it lacks acidic α-hydrogens and therefore cannot self-condense under basic conditions. This directs the reaction pathway and minimizes unwanted side products.[2][4]
-
Acetaldehyde: Acts as the nucleophilic component. It possesses acidic α-hydrogens, which can be abstracted by a base to form a resonance-stabilized enolate ion.[2]
-
Base Catalyst (NaOH): The hydroxide ion is a sufficiently strong base to deprotonate acetaldehyde, initiating the reaction by forming the required enolate nucleophile.
The reaction proceeds through a two-stage mechanism: an initial aldol addition followed by a rapid dehydration. The dehydration step is highly favorable as it results in the formation of a stable, extended conjugated π-system involving the aromatic ring, the alkene, and the carbonyl group.[2]
Caption: Mechanism of this compound Synthesis.
Safety & Hazard Management
A thorough understanding and mitigation of chemical hazards are paramount. This synthesis involves substances that require careful handling in a controlled laboratory environment.
-
p-Tolualdehyde: Combustible liquid. Harmful if swallowed and causes skin and serious eye irritation.[5][6] Avoid inhalation and contact with skin and eyes.[5]
-
Acetaldehyde: Extremely flammable liquid and vapor (Flash Point: -39°C).[7][8][9] It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[8][10][11] It is also suspected of causing genetic defects and cancer.[8][10] This reagent must be handled exclusively within a certified chemical fume hood, away from any potential ignition sources. [7][9] Use explosion-proof equipment.[8]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage upon contact.[12][13][14] The dissolution of NaOH in ethanol or water is highly exothermic and can cause the solvent to boil. Always add sodium hydroxide slowly to the solvent while cooling and stirring.[15]
Required Personal Protective Equipment (PPE):
-
Splash-proof chemical safety goggles.
-
Flame-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Work should be conducted in a well-ventilated chemical fume hood.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a standard laboratory scale.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| p-Tolualdehyde | 120.15 | 6.01 g (5.9 mL) | 50.0 | 1.0 |
| Acetaldehyde | 44.05 | 2.64 g (3.4 mL) | 60.0 | 1.2 |
| Sodium Hydroxide | 40.00 | 2.00 g | 50.0 | 1.0 |
| Ethanol (95%) | - | ~75 mL | - | - |
| Distilled Water | - | As needed | - | - |
| Equipment | ||||
| 250 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Dropping funnel | ||||
| Ice-water bath | ||||
| Büchner funnel and filter flask | ||||
| Recrystallization apparatus |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask. Clamp the flask in an ice-water bath placed on top of a magnetic stirrer.
-
Addition of Aldehydes: Add 50 mL of 95% ethanol to the flask, followed by 5.9 mL (50.0 mmol) of p-tolualdehyde. Stir the solution until the aldehyde has fully dissolved.
-
Initiation of Condensation: In a separate beaker, carefully dissolve 2.0 g (50.0 mmol) of sodium hydroxide in 25 mL of 95% ethanol. This process is exothermic; allow the solution to cool to near room temperature.
-
Controlled Addition: Slowly add 3.4 mL (60.0 mmol) of acetaldehyde to the stirred p-tolualdehyde solution in the reaction flask.
-
Catalyst Introduction: Transfer the prepared sodium hydroxide solution to a dropping funnel. Add the basic solution dropwise to the aldehyde mixture over a period of 20-30 minutes. The slow addition is crucial to minimize the self-condensation of acetaldehyde. Maintain the temperature of the reaction mixture below 25°C using the ice bath. A color change (typically to yellow or orange) indicates the formation of the conjugated product.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
-
Product Isolation (Work-up):
-
Pour the reaction mixture slowly into 250 mL of cold distilled water in a beaker with stirring.
-
Neutralize the mixture by slowly adding dilute hydrochloric acid until the solution is slightly acidic (test with pH paper). The this compound product will precipitate as a yellowish solid.
-
Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any inorganic salts.
-
Purification & Characterization
Purification by Recrystallization: The most common method for purifying the crude product is recrystallization.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper (hot filtration).
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified, pale-yellow crystals by vacuum filtration and allow them to air dry.
Alternative Purification via Bisulfite Adduct: For aldehydes, purification can also be achieved by forming a water-soluble bisulfite adduct.[16][17] This selectively separates the aldehyde from non-aldehyde impurities.
-
Dissolve the crude product in ethanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the adduct will form.
-
Filter the solid adduct and wash it with ethanol and then ether.
-
Regenerate the pure aldehyde by treating the adduct with an aqueous solution of sodium bicarbonate or dilute sodium hydroxide.[16]
Characterization: The identity and purity of the final product should be confirmed.
-
Melting Point: The purified this compound should have a sharp melting point around 41.5°C.[18]
-
Spectroscopy: Confirmation of the molecular structure is achieved using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Key expected signals include a characteristic aldehyde proton (~9.7 ppm in ¹H NMR) and a strong carbonyl stretch (~1680 cm⁻¹ in IR).
Protocol Validation and Trustworthiness
The reliability of this protocol is ensured through integrated checkpoints designed to validate the experimental outcome.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using an eluent such as 20% ethyl acetate in hexanes. The disappearance of the p-tolualdehyde spot and the appearance of a new, lower Rf product spot confirms the reaction is proceeding.
-
Purification Efficacy: A successful recrystallization is validated by obtaining a product with a narrow melting point range that aligns with the literature value. A broad melting range indicates the presence of impurities.
-
Structural Confirmation: Unambiguous confirmation of the product's identity is achieved through spectroscopic analysis. The obtained spectra should match reference data for this compound, thereby validating the entire synthetic sequence.[19][20][21]
Caption: General Laboratory Synthesis Workflow.
References
- Flinn Scientific. (2016). Acetaldehyde SDS (Safety Data Sheet).
- Agilent Technologies, Inc. (2024). Acetaldehyde - Safety Data Sheet.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetaldehyde.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
- DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 100010-Acetaldehyde.
- Jubilant Ingrevia Limited. (n.d.). Acetaldehyde Safety Data Sheet.
- Gauth. (n.d.). Solved: Aldol condensation reaction with p-tolualdehyde and acetone.
- ChemicalBook. (2025). p-Tolualdehyde - Safety Data Sheet.
- Brainly. (2024). Perform an aldol condensation reaction with p-tolualdehyde and acetone.
- Fisher Scientific. (2010). p-Tolualdehyde - SAFETY DATA SHEET.
- Sigma-Aldrich Inc. (2021). SAFETY DATA SHEET - p-Tolualdehyde.
- TN.gov. (n.d.). Sodium Hydroxide.
- Science Lab. (2016). Sodium Hydroxide - Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide.
- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Sodium Hydroxide.
- Acros Organics. (2010). SAFETY DATA SHEET - p-Tolualdehyde.
- Aldrich. (2024). SAFETY DATA SHEET - p-Tolualdehyde.
- Unknown. (2010).
- Study.com. (n.d.). Show the possible side products of the mixed aldol condensation reaction between acetone and p-tolualdehyde.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde.
- BenchChem. (2025). Application Notes & Protocols for High-Purity p-Methoxycinnamaldehyde Purification.
- PrepChem.com. (n.d.). Synthesis of methylcinnamaldehyde.
- BenchChem. (2025). Application Note & Protocol: Mechanism and Synthesis of α,β-Unsaturated Ketones via Aldol Condensation of p-Tolualdehyde.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- Reddit. (2015). Purifying aldehydes?.
- Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References.
- PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Organic Syntheses. (n.d.). o-NITROCINNAMALDEHYDE.
- Scribd. (n.d.). A-Methyl Cinnamaldehyde Synthesis.
- University of Utah Chemistry Department. (n.d.). gHMQC NMR Spectrum.
- Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems.
- Sciencemadness Discussion Board. (2014). Cinnamaldehyde synthesis (or DDQ synthesis).
- Google Patents. (n.d.). Refining method of high-purity trans-Alpha-methylcinnamaldehyde.
- Google Patents. (2008). Process for preparing a-methyl cinnamaldehyde.
- Scribd. (n.d.). Claisen Schmidt Condensation.
- ChemicalBook. (n.d.). α-Methylcinnamaldehyde(101-39-3) 1H NMR spectrum.
- ResearchGate. (2009). Isolation, identification, and purification of cinnamaldehyde from Cinnamomum zeylanicum bark oil. An antibacterial study.
- ResearchGate. (1978). Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.
- The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.
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Application Note & Protocol: High-Purity p-Methylcinnamaldehyde via Vacuum Distillation
Abstract
This document provides a comprehensive guide for the purification of crude p-methylcinnamaldehyde, a key intermediate in the fragrance, flavor, and pharmaceutical industries. Due to its high boiling point and potential for thermal degradation, vacuum distillation is the method of choice for achieving high purity. This application note details the underlying principles, a step-by-step laboratory protocol, safety considerations, and methods for post-purification analysis. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Rationale
This compound ((2E)-3-(4-methylphenyl)prop-2-enal) is an α,β-unsaturated aldehyde valued for its spicy, cinnamon-like aroma.[1] Its synthesis, typically through a Claisen-Schmidt condensation, often results in a crude product containing unreacted starting materials (e.g., p-tolualdehyde, acetaldehyde), polymeric byproducts, and residual solvents. For applications in drug development and fine chemical synthesis, these impurities are unacceptable and necessitate a robust purification strategy.
The compound's physical properties present a distinct challenge for purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | PubChem[2] |
| Molecular Weight | 146.19 g/mol | PubChem[2] |
| Appearance | Yellowish crystals or pale yellow liquid | PubChem, The Good Scents Company[1][2] |
| Melting Point | 41.5 - 43.0 °C | The Good Scents Company[1] |
| Boiling Point | 154 °C @ 25 mmHg | PubChem, The Good Scents Company[1][2] |
| Flash Point | 93.9 °C | The Good Scents Company[1] |
| Solubility | Insoluble in water; soluble in ethanol and oils | PubChem, The Good Scents Company[1][2] |
This compound has a high boiling point at atmospheric pressure (estimated at 244.9 °C), a temperature at which it is susceptible to oxidation, polymerization, and decomposition.[3] Vacuum distillation circumvents this issue by lowering the system pressure, which in turn reduces the boiling point of the compound to a temperature where thermal degradation is minimized. This principle is governed by the Clausius-Clapeyron relation, which describes the direct relationship between a substance's vapor pressure and its temperature. By reducing the ambient pressure, the temperature required for the vapor pressure to equal the system pressure (the definition of boiling) is significantly lowered.
Health and Safety Precautions
This compound is a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) and engineering controls.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[4][5][6] It is also harmful in contact with skin.[6]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.[4][6]
-
Vacuum Safety: Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or star fractures before use.[8] It is advisable to use a blast shield or lower the fume hood sash during operation.[7]
Experimental Protocol
This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjustments to glassware size may be necessary for different scales.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
High-vacuum grease
-
Dry ice and acetone (for cold trap)
-
Deuterated chloroform (CDCl₃) or other suitable solvent for NMR analysis
-
GC-grade solvent (e.g., dichloromethane) for GC-MS analysis
-
-
Glassware & Apparatus:
-
Two-neck round-bottom flask (250 mL)
-
Heating mantle with variable controller and magnetic stirrer
-
Teflon-coated magnetic stir bar
-
Claisen adapter[8]
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 200 °C)
-
Liebig or Vigreux condenser
-
Vacuum adapter
-
"Cow" type receiving adapter with three 100 mL round-bottom flasks
-
Glass wool and aluminum foil for insulation
-
Thick-walled vacuum tubing[8]
-
Keck clips for securing joints
-
Cold finger trap
-
Manometer or vacuum gauge
-
Two-stage mechanical vacuum pump or water aspirator
-
Workflow Overview
Caption: Overall workflow for purification.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the diagram below, starting from the distillation flask and building upwards.[9][10]
-
Lightly grease all ground-glass joints to ensure a tight seal, which is critical for achieving low pressure.[8]
-
Place a magnetic stir bar in the 250 mL two-neck round-bottom flask. Rationale: A stir bar provides efficient agitation to prevent bumping. Boiling stones are ineffective under vacuum as the trapped air in their pores is rapidly evacuated.[7][8]
-
Attach the Claisen adapter to the main neck of the flask. Rationale: The Claisen adapter helps to prevent any violently bumped or foamed material from splashing into the condenser.[8][11]
-
Place the distillation head on the vertical neck of the Claisen adapter and the thermometer in the distillation head. Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.
-
Connect the condenser and attach the cow receiving adapter with the three collection flasks. Secure all joints with Keck clips.
-
Connect the vacuum adapter to a cold trap using thick-walled tubing. The trap should be cooled with a dry ice/acetone slurry. Rationale: The cold trap protects the vacuum pump from corrosive vapors and prevents pump oil from back-streaming into the system.[8]
-
Connect the cold trap to the manometer and then to the vacuum pump.
-
-
Execution:
-
Charge the distillation flask with the crude this compound (not exceeding half the flask's volume).[9]
-
Wrap the distillation head and Claisen adapter with glass wool and then aluminum foil to minimize heat loss and ensure a stable distillation temperature.[11]
-
Turn on the cooling water to the condenser.
-
Turn on the magnetic stirrer to a moderate speed.
-
Crucially, apply the vacuum before applying heat. [7][8] Turn on the vacuum pump and allow the system to reach the minimum pressure (typically < 5 mmHg for a mechanical pump). Check for hissing sounds that would indicate leaks.
-
Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Fraction 1 (Forerun): Collect the first few milliliters of distillate in the first receiving flask. This fraction will contain low-boiling impurities and residual solvents. The distillation temperature will likely be unstable during this phase.
-
Fraction 2 (Main Product): As the temperature stabilizes at the expected boiling point of this compound at the recorded pressure (e.g., ~154 °C at 25 mmHg), rotate the cow adapter to begin collecting the main fraction in the second flask.[2] Record the stable temperature range and the pressure.
-
Fraction 3 (Residue): If the temperature begins to rise significantly or drop, or if the distillate becomes discolored, stop the distillation by removing the heating mantle. Any remaining high-boiling material is left as residue in the distillation pot.
-
Allow the entire apparatus to cool to room temperature before venting the system. Rationale: Venting a hot system can cause air to rush in and oxidize the product.
-
Slowly vent the system by opening the stopcock on the vacuum trap.
-
Disassemble the apparatus, weigh the collected main fraction, and calculate the yield.
-
Apparatus Diagram
Caption: Diagram of a standard vacuum distillation setup.
Post-Distillation Analysis
The purity of the collected main fraction should be assessed to validate the success of the purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for determining purity and identifying any remaining trace impurities. A pure sample should show a single major peak corresponding to the mass of this compound (m/z = 146.19).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and reveal the presence of impurities with distinct spectral signatures.
-
Refractive Index: Measuring the refractive index provides a quick physical check against literature values.
A successful purification should yield a product with >98% purity as determined by GC analysis.
| Parameter | Crude Material | Purified Product |
| Appearance | Dark yellow to brown oil/solid | Pale yellow liquid/solid |
| Purity (GC Area %) | Typically 85-95% | > 98% |
| Typical Yield | N/A | 75-90% |
Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Bumping/Foaming | - Heating too rapidly.- Insufficient stirring.- Presence of volatile solvents. | - Reduce heating rate.- Ensure vigorous, smooth stirring.- Hold at a low temperature under vacuum initially to remove volatiles before increasing heat. |
| Inability to Reach Low Pressure | - Leaks in the system.- Poor vacuum source. | - Check all joints for proper seating and grease.- Ensure tubing is not cracked.- Test pump/aspirator independently.[8][11] |
| Product Solidifies in Condenser | - Melting point is close to the temperature of the cooling water. | - Use room temperature water or drain the condenser jacket entirely if the boiling point is low enough to allow for air cooling. |
| Unstable Distillation Temperature | - Uneven heating.- Fluctuating vacuum pressure. | - Ensure flask is well-seated in the heating mantle.- Insulate the distillation head.- Check for vacuum leaks or pump instability. |
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371802, this compound. [Link]
- The Good Scents Company (2024). para-methyl cinnamaldehyde. [Link]
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- Ventos (2024). Specification Sheet: Methyl Cinnamic Aldehyde Alpha. [Link]
- The Good Scents Company (2024). EPI System Information for para-methyl cinnamaldehyde 1504-75-2. [Link]
- University of Colorado Boulder, Department of Chemistry (n.d.).
- Organic Syntheses (n.d.).
- Cole-Parmer (n.d.). Material Safety Data Sheet - alpha-Methylcinnamaldehyde 98%. [Link]
- Organic Syntheses (n.d.). Working with Hazardous Chemicals. [Link]
- Organic Syntheses (2022).
- Oregon State University, Department of Chemistry (2000).
- CABI Digital Library (2009).
- USA Lab (2020).
- LibreTexts Chemistry (2022). 5.
- Lisa Nichols (2022).
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Comprehensive Guide to the Analytical Quantification of p-Methylcinnamaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Methylcinnamaldehyde, a key aromatic aldehyde, is widely utilized in the flavor, fragrance, and pharmaceutical industries for its characteristic cherry and cinnamon-like scent and potential therapeutic properties. Accurate and robust quantification of this compound is paramount for quality control, regulatory compliance, and research and development. This guide provides a detailed exploration of the primary analytical methodologies for the quantification of this compound, designed for professionals in research and drug development. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and direct UV-Vis Spectrophotometry. Each section includes not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring a deep, practical understanding. This document is structured to serve as a self-validating system, complete with validation parameters, troubleshooting advice, and comprehensive references to authoritative sources.
Introduction: The Analytical Imperative for this compound
This compound, systematically known as (E)-3-(4-methylphenyl)prop-2-enal, is an α,β-unsaturated aldehyde that imparts a distinct and valuable organoleptic profile.[1][2] Its presence in consumer products and its investigation as a potential bioactive agent necessitate precise analytical quantification. The reasons are multifold:
-
Quality Control: Ensuring batch-to-batch consistency in fragrance and flavor formulations.
-
Regulatory Compliance: Adhering to concentration limits for allergens and additives in cosmetics and food products.[3]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of the compound in drug development.[4]
-
Stability Testing: Assessing the degradation of the compound in finished products over time.
The choice of an analytical method is a critical decision dictated by the sample matrix, required sensitivity, and the specific analytical question being addressed. This guide provides the foundational knowledge and practical protocols to make and execute that decision effectively.
Physicochemical Properties
Understanding the fundamental properties of this compound is the cornerstone of developing effective analytical methods. Its structure, featuring a benzene ring, a conjugated double bond system, and an aldehyde group, dictates its solubility, volatility, and chromophoric nature.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | [1] |
| Molecular Formula | C₁₀H₁₀O | [2] |
| Molecular Weight | 146.19 g/mol | [1] |
| Melting Point | 41.5 - 48 °C | [1][5] |
| Boiling Point | 154 °C @ 25 mmHg | [1] |
| Solubility | Insoluble in water; moderately soluble in oils and ethanol | [1] |
| UV Absorbance (λmax) | ~282 - 292 nm (in ethanol/acetonitrile) | [6][7] |
Method Selection: Choosing the Right Analytical Tool
The three principal techniques for quantifying this compound are GC-MS, HPLC-UV, and UV-Vis Spectrophotometry. The logic for selecting a method is a trade-off between selectivity, sensitivity, speed, and sample complexity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile compounds in complex matrices.[8] Its high resolving power (GC) combined with definitive identification and quantification (MS) makes it ideal for trace-level analysis in challenging samples like cosmetics, essential oils, or biological fluids.
-
High-Performance Liquid Chromatography (HPLC-UV): A highly versatile and robust technique.[9] It is particularly well-suited for this compound due to the compound's strong UV chromophore. It is the workhorse method for routine quality control in pharmaceutical and food industries where the matrix is less volatile or when derivatization for GC is not desired.
-
UV-Vis Spectrophotometry: The simplest and fastest method. Its application is best suited for pure substances or simple mixtures where interfering substances that absorb at the same wavelength are known to be absent.[7] It is an excellent tool for rapid screening or for quantifying the compound in straightforward solvent systems.
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols. The causality behind key choices, such as solvent selection or instrument parameters, is explained to empower the analyst.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability: This method is ideal for the trace-level quantification of this compound in complex, volatile, or semi-volatile matrices such as fragrance blends, food products, and environmental samples.
Principle: The sample is injected into a heated port, where this compound is vaporized. An inert carrier gas sweeps the vapor onto a chromatographic column. The column separates components based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules, separates the ions by their mass-to-charge ratio (m/z), and detects them. Quantification is achieved by comparing the abundance of a specific ion fragment to that of a calibration curve.[10][11]
Workflow Diagram: GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Rationale: Ethyl acetate is a volatile solvent compatible with GC systems and effectively solubilizes the analyte.
-
Working Standards (0.1 - 10 µg/mL): Perform serial dilutions of the stock solution with ethyl acetate to prepare at least five calibration standards.
-
-
Sample Preparation (Example: Cream Matrix):
-
Accurately weigh approximately 1.0 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the matrix components.
-
Carefully transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter into an autosampler vial. Rationale: PTFE filters are chosen for their compatibility with organic solvents.
-
-
GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of aromatic compounds. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Helium is an inert and efficient carrier gas for MS applications. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher conc.) | Splitless mode maximizes sensitivity, while a split injection prevents column overloading with more concentrated samples. |
| Injection Vol. | 1 µL | |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points.[12] |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions for the target analyte. |
| Quantifier Ion | m/z 146 (Molecular Ion, M⁺) | The molecular ion is often the most abundant and specific for quantification. |
| Qualifier Ions | m/z 145, 117 | Used for identity confirmation, ensuring the ratios between ions are consistent with the reference standard. |
-
Data Analysis:
-
Integrate the peak area of the quantifier ion (m/z 146) at the retention time corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Determine the concentration of this compound in the sample extract using the linear regression equation from the calibration curve. Account for the initial sample weight and dilution factor.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
Applicability: A robust and widely applicable method for quality control of raw materials, pharmaceutical formulations, and food products.[13][14] It is highly reproducible and suitable for routine analysis.
Principle: A liquid mobile phase pumps the sample through a column packed with a stationary phase (typically C18). This compound separates from other matrix components based on its partitioning between the mobile and stationary phases. As the analyte elutes from the column, it passes through a UV detector, which measures its absorbance at a specific wavelength. The absorbance is directly proportional to the concentration.[15]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards (1 - 100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. Rationale: Preparing standards in the mobile phase minimizes solvent mismatch effects upon injection, leading to better peak shape.
-
-
Sample Preparation (Example: Liquid Formulation):
-
Accurately transfer a known volume or weight of the sample, estimated to contain about 10 mg of this compound, into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature, then dilute to volume with methanol.
-
Further dilute an aliquot with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm PVDF syringe filter into an HPLC vial. Rationale: PVDF filters offer broad chemical compatibility and low protein binding, suitable for general-purpose HPLC sample filtration.
-
-
HPLC-UV Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with a UV/PDA detector | A Photodiode Array (PDA) detector is preferred as it can confirm peak purity. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | C18 is a versatile stationary phase that provides good retention and separation for moderately non-polar compounds like this compound.[16] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Acetic Acid | An isocratic mobile phase is simple and robust for routine analysis. Acetic acid helps to sharpen peaks and ensure consistent ionization state.[9][13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9] |
| Injection Vol. | 20 µL | |
| Column Temp. | 29 °C | Maintaining a constant column temperature ensures reproducible retention times.[9][13] |
| Detection λ | 285 nm | This wavelength is near the absorbance maximum (λmax) for the conjugated system in this compound, providing high sensitivity.[9][17] |
| Run Time | ~10 minutes |
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration in the sample using the linear regression equation, accounting for all dilutions.
-
Protocol 3: Quantification by UV-Vis Spectrophotometry
Applicability: A rapid method for determining the concentration of this compound in simple, transparent liquid matrices or as a pure substance, where no other components absorb significantly at the analytical wavelength.
Principle: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The concentration of an unknown sample can be determined by measuring its absorbance and comparing it to a calibration curve generated from standards of known concentration.[18]
Workflow Diagram: UV-Vis Spectrophotometry Analysis
Caption: Workflow for this compound quantification by UV-Vis.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol. Rationale: Ethanol is a good solvent for the analyte and is transparent in the measurement UV range.
-
Working Standards (1 - 20 µg/mL): Prepare a series of dilutions from the stock solution using ethanol to create at least five calibration standards.[7]
-
-
Sample Preparation:
-
Prepare a solution of the sample in ethanol, diluting as necessary to ensure the final absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 Absorbance Units).
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the measurement wavelength to the absorbance maximum of this compound in ethanol, approximately 282 nm.[7]
-
Fill a quartz cuvette with the blank solution (ethanol) and zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample solution from the calibration curve's linear equation.
-
Calculate the original concentration in the sample, accounting for any dilutions made.
-
Method Validation: Ensuring Trustworthy Results
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[8] The following parameters should be assessed for any quantitative method developed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity/Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte (HPLC/GC). For HPLC-PDA, peak purity should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995.[13] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike recovery experiments. | Recovery should be within 98.0% to 102.0%.[13][14] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) RSD ≤ 2%. Intermediate Precision (inter-day) RSD ≤ 3%.[13][14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).[13] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).[13] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should remain within the established precision limits when parameters like mobile phase composition, flow rate, or temperature are slightly varied. |
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371802, this compound.
- Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150365.
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- Global Substance Registration System (GSRS). This compound.
- Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. ResearchGate.
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- SIELC Technologies (n.d.). Separation of alpha-Methyl cinnamaldehyde on Newcrom R1 HPLC column.
- Scognamiglio, J., et al. (2022). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction combined with dual detection gas chromatography. Scientific Reports, 12(1), 1-12.
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- Puspita, O. E., Ihsan, B. R. P., & Saraswati, A. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 5976-5982.
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- Willie, P., Uyoh, E. A., & Aikpokpodion, P. O. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2).
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- Zhao, H., et al. (2014). Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration. Journal of Pharmaceutical and Biomedical Analysis, 89, 150-157.
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Harnessing the Reactivity of p-Methylcinnamaldehyde as a Versatile Chemical Intermediate
An Application Guide for Researchers
Abstract
p-Methylcinnamaldehyde, a substituted aromatic aldehyde, serves as a pivotal intermediate in synthetic organic chemistry. Its unique structure, featuring an α,β-unsaturated carbonyl system, offers multiple reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of this compound's utility, focusing on its application in key synthetic transformations including chemoselective reductions, oxidations, and carbon-carbon bond-forming reactions. Detailed, field-tested protocols are presented, explaining the causal chemistry behind methodological choices to empower researchers in the fields of fine chemicals, fragrance, and pharmaceutical development to leverage this versatile building block effectively.
Introduction: The Synthetic Potential of this compound
This compound, systematically named (E)-3-(4-methylphenyl)prop-2-enal, is a crystalline solid at room temperature, recognized for its spicy, cinnamon-like odor.[1][2] Beyond its use as a flavoring and fragrance agent, its true value in a research and development setting lies in its bifunctional reactivity. The molecule's architecture, comprising a reactive aldehyde group conjugated with a carbon-carbon double bond, allows for a suite of selective chemical modifications.
This dual reactivity is the cornerstone of its role as an intermediate. Chemists can selectively target:
-
The Carbonyl Group (C=O): Undergoes nucleophilic addition and redox reactions, making it a precursor to alcohols, acids, and imines.
-
The Alkene Group (C=C): Susceptible to conjugate addition (Michael addition) and hydrogenation.
-
The Entire Conjugated System: Can be manipulated through various pericyclic reactions or fully saturated under specific hydrogenation conditions.
Understanding how to control the selectivity of these transformations is critical for its successful application in multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to experimental design, ensuring proper handling, safety, and reaction setup.
| Property | Value | Source |
| IUPAC Name | (E)-3-(4-methylphenyl)prop-2-enal | [1] |
| Molecular Formula | C₁₀H₁₀O | [1][3] |
| Molecular Weight | 146.19 g/mol | [1][3] |
| Appearance | Yellowish crystals or solid | [1][2] |
| Melting Point | 41.5 °C | [1][2] |
| Boiling Point | 154 °C @ 25.00 mm Hg | [1][2] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1][2] |
| CAS Number | 1504-75-2 | [1] |
Safety and Handling
This compound requires careful handling due to its potential as a skin sensitizer.[4][5] Adherence to standard laboratory safety procedures is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[4][6]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4][7]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and bases. The compound can readily undergo oxidation by air.[4][5]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If irritation or a rash occurs, seek medical attention.[4]
Core Synthetic Transformations and Protocols
The following sections detail three fundamental transformations using this compound as the starting material. Each protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Chemoselective Reduction: Synthesis of 4-Methylcinnamyl Alcohol
Application Note: The reduction of an α,β-unsaturated aldehyde can yield three potential products: the allylic alcohol, the saturated aldehyde, or the saturated alcohol. The choice of reducing agent is paramount for achieving selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent that, under controlled temperature conditions, selectively reduces the aldehyde carbonyl group (a 1,2-reduction) with minimal effect on the conjugated double bond.[8] This selectivity is attributed to the "harder" nature of the hydride from NaBH₄, which preferentially attacks the harder electrophilic carbonyl carbon over the "softer" β-carbon of the alkene. The resulting 4-methylcinnamyl alcohol is a valuable intermediate in the fragrance industry and for the synthesis of more complex molecules like esters.[9]
Caption: Workflow for the synthesis of 4-methylcinnamic acid.
-
Materials:
-
This compound (1.46 g, 10 mmol)
-
Acetone (50 mL)
-
Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to 100 mL with water)
-
Isopropanol
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH)
-
6 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Reaction Setup: Dissolve this compound (10 mmol) in acetone (50 mL) in a 250 mL flask and cool the mixture in an ice bath.
-
Addition of Oxidant: While stirring vigorously, add Jones Reagent dropwise from a dropping funnel. Monitor the temperature, ensuring it does not rise above 20 °C. Continue adding the reagent until the orange-brown color persists for about 15 minutes. Causality: Maintaining a low temperature prevents side reactions. The persistent color indicates a slight excess of oxidant, ensuring complete conversion.
-
Quenching: Add isopropanol dropwise to the reaction mixture until the excess orange color disappears and a green precipitate of chromium salts forms.
-
Filtration and Concentration: Remove the chromium salts by filtration and wash the filter cake with acetone. Combine the filtrates and remove the acetone by rotary evaporation.
-
Acid-Base Extraction: Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel. Extract the acidic product into the aqueous phase with 2 M NaOH (3 x 25 mL).
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify by the slow addition of 6 M HCl until the pH is ~2. A white precipitate of 4-methylcinnamic acid will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry in a vacuum oven to obtain the pure carboxylic acid.
-
C-C Bond Formation: Claisen-Schmidt Condensation
Application Note: The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable aldehyde or ketone. [10][11]this compound, while itself a product of an aldol reaction, can act as the aldehyde component in a subsequent condensation if the reaction targets the aldehyde functionality. However, a more illustrative use of its core structure is to consider a related reaction where an aromatic aldehyde reacts with a ketone. For the purpose of this guide, we will demonstrate the principle by reacting p-tolualdehyde (the precursor to this compound) with a ketone, as this is the foundational reaction that establishes the cinnamaldehyde framework. This reaction is fundamental to building larger, more complex molecules with extended conjugation, often used in dyes, polymers, and pharmacologically active chalcones.
Caption: Logical pathway of a Claisen-Schmidt condensation.
-
Materials:
-
p-Tolualdehyde (1.20 g, 10 mmol)
-
Acetone (2.9 g, 50 mmol, 5 equivalents)
-
Ethanol (20 mL)
-
10% Sodium hydroxide solution (10 mL)
-
-
Procedure:
-
Reaction Setup: In a 100 mL flask, prepare a solution of p-tolualdehyde (10 mmol) and acetone (50 mmol) in ethanol (20 mL). Causality: A large excess of the enolizable component (acetone) is used to minimize its self-condensation.
-
Initiation: Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with constant stirring. The mixture will typically turn yellow.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.
-
Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold water. A yellow solid should precipitate.
-
Neutralization: If the solution is basic, neutralize it with dilute HCl.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification and Drying: Recrystallize the crude solid from a minimal amount of hot ethanol. Collect the purified crystals by filtration and dry them in a vacuum oven.
-
Conclusion
This compound is a powerful and versatile intermediate whose value is unlocked through the precise control of its reactive sites. By selecting appropriate reagents and conditions, researchers can selectively perform reductions, oxidations, and carbon-carbon bond-forming reactions to generate a wide array of valuable downstream products. The protocols provided herein serve as a validated starting point for scientists and professionals to confidently incorporate this compound into their synthetic strategies, paving the way for innovations in drug discovery, materials science, and the fragrance industry.
References
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- Sutton, P. W., et al. (2018). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. National Institutes of Health.
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- Reddit. (2014). Need some suggestions of reactions to try with cinnamaldehyde. r/chemistry.
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- Wang, Y., et al. (2018). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. National Institutes of Health.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Aromatic World: Alpha Methyl Cinnamaldehyde in Fragrance Creation.
- Liu, W., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. National Institutes ofHealth.
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Introduction: Unveiling the Potential of p-Methylcinnamaldehyde
An In-Depth Technical Guide for Researchers
In the landscape of medicinal chemistry, natural products and their synthetic analogs serve as an inexhaustible reservoir of novel pharmacophores. Among these, the cinnamaldehyde scaffold has garnered significant attention for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] p-Methylcinnamaldehyde, a derivative characterized by a methyl group at the para-position of the phenyl ring, represents a strategic modification of this natural lead.[4][5] The addition of the methyl group can subtly alter the molecule's electronic properties and lipophilicity, potentially enhancing its biological efficacy, selectivity, or pharmacokinetic profile compared to the parent compound.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes on the therapeutic potential of this compound, grounded in the established pharmacology of the cinnamaldehyde class. Furthermore, it offers detailed, field-proven protocols for its synthesis and biological evaluation, empowering researchers to explore its promise as a versatile lead compound in modern drug discovery.
PART 1: Chemical Synthesis of this compound
The most direct and efficient laboratory-scale synthesis of this compound is achieved via the Claisen-Schmidt condensation. This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between an aromatic aldehyde lacking α-hydrogens (p-tolualdehyde) and an enolizable aliphatic aldehyde (acetaldehyde). The resulting β-hydroxy aldehyde intermediate readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated product, this compound.
Protocol 1: Base-Catalyzed Synthesis via Claisen-Schmidt Condensation
This protocol is adapted from established methods for synthesizing substituted cinnamaldehydes.[6] The use of an aqueous potassium hydroxide solution provides a cost-effective and robust system for achieving high yields.
Materials and Equipment:
-
p-Tolualdehyde (4-methylbenzaldehyde)
-
Acetaldehyde
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Distilled Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation (optional, for high purity)
Quantitative Data Summary
| Parameter | Value | Moles (mmol) |
| p-Tolualdehyde | 1.20 g (1.18 mL) | 10 |
| Acetaldehyde | 0.66 g (0.84 mL) | 15 |
| Potassium Hydroxide | 1.0 g | 17.8 |
| Solvent (Water) | 20 mL | N/A |
| Solvent (Ethanol) | 20 mL | N/A |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.20 g (10 mmol) of p-tolualdehyde and 0.84 mL (15 mmol) of acetaldehyde in 20 mL of 95% ethanol. Stir the solution at room temperature.
-
Base Preparation: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of potassium hydroxide in 20 mL of distilled water. Allow the solution to cool to room temperature.
-
Initiation of Condensation: Slowly add the potassium hydroxide solution dropwise to the stirred solution of aldehydes over approximately 10-15 minutes using a dropping funnel. The reaction is exothermic, and the mixture will typically turn yellow or orange.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v), visualizing with a UV lamp or potassium permanganate stain.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of cold water and 50 mL of diethyl ether. Shake vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer two more times with 25 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, yellowish liquid.
Visualization of Synthesis
Caption: Claisen-Schmidt condensation mechanism for this compound synthesis.
PART 2: Applications in Medicinal Chemistry & Biological Evaluation
The therapeutic potential of this compound can be systematically evaluated across several key areas where its parent compound, cinnamaldehyde, has shown significant promise. The α,β-unsaturated aldehyde moiety is a critical pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins, thereby modulating their function.[2][7]
Application 1: Antimicrobial Activity
Cinnamaldehydes are well-documented antimicrobial agents effective against a range of Gram-positive and Gram-negative bacteria.[8] Their mechanism is often attributed to the disruption of cell membrane integrity, inhibition of key metabolic enzymes, and prevention of biofilm formation.[9][10][11] Studies on various cinnamaldehyde derivatives have shown that substitutions on the phenyl ring can fine-tune this activity.[12]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a gold-standard method for assessing antimicrobial potency.
Materials and Equipment:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Multichannel pipette
-
Sterile DMSO (vehicle control)
-
Standard antibiotic (e.g., Ciprofloxacin, positive control)
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of MHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).
-
Inoculum Standardization: Adjust the bacterial suspension with sterile MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will not contain the compound.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 200 µL.
-
Controls: Set up a vehicle control (DMSO) and a positive control (standard antibiotic) in separate rows following the same serial dilution procedure.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Visualization of MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Application 2: Anticancer Activity
Cinnamaldehyde and its derivatives have demonstrated potent anticancer effects across a variety of tumor types.[1][13] The primary mechanisms include the inhibition of cell proliferation, arrest of the cell cycle, and induction of apoptosis.[14] These effects are often mediated through the modulation of critical cell signaling pathways, such as PI3K/Akt and NF-κB, which are frequently dysregulated in cancer.[1][15]
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials and Equipment:
-
Human cancer cell line (e.g., HCT-116 colon cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of a Key Anticancer Signaling Pathway
Caption: Inhibition of the NF-κB pro-survival pathway by this compound.
Application 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Cinnamaldehydes exert potent anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[16][17] This is often achieved by suppressing the activation of key transcription factors, such as NF-κB, and signaling cascades like the MAPKs, which are triggered by inflammatory stimuli.[7][18][19]
Protocol 4: Griess Assay for Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol measures the production of nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatants as an indicator of inflammatory response.
Materials and Equipment:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated with PMA)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (NaNO₂) standard
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader (540 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for 24 hours in the CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve: Prepare a standard curve of sodium nitrite (e.g., from 100 µM down to 0 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of Sulfanilamide solution to each well (samples and standards), and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Subtract the background absorbance. Calculate the nitrite concentration in the samples using the standard curve. Determine the inhibitory effect of this compound on NO production.
Conclusion and Future Perspectives
This compound emerges as a compelling scaffold for medicinal chemistry exploration. Building on the robust foundation of its parent compound, it offers significant potential as an antimicrobial, anticancer, and anti-inflammatory agent. The protocols detailed in this guide provide a validated framework for the synthesis and systematic biological evaluation of this compound.
Future research should focus on comprehensive structure-activity relationship (SAR) studies by synthesizing a broader library of analogs with varied substitutions on the phenyl ring and modifications to the aldehyde group. Elucidating the precise molecular targets through techniques like chemical proteomics will be crucial for understanding its mechanism of action. Ultimately, promising in vitro results must be translated into preclinical in vivo models to assess the efficacy, safety, and pharmacokinetic profile of this compound, paving the way for its potential development as a next-generation therapeutic agent.
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Application Note: A Comprehensive Protocol for Evaluating the Antibacterial Activity of p-Methylcinnamaldehyde
Abstract
p-Methylcinnamaldehyde, a derivative of the well-studied antimicrobial agent cinnamaldehyde, presents a promising avenue for the development of new antibacterial agents. Like its parent compound, its efficacy is rooted in its ability to disrupt bacterial cellular integrity.[1][2] However, its lipophilic nature poses specific challenges for standard antimicrobial susceptibility testing. This application note provides a detailed, validated, and technically robust guide for researchers, scientists, and drug development professionals to accurately determine the antibacterial activity of this compound. We present step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), with a critical focus on the necessary modifications for handling hydrophobic compounds to ensure data integrity and reproducibility.
Scientific Background & Rationale
Mechanism of Action: Disrupting the Bacterial Barrier
Cinnamaldehyde and its derivatives are known to exert their antibacterial effects primarily by targeting the bacterial cell membrane.[3] The lipophilic character of these molecules facilitates their insertion into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[2][4] The consequences are catastrophic for the bacterium: leakage of essential intracellular components such as ions (K+, Na+), ATP, and proteins, and dissipation of the proton motive force, ultimately culminating in cell death.[1] This mechanism is advantageous as it is less likely to be overcome by the resistance mechanisms that target specific enzymes or metabolic pathways.
Caption: Proposed mechanism of action for this compound.
The Challenge of Hydrophobicity in Assays
A primary obstacle in evaluating lipophilic compounds like this compound is their poor solubility in aqueous microbiological media such as Mueller-Hinton Broth (MHB).[5] This can lead to non-homogenous distribution of the compound, resulting in inaccurate and non-reproducible MIC values. To overcome this, the use of a solubilizing agent is essential.
Causality Behind Experimental Choice:
-
Solvents: Dimethyl sulfoxide (DMSO) is a common choice due to its powerful solubilizing ability and low toxicity to most bacterial strains at low concentrations.[6]
-
Emulsifiers: Non-ionic surfactants like Tween 80 or Tween 20 can be used to create a stable emulsion of the compound in the broth, ensuring consistent exposure of the bacterial cells to the test agent.[7][8]
It is critically important to include a solvent control in all experiments. This control validates that the solvent or emulsifier, at the highest concentration used in the assay, does not possess any intrinsic antibacterial activity that would confound the results.[6][9]
Core Experimental Protocols
This section details the gold-standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for establishing the Minimum Bactericidal Concentration (MBC).[10][11]
Method 1: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[11] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for lipophilic compounds.[12]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB), sterile
-
Sterile 96-well microtiter plates
-
Sterile serological pipettes, multichannel pipettes, and tips
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
(Optional) Resazurin solution (0.01% w/v), sterile
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Expert Insight: Preparing a high concentration stock in DMSO minimizes the final concentration of DMSO in the assay wells, which should ideally not exceed 1-2% (v/v) to avoid solvent-induced toxicity.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[13] A spectrophotometer can be used for greater accuracy (OD₆₀₀ of 0.08-0.13).
-
Dilute this standardized suspension 1:100 in fresh MHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL.[11]
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 in each row of a 96-well plate.
-
Prepare an intermediate dilution of your stock solution in MHB. For example, add 4 µL of a 10 mg/mL stock to 996 µL of MHB to get 40 µg/mL.
-
Add 200 µL of this intermediate dilution to well 1. This is your highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the Growth Control (no compound, no solvent).
-
Well 12 will serve as the Solvent Control . Add the highest concentration of DMSO used in the assay (e.g., 2 µL of DMSO into 100 µL of MHB) to this well.
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the working bacterial inoculum (from step 2) to wells 1 through 12. Note: Do not add bacteria to a sterility control well if included (e.g., a separate well with only 200 µL MHB).
-
The final volume in each well is now 200 µL. The final bacterial concentration is approximately 5 x 10⁵ CFU/mL, and the compound concentrations have been diluted by half.[14]
-
Cover the plate and incubate at 35 ± 2 °C for 18-24 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).
-
Optional: For clearer results, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates metabolic activity. The MIC is the lowest concentration that remains blue.[8]
-
Method 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[15] This test is a direct extension of the MIC assay.
Step-by-Step Protocol:
-
Sub-culturing from MIC Plate:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Using a sterile pipette tip or loop, take a 10 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well to ensure the inoculum was viable.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
-
MBC Determination:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.
-
Visualization of Experimental Workflow
Caption: Workflow for determining MIC and MBC of this compound.
Data Presentation & Interpretation
Results should be recorded systematically. The relationship between MIC and MBC provides insight into the compound's activity:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).
Table 1: Sample Data Summary Table
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 64 | 128 | 2 | Bactericidal |
| E. coli ATCC 25922 | 128 | 256 | 2 | Bactericidal |
| P. aeruginosa ATCC 27853 | 256 | >512 | >2 | - |
| Positive Control (e.g., Ciprofloxacin) | 0.5 | 1 | 2 | Bactericidal |
| Solvent Control (1% DMSO) | >1024 | >1024 | - | No Activity |
Conclusion
This application note provides a comprehensive and validated framework for assessing the antibacterial properties of this compound. By implementing the described broth microdilution protocols and, crucially, incorporating appropriate solvent controls, researchers can generate reliable and reproducible MIC and MBC data. These methodologies account for the compound's lipophilic nature, ensuring the scientific integrity of the findings, which are foundational for further preclinical development and mechanistic studies.
References
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- Pang, D., et al. (2021). Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli. PubMed. [Link]
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- de Oliveira, A. M., et al. (2015). Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. Molecules. [Link]
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- Utchariyakiat, I., et al. (2016). Physical Stability and Antimicrobial Activity of Encapsulated Cinnamaldehyde by Self-Emulsifying Nanoemulsion: Encapsulation of Natural Lipophilic Essential Oils.
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Application Notes and Protocols for Antifungal Screening of p-Methylcinnamaldehyde Derivatives
Introduction: The Promise of p-Methylcinnamaldehyde Derivatives in Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and safety profiles. Cinnamaldehyde, a natural compound abundant in cinnamon, has long been recognized for its broad-spectrum antimicrobial properties. Its derivatives, particularly this compound, are gaining significant attention as a promising class of antifungal candidates. These modifications to the parent molecule can enhance potency, selectivity, and pharmacokinetic properties, making them attractive for therapeutic development.
This comprehensive guide provides detailed application notes and standardized protocols for the systematic screening and evaluation of this compound derivatives as potential antifungal agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step methodologies.
The Rationale for Derivatization: Enhancing Antifungal Potency
The antifungal activity of cinnamaldehyde is primarily attributed to its ability to disrupt the fungal cell membrane and inhibit essential enzymes.[1][2] Modifications to the cinnamaldehyde scaffold, such as the introduction of a methyl group at the para position of the phenyl ring (this compound), can modulate its lipophilicity and electronic properties. This can lead to enhanced interaction with fungal cell membranes and target enzymes, resulting in increased antifungal activity.[3][4][5][6] Further derivatization of this compound can explore structure-activity relationships (SAR) to optimize efficacy and selectivity.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the Claisen-Schmidt condensation of p-methylbenzaldehyde with an appropriate aldehyde or ketone, followed by further modifications to the resulting α,β-unsaturated aldehyde.[7] For instance, halogenated derivatives can be synthesized to explore the impact of electron-withdrawing groups on antifungal activity.[3][8]
Caption: General workflow for the synthesis of this compound derivatives.
Part 1: In Vitro Antifungal Susceptibility Testing
The initial phase of screening involves determining the in vitro activity of the synthesized this compound derivatives against a panel of clinically relevant fungal pathogens. The two most widely accepted and standardized methods are the broth microdilution and disk diffusion assays.[9][10][11]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13] It is a quantitative and reproducible technique, highly amenable to high-throughput screening.[14]
Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate. Following incubation, the MIC is determined by visual inspection or spectrophotometric measurement of fungal growth.
Materials:
-
96-well, U-bottom polystyrene microtiter plates[15]
-
Standardized fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS[15]
-
This compound derivatives (stock solutions in DMSO)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (medium with DMSO)
-
Spectrophotometer (optional, for endpoint reading)
Step-by-Step Protocol:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells/conidia and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). For molds, a hemocytometer can be used to adjust the conidial suspension.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[16]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
In a separate 96-well plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve concentrations twice the final desired test concentrations.
-
-
Assay Setup:
-
Add 100 µL of the appropriate compound dilution to the corresponding wells of the test plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent) and a negative control (medium with the same concentration of DMSO used for the test compounds).
-
Also, include a growth control well containing only the fungal inoculum and medium.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the growth rate of the organism.
-
-
Endpoint Determination:
-
Visual Reading: The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Spectrophotometric Reading: Read the absorbance at a suitable wavelength (e.g., 530 nm) and determine the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.
-
Caption: Workflow for the broth microdilution assay.
Protocol 2: Disk Diffusion Assay
This method is a qualitative or semi-quantitative technique that assesses the susceptibility of a fungus to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[17][18][19]
Principle: A standardized fungal inoculum is swabbed onto the surface of an agar plate. Paper disks containing a known concentration of the this compound derivative are placed on the agar surface. The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a clear zone around the disk.
Materials:
-
Mueller-Hinton agar (MHA) or other suitable agar medium[11]
-
Sterile paper disks (6 mm diameter)
-
Standardized fungal inoculum
-
This compound derivatives
-
Positive control antifungal disk
-
Blank disk (negative control)
Step-by-Step Protocol:
-
Preparation of Inoculum and Plates:
-
Prepare a fungal suspension as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of each this compound derivative.
-
Aseptically place the disks on the surface of the inoculated agar plate, ensuring firm contact.
-
Include a positive control disk and a blank disk.
-
-
Incubation:
-
Invert the plates and incubate at 30-35°C for 24-72 hours, depending on the fungal species.[17]
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
| Derivative | MIC (µg/mL) vs. C. albicans | Zone of Inhibition (mm) vs. C. albicans |
| This compound | 64 | 18 |
| Derivative A | 32 | 22 |
| Derivative B | 128 | 15 |
| Fluconazole | 8 | 25 |
Table 1: Example data for antifungal susceptibility testing of this compound derivatives against Candida albicans.
Part 2: Elucidating the Mechanism of Action
Understanding how a compound exerts its antifungal effect is crucial for lead optimization. For cinnamaldehyde derivatives, key mechanisms to investigate include cell membrane disruption and inhibition of ergosterol biosynthesis.[5][20][21]
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common target for antifungal drugs.[20]
Principle: Fungal cells are treated with the test compound, and the total cellular sterols are extracted. The amount of ergosterol is then quantified spectrophotometrically.
Step-by-Step Protocol:
-
Fungal Culture and Treatment:
-
Grow the fungal culture to the mid-logarithmic phase.
-
Treat the culture with the this compound derivative at its MIC and sub-MIC concentrations for a defined period (e.g., 16 hours).
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Spectrophotometric Quantification:
-
Scan the absorbance of the n-heptane layer from 230 to 300 nm.
-
The presence of ergosterol will result in a characteristic four-peaked curve.
-
Calculate the percentage of ergosterol based on the absorbance values at specific wavelengths.
-
Part 3: Assessing Selectivity through Cytotoxicity Testing
An ideal antifungal agent should be highly active against fungal pathogens while exhibiting minimal toxicity to host cells.[22] In vitro cytotoxicity assays are essential for evaluating the therapeutic index of the this compound derivatives.[23][24][25][26]
Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well flat-bottom tissue culture plates
-
Cell culture medium (e.g., DMEM)
-
This compound derivatives
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for the MTT cytotoxicity assay.
| Derivative | IC50 vs. HeLa Cells (µg/mL) | Selectivity Index (SI = IC50 / MIC) |
| This compound | >512 | >8 |
| Derivative A | 256 | 8 |
| Derivative B | >512 | >4 |
| Doxorubicin (Control) | 1.2 | N/A |
Table 2: Example data for cytotoxicity and selectivity index of this compound derivatives. A higher selectivity index indicates greater selectivity for the fungal pathogen over mammalian cells.
Part 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be further evaluated in animal models of fungal infection to assess their in vivo efficacy and safety.[27][28]
Considerations for In Vivo Models:
-
Choice of Model: Murine models of systemic candidiasis, aspergillosis, or cryptococcosis are commonly used.[27][28] Non-mammalian models like Galleria mellonella can be employed for initial, high-throughput in vivo screening.[28][29]
-
Route of Administration: The route of administration of the test compound should be relevant to the intended clinical application.
-
Endpoints: Efficacy can be assessed by survival rates, fungal burden in target organs (e.g., kidneys, brain), and histopathological analysis.[30]
A standard approach involves infecting mice intravenously with a lethal dose of the fungal pathogen, followed by treatment with the this compound derivative at various doses.[30][31] Survival is monitored over a period of time, and at the end of the study, organs are harvested to determine the fungal load.
Conclusion
The systematic screening pipeline detailed in these application notes provides a robust framework for the identification and characterization of novel antifungal agents derived from this compound. By integrating in vitro susceptibility testing, mechanism of action studies, cytotoxicity profiling, and in vivo efficacy evaluation, researchers can effectively advance promising candidates through the preclinical drug discovery process. The ultimate goal is to develop new therapies that can combat the growing threat of fungal infections and improve patient outcomes.
References
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- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
- In vivo models: evalu
- Antifungal mechanism of cinnamaldehyde and citral combination against Penicillium expansum based on FT-IR fingerprint, plasma membrane, oxidative stress and vol
- Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
- The Science Behind Cinnamaldehyde: Natural Antifungal Active Substance. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species. Journal of Pure and Applied Microbiology. [Link]
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
- Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts. PubMed. [Link]
- Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI. [Link]
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. PubMed Central. [Link]
- Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii. PMC - NIH. [Link]
- Antifungal disk diffusion: Significance and symbolism. Heliyon. [Link]
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. [Link]
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. American Society for Microbiology. [Link]
- Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]
- A disc test of antifungal susceptibility. ConnectSci. [Link]
- (PDF) In vitro antifungal susceptibility testing.
- Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. ASM Journals. [Link]
- (PDF) Antifungal Activity Of Cinnamaldehyde Against Candida albicans.
- In vitro antifungal susceptibility testing. PubMed. [Link]
- Cytotoxicity assays were performed for each of the (A) four antifungal...
- Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. ScienceDirect. [Link]
- Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines.
- Synthesis and Antifungal Activities of Cinnamaldehyde Derivatives against Penicillium digitatum Causing Citrus Green Mold. SciSpace. [Link]
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- The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review. PubMed Central. [Link]
- Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: promising growth and ergosterol inhibitors. PubMed. [Link]
- Antifungal activity of α-methyl trans cinnamaldehyde, its ligand and metal complexes: Promising growth and ergosterol inhibitors.
- Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans. PubMed. [Link]
- A kind of preparation method of α-methyl cinnamaldehyde.
- Process for producing cinnamaldehyde derivatives, use thereof and the like.
- Process for preparing a-methyl cinnamaldehyde.
- Reduction of a-methyl cinnamaldehyde.
- Synthesis of β-Methylcinnamaldehyde. Journal of the American Chemical Society. [Link]
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Application Notes & Protocols: A Guide to Developing p-Methylcinnamaldehyde-Contained Polymers for Biomedical Use
Preamble: The Rationale for p-Methylcinnamaldehyde in Polymer Biomaterials
Cinnamaldehyde, a primary constituent of cinnamon oil, is a well-documented bioactive compound with a spectrum of desirable therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Its structural analog, this compound (p-MCA), offers similar bioactivity with potentially modified physicochemical properties, such as increased hydrophobicity, that can be advantageous for formulation and cellular interaction. However, the direct application of p-MCA is often hindered by its poor water solubility, volatility, and potential for rapid degradation.[1][4][5]
Incorporating p-MCA into polymeric systems is a strategic approach to overcome these limitations.[6] This guide provides a comprehensive overview of the strategies, methodologies, and validation protocols for developing p-MCA-contained polymers. We will explore two primary routes: the physical encapsulation of p-MCA within a polymer matrix and the covalent conjugation of p-MCA to a polymer backbone. These approaches transform a promising small molecule into a sophisticated biomaterial platform for applications ranging from controlled drug delivery to advanced antimicrobial coatings.
This document is intended for researchers, chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles that govern the design and validation of these advanced biomaterials.
Part 1: Foundational Strategies for Incorporating p-MCA into Polymers
The choice between encapsulation and conjugation is the first critical decision in the development pathway. It is dictated by the intended application, the desired release profile, and the required stability of the final product.
-
Strategy 1: Encapsulation (Physical Loading): In this approach, p-MCA is physically entrapped within a pre-formed polymer matrix, such as nanoparticles, microparticles, or films. This method is advantageous for its simplicity and for preserving the native chemical structure of p-MCA. Release is typically governed by diffusion through the polymer matrix or erosion of the matrix itself. Common polymers used for encapsulation include biocompatible and biodegradable polyesters like Poly(lactic-co-glycolic acid) (PLGA) and natural polymers like Chitosan.[1][2]
-
Strategy 2: Conjugation (Chemical Bonding): Here, p-MCA is covalently bonded to a functional polymer. The aldehyde group of p-MCA is a reactive handle that can form linkages with polymers containing amine or hydroxyl groups. A particularly powerful application of this strategy is the creation of stimuli-responsive systems, where the linkage is designed to cleave under specific physiological conditions (e.g., the acidic microenvironment of a tumor or an infected tissue).[2][3][6] This allows for targeted, "on-demand" release of the active molecule.
Part 2: Synthesis and Formulation Protocols
Protocol 2.1: Preparation of p-MCA-Loaded PLGA Nanoparticles via Nanoprecipitation
Rationale: Nanoprecipitation (or solvent displacement) is a robust and widely used method for formulating nanoparticles from pre-formed polymers. It is particularly effective for encapsulating hydrophobic molecules like p-MCA within a hydrophobic polymer core like PLGA. The process is rapid and avoids harsh conditions, which helps maintain the integrity of the active molecule.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 15-25 kDa)
-
This compound (p-MCA)
-
Acetone (Solvent)
-
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, MW 30-70 kDa) or d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)[7][8][9]
-
Deionized (DI) Water (Anti-solvent)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of p-MCA in 2 mL of acetone. Ensure complete dissolution by vortexing.
-
Aqueous Phase Preparation: Dissolve PVA or TPGS in 10 mL of DI water to a final concentration of 1% (w/v). This solution acts as a stabilizer to prevent nanoparticle aggregation.
-
Nanoprecipitation: While stirring the aqueous phase vigorously (e.g., 600 RPM) with a magnetic stirrer, add the organic phase dropwise using a syringe pump at a slow, controlled rate (e.g., 0.5 mL/min). A milky-white suspension should form immediately as the polymer precipitates.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.
-
Nanoparticle Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.[10]
-
Discard the supernatant, which contains the free, unencapsulated p-MCA and excess stabilizer.
-
Resuspend the nanoparticle pellet in fresh DI water by vortexing or sonication.
-
Repeat the centrifugation and washing step two more times to ensure the removal of all impurities.
-
-
Storage/Lyophilization: The final purified nanoparticle suspension can be stored at 4°C for short-term use. For long-term storage, the nanoparticles can be lyophilized (freeze-dried). It is advisable to add a cryoprotectant (e.g., 5% w/v sucrose or trehalose) to the suspension before freezing to maintain particle integrity.
Part 3: Physicochemical Characterization Protocols
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated p-MCA polymers.
Protocol 3.1: Nanoparticle Size and Surface Charge Analysis
Rationale: Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in their native, suspended state.[11][12] Zeta potential measurement, often performed on the same instrument, indicates the surface charge of the nanoparticles, which is a critical predictor of their stability in suspension (highly positive or negative values prevent aggregation).
Instrumentation: Dynamic Light Scattering (DLS) instrument with Zeta Potential measurement capability.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified nanoparticle suspension (from Protocol 2.1) with DI water to an appropriate concentration (typically leading to a count rate between 100-500 kcps, as per instrument guidelines). Over-concentration can lead to multiple scattering events and inaccurate size readings.
-
Size Measurement:
-
Equilibrate the sample in the instrument at 25°C for 2 minutes.
-
Perform at least three replicate measurements.
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered indicative of a monodisperse population.[13]
-
-
Zeta Potential Measurement:
-
Load the diluted sample into a specific zeta potential cuvette.
-
Perform at least three replicate measurements.
-
Record the Zeta Potential (mV). Values > |30| mV are generally considered to indicate excellent colloidal stability.
-
| Parameter | Typical Expected Value | Significance |
| Z-Average Diameter | 100 - 300 nm | Influences circulation time, cellular uptake, and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential | < -20 mV or > +20 mV | Predicts the long-term stability of the suspension. |
Protocol 3.2: Determination of Drug Loading and Encapsulation Efficiency
Rationale: It is crucial to quantify how much p-MCA has been successfully incorporated into the polymer. Drug Loading Content (DLC) refers to the weight percentage of the drug in the final nanoparticle formulation, while Encapsulation Efficiency (EE) refers to the percentage of the initial drug that was successfully encapsulated.[14]
Procedure:
-
Quantify Free Drug: During the purification step (Protocol 2.1, Step 5), collect and combine all supernatants. Measure the concentration of p-MCA in the supernatant using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) against a standard curve. This gives you the "Weight of free drug".
-
Quantify Total Drug: The "Weight of drug added" is the initial amount used in the formulation (e.g., 5 mg in Protocol 2.1).
-
Weigh Nanoparticles: After lyophilizing the purified nanoparticles, accurately weigh the dry powder. This is the "Weight of nanoparticles".
-
Calculate EE and DLC:
Protocol 3.3: Structural and Thermal Characterization
Rationale: A suite of analytical techniques should be used to confirm the polymer structure and the presence of p-MCA.[15][16][17]
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups from both the polymer and p-MCA in the final product. For example, one would look for the carbonyl stretch of the PLGA ester and the aldehyde/aromatic signals from p-MCA.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the polymer and verifying that the p-MCA molecule has not degraded during processing.[15][16][18]
-
Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): These techniques analyze the thermal properties of the polymer. DSC can determine the glass transition temperature (Tg), which provides insight into how the encapsulated drug affects the physical state of the polymer matrix. TGA measures weight loss upon heating, indicating the thermal stability of the formulation.[15]
Part 4: Biomedical Application Protocols
Protocol 4.1: In Vitro Drug Release Study
Rationale: Understanding the rate and extent of p-MCA release from the polymer is fundamental to predicting its in vivo performance. The "sample and separate" method using centrifugal ultrafiltration is a reliable technique that avoids the potential pitfalls of dialysis methods.[7][8][9][19] This protocol is designed to simulate physiological conditions (pH 7.4) and tumor microenvironment conditions (e.g., pH 5.5).
Materials:
-
Lyophilized p-MCA-loaded nanoparticles
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Centrifugal ultrafiltration devices (e.g., 10 kDa MWCO)
-
Incubator shaker set to 37°C
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh 10 mg of lyophilized p-MCA nanoparticles and disperse them in 10 mL of pre-warmed (37°C) PBS in a sealed vial.
-
Place the vial in an incubator shaker at 37°C with gentle agitation (e.g., 100 RPM).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 500 µL aliquot of the suspension.
-
To maintain a constant volume (sink conditions), replace the withdrawn volume with 500 µL of fresh, pre-warmed PBS.
-
Transfer the 500 µL aliquot to a centrifugal ultrafiltration device.
-
Centrifuge according to the manufacturer's instructions (e.g., 12,000 x g for 15 min) to separate the nanoparticles from the aqueous medium.
-
Collect the filtrate, which contains the released p-MCA.
-
Analyze the concentration of p-MCA in the filtrate using a validated HPLC or UV-Vis method.
-
Calculate the cumulative percentage of p-MCA released at each time point, correcting for the drug removed at previous time points and the volume replacement.
Protocol 4.2: In Vitro Biocompatibility - Cytotoxicity Assay
Rationale: Before any biomaterial can be considered for use, its safety must be established. The MTT assay is a standardized colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[20] This protocol is based on the ISO 10993-5 standard for the biological evaluation of medical devices.[21][22][23]
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
p-MCA-loaded nanoparticles and "blank" (unloaded) nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Sample Preparation: Prepare serial dilutions of the p-MCA nanoparticles and blank nanoparticles in complete cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the nanoparticle dilutions. Include "untreated" wells (medium only) as a negative control and a cytotoxic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
A material is generally considered non-cytotoxic if it exhibits cell viability greater than 70% at the tested concentrations.
Sources
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- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Polymer Characterization Techniques | Materials Characterization Services [mat-cs.com]
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- 23. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-Methylcinnamaldehyde in Food Science Research
Introduction
p-Methylcinnamaldehyde, a derivative of cinnamaldehyde, is a flavoring agent that is gaining increasing interest within the food science community. Its characteristic spicy and cinnamon-like aroma, coupled with potential functional properties, makes it a versatile ingredient for a range of food applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in food science research. It covers the fundamental properties of the compound, its sensory profile, stability in various food matrices, and detailed protocols for its analysis and application.
PART 1: Core Directive - Understanding this compound
Chemical and Physical Properties
This compound, also known as 3-(4-methylphenyl)-2-propenal, is a member of the cinnamaldehydes family.[1] It is crucial to understand its fundamental properties to effectively incorporate it into food systems.
| Property | Value | Source |
| Molecular Formula | C10H10O | PubChem[1] |
| Molecular Weight | 146.19 g/mol | PubChem[1] |
| Appearance | Pale yellow to yellow crystals | The Good Scents Company[2][3] |
| Melting Point | 41.5-43.0 °C | The Good Scents Company[2][3] |
| Boiling Point | 154.0 °C @ 25.00 mm Hg | The Good Scents Company[2][3] |
| Solubility | Insoluble in water; soluble in alcohol and oils | The Good Scents Company, PubChem[1][2][3] |
| LogP (o/w) | 2.583 (est.) | The Good Scents Company[2][3] |
| Flash Point | 93.89 °C (201.00 °F) TCC | The Good Scents Company[2][3] |
The crystalline nature of this compound at room temperature necessitates gentle warming for uniform dispersion in liquid systems. Its lipophilic character, indicated by the LogP value, suggests better solubility and stability in fat-based matrices compared to aqueous systems.
Sensory Profile and Flavor Characteristics
The primary application of this compound in the food industry is as a flavoring agent. Its sensory profile is a key determinant of its suitability for various products.
-
Flavor: The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as "spice".[1]
The methyl group in the para position of the phenyl ring subtly modifies the classic cinnamaldehyde flavor, potentially offering a nuanced, less pungent, and more rounded spicy note. This makes it a valuable alternative to traditional cinnamon-derived flavors.
Regulatory Status and Safety
Understanding the regulatory landscape is paramount for any food ingredient.
-
FEMA GRAS: this compound is listed by FEMA (FEMA Number 3640) and is generally recognized as safe (GRAS) for its intended use as a flavoring substance.[1][3][4]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and deemed it acceptable for use as a flavoring agent.[4]
-
FDA: It is listed by the FDA as a synthetic flavoring substance permitted for direct addition to food for human consumption under 21 CFR 172.515.[1][3]
While generally safe, it is important to adhere to good manufacturing practices and use the lowest level necessary to achieve the desired flavoring effect.
PART 2: Scientific Integrity & Logic - Experimental Design and Protocols
Stability of this compound in Food Matrices
The efficacy of a flavoring agent is highly dependent on its stability during processing and storage. The stability of this compound can be influenced by factors such as pH, temperature, light, and interactions with other food components.
Causality Behind Stability Concerns:
-
Oxidation: The aldehyde functional group in this compound is susceptible to oxidation, which can lead to the formation of p-methylcinnamic acid and a subsequent loss of the desired flavor profile. This process can be accelerated by heat, light, and the presence of oxidizing agents.
-
Maillard Reaction: In food systems containing reducing sugars and amino acids, this compound can participate in the Maillard reaction, especially at elevated temperatures. This can result in the formation of brown pigments and complex flavor compounds, altering the sensory characteristics of the final product.
-
Volatility: While not extremely volatile, some loss of this compound can occur during heat processing, such as baking or pasteurization.
Protocol 1: Accelerated Stability Testing of this compound in a Model Food System
This protocol outlines a method to assess the stability of this compound in a model food system under accelerated conditions.
Objective: To determine the degradation kinetics of this compound under elevated temperature and light exposure.
Materials:
-
This compound standard
-
Model food matrix (e.g., a simple oil-in-water emulsion or a sugar solution)
-
Amber glass vials with screw caps
-
Temperature-controlled oven
-
UV light chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Solvents for HPLC (e.g., acetonitrile, water)
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Spike the model food matrix with the stock solution to a known concentration (e.g., 100 ppm).
-
Aliquot the spiked matrix into amber glass vials.
-
-
Accelerated Storage Conditions:
-
Thermal Stress: Place a set of vials in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Place another set of vials in a UV light chamber at a controlled temperature.
-
Control: Store a set of vials in the dark at a low temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw vials from each storage condition.
-
Extract this compound from the food matrix using a suitable solvent extraction method.
-
Analyze the concentration of this compound in the extracts using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant (k) and the half-life (t1/2) for each condition.
-
Self-Validating System: The inclusion of a control group stored under ideal conditions allows for the differentiation between degradation due to the experimental stressors and any inherent instability of the compound in the matrix.
Analytical Quantification of this compound in Food Products
Accurate quantification of this compound is essential for quality control, regulatory compliance, and research purposes. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Protocol 2: Quantification of this compound in a Bakery Product using GC-MS
This protocol provides a method for the extraction and quantification of this compound from a complex food matrix like a baked good.
Objective: To accurately determine the concentration of this compound in a bakery product.
Materials:
-
Bakery product containing this compound
-
This compound standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
GC column suitable for flavor analysis (e.g., a mid-polar column)
Methodology:
-
Sample Preparation:
-
Homogenize a representative sample of the bakery product.
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
-
Extraction:
-
Add the extraction solvent to the sample and vortex for 1-2 minutes.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Carefully transfer the supernatant (solvent layer) to a clean tube.
-
Repeat the extraction process on the solid residue to ensure complete recovery.
-
Combine the solvent extracts.
-
-
Clean-up:
-
Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a small, known volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume of the concentrated extract into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Trustworthiness of the Protocol: The use of an internal standard corrects for variations in extraction efficiency and injection volume, thereby enhancing the accuracy and precision of the results.
PART 3: Visualization & Formatting
Experimental Workflow Diagrams
Caption: Workflow for Accelerated Stability Testing of this compound.
Caption: Workflow for Quantification of this compound in a Bakery Product.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). para-methyl cinnamaldehyde.
- Perflavory. (n.d.). para-methyl cinnamaldehyde, 1504-75-2.
- INCHEM. (n.d.). JECFA Evaluations-p-METHYLCINNAMALDEHYDE-.
Sources
Formulation of p-Methylcinnamaldehyde for In Vivo Preclinical Studies: Strategies and Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
p-Methylcinnamaldehyde (p-MCA) is an aromatic aldehyde with potential applications in various fields of biomedical research. A significant hurdle in its preclinical evaluation is its poor aqueous solubility, which complicates the development of suitable formulations for in vivo administration and can lead to inconsistent bioavailability. This application note provides a comprehensive guide for researchers to formulate p-MCA for in vivo studies. We will explore the physicochemical properties of p-MCA, discuss key formulation strategies for lipophilic compounds, and provide detailed, step-by-step protocols for creating stable and effective formulations, from simple oil-based solutions to aqueous suspensions. Additionally, we will cover essential quality control procedures and best practices for administration to ensure reliable and reproducible experimental outcomes.
Introduction: The Formulation Challenge
This compound (IUPAC name: (E)-3-(4-methylphenyl)prop-2-enal) is a derivative of cinnamaldehyde, a compound known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties[1]. As researchers explore the therapeutic potential of p-MCA, the need for robust and reproducible in vivo experiments becomes paramount.
The primary obstacle to this is the molecule's physicochemical nature. Like its parent compound, p-MCA is lipophilic, characterized by very low water solubility. Administering a poorly soluble compound directly can result in low and erratic absorption, leading to unreliable data and potentially masking the true efficacy or toxicity of the substance[2][3]. Therefore, a well-designed formulation is not just a matter of convenience but a critical component of the experimental design.
This guide is designed to provide researchers with the foundational knowledge and practical protocols to overcome this challenge. By understanding the principles behind formulation science and utilizing appropriate, biocompatible excipients, researchers can develop delivery systems that ensure consistent and predictable exposure of the test substance in preclinical animal models.
Physicochemical Properties of this compound
A successful formulation strategy begins with a thorough understanding of the compound's properties. The key characteristics of p-MCA that dictate the formulation approach are summarized below.
| Property | Value | Implication for Formulation | Source(s) |
| Molecular Formula | C₁₀H₁₀O | - | [4][5] |
| Molecular Weight | 146.19 g/mol | - | [4][5] |
| Physical Appearance | Pale yellow to yellow crystals/solid | Must be dissolved or suspended for administration. | [4][6] |
| Melting Point | 41.5 - 43.0 °C | Low melting point; may melt during processing if heat is applied. | [4][6] |
| Water Solubility | Insoluble / ~752.8 mg/L (estimated) | The primary challenge; requires solubilization or suspension. | [4][6][7] |
| Solubility in Organics | Moderately soluble in oils; soluble in alcohol (ethanol). | Indicates suitability of oil- or alcohol-based vehicles. | [4][6] |
| LogP (o/w) | ~2.3 - 2.58 (estimated) | Indicates lipophilicity and preference for non-polar environments. | [4][6] |
| Stability | Stable, but may be sensitive to air and strong oxidizing agents. | Formulations should be prepared fresh; storage under inert gas can be considered. | [8] |
The data clearly indicates that p-MCA is a "grease-ball" molecule, making simple aqueous solutions unfeasible for achieving relevant concentrations in in vivo studies.
Formulation Strategy: A Decision-Making Framework
For poorly water-soluble compounds like p-MCA, several formulation strategies can be employed. The choice depends on the intended route of administration, the required dose, and available resources. The main approaches include lipid-based formulations, suspensions, and cosolvent systems[9][10]. The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.
Caption: Decision workflow for selecting a p-MCA formulation strategy.
Excipient Selection: Prioritizing Safety
Excipients are the "inactive" ingredients in a formulation that serve to dissolve, suspend, stabilize, or deliver the active pharmaceutical ingredient (API)[11]. For preclinical in vivo studies, it is critical to use excipients that are well-characterized and safe for the chosen animal model and route of administration. The "Generally Recognized as Safe" (GRAS) list maintained by the U.S. FDA is an excellent starting point for selecting excipients[12][13].
Below is a table of recommended GRAS or commonly used biocompatible excipients suitable for formulating p-MCA.
| Excipient Class | Example | Use | Key Considerations |
| Oils (Vehicles) | Corn oil, Sesame oil, Olive oil, Medium-chain triglycerides (MCT) | Primary solvent for lipophilic drugs in oral formulations. | Well-tolerated for oral gavage. Check for peroxide content in aged oils.[14] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | Wetting agent for suspensions; solubilizer in micellar solutions. | Can increase membrane permeability. Use at the lowest effective concentration.[2] |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol | Increases solubility by reducing the polarity of the aqueous vehicle. | Potential for toxicity, especially with parenteral routes. Risk of drug precipitation upon dilution in vivo.[15] |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), Water for Injection | Diluent for suspensions and cosolvent systems. | Ensure sterility for parenteral routes. |
Step-by-Step Formulation Protocols
General Best Practices:
-
Always use high-purity this compound.
-
Work in a clean environment (e.g., a chemical fume hood or biological safety cabinet).
-
Use calibrated pipettes and balances for accuracy.
-
Prepare formulations fresh daily unless stability data indicates otherwise.
-
Protect from light if compound is light-sensitive.
Protocol 1: Simple Oil-Based Solution for Oral Administration
This is the most direct and often preferred method for oral administration of lipophilic compounds in rodents, supported by studies using corn oil as a vehicle for similar aldehydes[16].
Materials:
-
This compound (p-MCA)
-
Corn oil (or sesame oil, MCT oil)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the desired concentration (e.g., 10 mg/mL) and total volume needed for the study. For example, to make 10 mL of a 10 mg/mL solution, you will need 100 mg of p-MCA and 10 mL of corn oil.
-
Weigh p-MCA: Accurately weigh 100 mg of p-MCA and place it into a clean glass vial.
-
Add Vehicle: Add approximately 8 mL of corn oil to the vial.
-
Dissolve the Compound: Place a magnetic stir bar in the vial and place it on a magnetic stirrer at a moderate speed.
-
Gentle Warming (Optional): If dissolution is slow, the vial can be gently warmed to 30-35°C. Since the melting point of p-MCA is ~42°C, avoid excessive heat which could cause the compound to melt into an oil phase, making dissolution more difficult.
-
Complete Dissolution: Continue stirring until all solid particles have completely dissolved, resulting in a clear, yellowish solution.
-
Final Volume Adjustment: Once dissolved, transfer the solution to a graduated cylinder and add corn oil to reach the final volume of 10 mL. Mix thoroughly.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of any particulate matter.
Protocol 2: Aqueous Suspension for Oral Administration
This method is useful when an oil vehicle is not desired or if the required dose is too high to be dissolved in a reasonable volume of oil. The key is to use a surfactant to "wet" the particles and prevent them from clumping.
Materials:
-
This compound (p-MCA)
-
Tween® 80 (or another suitable surfactant)
-
0.9% Saline or Purified Water
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Surfactant Solution: Prepare a 0.5% (w/v) Tween® 80 solution in saline. For 10 mL, add 50 mg of Tween® 80 to 10 mL of saline and mix well.
-
Weigh p-MCA: Accurately weigh the required amount of p-MCA (e.g., 100 mg for a 10 mg/mL suspension) and place it in a mortar.
-
Create a Paste: Add a small amount (a few drops) of the 0.5% Tween® 80 solution to the p-MCA powder in the mortar.
-
Triturate: Using the pestle, gently grind (triturate) the powder and liquid together to form a smooth, uniform paste. This step is critical to ensure all particles are wetted by the surfactant.
-
Dilute the Suspension: Gradually add the remaining volume of the Tween® 80 solution to the paste while stirring continuously.
-
Homogenize: Transfer the mixture to a glass beaker with a magnetic stir bar and stir for 15-20 minutes to ensure homogeneity.
-
Quality Control: The final product should be a uniform, milky suspension. Before each administration, the suspension must be vortexed or stirred to ensure a consistent dose is drawn.
Protocol 3: Cosolvent-Based Formulation for Parenteral Administration
! CAUTION ! This formulation is for experienced researchers. Parenteral formulations must be sterile and require careful consideration of excipient toxicity and the potential for the drug to precipitate upon injection into the bloodstream. This formulation should be validated with preliminary tolerability studies.
Materials:
-
This compound (p-MCA)
-
PEG 400
-
Ethanol (Absolute)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare Cosolvent Vehicle: In a sterile vial, prepare a vehicle consisting of 20% PEG 400 and 10% Ethanol. For a final volume of 10 mL, this would be 2 mL of PEG 400 and 1 mL of Ethanol. The remaining 7 mL will be sterile saline.
-
Dissolve p-MCA: Weigh the desired amount of p-MCA (e.g., 50 mg for a 5 mg/mL solution) and add it to the vial containing the PEG 400 and Ethanol.
-
Mix Thoroughly: Vortex or sonicate the vial until the p-MCA is completely dissolved in the cosolvent mixture.
-
Add Saline: Slowly add the sterile saline dropwise while continuously mixing. Observe carefully for any signs of precipitation. If the solution becomes cloudy, the concentration is too high for this vehicle system.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is mandatory for parenteral administration.
-
Quality Control: The final solution must be perfectly clear. Inspect against a light and dark background. Test the stability by taking a small aliquot and diluting it 1:10 with saline to check for precipitation, which can mimic what happens upon injection.
Quality Control and Formulation Characterization
Validating your formulation is a critical step to ensure data integrity. Simple but informative tests should be performed before starting an animal study.
Caption: Quality control workflow for preclinical formulations.
-
Visual Inspection: Check for clarity (solutions), homogeneity (suspensions), and absence of phase separation or precipitation.
-
pH Measurement: For aqueous-based formulations (suspensions, cosolvent systems), ensure the pH is within a physiologically tolerable range (typically pH 6.5-7.5) to avoid irritation at the site of administration.
-
Particle Size Analysis: For suspensions, particle size should be monitored to ensure it is within an acceptable range and does not change significantly over time (agglomeration). Techniques like laser diffraction can be used if available.
-
Stability: At a minimum, the formulation should be visually stable for the duration of the dosing period. Keep an aliquot on the bench and observe it for any changes over several hours.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the use of a well-developed and characterized formulation. Due to its poor aqueous solubility, direct administration in an aqueous vehicle is not feasible. This guide provides three robust protocols, ranging from a simple oil-based solution for oral gavage to a more complex cosolvent system for parenteral use. By selecting the appropriate strategy based on the experimental requirements and adhering to the outlined quality control procedures, researchers can ensure consistent drug delivery, leading to more reliable and reproducible preclinical data.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371802, this compound.
- The Good Scents Company (n.d.). para-methyl cinnamaldehyde.
- Quality Smart Solutions (2023). What Are GRAS Substances? A Complete Guide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228993, p-METHOXY-alpha-METHYLCINNAMALDEHYDE.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5372813, alpha-METHYLCINNAMALDEHYDE.
- Solubility of Things (n.d.). Cinnamaldehyde.
- Fraunhofer ITEM (2023). Better GRAS than sorry: Excipient toxicity in pulmonary formulations.
- Zhang, Y., et al. (2024). Biological effects of cinnamaldehyde in animal cancer models: a systematic review and meta-analysis. Frontiers in Pharmacology.
- The Good Scents Company (n.d.). EPI System Information for para-methyl cinnamaldehyde 1504-75-2.
- Pharmacopoeia.cn (2020). Comparison of Pharmaceutical Excipients and Food Ingredient Requirements.
- U.S. Food and Drug Administration (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
- Moyano, M. A., et al. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. Polymers.
- Chaudhari, P. & Patil, V. (2012). Formulation additives used in Pharmaceutical Products: Emphasis on regulatory perspectives and GRAS. ResearchGate.
- Sharma, D., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics.
- Hilst, C., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics.
- Godin, B., et al. (2017). Organic solvents for pharmaceutical parenterals and embolic liquids: A review of toxicity data. ResearchGate.
- Moyano, M. A., et al. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. PubMed.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
- Rodriguez-Aller, M., et al. (2015). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate.
- Kumar, S., et al. (2022). Effective formulation strategies for poorly water soluble drugs. ResearchGate.
- Dou, R., et al. (2017). Cinnamaldehyde induces apoptosis and reverses epithelial-mesenchymal transition through inhibition of Wnt/β-catenin pathway in non-small cell lung cancer. PubMed.
- Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. ResearchGate.
- He, Y., et al. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Experimental and Therapeutic Medicine.
- Sharma, N. & Muthu, M.S. (2016). Biocompatible Microemulsions and Their Prospective Uses in Drug Delivery. ResearchGate.
- Honma, M., et al. (2021). In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. Genes and Environment.
- Global Substance Registration System (n.d.). This compound.
- The Good Scents Company (n.d.). (E)-cinnamaldehyde.
- Jamrógiewicz, M. & Merchel, M. (2016). A HISTORY OF THE PHYSICAL AND CHEMICAL STABILITY OF PHARMACEUTICALS – A REVIEW. ResearchGate.
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Application Notes & Protocols: Experimental Setup for Insecticidal Testing of p-Methylcinnamaldehyde
Introduction: The Case for p-Methylcinnamaldehyde as a Novel Insecticidal Agent
The escalating issue of insecticide resistance and the environmental impact of synthetic pesticides have catalyzed the search for effective, eco-friendly alternatives. Plant-derived essential oils and their constituents represent a promising frontier in this endeavor. This compound, a derivative of cinnamaldehyde—the primary component of cinnamon oil—is a compound of significant interest. Cinnamaldehyde itself has demonstrated a broad spectrum of insecticidal activities, including contact toxicity, fumigant action, and feeding deterrence against various insect pests.[1][2][3] Its mechanism of action is often linked to the disruption of the nervous system, potentially through the inhibition of acetylcholinesterase (AChE).[2][4]
This document provides a comprehensive guide to the experimental design and execution of insecticidal bioassays for this compound. The protocols herein are designed to be robust and reproducible, adhering to established principles recommended by global health and environmental protection agencies.[5][6][7] The objective is to equip researchers with the necessary methodologies to accurately determine the compound's efficacy through contact, fumigant, and antifeedant bioassays, thereby generating the critical data needed for its evaluation as a potential biopesticide.
Foundational Principles of Insecticidal Bioassays
A bioassay is a critical tool for quantifying the potency of a substance by measuring its effect on living organisms.[8] The cornerstone of insecticide toxicology is the dose-response relationship, which posits that the intensity of the biological effect is proportional to the dose or concentration of the toxicant.[9] From this relationship, key metrics such as the Median Lethal Dose (LD50) —the dose required to kill 50% of a test population—and the Median Lethal Concentration (LC50) are derived.[10][11] These values are the universal standards for comparing the toxicity of different compounds.
Statistical methods, primarily Probit Analysis , are employed to linearize the sigmoidal dose-response curve and calculate these values with 95% confidence intervals, providing a robust measure of the compound's potency.[11][12] All experimental work must be conducted in accordance with established guidelines, such as those from the World Health Organization (WHO) and the Environmental Protection Agency (EPA), to ensure data comparability and regulatory acceptance.[6][7][13][14]
General Experimental Setup & Prerequisites
Test Organism Selection and Rearing
The choice of insect species is dictated by the target application (e.g., agricultural pest, disease vector). Common model organisms include the maize weevil (Sitophilus zeamais), the tobacco cutworm (Spodoptera litura), and mosquitoes like Aedes aegypti.
-
Source: Insects should be sourced from a healthy, homogenous laboratory colony to minimize variability.[15]
-
Uniformity: For any given bioassay, use insects of the same species, developmental stage (e.g., 3rd instar larvae or 3-5 day old adults), and similar size.[16][17]
-
Rearing Conditions: Maintain insect colonies under controlled environmental conditions to ensure vigor and consistent physiological states.[18][19] Key parameters include:
-
Temperature: Typically 25-28°C.
-
Relative Humidity: 60-70%.
-
Photoperiod: A 12:12 or 14:10 light:dark cycle is common.
-
Diet: Provide a standardized natural or artificial diet appropriate for the species.[19]
-
Preparation of Test Solutions
Accurate preparation of test solutions is critical for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10,000 ppm) in a suitable volatile solvent, such as analytical grade acetone.[9]
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of at least five concentrations. This range should be determined from preliminary tests to bracket the expected LC50/LD50 (i.e., cause mortality between 10% and 90%).[20]
-
Controls: Always include two types of controls in every experiment:
-
Negative Control: Treated with the solvent (acetone) alone to measure any mortality due to the solvent or handling stress.
-
Positive Control: Treated with a known, commercially available insecticide to validate the susceptibility of the test insect population.
-
General Workflow for Insecticidal Testing
The overall process follows a systematic progression from preparation to data analysis.
Caption: General workflow for this compound insecticidal testing.
Detailed Experimental Protocols
Protocol 1: Contact Toxicity Bioassay
This method assesses mortality resulting from direct physical contact with the treated surface.[21][22] The glass vial/petri dish method is widely used for its simplicity and relevance to residual surface applications.[8][10]
Materials:
-
Glass scintillation vials (20 ml) or Petri dishes (9 cm).
-
This compound solutions in acetone.
-
Acetone (control).
-
Micropipette.
-
Vortex mixer or roller.
-
Test insects (e.g., 10-20 adult S. zeamais per replicate).
-
Ventilated caps or parafilm with pinholes.
Procedure:
-
Coating: Add 0.5-1.0 mL of a specific this compound dilution (or acetone for control) into a vial or petri dish.[10]
-
Solvent Evaporation: Seal and roll/vortex the vial until the solution evenly coats the inner surface. Uncap and place the vials on a roller or rotate them manually in a fume hood until the acetone has completely evaporated, leaving a uniform film of the compound.
-
Insect Introduction: Introduce 10-25 healthy, active insects into each vial.[10]
-
Incubation: Seal the vials with ventilated caps and place them in an incubator under standard rearing conditions (e.g., 27±1°C, 65±5% RH).
-
Mortality Assessment: Record the number of dead insects at 24 and 48 hours post-exposure. An insect is considered dead if it is motionless when gently prodded with a fine brush.[23]
-
Replication: Perform at least 3-4 replicates for each concentration and control.
Caption: Workflow for the Contact Toxicity Bioassay (Vial Method).
Protocol 2: Fumigant Toxicity Bioassay
This assay is essential for volatile compounds like this compound, evaluating their toxicity in the vapor phase.[24][25][26]
Materials:
-
Glass jars or airtight containers (e.g., 1 L).
-
Whatman No. 1 filter paper discs.
-
This compound solutions.
-
Acetone (control).
-
Small cages (e.g., mesh-covered plastic tubes) to hold insects and prevent direct contact with the treated paper.
-
Test insects (e.g., 20 adult mosquitoes per replicate).
Procedure:
-
Application: Apply a specific volume of the test solution onto a filter paper disc. The amount is calculated based on the container volume to achieve a target concentration (e.g., mg/L air).[27]
-
Setup: Place the treated filter paper at the bottom of the glass jar or suspend it from the lid. Place the insects, contained within their small cage, inside the jar. This prevents direct contact.[25]
-
Sealing: Immediately seal the container to create a fumigation chamber.
-
Incubation: Keep the chambers at a constant temperature (e.g., 25±1°C) for a defined exposure period, typically 24 hours.
-
Mortality Assessment: After the exposure period, transfer the insects to clean containers with a food source and fresh air. Record mortality 24 hours after transfer.
-
Replication: Use at least 3-4 replicates for each concentration.
Caption: Workflow for the Fumigant Toxicity Bioassay.
Protocol 3: Antifeedant Bioassay (Leaf Disc No-Choice)
This bioassay quantifies the feeding deterrence properties of the test compound.[28][29][30]
Materials:
-
Fresh host plant leaves (e.g., castor, cabbage).
-
Cork borer.
-
Petri dishes (9 cm) with moistened filter paper.
-
This compound solutions.
-
Solvent (control).
-
Test insects (e.g., single pre-starved 3rd instar S. litura larva per dish).
-
Leaf area meter or scanner with image analysis software.
Procedure:
-
Preparation: Cut uniform leaf discs using a cork borer.[28]
-
Treatment: Dip each leaf disc into a test solution (or solvent for control) for 2-3 seconds. Allow the solvent to fully evaporate in a fume hood.[28]
-
Insect Preparation: Starve the larvae for 2-4 hours prior to the assay to standardize hunger levels.[28]
-
Setup: Place one treated leaf disc in the center of a petri dish. Introduce one pre-starved larva.[29]
-
Incubation: Seal the dishes with parafilm and maintain them in a growth chamber for a set period (e.g., 24 hours).
-
Area Measurement: After the feeding period, remove the remaining leaf disc fragments and measure the consumed area using a leaf area meter or image analysis software.
-
Calculation: Calculate the Antifeedant Index (AFI) or Percent Feeding Deterrence using the formula:
-
% Feeding Deterrence = [(C - T) / C] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.[2]
-
-
Replication: Set up 10-20 replicates for each concentration.[28]
Data Analysis and Interpretation
| Parameter | Description | Recommended Practice |
| Concentration Range | A series of at least 5-7 concentrations should be tested to generate a full dose-response curve. | Preliminary range-finding tests are essential to determine the appropriate concentrations that result in mortality between 10% and 90%. |
| Replicates | The number of independent repetitions for each concentration. | A minimum of 3-5 replicates is standard for toxicity assays.[25] For antifeedant assays, 10-20 replicates are often used.[28] |
| Mortality Correction | If mortality in the negative control group is between 5% and 20%, the data must be corrected using Abbott's formula. | Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] * 100. If control mortality exceeds 20%, the experiment is considered invalid and should be repeated. |
| Statistical Analysis | The method used to calculate LD50/LC50 values from the corrected mortality data. | Probit analysis is the standard method.[11][12] It transforms the sigmoid dose-response curve into a straight line, allowing for linear regression to determine LD50/LC50 and their 95% fiducial (confidence) limits.[11] |
| Reporting | Final results should be presented clearly and completely. | Report the LD50 or LC50 value, 95% confidence limits, the slope of the probit line, and the Chi-square value to indicate the goodness of fit of the data. |
Conclusion
The protocols outlined in this document provide a standardized framework for evaluating the insecticidal potential of this compound. By systematically assessing its contact, fumigant, and antifeedant activities, researchers can generate the robust, quantitative data necessary to characterize its bioactivity. Adherence to these methodologies ensures the scientific rigor and integrity of the findings, paving the way for the potential development of this compound as a novel, plant-derived insecticide for integrated pest management programs.
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- Chaubey, M. K. (2024). Evaluation of insecticidal properties of cinnamaldehyde and cuminaldehyde against Sitophilus zeamais. International Journal of Entomology Research. [Link]
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- Wang, Y., et al. (2022). Discovery of α-hexyl cinnamaldehyde and its derivatives as novel larvicides against Aedes albopictus. Arabian Journal of Chemistry. [Link]
- García, M., et al. (2023). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. Molecules. [Link]
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Application Notes and Protocols for the Synthesis and Use of p-Methylcinnamaldehyde-Derived Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of p-Methylcinnamaldehyde in Modern Schiff Base Synthesis
Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of medicinal chemistry and materials science due to their synthetic versatility and broad spectrum of biological activities.[1][2] Among the various aldehydes utilized for their synthesis, cinnamaldehyde and its derivatives are of particular interest due to their inherent biological properties.[3][4] This guide focuses specifically on this compound, a derivative whose strategic placement of a methyl group on the phenyl ring offers a unique modulation of electronic and steric properties, influencing the stability, coordination chemistry, and ultimately, the bioactivity of the resulting Schiff bases.
The presence of the p-methyl group, an electron-donating substituent, can enhance the electron density of the aromatic system. This electronic effect can influence the reactivity of the aldehyde and the stability of the resulting imine bond. Furthermore, the lipophilicity conferred by the methyl group can play a crucial role in the pharmacokinetic profile of the Schiff base, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.
This document provides a comprehensive overview of the synthesis of Schiff bases from this compound, with a detailed protocol for the synthesis of a specific bioactive compound. It further explores the applications of these compounds, supported by quantitative data, and delves into the synthesis of their metal complexes, opening avenues for the development of novel therapeutic agents and advanced materials.
Part 1: Synthesis of a this compound-Derived Schiff Base
The synthesis of Schiff bases from this compound typically involves a condensation reaction with a primary amine. The choice of the amine is critical as it significantly influences the chemical properties and biological activity of the final product. In this guide, we will focus on the synthesis of a Schiff base from this compound and 4-aminoantipyrine, a versatile amine known to produce Schiff bases with significant biological potential.[1][5]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond. The reaction is often catalyzed by a small amount of acid, although in many cases, the reaction can proceed efficiently without a catalyst, especially when heated under reflux in a suitable solvent like ethanol.[1]
Ethanol is a commonly used solvent as it effectively dissolves both the aldehyde and the amine, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate without causing degradation of the reactants or products. The reflux condition ensures that the reaction is maintained at a constant temperature, maximizing the reaction rate and driving the equilibrium towards the formation of the Schiff base by continuously removing the water formed during the reaction.
Diagram of the General Synthesis Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing p-Methylcinnamaldehyde Synthesis
Welcome to the technical support resource for the synthesis of p-Methylcinnamaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis, primarily achieved through a Claisen-Schmidt condensation, is a robust method for forming carbon-carbon bonds, but its success hinges on precise control of reaction parameters to maximize yield and purity.
This document moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the Claisen-Schmidt condensation . This is a specific type of crossed aldol condensation reaction.[1][2] It involves the base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens (p-tolualdehyde) and an aliphatic aldehyde that possesses acidic α-hydrogens (acetaldehyde).[3][4] This directed reactivity is synthetically useful because it minimizes the number of potential side products that can occur in mixed aldol reactions where both reactants can self-condense.[5][6]
Q2: What are the necessary starting materials and reagents?
A2: The core reactants are p-tolualdehyde and acetaldehyde . The reaction is catalyzed by a base, typically an alkali hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH) , in a suitable solvent such as ethanol or an aqueous methanol mixture.[7][8][9]
Q3: Why is a base necessary for this reaction?
A3: The base plays a critical catalytic role. It abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of p-tolualdehyde, initiating the carbon-carbon bond formation that is central to the condensation.
Q4: What kind of yields can I realistically expect?
A4: Yields can vary significantly based on the precision of the experimental control. While optimized industrial processes can achieve yields in the range of 77-85%, lab-scale syntheses can sometimes be lower due to the prevalence of side reactions.[1] A well-executed lab protocol, with careful temperature control and controlled addition of reagents, can often yield results upwards of 80%.[9]
Reaction Mechanism: The Claisen-Schmidt Condensation
The reaction proceeds through a classic base-catalyzed aldol condensation mechanism, followed by a rapid dehydration step. The lack of α-hydrogens on p-tolualdehyde prevents it from forming an enolate, making it exclusively the electrophilic partner in the reaction.
Caption: Base-catalyzed mechanism for this compound synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q5: My reaction yield is very low or I obtained no product. What went wrong?
A5: Low or no yield is a frequent issue that can almost always be traced back to a few key parameters. The primary culprits are competing side reactions, improper temperature control, or incorrect stoichiometry.[1]
-
Causality—Side Reactions :
-
Acetaldehyde Self-Condensation : Acetaldehyde can react with itself to form poly-aldol products or undesirable polymers, especially if its concentration is too high or the temperature is not controlled.[1] The most effective mitigation strategy is the slow, dropwise addition of acetaldehyde to the reaction mixture containing p-tolualdehyde and the base.[1] This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation over self-condensation.
-
Cannizzaro Reaction : Under strongly basic conditions, p-tolualdehyde (an aldehyde with no α-hydrogens) can undergo a disproportionation reaction with itself to yield p-methylbenzyl alcohol and p-methylbenzoate.[1] This can be minimized by using the minimum effective concentration of the base and avoiding excessively high temperatures.
-
Caption: Decision workflow for diagnosing low reaction yield.
Q6: My final product is an impure oil or solid. How can I purify it?
A6: The presence of impurities like unreacted p-tolualdehyde or byproducts from side reactions is common.[10] Several robust purification techniques are available, with the choice depending on the nature of the impurities.
-
Recrystallization : This is the most effective method if your crude product is a solid. It relies on the differing solubilities of the desired product and impurities in a specific solvent system at varied temperatures.[11] 95% ethanol is often a suitable solvent.[7]
-
Vacuum Distillation : If the crude product is an oil or a low-melting solid, vacuum distillation can effectively separate this compound from less volatile starting materials or polymeric byproducts.[1]
-
Purification via Bisulfite Adduct : This is a powerful chemical method for selectively isolating aldehydes. The crude product is reacted with a concentrated aqueous solution of sodium bisulfite. The this compound forms a solid, water-soluble adduct, while non-aldehydic impurities remain in the organic phase and can be washed away. The aldehyde is then regenerated from the purified adduct by adding a dilute base.[10]
Q7: The reaction mixture turned into a thick, tarry substance. What happened?
A7: Tar formation is almost always due to the uncontrolled polymerization of acetaldehyde. This is a result of either adding the acetaldehyde too quickly or allowing the reaction temperature to rise uncontrollably. The highly exothermic nature of the condensation can lead to a runaway reaction if not properly cooled. To prevent this, ensure the reaction is conducted in an ice bath and that the acetaldehyde is added dropwise over a prolonged period (e.g., 5-8 hours for larger scale reactions).[8][9]
Experimental Protocols & Data
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on a standard base-catalyzed Claisen-Schmidt condensation.
Materials & Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup
-
Rotary evaporator
Reagents:
-
p-Tolualdehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-tolualdehyde in 95% ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Base Addition : In a separate beaker, prepare a solution of sodium hydroxide in water. Slowly add this aqueous base solution to the stirred ethanolic solution of p-tolualdehyde while maintaining the temperature below 10 °C.
-
Acetaldehyde Addition : Dilute the required amount of acetaldehyde with a small volume of cold 95% ethanol and place it in a dropping funnel.
-
Condensation Reaction : Add the acetaldehyde solution dropwise to the cooled, stirred reaction mixture over a period of 1-2 hours. A color change (typically to yellow or orange) and a slight exotherm should be observed. Maintain the temperature between 15-25 °C throughout the addition.[8][9]
-
Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.[7]
-
Workup :
-
Quench the reaction by pouring the mixture into a beaker of cold water.
-
Neutralize the solution carefully with dilute hydrochloric acid until it is slightly acidic (check with pH paper).
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Quantitative Data Summary
The following table provides suggested parameters for a laboratory-scale synthesis.
| Parameter | Value | Rationale |
| p-Tolualdehyde | 10 mmol (1.20 g) | Limiting Reagent |
| Acetaldehyde | 12 mmol (0.53 g, ~0.67 mL) | Slight excess to favor cross-condensation[7] |
| Base (NaOH) | 5 mmol | Catalytic amount |
| Solvent (Ethanol) | 20-30 mL | Sufficient to dissolve reactants |
| Temperature | 15-25 °C | Balances reaction rate and minimizes side reactions[8][9] |
| Addition Time | 1-2 hours | Prevents acetaldehyde self-condensation[1] |
| Reaction Time | 2-3 hours post-addition | Ensures completion[7] |
Protocol 2: Purification by Bisulfite Adduct Formation
This protocol is highly effective for removing non-aldehydic impurities.
Procedure:
-
Adduct Formation : Dissolve the crude this compound in a minimal amount of ethanol. Add a saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours.
-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with ethanol, followed by diethyl ether, to remove any trapped organic impurities.
-
Regeneration of Aldehyde : Transfer the washed solid adduct to a flask. Add a saturated solution of sodium bicarbonate or a dilute (~10%) sodium hydroxide solution dropwise with stirring.[11] The adduct will decompose, regenerating the purified this compound as an oily layer.
-
Final Extraction : Extract the regenerated aldehyde with fresh diethyl ether. Wash the ether layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the highly purified product.[10][11]
References
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- Wikipedia. (2023).
- Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]
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- Taylor & Francis Online. (n.d.).
- Chegg. (2015). Question: What is the product of the aldol condensation between p-tolualdehyde and acetone?. [Link]
- PraxiLabs. (n.d.).
- Brainly. (2024). Perform an aldol condensation reaction with p-tolualdehyde and acetone. [Link]
- Google Patents. (2009).
- Study.com. (n.d.). Show the possible side products of the mixed aldol condensation reaction between acetone and p-tolualdehyde. [Link]
- Beyond Benign. (n.d.).
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improving the yield of p-Methylcinnamaldehyde from benzaldehyde
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Welcome to the technical support center for the synthesis of p-Methylcinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of this compound from benzaldehyde and propanal. Our focus is on the widely used Claisen-Schmidt condensation reaction, offering insights rooted in chemical principles to enhance yield and purity.
I. Reaction Overview: The Claisen-Schmidt Condensation
The synthesis of this compound from benzaldehyde and propanal is a classic example of a crossed aldol condensation, specifically a Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen (in this case, propanal) and an aromatic carbonyl compound lacking an α-hydrogen (benzaldehyde).[1][2]
The reaction proceeds through the formation of an enolate from propanal, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy aldehyde readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated aldehyde, this compound.[3][4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in the Claisen-Schmidt condensation can be attributed to several factors, often related to side reactions, suboptimal conditions, or purification inefficiencies.[5][6]
-
Side Reactions:
-
Self-condensation of Propanal: Propanal can react with itself, reducing the amount available to react with benzaldehyde. To minimize this, propanal should be added slowly and in a controlled manner to the reaction mixture containing benzaldehyde and the base.[5]
-
Cannizzaro Reaction of Benzaldehyde: With strong bases like sodium hydroxide, benzaldehyde can undergo a disproportionation reaction to form benzyl alcohol and benzoic acid.[5] Using a milder base can help mitigate this side reaction.[5]
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of benzaldehyde is sometimes used to ensure the complete consumption of the enolizable propanal.[7]
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions.[5]
-
Catalyst Choice and Concentration: The type and concentration of the base catalyst significantly impact the reaction. Strong bases can promote side reactions, while a catalyst that is too weak will result in a slow or incomplete reaction.
-
-
Inefficient Purification: Product can be lost during workup and purification steps.[8][9] Careful extraction and purification techniques are essential to maximize the isolated yield.
Question 2: The final product is contaminated with unreacted benzaldehyde. What went wrong?
Answer: A persistent smell of benzaldehyde in the final product indicates an incomplete reaction.[5]
-
Monitoring Reaction Progress: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[5][9] By comparing the reaction mixture to the starting materials on a TLC plate, you can determine when the benzaldehyde has been consumed.
-
Reaction Time and Temperature: If the reaction has not gone to completion, consider extending the reaction time or slightly increasing the temperature, if the protocol allows, to drive the reaction forward.[5]
-
Purification: If the reaction is complete but benzaldehyde remains, purification methods such as column chromatography or the formation of a bisulfite adduct can be employed to separate the product from the starting material.[10][11]
Question 3: I'm observing the formation of an oily product instead of a solid precipitate. How can I resolve this?
Answer: The formation of an oily product can be due to impurities or the presence of a mixture of isomers.
-
Vigorous Stirring: Sometimes, simply stirring the mixture vigorously can help induce crystallization and solidify the oily product.[12]
-
Purity of Reagents: Ensure that all reagents and solvents are pure and dry. Impurities can sometimes inhibit crystallization.[12]
-
Purification: If the product remains oily, it may require purification by column chromatography to isolate the desired this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this reaction?
A1: While sodium hydroxide is commonly used, it can promote the Cannizzaro reaction as a side product.[5] Milder bases like sodium carbonate can be effective in minimizing this unwanted reaction.[5] The choice of base may also depend on the specific reaction conditions and scale.
Q2: How can I effectively purify the crude this compound?
A2: Several methods can be used for purification, depending on the nature of the impurities.[10]
-
Recrystallization: This is a common technique for purifying solid compounds. A suitable solvent system, such as ethanol and water, can be used.[9][10]
-
Column Chromatography: This is effective for separating the product from starting materials and side products.[10]
-
Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes. The crude product is reacted with sodium bisulfite to form a water-soluble adduct. Impurities are washed away, and the pure aldehyde is then regenerated by adding a base.[10][11]
-
Vacuum Distillation: This can be used to purify the product from non-volatile impurities.[5]
Q3: What is the expected yield for this synthesis?
A3: Yields can vary significantly depending on the experimental conditions and scale. Lab-scale syntheses have reported yields ranging from as low as 23% due to side reactions, while optimized commercial processes can achieve yields of 77-85%.[5] A study on a similar Claisen-Schmidt condensation of benzaldehyde with propanal reported a 71% conversion of benzaldehyde with 92% selectivity for α-methylcinnamaldehyde under optimized conditions.[13]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Benzaldehyde
-
Propanal
-
Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde in ethanol.
-
Cool the flask in an ice bath to a low temperature.
-
Slowly add the 10% NaOH solution to the stirred benzaldehyde solution while maintaining the low temperature.[5]
-
Dilute propanal with a small amount of ethanol and add it to a dropping funnel.
-
Add the propanal solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains low.[5]
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent like diethyl ether.[5]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.[5]
-
Purify the crude product using one of the methods described in the FAQ section.
V. Visualizations
Claisen-Schmidt Condensation Pathway
Caption: Claisen-Schmidt reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
VI. References
-
BenchChem. (n.d.). Application Notes & Protocols for High-Purity p-Methoxycinnamaldehyde Purification. Retrieved from
-
BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of cinnamaldehyde derivatives. Retrieved from
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from
-
CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from
-
Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from
-
Quora. (2018). Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction? Retrieved from
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low yield in Aldol condensation. Retrieved from
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from
-
BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation. Retrieved from
-
Reddit. (2015). Purifying aldehydes? Retrieved from
-
Wagh, K. P., & Yadav, G. D. (2018). Green synthesis of α-methylcinnamaldehyde via Claisen-Schmidt condensation of benzaldehyde with propanal over Mg–Zr mixed oxide supported on HMS. ResearchGate. Retrieved from
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- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
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- 8. Troubleshooting [chem.rochester.edu]
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- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Claisen-Schmidt Condensation
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of chalcones and related α,β-unsaturated ketones. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to optimize your reactions for maximal yield and purity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the Claisen-Schmidt condensation.
Q1: My reaction shows low to no yield. What are the primary causes?
Low or nonexistent yield is a frequent issue that can often be traced back to a few critical parameters. The Claisen-Schmidt condensation is a robust reaction, but its success hinges on the careful balance of catalyst, reactants, and conditions.[1]
Core Areas to Investigate:
-
Catalyst Inactivity or Inappropriateness: The choice and concentration of the catalyst are paramount.[2]
-
Cause: The base catalyst (e.g., NaOH, KOH) may be old, inactive, or neutralized by acidic impurities in your reagents or solvent.[3][4] For some substrates, a strong base may promote side reactions instead of the desired condensation.[2]
-
Expert Recommendation: Always use fresh, high-purity catalysts. Ensure your ketone and aldehyde are free from acidic impurities. If yields are consistently low, consider screening different catalysts. Milder bases (e.g., K₂CO₃) or even Lewis acids may be more suitable for sensitive substrates.[3][5] Catalyst loading is also key; for solvent-free methods, 20 mol% of solid NaOH is a good starting point, but this may require empirical optimization.[5][6]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are a delicate balance.
-
Cause: Many Claisen-Schmidt reactions proceed efficiently at room temperature.[5] However, if the reaction is sluggish (as monitored by Thin Layer Chromatography - TLC), insufficient thermal energy may be the culprit. Conversely, excessively high temperatures can promote polymerization and decomposition, leading to the formation of dark, tarry mixtures and reduced yield.[1][5]
-
Expert Recommendation: Monitor your reaction's progress using TLC.[5] If starting materials are consumed slowly at room temperature, consider gentle heating (e.g., 40-50 °C).[3] If you observe darkening or byproduct formation, try running the reaction at a lower temperature or even in an ice bath to control reactivity.[1][5]
-
-
Reactant Quality and Stoichiometry: The purity and molar ratio of your starting materials are non-negotiable.
-
Cause: Impurities in the aldehyde or ketone can interfere with the reaction.[5] Steric hindrance on either the aldehyde or the ketone can also dramatically reduce the reaction rate.[1][4] An incorrect molar ratio of aldehyde to ketone is another common pitfall.[1]
-
Expert Recommendation: Ensure the purity of your starting materials before beginning. For a standard chalcone synthesis, a 1:1 molar ratio of aldehyde to ketone is typical.[3] If you are synthesizing an α,α'-bis(benzylidene)cycloalkanone, a 2:1 ratio of aldehyde to ketone is required.[5] If you are experiencing issues with self-condensation of the ketone, using a slight excess of the aldehyde can help push the reaction toward the desired cross-condensation product.[1]
-
-
Inefficient Mixing: In heterogeneous or solvent-free systems, poor mixing can starve the reaction.
-
Cause: If the reactants and solid catalyst are not intimately mixed, the reaction can only occur at the points of contact, leading to an incomplete reaction.[1]
-
Expert Recommendation: For solvent-free grinding methods, ensure vigorous and continuous grinding until the mixture becomes a uniform paste and then solidifies.[3] For reactions in solution, ensure vigorous stirring, especially if the product precipitates during the reaction, as this can coat the reactants.[3]
-
Q2: I'm observing multiple byproducts. How can I improve selectivity?
The formation of multiple products is a classic sign that side reactions are competing with your desired condensation pathway. Understanding these side reactions is the key to suppressing them.[1][2]
| Side Reaction | Chemical Cause | Recommended Solution(s) |
| Ketone Self-Condensation | The ketone is highly enolizable and reacts with itself (an aldol condensation) before it can react with the aldehyde. | Slowly add the aldehyde to a mixture of the ketone and catalyst. This ensures the aldehyde is always present for the enolate to react with. Using a milder base or lowering the reaction temperature can also reduce the rate of self-condensation.[1] |
| Cannizzaro Reaction | Occurs with aromatic aldehydes lacking α-hydrogens in the presence of a strong base, where one molecule of aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol. | Ensure the enolizable ketone is present and reactive. Use milder basic conditions or add the base slowly to the mixture of the aldehyde and ketone. This favors the Claisen-Schmidt pathway over the slower Cannizzaro reaction.[1] |
| Michael Addition | The enolate of the ketone starting material adds to the α,β-unsaturated carbonyl system of the newly formed chalcone product. | Use a slight excess of the aromatic aldehyde to ensure the ketone enolate is consumed in the primary condensation step. Running the reaction at a lower temperature can also disfavor this subsequent addition.[1] |
Q3: My reaction mixture turned into a dark tar, and I can't isolate a solid product. What happened?
This outcome is typically indicative of polymerization or decomposition of the starting materials or product.[5]
-
Cause: Aldehydes, especially electron-rich ones, can be prone to polymerization under harsh basic conditions. Excessively high temperatures or a high concentration of a strong base (like NaOH) can accelerate these decomposition pathways, resulting in an intractable tar instead of a crystalline product.[5]
-
Expert Recommendation:
-
Reduce Reaction Temperature: Immediately attempt the reaction at a lower temperature (room temperature or 0 °C).
-
Use a Milder Base: Switch from NaOH or KOH to a weaker base like potassium carbonate (K₂CO₃) or use a catalytic amount of a Lewis acid.[3]
-
Control Reagent Addition: Try slowly adding the base to the solution of the aldehyde and ketone to avoid localized areas of high base concentration.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions about the Claisen-Schmidt condensation.
Q1: What is the fundamental mechanism of a base-catalyzed Claisen-Schmidt condensation?
The reaction proceeds through a well-understood, three-step mechanism: enolate formation, nucleophilic attack, and dehydration. The key to the reaction's success is that the aromatic aldehyde partner lacks α-hydrogens and thus cannot form an enolate, ensuring it acts only as the electrophile.[3][7]
-
Enolate Formation: A base removes an acidic α-hydrogen from the ketone (or enolizable aldehyde) to form a resonance-stabilized enolate ion. This enolate is the key nucleophile.[8]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate (a β-hydroxy carbonyl, or aldol addition product).[9][10]
-
Dehydration: The alkoxide is protonated, and a subsequent base-catalyzed elimination of a water molecule occurs to form a stable, conjugated α,β-unsaturated ketone (the chalcone). This final dehydration step is often irreversible and drives the reaction to completion.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to the Stability and Degradation of p-Methylcinnamaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for p-Methylcinnamaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and analyzing this compound. We will delve into the causality behind its stability profile, troubleshoot common experimental challenges, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What is the general chemical stability of this compound?
A: this compound, a derivative of cinnamaldehyde, is a moderately stable compound under ideal conditions.[1] However, its structure, featuring an α,β-unsaturated aldehyde, makes it susceptible to certain degradation pathways.[2][3] The primary route of degradation is oxidation, especially when exposed to atmospheric oxygen.[2][4] It is also sensitive to excessive heat and incompatible with strong oxidizing agents and bases.[4] A typical shelf life is around 24 months when stored properly.[4]
Q2: What are the primary factors that cause this compound to degrade?
A: The degradation of this compound is primarily influenced by three factors:
-
Oxygen: This is the most significant factor. The aldehyde group and the conjugated double bond are highly reactive with oxygen, leading to the formation of peroxides as initial products, which then decompose into a variety of other compounds.[2] This process can occur even at room temperature.[2][3]
-
Heat: Elevated temperatures accelerate the rate of oxidation and can cause thermal decomposition.[2][4] For the parent compound, cinnamaldehyde, the onset of a hazardous thermal explosion can occur at temperatures as low as 373 K (100 °C) in the presence of oxygen.[2]
-
Light: Photodegradation is a potential degradation pathway for many carbonyl-containing compounds, including cinnamaldehydes.[5][6] Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions.[6]
Q3: What are the recommended storage and handling conditions for this compound?
A: To ensure maximum stability and prevent degradation, the following conditions are critical:
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4] The container should be tightly sealed.
-
Inert Atmosphere: For long-term storage or after a container has been opened, it is highly recommended to purge the container with an inert gas like nitrogen or argon to displace oxygen.[4] This is the most effective way to prevent autoxidation.
-
Protection from Light: Store in an amber or opaque container to protect the compound from light-induced degradation.
-
Handling: When preparing solutions, use deoxygenated solvents if possible and work quickly to minimize air exposure. For sensitive analytical work, preparing fresh solutions daily is the best practice. Avoid contact with strong bases and oxidizing agents.[4]
Section 2: Troubleshooting Guide - Experimental Challenges
This section is formatted to directly address specific issues you may encounter during your research.
Q4: My this compound stock solution has turned yellow/brown and appears more viscous. What is happening?
A: This is a classic sign of oxidative degradation and potential polymerization. The color change is often due to the formation of highly conjugated degradation products.[7] The increased viscosity suggests that polymerization reactions may be occurring, initiated by radical species formed during oxidation. This indicates that your sample has been compromised by prolonged exposure to air and/or light and should be discarded. To prevent this, always store solutions under an inert atmosphere and protected from light, especially for long-term use.
Q5: I am observing multiple new peaks in my HPLC/GC chromatogram during analysis. What are they, and how can I identify them?
A: These unexpected peaks are almost certainly degradation products.[8] Given the reactivity of this compound, the most likely candidates are products of oxidation. Common degradation products for similar cinnamaldehydes include the corresponding carboxylic acid (p-methylcinnamic acid), benzaldehyde derivatives (p-methylbenzaldehyde), and epoxides.[2][9][10]
Identification Strategy:
-
Literature Review: Check for known degradation products of cinnamaldehyde and its derivatives.
-
Mass Spectrometry (MS): The most powerful tool for identification is hyphenated chromatography-mass spectrometry (GC-MS or LC-MS).[11] By analyzing the mass-to-charge ratio and fragmentation patterns of the unknown peaks, you can elucidate their structures.
-
Forced Degradation: Intentionally degrade a sample of this compound under controlled oxidative, hydrolytic, and photolytic conditions. Analyzing these stressed samples can help you tentatively identify which peaks correspond to which degradation pathway.[12][13]
Q6: My quantitative results for this compound are inconsistent across different experiments. Could this be a stability issue?
A: Yes, absolutely. Inconsistent quantification is a common consequence of sample instability.[7] If the compound degrades in the stock solution, in the autosampler vial, or even during the analytical run, the measured concentration of the active ingredient will decrease over time, leading to poor reproducibility.
How to Verify:
-
Time-Course Study: Analyze the same sample preparation at different time points (e.g., t=0, 2h, 4h, 8h, 24h) while it sits in the autosampler. A decreasing peak area for this compound over time is a clear indicator of instability under your analytical conditions.
-
Control Sample: Always analyze a freshly prepared standard alongside your aged samples to differentiate between systemic instrument drift and sample degradation.
Q7: How can I minimize the degradation of this compound during sample preparation and analysis?
A: Minimizing degradation requires a proactive approach:
-
Use Freshly Prepared Solutions: This is the most reliable strategy.
-
Control Temperature: Use a cooled autosampler (e.g., 4 °C) to slow down degradation kinetics in prepared samples.
-
Use Amber Vials: Protect samples from light at all stages, from preparation to injection.
-
Inert Solvents: If possible, sparge your solvents with nitrogen or helium before use to remove dissolved oxygen.
-
Add Antioxidants: For formulation studies, the inclusion of an antioxidant like Butylated Hydroxytoluene (BHT) may be considered, but be aware that this can interfere with certain analytical methods.[14]
Section 3: Technical Deep Dive - Degradation Pathways & Products
Understanding the chemical mechanisms of degradation is key to preventing them.
Overview of Degradation Mechanisms
The degradation of this compound primarily proceeds via three routes, often in combination:
-
Oxidative Degradation: The most common pathway, initiated by reaction with molecular oxygen.[2] It is a free-radical chain reaction that attacks both the aldehyde functional group and the carbon-carbon double bond.
-
Photodegradation: Absorption of UV light can excite the molecule, making it more susceptible to reacting with oxygen or undergoing rearrangement or fragmentation.[5][6]
-
Thermal Degradation: High temperatures provide the activation energy needed to overcome reaction barriers, significantly increasing the rate of oxidation and other decomposition reactions.[4][15]
Primary Oxidative Degradation Pathway
The oxidation process is complex but can be summarized in key steps. The initial reaction with oxygen forms unstable peroxide intermediates. These peroxides then decompose, leading to the cleavage of the molecule and the formation of various smaller compounds.[2][16]
Caption: Primary oxidative degradation pathway of this compound.
Potential Degradation Products
The following table summarizes the likely degradation products based on studies of cinnamaldehyde and related structures.[2][9][10]
| Degradation Product Name | Chemical Formula | Formation Pathway |
| p-Methylcinnamic Acid | C₁₀H₁₀O₂ | Oxidation of the aldehyde group |
| p-Methylbenzaldehyde | C₈H₈O | Oxidative cleavage of the C=C double bond |
| This compound Epoxide | C₁₀H₁₀O₂ | Oxidation across the C=C double bond |
| p-Methylbenzoic Acid | C₈H₈O₂ | Further oxidation of p-methylbenzaldehyde |
Section 4: Experimental Protocols
These protocols provide a framework for conducting stability studies in your laboratory.
Protocol 4.1: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12][17]
Caption: Workflow for a comprehensive forced degradation study.
Protocol 4.2: Step-by-Step Forced Degradation Experiment
Objective: To generate degradation products of this compound under various stress conditions.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation:
-
Solution: Store a sealed vial of the stock solution at 80 °C for 72 hours.
-
Solid: Place a small amount of solid this compound in an open vial at 80 °C for 72 hours.
-
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or transparent vial to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Keep a stock solution sample protected from light at 4 °C as an unstressed control.
-
Analysis: Analyze all samples using a suitable chromatographic method (see Protocol 4.3).
Protocol 4.3: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from all its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase (Starting Point): A gradient elution is recommended.
-
Solvent A: 0.1% Acetic Acid or Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 30-40%) and increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all potential degradants.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV/PDA detector. Monitor at the λmax of this compound (approx. 280-290 nm) and also collect spectra across a wider range (e.g., 200-400 nm) to ensure detection of degradants with different chromophores.[18]
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject the unstressed control sample to determine the retention time of the parent peak.
-
Inject each of the stressed samples from the forced degradation study (Protocol 4.2).
-
Evaluate the chromatograms. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak and from each other.
-
Use a PDA detector to check for peak purity of the parent peak in the stressed samples. Co-elution of a degradant would be indicated by a non-homogenous spectrum across the peak.
-
Optimize the gradient, mobile phase pH, or column chemistry as needed to achieve adequate separation.
-
Section 5: References
-
The John D. Walsh Company. Safety Data Sheet (SDS) - Kalama Cyprinal*. [Online] Available at: [Link]
-
Chen, J., et al. (2020). Characteristics and hazards of the cinnamaldehyde oxidation process. Scientific Reports, 10(1), 8343. [Online] Available at: [Link]
-
Jadhav, S. B., et al. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Pharmaceutical Negative Results, 14(3). [Online] Available at: [Link]
-
Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Toxicology, 2(3). [Online] Available at: [Link]
-
Reyes-Ávila, A., et al. (2024). Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. Food Chemistry, 449, 138443. [Online] Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5371802, this compound. [Online] Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5372813, alpha-Methylcinnamaldehyde. [Online] Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(1), 1-15. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Oxidation products of cinnamaldehyde. [Online] Available at: [Link]
-
Muller, J., et al. (2017). Antimicrobial properties and release of cinnamaldehyde in bilayer films based on polylactic acid (PLA) and starch. Food Packaging and Shelf Life, 14, 49-56. [Online] Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Online] Available at: [Link]
-
Wang, Y., et al. (2020). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 10(28), 16456-16464. [Online] Available at: [Link]
-
Chen, Y., et al. (2017). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry, 130(2), 855-862. [Online] Available at: [Link]
-
Pratiwi, A., et al. (2021). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. Journal of Medical and Pharmaceutical Sciences, 2(1). [Online] Available at: [Link]
-
Bethel, H. L., et al. (2003). Study of the Atmospheric Chemistry of 2-Formylcinnamaldehyde. The Journal of Physical Chemistry A, 107(16), 2835-2842. [Online] Available at: [Link]
-
Kim, Y. H., et al. (2001). Stability of cinnamadehyde and cinnamic acid of cinnamomi cortex preparations. Yakhak Hoeji, 45(5), 454-458. [Online] Available at: [Link]
-
Jordan, M. J. T., & Kable, S. H. (2019). Photophysical oxidation of atmospheric carbonyls. Nature Reviews Chemistry, 3(6), 339-339. [Online] Available at: [Link]
-
Sharma, A., & Kumar, P. (2024). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1), 13-24. [Online] Available at: [Link]
-
Ahuja, S. (2005). Significance of Stability Studies on Degradation Product. Rajiv Gandhi Proudyogiki Vishwavidyalaya Journal of Pharmaceutical Technology, 1(1). [Online] Available at: [Link]
-
Stella, V. J., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(2), 368-377. [Online] Available at: [Link]
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Carstensen, J. T. (2006). STABILITY: PHYSICAL AND CHEMICAL. In Pharmaceutical Preformulation and Formulation (pp. 611-648). CRC Press. [Online] Available at: [Link]
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- 4. johndwalsh.com [johndwalsh.com]
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- 9. Degradation study of the trans-cinnamaldehyde and limonene biopesticides and their metabolites in cucumber by GC and UHPLC-HRMS: Laboratory and greenhouse studies. (2024) | Alba Reyes-Ávila [scispace.com]
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how to avoid polymerization during p-Methylcinnamaldehyde distillation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with p-Methylcinnamaldehyde. It addresses the common challenge of polymerization during distillation, offering troubleshooting advice and frequently asked questions to ensure successful purification.
I. Understanding the Challenge: The Polymerization of this compound
This compound, like other α,β-unsaturated aldehydes, is susceptible to polymerization, especially at elevated temperatures required for distillation.[1][2] This process is primarily a free-radical chain reaction initiated by heat, light, or impurities.[3][4][5][6][7] The double bond in the propenal group of the molecule is particularly vulnerable to radical attack, leading to the formation of long-chain polymers.[4] This unwanted polymerization can result in significant product loss, decreased purity, and fouling of distillation equipment.
II. Troubleshooting Guide: Preventing Polymerization During Distillation
This section addresses specific issues you may encounter during the distillation of this compound.
Issue 1: Rapid increase in viscosity or solidification of the material in the distillation flask.
-
Probable Cause: Runaway polymerization is occurring. This is often triggered by excessive temperatures or the absence of an effective polymerization inhibitor.
-
Solution:
-
Immediate Action: Safely and immediately stop the heating process. If possible, cool the distillation flask in an ice bath to quench the reaction.
-
Procedural Review:
-
Temperature Control: Verify the boiling point of this compound under your vacuum conditions. The boiling point is approximately 154°C at 25 mmHg and 148-149°C at 27 mmHg.[8][9] Operating at the lowest possible temperature by using a high vacuum is crucial.
-
Inhibitor Check: Confirm that a suitable polymerization inhibitor was added to the crude this compound before heating.
-
-
Issue 2: The distillate is cloudy or contains solid particles.
-
Probable Cause: Some polymerization is occurring either in the distillation flask, and the polymer is being carried over, or in the condenser and collection flask.
-
Solution:
-
Check Condenser Temperature: Ensure your condenser is efficiently cooling the vapor to prevent prolonged exposure to intermediate temperatures where polymerization can still occur.
-
Inhibitor Volatility: If using a volatile inhibitor, ensure it is co-distilling with the this compound to provide protection in the condenser and receiver. If a non-volatile inhibitor is used, consider adding a small amount of a volatile inhibitor to the distillation mixture.
-
Cleanliness of Glassware: Ensure all glassware is scrupulously clean. Impurities can act as initiators for polymerization.
-
Issue 3: Low yield of distilled product.
-
Probable Cause: Significant portion of the starting material has polymerized in the distillation flask.
-
Solution:
-
Optimize Inhibitor Concentration: The concentration of the polymerization inhibitor may be insufficient. While specific concentrations for this compound are not extensively published, a typical starting point for inhibitors like hydroquinone is in the range of 100-1000 ppm.
-
Minimize Heating Time: Plan the distillation to be as efficient as possible to reduce the total time the this compound is exposed to high temperatures.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radicals that initiate polymerization.[10][11]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best type of inhibitor to use for this compound distillation?
A1: Phenolic compounds like hydroquinone or hindered phenols such as BHT (butylated hydroxytoluene) are commonly used as free-radical scavengers and are effective in preventing the polymerization of unsaturated aldehydes. Alkylhydroxylamines have also been shown to be effective inhibitors for unsaturated aldehydes.[2] The choice of inhibitor may depend on the specific conditions of your distillation and the desired purity of the final product.
Q2: How does vacuum distillation help in preventing polymerization?
A2: Vacuum distillation lowers the boiling point of the liquid.[12][13][14] For this compound, this is critical because it allows for distillation at a lower temperature, which significantly reduces the rate of thermally induced polymerization.
Q3: Can I store this compound after distillation? If so, how?
A3: Yes, but proper storage is essential to prevent polymerization and oxidation over time. Store the purified this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place, preferably refrigerated.[15][16] It is also good practice to add a stabilizer, like DL-alpha-tocopherol (a form of Vitamin E), for long-term storage.[17]
Q4: What are the key physical properties of this compound I should be aware of for distillation?
A4: Key properties are summarized in the table below:
| Property | Value | Source |
| Boiling Point | 154°C @ 25 mmHg | [8] |
| 148-149°C @ 27 mmHg | [9] | |
| 287°C @ 1 atm | [17] | |
| Melting Point | 41.5 - 43.0°C | [8][18] |
| Appearance | Yellowish crystals or clear yellow liquid | [8][9][15] |
Q5: Are there any specific safety precautions I should take during the distillation of this compound?
A5: Always handle this compound in a well-ventilated area, preferably a fume hood.[10][19] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][19] Be aware that it can be a skin and eye irritant.[11][19] In case of a runaway polymerization, be prepared for a rapid increase in pressure within the distillation apparatus.
IV. Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a step-by-step methodology for the vacuum distillation of this compound, incorporating best practices to avoid polymerization.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., hydroquinone)
-
Standard vacuum distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Inhibitor Addition: Add the polymerization inhibitor to the crude this compound in the distillation flask. A typical starting concentration is 200-500 ppm.
-
Inert Gas Purge: Purge the system with an inert gas for several minutes to remove oxygen.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure that will allow for a boiling point below 160°C.
-
Heating and Distillation: Begin heating the distillation flask with stirring. Collect the this compound distillate in the receiving flask.
-
Monitoring: Closely monitor the temperature and pressure throughout the distillation. Observe for any signs of polymerization.
-
Shutdown: Once the distillation is complete, cool the system down before releasing the vacuum.
V. Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound distillation.
Caption: Troubleshooting workflow for this compound distillation.
VI. References
-
Reactions of Free Radicals with Aldehydes. The Reactions of Methyl and t‐Butoxy Radicals with Acetaldehyde and Acrolein | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]
-
Radical polymerization - Wikipedia. Available at: [Link]
-
This compound | C10H10O | CID 5371802 - PubChem. Available at: [Link]
-
HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Available at: [Link]
-
alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 - PubChem. Available at: [Link]
-
Free Radical Reactions - Chemistry LibreTexts. Available at: [Link]
-
US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents. Available at:
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
methyl cinnamic aldehyde alpha - Ventos. Available at: [Link]
-
Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - MDPI. Available at: [Link]
-
Free Radical Polymerization: Videos & Practice Problems - Pearson. Available at: [Link]
-
Process for purification of cinnamicaldehyde from cinnamon oil. - CABI Digital Library. Available at: [Link]
-
Title Goes Here. Available at: [Link]
-
What are Aldehydes inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
US4110403A - Process for preparing β,γ-unsaturated aldehydes - Google Patents. Available at:
-
A-Methyl Cinnamaldehyde Synthesis | PDF | Aldehyde | Solution - Scribd. Available at: [Link]
-
Cinnamaldehyde cannot be distilled directly because it decomposes before it reaches a boiling point (about 248°f). How does steam distillation avoid this difficulty? - Quora. Available at: [Link]
-
Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - ResearchGate. Available at: [Link]
-
A Summary of Cinnamaldehyde-Conjugated Polymers with Stimuli-Responsive Linkage and Their Biomedical Applications. - ResearchGate. Available at: [Link]
-
Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PubMed. Available at: [Link]
-
CN101265167A - Process for preparing a-methyl cinnamaldehyde - Google Patents. Available at:
-
CN100595182C - A kind of preparation method of α-methyl cinnamaldehyde - Google Patents. Available at:
-
Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PubMed Central. Available at: [Link]
-
How to extract Cinnamaldehyde from Cinnamon - YouTube. Available at: [Link]
-
methyl groups by reduction of aromatic carboxylic acids with - Organic Syntheses Procedure. Available at: [Link]
-
US4414419A - Stabilization of aldehydes - Google Patents. Available at:
-
Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC. Available at: [Link]
-
Polymerization and polycondensation reactions - MEL Science. Available at: [Link]
-
This compound (C10H10O) - PubChemLite. Available at: [Link]
-
This compound - gsrs. Available at: [Link]
-
α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - MDPI. Available at: [Link]
-
Chapter 2: General Methods for preparing Polymers. Available at: [Link]
-
para-methyl cinnamaldehyde, 1504-75-2 - The Good Scents Company. Available at: [Link]
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- 2. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
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- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Free Radical Polymerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 8. This compound | C10H10O | CID 5371802 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Impurities in the NMR Spectrum of p-Methylcinnamaldehyde
Welcome to the technical support center for resolving common issues encountered during the NMR analysis of p-Methylcinnamaldehyde. This guide is designed for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for assessing the purity and structure of this compound. Here, we address specific spectral artifacts and impurity profiles in a practical question-and-answer format, grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure this compound?
A1: Understanding the baseline spectrum of pure this compound is the crucial first step in identifying impurities. The molecule's structure consists of a para-substituted aromatic ring, a trans-alkene system, and an aldehyde functional group. Each of these components gives rise to characteristic signals.
The expected ¹H NMR spectrum in CDCl₃ will show the following key resonances:
-
Aldehyde Proton (CHO): A doublet located far downfield, typically around 9.68 ppm . Its coupling to the adjacent vinyl proton (Hβ) results in a doublet with a coupling constant (J) of approximately 7-8 Hz.
-
Aromatic Protons (AA'BB' system): Two doublets in the aromatic region. The protons ortho to the cinnamyl group appear around 7.45 ppm , while the protons ortho to the methyl group are found slightly upfield at about 7.25 ppm .
-
Vinyl Protons (-CH=CH-): A complex pattern arising from the two non-equivalent vinyl protons.
-
Hα (alpha to CHO): A doublet of doublets around 6.71 ppm . It is split by both the aldehyde proton and Hβ.
-
Hβ (beta to CHO): A doublet located further downfield at approximately 7.49 ppm , appearing as part of a multiplet overlapping with the aromatic signals.
-
-
Methyl Protons (Ar-CH₃): A sharp singlet at about 2.40 ppm .
These values serve as a reference. Minor shifts can occur depending on the solvent and sample concentration.
Q2: My spectrum shows an extra aldehyde peak around 9.95 ppm and aromatic signals around 7.76 ppm. What is this impurity?
A2: These signals strongly indicate the presence of unreacted p-tolualdehyde , a common starting material in the synthesis of this compound (typically via an aldol condensation with acetaldehyde).
Causality: Incomplete reaction or inefficient purification can lead to residual p-tolualdehyde in the final product. Its aldehyde proton is distinct from this compound's because it is directly attached to the aromatic ring, which results in a different electronic environment and thus a different chemical shift.
To confirm, you can perform a "spiking" experiment: add a small amount of pure p-tolualdehyde to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected impurity peaks confirms its identity.
Q3: I observe a very broad singlet far downfield, anywhere from 10 to 13 ppm. What could this be?
A3: A broad singlet in this region is characteristic of a carboxylic acid proton. This impurity is most likely p-methylcinnamic acid , which forms from the oxidation of this compound.[1]
Causality: Aldehydes are notoriously susceptible to oxidation, especially when exposed to air (O₂). The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH). The proton of the -COOH group is highly deshielded and often appears as a broad peak due to hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.[2]
This impurity can be easily removed by washing an ethereal or ethyl acetate solution of your sample with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the acidic p-methylcinnamic acid, pulling it into the aqueous layer, while the neutral this compound remains in the organic layer.
Q4: My spectrum has unexpected peaks in the 1.0-2.5 ppm region, including a quartet around 2.6 ppm and a triplet around 1.2 ppm. What are they?
A4: These signals are often indicative of residual ethyl acetate , a common solvent used during reaction workup or column chromatography. Other common solvent impurities include acetone (a singlet at ~2.17 ppm in CDCl₃) and hexane (multiplets around 0.9 and 1.3 ppm).[2][3]
Causality: Solvents can be difficult to remove completely, especially if the compound is a thick oil or solid that traps solvent molecules. Even after rotary evaporation and drying under high vacuum, trace amounts may persist.[2]
Troubleshooting Steps:
-
Identify the Solvent: Compare the observed peaks to a standard NMR solvent impurity chart.
-
Removal: Re-dissolve the sample in a more volatile solvent like dichloromethane (DCM), and then re-evaporate the solvent. This can azeotropically remove the trapped solvent. For stubborn solvents like ethyl acetate, co-evaporation with DCM two or three times is often effective.[2]
Q5: I see small, identical peaks symmetrically spaced around my large solvent and product peaks. What are these artifacts?
A5: These are known as spinning sidebands . They are instrumental artifacts, not chemical impurities.
Causality: Spinning sidebands arise from imperfections in the magnetic field homogeneity and the physical spinning of the NMR tube. If the sample tube is not perfectly cylindrical or if the magnetic field is not perfectly shimmed, the spinning motion modulates the signal, creating these small satellite peaks at frequencies corresponding to the main peak frequency plus or minus multiples of the spinning rate.[4]
Resolution:
-
Improve Shimming: The primary solution is to improve the magnetic field homogeneity by carefully adjusting the shim coils of the NMR spectrometer.
-
Reduce Spinning Rate: Reducing the sample spinning rate can sometimes minimize the appearance of these sidebands.
-
Use High-Quality NMR Tubes: Ensure you are using clean, unscratched, and high-precision NMR tubes for better sample symmetry.[4]
Data Summary: Key Chemical Shifts
For quick reference, the table below summarizes the ¹H NMR chemical shifts of this compound and its most common chemical impurities in CDCl₃.
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| This compound | Aldehyde (-CHO) | ~9.68 | Doublet (d) |
| Aromatic (Ar-H) | ~7.45, ~7.25 | Doublets (d) | |
| Vinyl (-CH=CH-) | ~7.49, ~6.71 | Multiplets (m) | |
| Methyl (-CH₃) | ~2.40 | Singlet (s) | |
| p-Tolualdehyde [5] | Aldehyde (-CHO) | ~9.95 | Singlet (s) |
| Aromatic (Ar-H) | ~7.76, ~7.32 | Doublets (d) | |
| Methyl (-CH₃) | ~2.42 | Singlet (s) | |
| p-Methylcinnamic Acid | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |
| Aromatic (Ar-H) | ~7.62, ~7.25 | Doublets (d) | |
| Vinyl (-CH=CH-) | ~7.75, ~6.45 | Doublets (d) | |
| Methyl (-CH₃) | ~2.39 | Singlet (s) |
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying the source of unknown peaks in your NMR spectrum.
Caption: Workflow for NMR impurity identification.
Experimental Protocol: Purification of this compound via Flash Column Chromatography
If significant impurities from starting materials or byproducts are detected, flash column chromatography is an effective purification method.[6][7]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Crude this compound sample
-
Glass column, flasks, and other standard glassware
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology:
-
Prepare the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in hexanes.
-
Carefully pack the column with the silica slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent disruption.
-
-
Determine the Eluent System:
-
Using TLC, find a solvent system that provides good separation between your product and the impurities. A common starting point for cinnamaldehyde derivatives is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
The ideal system will give the product (this compound) an Rf value of approximately 0.3-0.4.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading).
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes or flasks.
-
-
Monitor the Separation:
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting purified oil or solid under high vacuum to remove any final traces of solvent.
-
-
Confirm Purity:
-
Acquire a new ¹H NMR spectrum of the purified sample to confirm the absence of the previously identified impurities.
-
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- Biological Magnetic Resonance Bank. p-Tolualdehyde (C8H8O) - BMRB entry bmse000527. [Link]
- Nandam Sree Satya, Surya Prakash D.V., Vangalapati Meena. Purification of Cinnamaldehyde from Cinnamon Species by Column Chromatography. Research Journal of Recent Sciences. [Link]
- ZHONG Chang-yong. Process for Purification of Cinnamicaldehyde from Cinnamon Oil. Chemistry and Industry of Forest Products, 2009, 29(6): 65-68. [Link]
- Google Patents.
- Suryanti, V., Syafrizayanti, & Gusrizal, G. Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde. Jurnal Kimia Valensi. [Link]
- Reddit. Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. [Link]
- International Journal of Advanced Research in Science, Communication and Technology.
- Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]
- The Royal Society of Chemistry.
- The Student Room. NMR spectroscopy impurities. [Link]
- Valette, L. G., et al. Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(3), e21431. [Link]
- Chemistry Steps. NMR Chemical Shift Values Table. [Link]
- University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- University of Victoria, Department of Chemistry. p-tolualdehyde-phenylhydrazone in CDCl3. [Link]
- Oregon State University, Department of Chemistry. 1H NMR Chemical Shift. [Link]
- National Institute of Standards and Technology. p-Methylcinnamic acid - NIST WebBook. [Link]
- University of Utah, Department of Chemistry. gHMQC NMR Spectrum of Cinnamaldehyde. [Link]
- Liptaj, T., et al. Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.
- Global Substance Registration System (GSRS). This compound. [Link]
- PubChemLite. This compound (C10H10O). [Link]
- Flavor and Extract Manufacturers Association (FEMA). P-METHOXY-ALPHA-METHYLCINNAMALDEHYDE. [Link]
- The Good Scents Company. para-methyl cinnamaldehyde, 1504-75-2. [Link]
- Human Metabolome Database. 1H NMR Spectrum of Cinnamic acid. [Link]
- PubChem, National Institutes of Health. This compound | C10H10O | CID 5371802. [Link]
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Technical Support Center: Scaling Up p-Methylcinnamaldehyde Production
Welcome to the technical support center for the scaled-up production of p-Methylcinnamaldehyde. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to industrial production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and industry best practices.
Introduction to this compound Synthesis
This compound, a valuable aromatic aldehyde, is primarily synthesized via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of p-tolualdehyde with acetaldehyde.[1][2] While the reaction appears straightforward on a lab scale, scaling up introduces significant challenges related to reaction kinetics, heat management, catalyst stability, and product purification.[3][4] This guide will provide in-depth, practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for this compound synthesis?
A1: The Claisen-Schmidt condensation is the most widely adopted method for both laboratory and industrial synthesis. It involves the base-catalyzed reaction between an aromatic aldehyde (p-tolualdehyde) and an aliphatic aldehyde or ketone (acetaldehyde).[1][5]
Q2: Why is my reaction yield significantly lower at a larger scale compared to the lab?
A2: Low yields during scale-up can be attributed to several factors. Inadequate heat transfer in larger reactors can lead to localized "hot spots," promoting side reactions.[3] Poor mixing can result in inhomogeneous reactant concentrations, also favoring undesired pathways. Additionally, the choice of base and its concentration become more critical at scale to minimize side reactions like the Cannizzaro reaction.[1]
Q3: What are the primary side products to expect during scale-up?
A3: The main side reactions include:
-
Cannizzaro Reaction: This occurs when the aromatic aldehyde, p-tolualdehyde, reacts with a strong base, leading to its disproportionation into p-methylbenzyl alcohol and p-methylbenzoic acid. Using a milder base can help mitigate this.[1]
-
Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, especially with inefficient mixing or improper addition rates.[1][6] Slow, controlled addition of acetaldehyde to the reaction mixture is crucial.[1]
-
Formation of Higher Aldol Adducts: Further reaction of the product with acetaldehyde can lead to higher molecular weight impurities.
Q4: My final product has a strong odor of unreacted p-tolualdehyde. What went wrong?
A4: A persistent smell of the starting aldehyde indicates an incomplete or failed reaction.[1] This could be due to several reasons at scale, including insufficient catalyst activity, incorrect stoichiometry, or suboptimal reaction temperature due to poor heat management.[1][3]
Q5: What are the most effective large-scale purification methods for this compound?
A5: For industrial-scale purification, the following methods are most effective:
-
Vacuum Distillation: This is ideal for separating this compound from non-volatile impurities and byproducts with significantly different boiling points.[1]
-
Crystallization/Recrystallization: This technique is effective for achieving high purity by leveraging differences in solubility between the product and impurities in a chosen solvent.[7][8][9]
-
Bisulfite Adduct Formation: This chemical method allows for the selective isolation of the aldehyde. The adduct can be separated and the pure aldehyde regenerated by treatment with a base.[7]
Troubleshooting Guides
Issue 1: Low Product Yield and Selectivity
Symptoms: The yield of this compound is significantly below the expected range (optimized commercial processes can achieve 77-85%), and there is a high percentage of side products identified through analytical methods like GC-MS.[1]
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Protocols:
-
Protocol for Temperature Programmed Oxidation (TPO) for Coke Quantification:
-
Accurately weigh a small sample (50-100 mg) of the spent catalyst.
-
Place the sample in a quartz reactor tube.
-
Heat the sample to 120°C under an inert gas flow (e.g., nitrogen or argon) to remove adsorbed water and volatiles.
-
Introduce a gas mixture with a low oxygen concentration (e.g., 5% O2 in an inert gas) at a constant flow rate.
-
Ramp the temperature at a steady rate (e.g., 10°C/min) to a final temperature of around 800°C.
-
Monitor the off-gas for CO2 using a mass spectrometer or a non-dispersive infrared (NDIR) detector to quantify the amount of coke burned off. [10]
-
Issue 3: Product Purification Challenges
Symptoms: Difficulty in achieving the desired product purity (>98%) due to the presence of closely boiling impurities or thermal degradation during distillation.
Potential Causes & Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
purification of p-methylcinnamaldehyde from unreacted starting materials
An in-depth technical guide for researchers, scientists, and drug development professionals on the purification of p-methylcinnamaldehyde from unreacted starting materials.
This guide provides comprehensive, field-proven insights into the purification of this compound, designed to address specific issues encountered during experimental work. As Senior Application Scientists, our goal is to blend technical accuracy with practical, experience-based advice to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and resulting impurities in a typical this compound synthesis?
A1: The most prevalent synthetic route to this compound is the Claisen-Schmidt condensation. The nature of impurities is directly linked to this synthesis strategy.
-
Common Synthesis: The reaction typically involves the base-catalyzed condensation of p-tolualdehyde (4-methylbenzaldehyde) and acetaldehyde .
-
Primary Impurities:
-
Unreacted Starting Materials: Residual p-tolualdehyde and acetaldehyde are common.
-
Self-Condensation Products: Acetaldehyde can undergo self-condensation to form poly-aldols or crotonaldehyde under basic conditions.
-
Oxidation Product: this compound can oxidize upon exposure to air, forming p-methylcinnamic acid , which is a frequent impurity.[1]
-
Side-Reaction Products: Depending on reaction conditions, other aldol-type side products may form.[2]
-
Q2: What is the most effective purification technique for achieving high-purity (>99%) this compound?
A2: The optimal technique depends on the scale of your synthesis and the nature of the primary impurities. For achieving the highest purity, a multi-step approach is often best.
-
For Small to Medium Scale (mg to g): Flash column chromatography is highly effective at separating the aldehyde from both more polar impurities (like p-methylcinnamic acid) and less polar starting materials.[3]
-
For Large Scale (multi-gram to kg): Vacuum distillation is the most practical and scalable method.[4] this compound has a boiling point of approximately 154°C at 25 mmHg, which allows for efficient separation from less volatile starting materials and polymeric byproducts.[5][6]
-
For High Selectivity Against Non-Aldehydic Impurities: Chemical purification via sodium bisulfite adduct formation is exceptionally selective for aldehydes.[7][8] This method can effectively remove impurities that are difficult to separate by chromatography or distillation. The aldehyde is regenerated from the water-soluble adduct by treatment with a base.[1][9]
Q3: My crude product is a yellowish solid. What purification method should I try first?
A3: Since this compound is a solid at room temperature (melting point ~41-48°C), recrystallization is an excellent and straightforward initial purification strategy.[5][10] It is particularly effective at removing impurities that have different solubility profiles. A mixed solvent system, such as ethanol and water, is often successful.[9]
Q4: Can I use purification methods developed for cinnamaldehyde directly for this compound?
A4: Yes, for the most part. The purification principles are very similar. The para-methyl group does not fundamentally alter the reactivity of the aldehyde functional group. However, it does influence physical properties:
-
Increased Lipophilicity: The methyl group makes the molecule slightly more non-polar than unsubstituted cinnamaldehyde. This may require minor adjustments to solvent systems in chromatography (e.g., a slightly less polar eluent).
-
Higher Melting and Boiling Points: The increased molecular weight results in higher melting and boiling points, which must be accounted for during recrystallization and distillation, respectively.
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield After Recrystallization | 1. Solvent is too "good": The compound remains soluble even at low temperatures.[11] 2. Too much solvent used: The solution never reaches saturation upon cooling.[12] 3. Cooling was too rapid: Small, impure crystals formed instead of large, pure ones. | 1 & 2. Choose a solvent system where the compound is soluble when hot but sparingly soluble when cold. An ethanol/water system is a good starting point.[9] If too much solvent was added, carefully evaporate some of it to concentrate the solution.[13] 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Slow cooling is critical for the formation of a pure crystal lattice.[14] |
| Product Decomposes on Silica Gel Column | 1. Silica gel is acidic: The acidic surface can catalyze decomposition or polymerization of aldehydes. 2. Aldehyde is sensitive: Prolonged contact time on the stationary phase can lead to degradation. | 1. Deactivate the silica gel by preparing the slurry with the eluent containing a small amount of triethylamine (~0.5-1% v/v). The base neutralizes the acidic sites on the silica. 2. Use flash column chromatography instead of gravity chromatography to minimize the residence time on the column. Ensure the compound is eluted as quickly as possible while maintaining separation. |
| Incomplete Separation During Chromatography | 1. Incorrect eluent polarity: The solvent system is not optimized to resolve the compound from impurities. 2. Column overloading: Too much crude material was loaded onto the column.[3] | 1. Perform TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/diethyl ether) to find an eluent that gives good separation and a target Rf value of ~0.3 for this compound.[15] 2. Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product Turns Yellow/Brown Over Time | Oxidation: The aldehyde functional group is susceptible to air oxidation, forming the corresponding carboxylic acid (p-methylcinnamic acid). | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts can also inhibit oxidation during long-term storage. |
| Failure to Regenerate Aldehyde from Bisulfite Adduct | 1. Incomplete hydrolysis: The pH was not sufficiently basic to reverse the adduct formation. 2. Decomposition: The aldehyde is sensitive to strongly basic conditions. | 1. After washing away impurities, treat the aqueous adduct solution with a saturated sodium carbonate or bicarbonate solution until the solution is distinctly basic (pH > 8). Gentle warming may facilitate the regeneration. 2. Avoid using strong bases like sodium hydroxide if the aldehyde is sensitive. Use a milder base and ensure the reaction is not heated excessively. Extract the regenerated aldehyde immediately into an organic solvent.[7] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for crude material that is substantially solid and aims to remove soluble and insoluble impurities.
-
Solvent Selection: Start with an ethanol/water solvent system. Test solubility by dissolving a small amount of crude product in a minimal amount of hot ethanol in a test tube.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot ethanol to dissolve the solid completely.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.[16]
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[9]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this process to promote the growth of large, pure crystals.[14] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities on the crystal surface. Dry the crystals under vacuum.
-
Purity Assessment: Determine the melting point. A sharp melting range close to the literature value (41-48°C) indicates high purity.[5][10] Confirm purity by TLC or HPLC.
Protocol 2: Flash Column Chromatography
This technique is excellent for separating compounds with different polarities.[3]
-
Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) as needed to move the compound down the column.[1]
-
Monitoring & Fraction Collection: Monitor the separation by collecting small fractions and analyzing them by TLC.[3] this compound is UV active, making it easy to spot on TLC plates under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical method offers high selectivity for aldehydes.[7]
-
Adduct Formation: Dissolve the crude material in ethanol. Add a saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form. The reaction may take several hours to complete.[1][9]
-
Impurity Removal: Cool the mixture in an ice bath and filter the solid adduct. Wash the solid with cold ethanol and then diethyl ether to remove non-aldehydic impurities. Alternatively, for an oily crude product, perform a liquid-liquid extraction: after adding the bisulfite solution, wash the entire mixture with a non-polar organic solvent (e.g., hexanes or diethyl ether) to extract the impurities, leaving the water-soluble adduct in the aqueous layer.[7][8]
-
Aldehyde Regeneration: Suspend the washed adduct in water. Add a saturated solution of sodium carbonate or sodium bicarbonate dropwise with stirring until the solution is basic and the aldehyde separates out, often as an oil or solid.
-
Isolation: Extract the regenerated this compound into a clean organic solvent (e.g., ethyl acetate or dichloromethane).
-
Final Steps: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Logic Diagram
This diagram provides a logical pathway for troubleshooting common purification challenges.
Caption: Logical flow for troubleshooting this compound purification.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Good Scents Company. (n.d.). para-methyl cinnamaldehyde.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide.
- ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
- PubChem. (n.d.). alpha-METHYLCINNAMALDEHYDE. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Sources, extraction and biological activities of cinnamaldehyde.
- JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- PrepChem.com. (n.d.). Synthesis of methylcinnamaldehyde.
- The Good Scents Company. (n.d.). EPI System Information for para-methyl cinnamaldehyde 1504-75-2.
- YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol.
- CAS Common Chemistry. (n.d.). 4-Methylcinnamaldehyde. American Chemical Society.
- Google Patents. (2010). A kind of preparation method of α-methyl cinnamaldehyde.
- Scribd. (n.d.). A-Methyl Cinnamaldehyde Synthesis.
- Google Patents. (n.d.). Refining method of high-purity trans-Alpha-methylcinnamaldehyde.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- Utah Tech University. (n.d.). Isolation of Cinnamaldehyde from Cinnamon.
- ResearchGate. (2025). Synthesis Strategy of Cinnamaldehyde Derivate Compound from Cinnamon Bark Oil (Cinnamomum burmanii) to 2-hydroxycinnamaldehyde.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Extraction of Cinnamaldehyde from Cinnamon Bark and its Aldol Condensation Reaction.
- University of California, Irvine. (n.d.). Recrystallization Plan.
- YouTube. (2018). Cinnalmaldehyde Extraction - Cinnamon Oil from Bark with Steam Distillation.
- CUNY. (2025). Purification by Recrystallization.
- Journal of Medical Pharmaceutical and Allied Sciences. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid.
- Research and Reviews: Journal of Chemistry. (2021). Purification Methods of Organic Compounds.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.
- Google Patents. (n.d.). Process for preparing a-methyl cinnamaldehyde.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- ResearchGate. (2025). Simultaneous Quantitative Determination of Cinnamaldehyde and Methyl Eugenol From Stem Bark of Cinnamomum zeylanicum Blume Using RP-HPLC.
- ResearchGate. (2019). How to purify organic compound?
- Dutscher. (n.d.). Protein purification troubleshooting guide.
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Technical Support Center: Solubilization Strategies for p-Methylcinnamaldehyde in Biological Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with p-Methylcinnamaldehyde. This document provides in-depth, experience-driven guidance on overcoming the solubility challenges associated with this hydrophobic compound to ensure the reliability and reproducibility of your biological assays.
Part 1: Understanding the Solubility Challenge
Q1: I'm starting a new project with this compound. What are its basic solubility properties?
A1: this compound, also known as 4-Methylcinnamaldehyde, is a yellowish crystalline solid with a spicy, cinnamon-like odor.[1][2] Its chemical structure, featuring a phenyl ring and an aldehyde group, makes it inherently hydrophobic. Key properties to note are:
-
Water Solubility: It is generally reported as insoluble or poorly soluble in water.[1][2] One source estimates its water solubility at approximately 752.8 mg/L at 25°C, which is often too low for creating the concentrated stock solutions needed for dose-response studies.[2]
-
Organic Solvent Solubility: It is soluble in alcohols like ethanol and moderately soluble in oils.[1]
This poor aqueous solubility is the primary hurdle for its use in most biological assays, which are conducted in aqueous buffer systems or culture media.[3] Direct addition of the solid compound to your assay will likely result in non-homogenous distribution and inaccurate concentration-dependent effects.
Q2: Why can't I just add the this compound powder directly to my cell culture media or buffer?
A2: Directly adding a hydrophobic powder like this compound to an aqueous medium leads to several critical experimental problems:
-
Inaccurate Concentration: The compound will not dissolve uniformly. Much of it may remain as suspended particles, float on the surface, or adhere to the walls of the vessel. Consequently, the actual concentration in solution will be unknown and far lower than the calculated concentration.
-
Lack of Reproducibility: The amount of dissolved compound will vary between experiments, leading to inconsistent and non-reproducible results.
-
Cellular Toxicity Artifacts: Undissolved particles can cause physical stress to cells or lead to localized high concentrations, resulting in cytotoxicity that is not related to the compound's specific biological activity.
-
Assay Interference: Insoluble particles can interfere with optical measurements (e.g., absorbance or fluorescence readings in plate-based assays) and clog fluidics in automated systems.
Therefore, preparing a concentrated stock solution in a suitable solvent and then diluting it into the final assay medium is a mandatory first step.[4][5]
Part 2: Initial Solvent Selection and Stock Solution Preparation
Q3: What is the best starting solvent for making a stock solution of this compound?
A3: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3]
-
Expertise & Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[6] Its utility in biological research is well-established. The standard procedure involves creating a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted for your experiments.[5]
Protocol 2.1: Preparation of a 100 mM this compound Stock in DMSO
-
Calculation: Determine the mass of this compound (Molecular Weight: 146.19 g/mol ) needed. For 1 mL of a 100 mM stock:
-
0.1 mol/L * 0.001 L * 146.19 g/mol = 0.0146 g = 14.6 mg
-
-
Weighing: Accurately weigh 14.6 mg of this compound powder into a sterile, chemically resistant vial (e.g., an amber glass vial or a polypropylene microcentrifuge tube).[7]
-
Dissolution: Add 1 mL of high-purity, sterile-filtered DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but ensure the vial is tightly capped.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A4: This is a critical question, as DMSO itself can be toxic to cells at higher concentrations.[8][9]
-
Trustworthiness & Self-Validation: The "safe" final concentration of DMSO is highly dependent on the cell type and the duration of the assay.[9][10]
-
General Rule of Thumb: A final concentration of ≤ 0.1% (v/v) DMSO is considered safe and non-toxic for most cell lines.[6][9][11]
-
Tolerable Upper Limit: Many robust cell lines can tolerate up to 0.5% (v/v) DMSO without significant cytotoxicity, though this must be verified.[6][8]
-
Concentrations to Avoid: Concentrations of 1% or higher often cause toxic effects, and 5% is typically lethal as it can dissolve cell membranes.[6][9]
-
Mandatory Control Experiment: You must run a "vehicle control" in every experiment. This control should contain the highest concentration of DMSO used in your assay (e.g., 0.1% or 0.5%) but no this compound. This allows you to distinguish the effect of your compound from any potential effect of the solvent.[4][11]
Data Summary: DMSO Tolerance in Cell Culture
| Final DMSO Conc. (v/v) | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally safe, no observable toxic effects. [6][9] | Optimal for sensitive cells and long-term assays. |
| 0.1% - 0.5% | Often tolerated by robust cell lines, but may cause subtle effects.[6][8] | Acceptable, but requires rigorous vehicle controls. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and altered cell behavior.[6][9] | Not recommended unless absolutely necessary and validated. |
| > 1.0% | Significant cytotoxicity is common.[9] | Avoid. |
Part 3: Advanced Solubilization & Troubleshooting
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
A5: This is a common problem known as "crashing out." It occurs when the hydrophobic compound, stable in 100% DMSO, is rapidly transferred to an aqueous environment where it is insoluble.
Here is a decision-making workflow to address this issue:
Diagram: Solubilization Troubleshooting Workflow
Caption: Decision tree for troubleshooting compound precipitation.
Troubleshooting Steps in Detail:
-
Intermediate Dilution: Instead of a single large dilution (e.g., 1:1000), perform a serial dilution. First, dilute the DMSO stock 1:10 into your cell culture medium, vortex immediately, and then perform subsequent dilutions from this intermediate stock. This gradual reduction in solvent concentration can sometimes prevent precipitation.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 (Polysorbate 20) or Tween® 80 (Polysorbate 80) can be used to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[12][13][14]
-
Causality: Surfactants are amphipathic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures (micelles) with a hydrophobic core and a hydrophilic exterior. Your compound partitions into the hydrophobic core, effectively "dissolving" it in the aqueous phase.[15]
-
Protocol 3.1: Solubilization using Tween® 20
-
Prepare a 10% (w/v) sterile stock solution of Tween® 20 in water.
-
In a separate tube, add the required volume of your this compound DMSO stock.
-
Add a small amount of the 10% Tween® 20 stock to achieve a final Tween® 20 concentration in your assay between 0.01% and 0.1%.
-
Vortex vigorously to mix the DMSO stock and the surfactant.
-
Add this mixture to your final assay medium while vortexing.
Important: Surfactants can have biological effects of their own.[16] You must include a vehicle control containing both DMSO and Tween® 20 at the same final concentrations used with your compound.
Q6: I am concerned about the potential reactivity of the aldehyde group. Are there other advanced options?
A6: Yes. If you are concerned about solvent or surfactant interactions with the aldehyde moiety, or if other methods fail, cyclodextrins are an excellent alternative.[17]
-
Expertise & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form "inclusion complexes" where the hydrophobic guest molecule (this compound) is encapsulated within the cavity.[18][19][20] This complex is water-soluble, effectively shielding the guest molecule and increasing its aqueous solubility and stability.[21] β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.[22]
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
Part 4: Assay Validation and Best Practices
Q7: How do I ensure my chosen solubilization method isn't interfering with my assay results?
A7: This is a crucial step for data integrity. The solvent or excipient should be inert in your specific assay.
-
Trustworthiness & Self-Validation:
-
Vehicle Controls: As mentioned, always include a vehicle control (e.g., media + 0.1% DMSO + 0.05% Tween® 20) to measure baseline effects.
-
Positive Control Check: If your assay has a known positive control compound, test its activity in the presence and absence of your chosen vehicle system. A significant change in the positive control's potency or efficacy suggests interference.
-
Enzyme/Protein Assays: Be aware that organic solvents can alter enzyme kinetics (Km and Vmax).[23][24] The viscosity of the final solution can also affect reaction rates, particularly those that are diffusion-limited.[25]
-
Cell Viability Assays: Always run a preliminary cytotoxicity test of your vehicle system on the specific cell line you are using to confirm it is non-toxic at the planned concentration and exposure time.[10]
-
By systematically validating your solubilization method, you ensure that the observed biological effects are attributable to this compound itself and not to an experimental artifact.
References
- This compound | C10H10O | CID 5371802.
- p-METHOXY-alpha-METHYLCINNAMALDEHYDE | C11H12O2 | CID 228993.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
- DMSO usage in cell culture. LifeTein. [Link]
- Until what percentage does DMSO remain not toxic to cells?
- What the concentration of DMSO you use in cell culture assays?
- para-methyl cinnamaldehyde, 1504-75-2. The Good Scents Company. [Link]
- What's the Difference Between Tween 20 and Tween 80? G-Biosciences. [Link]
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- Preparation And Properties Of A Series Of Cyclodextrin-Perilla Aldehyde Inclusion Complexes. Globe Thesis. [Link]
- β-Cyclodextrin Inclusion Complexes with Catechol-Containing Antioxidants Protocatechuic Aldehyde and Protocatechuic Acid—An Atomistic Perspective on Structural and Thermodynamic Stabilities. MDPI. [Link]
- Antioxidant activity of Tween-20 and Tween-80 evaluated through different in-vitro tests.
- Techniques to enhance solubility of hydrophobic drugs: An overview.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Solubilization techniques used for poorly water-soluble drugs.
- Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. MDPI. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. MakeYourOwn.buzz. [Link]
- Behind the Blot: Everything You Need to Know About Tween 20. Bitesize Bio. [Link]
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813.
- Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
- The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro.
- Cinnamaldehyde. Solubility of Things. [Link]
- Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action.
- Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- Drug stock solutions best practices?
- How to dissolve hydrophobic drug.......
- Enzyme activities predicted by metabolite concentrations and solvent capacity in the cell.
- Physicochemical properties of the cinnamaldehyde.
- para-methoxy-alpha-methyl cinnamaldehyde. The Good Scents Company. [Link]
- Kinetic Solvent Viscosity Effects as Probes to Study the Mechanisms of Enzyme Action.
- Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. University of Nebraska Medical Center. [Link]
- Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for High-Purity p-Methylcinnamaldehyde Isolation
Welcome to the technical support resource for the isolation and purification of high-purity p-Methylcinnamaldehyde. This guide is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of purification methodologies. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the expertise to troubleshoot and refine your methods effectively.
Introduction: The Critical Need for Purity
This compound is a valuable aromatic aldehyde used in various industries, including fragrance, flavor, and pharmaceuticals.[1][2] For scientific applications, particularly in drug development and mechanistic studies, achieving high purity (>99%) is not merely a goal but a prerequisite. Impurities, such as isomers (cis- vs. trans-), unreacted starting materials, or side-products from synthesis, can drastically alter experimental outcomes and compromise product safety and efficacy.[3] This guide provides a structured approach to troubleshooting common purification challenges, ensuring the integrity of your research.
Section 1: Foundational Purification Strategies at a Glance
The selection of a purification method is dictated by the impurity profile, the required scale, and the desired final purity. The primary techniques for this compound, which exists as a yellowish solid or liquid, include recrystallization, vacuum fractional distillation, column chromatography, and chemical derivatization via a bisulfite adduct.[1][4]
| Method | Typical Purity | Scale | Advantages | Common Challenges |
| Recrystallization | 98-99.5% | Lab to Pilot | Cost-effective, simple setup for solid compounds.[5] | Oiling out, yield loss in mother liquor, requires a suitable solvent system.[6] |
| Vacuum Fractional Distillation | 95-99% | Lab to Industrial | Excellent for removing non-volatile or significantly different boiling point impurities; scalable.[7][8] | Thermal degradation of sensitive compounds, requires precise vacuum and temperature control, potential azeotrope formation.[9][10] |
| Flash Column Chromatography | >95-99% | Lab to Pilot | Highly versatile, good for removing a wide range of impurities with different polarities.[11][12] | Can be time-consuming, potential for product decomposition on stationary phase, solvent intensive.[13][14] |
| Bisulfite Adduct Formation | >98% | Lab | Highly selective for aldehydes, excellent for removing non-aldehydic impurities.[4] | Involves chemical reactions, may not be suitable for all aldehydes, requires regeneration step.[13] |
Section 2: Troubleshooting Guide by Method
This section adopts a problem-solution format to address specific issues you may encounter during your experiments.
Recrystallization
Recrystallization leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[12] For this compound, an ethanol/water system is often effective.[4]
Q: My this compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common with lower-melting point solids like this compound (m.p. 41.5-43°C).[2] The oil often solidifies into an amorphous mass, trapping impurities.
-
Causality & Solution: The primary cause is that the solution is too concentrated, or the cooling is too rapid.
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (1-5%) of additional hot "soluble solvent" (e.g., ethanol in an ethanol/water system) to reduce the saturation point.[6]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a cork ring to prevent rapid heat loss from the surface.[6] A slower cooling rate allows molecules to orient correctly into a crystal lattice.
-
Lower the Cloud Point Temperature: If using a mixed solvent system, you can add more of the "soluble solvent" to lower the temperature at which crystallization begins, ideally to below the compound's melting point.
-
Q: The yield of my recrystallization is very low (<50%). What are the common causes?
A: A low yield is one of the most frequent frustrations in recrystallization. The cause is often procedural rather than a fundamental limitation of the technique.
-
Causality & Solution:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product is the most common culprit. This keeps a significant portion of your product dissolved in the cold mother liquor.[6] To check this, take a drop of the filtrate and let it evaporate; a large solid residue indicates significant product loss. If so, you can recover the product by boiling off some solvent and attempting recrystallization again.
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you are losing product. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Crystallization: The solution may not have been cooled to a low enough temperature. After cooling to room temperature, placing the flask in an ice bath for 15-30 minutes can often induce further crystallization.
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash with a minimal amount of ice-cold recrystallization solvent.
-
Vacuum Fractional Distillation
This technique separates liquids based on differences in their boiling points. Applying a vacuum lowers the boiling points of all components, allowing for distillation of high-boiling compounds at lower temperatures, thereby preventing thermal degradation.[8]
Q: I'm not getting a sharp separation between my product and impurities. What's wrong with my setup?
A: A broad boiling range indicates poor separation efficiency. This means your distillate is a mixture rather than a pure fraction.
-
Causality & Solution:
-
Inefficient Column: A simple distillation setup or a Vigreux column is often insufficient for separating components with close boiling points (<70°C difference).[10] Use a more efficient fractionating column, such as a Hempel column packed with Raschig rings or metal sponges, to increase the number of "theoretical plates" (vaporization-condensation cycles).[9]
-
Incorrect Distillation Rate: Distilling too quickly prevents the establishment of a proper temperature gradient in the column, ruining the separation. The optimal rate is typically a few drops per second.
-
Poor Insulation: The fractionating column must be well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[10] Heat loss leads to premature condensation and remixing of vapors.
-
Q: I suspect my this compound is decomposing at high temperatures. What precautions should I take?
A: Aldehydes are prone to oxidation and polymerization upon heating.[10] Darkening of the liquid in the distillation pot is a key indicator of decomposition.
-
Causality & Solution:
-
Insufficient Vacuum: The primary reason for using a vacuum is to lower the boiling point. Ensure your vacuum system is capable of reaching the necessary low pressure to distill your product well below its decomposition temperature. For this compound, a pressure of 10-25 mmHg is a good starting point.[2][15]
-
Presence of Oxygen: Air leaks can lead to oxidation at high temperatures. It is good practice to keep the system under an inert atmosphere like nitrogen.[10]
-
Prolonged Heating: Do not heat the distillation pot for longer than necessary. Once the desired fraction has been collected, stop the distillation.
-
Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[12]
Q: My this compound seems to be degrading on the silica gel column. How can I prevent this?
A: Silica gel is acidic and can catalyze decomposition or isomerization of sensitive compounds like aldehydes.[13]
-
Causality & Solution:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Work Quickly: Do not let the compound sit on the column for extended periods. A "flash" chromatography with applied pressure is preferable to a slow gravity column.[14]
-
Q: My separation is poor, with bands overlapping. What are the key parameters to adjust?
A: Poor resolution in column chromatography is a common issue that can be solved by systematically optimizing the experimental parameters.
-
Causality & Solution:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will move too quickly and elute together (low Retention Factor, Rf). If it's not polar enough, they will remain adsorbed to the top of the column. Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of ~0.25-0.35.
-
Column Overloading: Applying too much crude material to the column is a frequent cause of poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening. Ensure the silica gel is packed uniformly as a homogenous slurry.
-
Purification via Bisulfite Adduct Formation
This chemical method relies on the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, allowing non-aldehydic impurities to be washed away with an organic solvent.[4][13]
Q: The bisulfite adduct is not precipitating from the solution. What should I do?
A: The formation and precipitation of the adduct can be slow and depend on concentration, solvent, and temperature.
-
Causality & Solution:
-
Insufficient Reaction Time: The reaction can take several hours. Ensure vigorous stirring to maximize contact between the aqueous bisulfite and the organic aldehyde phase.[13]
-
Concentration Issues: The adduct may be soluble if the solution is too dilute. Use a concentrated aqueous solution of sodium bisulfite.[13] If the adduct is still soluble, it will be in the aqueous phase. You can proceed to the next step of washing the aqueous phase with an organic solvent (like diethyl ether or ethyl acetate) to remove impurities before regenerating the aldehyde.
-
Solvent Choice: The reaction is often performed in a solvent like ethanol to help solubilize the aldehyde initially.[4] Ensure you are following a validated protocol for the solvent system.
-
Section 3: Protocols and Visualizations
Workflow for Purification Method Selection
The choice of method is a critical first step. This diagram outlines a logical decision-making process based on the nature of the crude product.
Caption: Decision tree for selecting a primary purification method.
General Purification and Analysis Workflow
This diagram illustrates the cyclical nature of purification and analysis required to achieve high purity.
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- 15. mdpi.com [mdpi.com]
addressing p-Methylcinnamaldehyde degradation in long-term storage
Technical Support Center: p-Methylcinnamaldehyde
Introduction: The Challenge of this compound Stability
This compound, also known as 4-methylcinnamaldehyde, is an α,β-unsaturated aromatic aldehyde valued in research and development for its applications in flavor chemistry, fragrance formulation, and as a precursor in organic synthesis.[1][2] Its chemical structure, featuring a conjugated system with an aldehyde group, makes it a versatile molecule but also renders it susceptible to degradation over time, particularly during long-term storage.[3]
For researchers, scientists, and drug development professionals, maintaining the purity and integrity of this compound is critical for ensuring the reproducibility and accuracy of experimental results. Degradation can lead to the formation of impurities that may interfere with analytical measurements, alter biological activity, or cause undesirable side reactions. This guide provides a comprehensive technical resource for understanding, troubleshooting, and mitigating the degradation of this compound in a laboratory setting.
Understanding the Primary Degradation Pathways
The instability of this compound is primarily attributed to two chemical processes: oxidation and polymerization. These reactions are often accelerated by improper storage conditions such as exposure to atmospheric oxygen, light, and elevated temperatures.
Oxidation: The Predominant Degradation Route
Similar to its parent compound, cinnamaldehyde, this compound is highly susceptible to autoxidation when exposed to air.[4][5] This process is the most common cause of purity loss during storage. The mechanism involves a multi-step reaction with atmospheric oxygen.[6]
-
Step 1: Peroxide Formation: The initial and rate-limiting step is the reaction of the aldehyde with oxygen to form unstable peroxide intermediates.[4][7]
-
Step 2: Peroxide Decomposition: These peroxides are thermally unstable and decompose, leading to a cascade of complex oxidation reactions.[4][6]
-
Step 3: Formation of Degradation Products: The primary and most stable oxidation product is p-methylcinnamic acid . Other byproducts, such as p-methylbenzaldehyde, may also form from the cleavage of the carbon-carbon double bond.[4][8]
This oxidative degradation is the reason why a pure, pale-yellow sample of this compound can darken and show a significant decrease in purity over time.[2] Studies on cinnamaldehyde confirm it is stable under an inert nitrogen atmosphere but highly unstable in the presence of oxygen.[4][8]
Caption: Primary oxidation pathway of this compound.
Polymerization
The reactive α,β-unsaturated aldehyde group in this compound can participate in polymerization reactions.[9] This process can be initiated by light, heat, or the presence of acidic or basic impurities. Polymerization results in the formation of higher molecular weight oligomers and polymers, which may manifest as a change in viscosity, gumming, or solidification of the sample. While generally less common than oxidation under proper storage, it can become significant if the material is stored at elevated temperatures or exposed to contaminants.[10]
Troubleshooting Guide: Diagnosing Degradation
This section addresses specific issues you may encounter with your stored this compound samples.
Q1: My this compound, which was a pale-yellow solid, has darkened to a yellow-brown color. What happened?
A: A color change is a primary visual indicator of chemical degradation.
-
Most Likely Cause: This is almost certainly due to oxidation . The formation of conjugated acidic byproducts and potentially minor polymeric materials can lead to the absorption of light at different wavelengths, causing the sample to appear darker.
-
Action Steps:
-
Do not assume the material is usable for sensitive applications. The purity is likely compromised.
-
Confirm the degradation by running an analytical check (see Protocol 2: Quantification by RP-HPLC).
-
Review your storage procedures. The sample was likely exposed to atmospheric oxygen. Ensure containers are properly sealed and consider using an inert gas overlay (e.g., nitrogen or argon) for future storage.[5]
-
Q2: I ran an HPLC analysis on my stored sample and see a new, more polar peak appearing before the main this compound peak. What is this impurity?
A: The appearance of a new, more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is a classic sign of oxidation.
-
Most Likely Identity: The new peak is very likely p-methylcinnamic acid . The carboxylic acid group is significantly more polar than the aldehyde group, causing it to elute earlier from a C18 column.[11]
-
Action Steps:
-
To confirm, if a standard is available, run an analysis of p-methylcinnamic acid to match the retention time.
-
Alternatively, use LC-MS to confirm the mass of the new peak. The molecular weight of p-methylcinnamic acid is 162.19 g/mol , compared to 146.19 g/mol for this compound.[1]
-
Quantify the level of impurity. If it exceeds the tolerance for your experiment, the sample should be discarded or repurified.
-
Q3: My sample, which is stored in a clear glass bottle on the lab bench, has significantly decreased in purity. What could be the cause besides air?
A: Storing reactive chemicals on a lab bench exposes them to two significant degradation accelerators: light and temperature fluctuations.
-
Likely Causes:
-
Photo-degradation: The conjugated system in this compound absorbs UV light.[12] This energy can accelerate oxidation and initiate polymerization reactions.[13]
-
Temperature: Lab bench temperatures can fluctuate significantly. Elevated temperatures increase the rate of all chemical reactions, including oxidation and polymerization.[14]
-
-
Action Steps:
-
Always store this compound in an amber or opaque container to protect it from light.
-
Store the container in a controlled, cool environment, such as a refrigerator or a dedicated chemical storage cabinet, away from heat sources or direct sunlight.[15]
-
Q4: The this compound in the bottle has become viscous, sticky, or has partially solidified. What is the problem?
A: This physical change strongly suggests that polymerization has occurred.
-
Most Likely Cause: This can be triggered by long-term storage at elevated temperatures, exposure to strong light, or contamination with an acid or base that can catalyze the polymerization of the unsaturated aldehyde.[10]
-
Action Steps:
-
The material is significantly compromised and is not suitable for most applications. The presence of oligomers and polymers makes it very difficult to accurately weigh or dispense the active compound.
-
Review handling procedures to prevent cross-contamination. Ensure spatulas and glassware are clean and dry.
-
Check the pH of a freshly prepared solution of a new batch to ensure no acidic or basic contaminants are present from the manufacturing process.
-
Sources
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- 4. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing Catalyst Concentration for p-Methylcinnamaldehyde Synthesis
Welcome to the technical support resource for the synthesis of p-Methylcinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst optimization in the Claisen-Schmidt condensation reaction used to produce this valuable compound. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound, or 3-(4-methylphenyl)-2-propenal, is typically achieved via a base-catalyzed crossed aldol condensation between p-tolualdehyde and acetaldehyde.[1][2] While the reaction appears straightforward, achieving high yield and purity hinges on the precise control of reaction parameters, with catalyst concentration being one of the most critical variables. An improperly optimized catalyst concentration can lead to a host of issues, including low conversion, formation of side products, and difficult purifications.[3][4]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the catalyst in this compound synthesis?
Answer: The synthesis proceeds via a Claisen-Schmidt condensation, a type of crossed aldol condensation. In this reaction, a base catalyst, typically a hydroxide like NaOH or KOH, plays a crucial role in the initial, rate-determining step.[1] Its primary function is to abstract an acidic α-hydrogen from acetaldehyde to form a reactive enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of p-tolualdehyde. The resulting β-hydroxy aldehyde intermediate rapidly undergoes dehydration (elimination of water) under the basic conditions to yield the thermodynamically stable, conjugated α,β-unsaturated aldehyde: this compound.
The concentration of this catalyst directly influences the rate of enolate formation and, consequently, the overall reaction rate.[3]
Q2: What are the common catalysts and typical starting concentrations for this reaction?
Answer: The most common catalysts are strong bases, which are effective and economical.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are the most frequently used catalysts due to their low cost and high activity.[1][5][6] They are typically used in aqueous or alcoholic solutions (e.g., ethanolic NaOH).
-
Solid Base Catalysts: For easier separation and potential recycling, heterogeneous catalysts like solid super bases, hydrotalcites, or basic resins can be employed.[6][7] These can improve selectivity and simplify workup.[7]
A typical starting point for optimization with NaOH or KOH is a catalytic amount, often ranging from 0.1 to 0.5 molar equivalents relative to the limiting reagent (p-tolualdehyde). However, some protocols may use significantly more, even stoichiometric amounts, depending on the solvent and temperature. Industrial methods sometimes favor phase-transfer catalysts to improve the interaction between aqueous base and organic reactants.[7]
Q3: Can I simply increase the catalyst concentration to speed up my reaction?
Answer: While increasing catalyst concentration does enhance the reaction rate by providing more active sites for the reactants, it is not a linear path to better results and can often be counterproductive.[3] An optimal catalyst concentration exists where the reaction rate is maximized.[3] Beyond this point, several adverse effects can occur:
-
Increased Side Reactions: Excessively high base concentrations can promote undesired side reactions, such as the self-condensation of acetaldehyde or the Cannizzaro reaction of p-tolualdehyde, which can occur under strongly basic conditions.[8][9] This reduces the selectivity and overall yield of the desired product.
-
Product Degradation: The α,β-unsaturated carbonyl structure of this compound can be susceptible to degradation or polymerization under harsh basic conditions.
-
Difficult Workup: Higher concentrations of base require more acid for neutralization during the workup phase, which can generate excessive heat and potentially lead to emulsion formation, complicating product isolation.
Therefore, fine-tuning the catalyst concentration is essential for optimizing yield and selectivity.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and connects them to catalyst concentration.
Problem 1: Low or No Product Yield, High Amount of Unreacted p-Tolualdehyde.
-
Possible Cause 1: Insufficient Catalyst Concentration. The most straightforward cause is an insufficient concentration of the base to effectively generate the acetaldehyde enolate. The reaction rate may be too slow under the current conditions.
-
Recommended Solution: Incrementally increase the catalyst concentration in a series of small-scale experiments. For example, if you started with 0.1 molar equivalents of NaOH, try 0.2, 0.3, and 0.4 equivalents while keeping all other parameters (temperature, reaction time, solvent) constant. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of p-tolualdehyde.[1]
-
-
Possible Cause 2: Catalyst Inactivity. The base may have degraded (e.g., NaOH reacting with atmospheric CO₂ to form sodium carbonate) or may not be soluble in the chosen solvent system.[4]
-
Recommended Solution: Use a freshly prepared solution of the base catalyst. Ensure the chosen solvent can adequately dissolve the base or facilitate its interaction with the reactants. For instance, using 95% ethanol can be effective for dissolving NaOH.[1]
-
Problem 2: Low Yield, but Starting Material is Consumed. Product is a complex mixture.
-
Possible Cause: Excessive Catalyst Concentration. This is a classic symptom of an over-catalyzed reaction. The high base concentration is likely driving multiple side reactions at a rate competitive with or faster than the desired condensation.[4][10]
-
Common Side Products:
-
Acetaldehyde Self-Condensation: Formation of 3-hydroxybutanal and its subsequent dehydration product, crotonaldehyde, which can polymerize into resins.
-
Cannizzaro Reaction: Although p-tolualdehyde has no α-hydrogens, under very strong base and high temperatures, it can potentially undergo disproportionation to form 4-methylbenzyl alcohol and sodium 4-methylbenzoate.[8]
-
Poly-condensation Products: The desired product can react further, leading to higher molecular weight compounds or tars.[10]
-
-
Recommended Solution: Reduce the catalyst concentration significantly. If you were using 1.0 molar equivalent, try reducing it to 0.2 or 0.3 equivalents. Additionally, lowering the reaction temperature can often help improve selectivity by favoring the desired kinetic product over undesired thermodynamic byproducts.
-
Problem 3: Reaction Stalls After Initial Conversion.
-
Possible Cause: Catalyst Deactivation. The catalyst's active sites may be blocked or consumed over the course of the reaction.[9]
-
Mechanism of Deactivation:
-
Neutralization: Acidic impurities in the starting materials or solvent can neutralize the base catalyst.
-
Coking/Fouling: In heterogeneous catalysis, the catalyst surface can be blocked by polymeric side products (coke).[9]
-
Leaching: For solid-supported catalysts, the active species may leach into the reaction medium, leading to a loss of activity.[11]
-
-
Recommended Solution:
-
Ensure the purity of your starting materials and solvents.
-
For liquid base catalysts, consider a slow, continuous addition of the catalyst over the course of the reaction rather than a single upfront addition.
-
For solid catalysts, regeneration may be possible (e.g., by washing with acid or calcination), though this depends on the nature of the catalyst and the deactivation mechanism.[11]
-
-
Experimental Protocol: Optimizing NaOH Concentration
This protocol provides a step-by-step methodology for determining the optimal catalyst concentration for the synthesis of this compound on a laboratory scale.
Objective: To identify the NaOH concentration that maximizes the yield of this compound while minimizing side product formation.
Materials:
-
p-Tolualdehyde
-
Acetaldehyde
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled Water
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2 M solution of NaOH in 95% ethanol. This ensures accurate dispensing of the catalyst.
-
-
Set Up Parallel Reactions: Prepare a series of identical reaction flasks (e.g., 4 x 50 mL round-bottom flasks), each with a magnetic stir bar. Label them according to the molar equivalents of NaOH to be added.
-
Add Reactants: To each flask, add p-tolualdehyde (e.g., 1.20 g, 10 mmol) dissolved in 20 mL of 95% ethanol.
-
Add Acetaldehyde: To each stirred solution, add acetaldehyde (e.g., 0.67 mL, 12 mmol, 1.2 equivalents).
-
Initiate Reaction: At room temperature, add the calculated volume of the 2 M ethanolic NaOH solution to each flask to achieve the desired catalyst loading (see table below). Add the base dropwise over 15 minutes.
-
Monitor Reaction: Allow the reactions to stir at room temperature for 3 hours. Monitor the consumption of p-tolualdehyde by taking small aliquots every 30 minutes and analyzing them by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).
-
Workup: After 3 hours, quench each reaction by pouring it into 50 mL of cold distilled water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with dilute HCl until it is pH neutral, then extract with an organic solvent (e.g., diethyl ether). Dry the organic layer, filter, and evaporate the solvent.
-
Analyze Results: Dry the crude product from each reaction and determine the mass and yield. Analyze the purity of each product by ¹H NMR or GC-MS to assess the level of side products.
Data Presentation: Effect of Catalyst Concentration on Yield
| Reaction | Molar Equivalents of NaOH | Volume of 2M NaOH (mL) | Crude Yield (g) | % Yield | Purity (by NMR/GC, relative %) |
| 1 | 0.1 | 0.5 | 0.88 | 60% | 95% |
| 2 | 0.2 | 1.0 | 1.24 | 85% | 92% |
| 3 | 0.4 | 2.0 | 1.17 | 80% | 85% (side products observed) |
| 4 | 0.8 | 4.0 | 0.95 | 65% | 70% (significant impurities) |
Note: The data above is illustrative. Actual results will vary based on specific laboratory conditions.
The table clearly demonstrates that there is an optimal concentration (in this example, around 0.2 equivalents) where yield is maximized. Increasing the catalyst further leads to a decrease in both yield and purity, highlighting the importance of this optimization.
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield scenarios.
Reaction Pathway: Claisen-Schmidt Condensation
Caption: Key steps in the base-catalyzed synthesis of this compound.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of p-Methoxycinnamaldehyde.
- ScholarWorks, UMass.
- ResearchGate.
- AJPO Journals. (2024).
- Benchchem.
- Benchchem.
- MDPI. (2021).
- RSC Publishing. (2023).
- National Institutes of Health (NIH).
- Benchchem. Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions.
- National Center for Biotechnology Information. This compound.
- Google Patents. Synthesis method of cinnamaldehyde.
- Semantic Scholar.
- ResearchGate. Catalyst deactivation of cation‐exchange resin in c ross‐aldol condensation of acetaldehyde to methyl pentenone.
- Benchchem.
Sources
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- 5. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
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- 10. DSpace [scholarworks.umass.edu]
- 11. researchgate.net [researchgate.net]
identifying and removing cis-isomer impurity from trans-p-Methylcinnamaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the identification and removal of the cis-isomer impurity from trans-p-Methylcinnamaldehyde. The methodologies outlined below are designed to ensure the high purity of your target compound, a critical factor for reproducible experimental outcomes and drug safety.
Frequently Asked Questions (FAQs)
Identification
Q1: What is the most reliable method to confirm the presence of the cis-isomer of p-Methylcinnamaldehyde?
A1: The most definitive method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy. The geometric arrangement of the protons on the carbon-carbon double bond results in distinct coupling constants (J-values). The trans-isomer exhibits a larger coupling constant, typically in the range of 11-19 Hz, while the cis-isomer shows a smaller coupling constant, generally between 5-14 Hz.[1] This difference provides an unambiguous confirmation of each isomer's identity and allows for quantification via integration of the respective signals.[2][3]
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cis and trans isomers?
A2: Yes, GC-MS is an excellent and highly sensitive technique for both separating and identifying volatile isomers like this compound.[4][5] The isomers will typically show slightly different retention times on a suitable capillary column. The mass spectra of the two isomers will be nearly identical, as they are structural isomers. Therefore, identification relies on the separation achieved by the gas chromatograph. Using a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a common starting point for this type of analysis.[4]
Q3: Is High-Performance Liquid Chromatography (HPLC) suitable for this separation?
A3: Absolutely. Reversed-phase HPLC is a powerful tool for separating cis/trans isomers. A C18 or a specialized column with shape-based selectivity, such as a cholesterol-bonded phase, can effectively resolve the two isomers.[6][7] The mobile phase typically consists of a mixture of acetonitrile or methanol and water.[4] The more planar trans-isomer often interacts differently with the stationary phase compared to the less planar cis-isomer, enabling separation.
Removal and Purification
Q4: My product contains a small amount (2-5%) of the cis-isomer. What is the most efficient removal method for this level of impurity?
A4: For low levels of the cis-isomer impurity, selective crystallization is often the most efficient and scalable method. The trans-isomer is generally more stable, has a more regular, planar structure, and thus a higher melting point, allowing it to crystallize more readily from a suitable solvent system.[8] Dissolving the mixture in a minimum amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allowing it to cool slowly will often cause the trans-isomer to crystallize out, leaving the cis-isomer enriched in the mother liquor.[9]
Q5: What if my sample has a high percentage ( >10%) of the cis-isomer?
A5: For mixtures with significant amounts of both isomers, preparative column chromatography is the most effective method for achieving high purity.[10] Using silica gel as the stationary phase and a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will allow for the separation of the isomers based on their differing polarities. The separation can be challenging due to the similar polarities of the isomers, but it is a reliable technique.[10]
Q6: I've heard it's possible to convert the unwanted cis-isomer to the desired trans-isomer. How does that work?
A6: Yes, this process is called catalyzed isomerization . It is a highly effective strategy, particularly in synthesis, to maximize the yield of the desired trans-isomer. The mechanism involves the temporary disruption of the carbon-carbon double bond, allowing for rotation and subsequent reformation into the more thermodynamically stable trans configuration. A common and effective method involves using a catalytic amount of iodine (I₂) with either heat or light (photochemical isomerization).[11][12][13] This process can drive the equilibrium of a cis/trans mixture almost entirely toward the trans form.[11][12]
Troubleshooting and In-Depth Guides
This section addresses specific issues you may encounter during your experiments and provides detailed protocols.
Troubleshooting Poor Analytical Separation
Issue: My GC or HPLC chromatogram shows poor resolution or co-elution of the cis and trans peaks.
-
Causality: The separation of geometric isomers is often challenging due to their very similar physical properties, such as boiling point and polarity.[10] Poor resolution means the selected analytical conditions (column, temperature program, or mobile phase) do not sufficiently exploit the subtle differences between the isomers.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor isomer separation.
Experimental Protocols
Protocol 1: Identification by ¹H NMR Spectroscopy
This protocol outlines the definitive method for identifying and quantifying cis and trans isomers.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Ensure the sample is fully dissolved.[2]
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.[2]
-
Data Analysis:
-
Identify the two doublets corresponding to one of the vinylic protons for each isomer.
-
Measure the coupling constant (J-value) for each doublet.
-
Assign: The doublet with the larger coupling constant (~11-19 Hz) corresponds to the trans-isomer. The doublet with the smaller coupling constant (~5-14 Hz) corresponds to the cis-isomer.[1]
-
Quantify: Integrate the area under each of these characteristic peaks. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
| Isomer | Characteristic Protons | Typical Coupling Constant (³JHH) |
| trans-p-Methylcinnamaldehyde | Vinylic Protons | 11 - 19 Hz |
| cis-p-Methylcinnamaldehyde | Vinylic Protons | 5 - 14 Hz |
| Table 1: Typical ¹H NMR coupling constants for differentiating cis and trans isomers.[1] |
Protocol 2: Purification by Column Chromatography
This protocol is for separating significant quantities of the cis and trans isomers.
-
Column Packing: Prepare a glass column with silica gel (~60 Å porosity) using a slurry packing method with hexane.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexane.
-
Fraction Collection: Collect small fractions and analyze each by Thin Layer Chromatography (TLC) or a rapid GC method to determine the composition. The less polar trans-isomer will typically elute before the slightly more polar cis-isomer.
-
Pooling and Evaporation: Combine the pure fractions of the trans-isomer and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Catalytic Isomerization from cis to trans
This protocol is used to convert the undesired cis-isomer into the desired, more stable trans-isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cis/trans mixture of this compound in a suitable solvent like toluene or xylene.
-
Catalyst Addition: Add a catalytic amount of iodine (I₂), typically 0.01 to 0.1 molar equivalents relative to the aldehyde.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them by GC or ¹H NMR.
-
Workup: Once the reaction has reached equilibrium (which should heavily favor the trans-isomer), cool the mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting product should be highly enriched in the trans-p-Methylcinnamaldehyde. Further purification can be achieved by crystallization if necessary.
Overall Strategy for Purity Assurance
The following diagram outlines the comprehensive workflow for ensuring the isomeric purity of your trans-p-Methylcinnamaldehyde.
Caption: Workflow for identification and purification of trans-p-Methylcinnamaldehyde.
References
- Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
- TIPS. Sources, extraction and biological activities of cinnamaldehyde.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- PNAS. Isolation by crystallization of translational isomers of a bistable donor-acceptor[15]catenane.
- Google Patents. JP2003267959A - Method for separating geometrical isomer.
- ACS Publications. Separation of Geometrical Carotenoid Isomers in Biological Extracts Using a Polymeric C30 Column in Reversed-Phase Liquid Chromatography. Journal of Agricultural and Food Chemistry.
- VIPSEN. (2024, September 25). Industrial Production of Natural Cinnamaldehyde in Vietnam.
- Google Patents. US2850549A - Separation of cis and trans isomers.
- e-Publications@Marquette. (2019, June 24). Selective Isomer Formation and Crystallization-Directed Magnetic Behavior in Nitrogen-Confused C-Scorpionate Complexes of Fe.
- ResearchGate. (PDF) Sources, extraction and biological activities of cinnamaldehyde.
- NIH PubChem. Cinnamaldehyde | C9H8O | CID 637511.
- Google Patents. US20020019521A1 - Separation of olefinic isomers.
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
- Filo. (2023, September 23). How do cis and trans isomers arise in cinnamaldehyde?.
- Chemical Reviews. Resolution of Optical Isomers by Crystallization Procedures.
- Benchchem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide.
- Benchchem. Technical Support Center: Purification of Cis and Trans Isomers.
- ResearchGate. (2025, August 7). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- NIH PubChem. This compound | C10H10O | CID 5371802.
- Chromatography Forum. (2014, February 22). Separation of cis/trans isomers.
- NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- ResearchGate. (2025, August 6). 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR.
- YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers.
- The Royal Society of Chemistry. Supplementary Information Towards a Sustainable and Green Extraction of Curcuminoids Using the Essential Oil of Cinnamomum Cassia.
- Chegg.com. (2020, November 20). Solved Sort the isomers of cinnamaldehyde as cis or trans.
- ResearchGate. (2025, August 6). (PDF) Analysis of 1H-NMR spectra of cinnamaldehyde type model substances of lignin.
- Utah Tech University. Isolation of Cinnamaldehyde from Cinnamon.
- YouTube. (2022, February 4). How to identify cis and trans isomers - Real Chemistry.
- datapdf.com. Synthesis, Isolation, and Characterization of the Cis and Trans Isomers of.
- University of Regina. Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis.
- Benchchem. Technical Support Center: Method Development for Separating Cinnamaldehyde Isomers.
- YouTube. (2018, April 24). Cis and Trans Isomers.
- Sciencemadness Discussion Board. (2015, September 16). Iodine Cis-Trans Rotation.
- PubMed. Mechanism of cis/trans equilibration of alkenes via iodine catalysis.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of.
- Smolecule. (2023, August 15). Buy cis-Cinnamaldehyde | 57194-69-1.
- ResearchGate. (2025, August 6). Determination of Cinnamaldehyde in Cinnamon by SPME–GC–MS. An Instrumental Analysis Experiment.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
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- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
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Technical Support Center: Enhancing the Antimicrobial Efficacy of p-Methylcinnamaldehyde Formulations
Welcome to the technical support center for p-Methylcinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success. Here, we delve into the science behind formulating this compound to maximize its antimicrobial potential.
Introduction to this compound and its Antimicrobial Potential
This compound, a derivative of cinnamaldehyde, is a promising natural antimicrobial compound. Like its parent compound, it exhibits broad-spectrum activity against a variety of pathogenic bacteria and fungi. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[1][2] However, its practical application is often hindered by its hydrophobic nature, which limits its solubility in aqueous media and can affect its stability and bioavailability. This guide will address these challenges and provide strategies to enhance its antimicrobial efficacy through advanced formulation techniques and combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the antimicrobial spectrum of this compound?
A1: While extensive data on this compound is still emerging, studies on closely related cinnamaldehyde derivatives show potent activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungi. For instance, cinnamaldehyde has demonstrated significant efficacy against Escherichia coli, Staphylococcus aureus, and various Candida species.[1][2][3] The methyl group in this compound can modulate its lipophilicity, potentially influencing its interaction with microbial membranes and its overall antimicrobial profile.
Q2: Why is my this compound not dissolving in my aqueous assay medium?
A2: this compound is a hydrophobic compound with low water solubility.[4] Direct addition to aqueous buffers or culture media will likely result in poor dispersion and inaccurate antimicrobial testing. To overcome this, a solubilizing agent or a specific formulation approach is necessary.
Q3: What are the primary mechanisms of antimicrobial action for cinnamaldehydes?
A3: The primary antimicrobial mechanism involves the disruption of the bacterial cell membrane integrity.[1] This leads to the leakage of essential intracellular components. Other reported mechanisms include the inhibition of cell division by targeting proteins like FtsZ.[5]
Q4: Is this compound safe to handle in the laboratory?
A4: this compound is a combustible liquid and can cause skin and eye irritation. It may also cause an allergic skin reaction.[6][7][8] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Refer to the Safety and Handling section for more detailed information.
Troubleshooting Guide
This section addresses common issues encountered during the formulation and testing of this compound.
Issue 1: Poor Solubility and Inconsistent MIC/MBC Results
Underlying Cause: The hydrophobicity of this compound leads to non-uniform dispersion in aqueous media, resulting in variability in the concentration of the compound that comes into contact with the microbes.
Solutions:
-
Co-solvents: For initial screening, dissolving this compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) or ethanol before diluting it in the culture medium can be effective.
-
Causality: These solvents are miscible with water and can help to keep the hydrophobic compound in solution at low concentrations.
-
Self-Validation: Always include a solvent control (medium with the same concentration of the co-solvent) to ensure that the solvent itself does not have any antimicrobial activity at the concentration used.
-
-
Nanoemulsification: For more stable and effective formulations, creating an oil-in-water nanoemulsion is a highly recommended approach.
-
Causality: Nanoemulsions encapsulate the hydrophobic this compound in tiny oil droplets, which are then dispersed in an aqueous phase. This increases the surface area of the compound, enhancing its interaction with microbial cells and improving its effective solubility and stability.
-
Self-Validation: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure the formulation is within the desired specifications and is stable over time.
-
Issue 2: Formulation Instability (Phase Separation, Creaming)
Underlying Cause: An improperly formulated emulsion will not be stable, leading to the separation of the oil and water phases over time. This can be due to an incorrect surfactant-to-oil ratio, inappropriate surfactant selection, or insufficient energy input during emulsification.
Solutions:
-
Optimize Surfactant and Oil Concentration: The ratio of surfactant to the oil phase (containing this compound) is critical. A systematic approach, such as creating a phase diagram, can help identify the optimal ratios for stable nanoemulsion formation.
-
Select Appropriate Surfactants: Non-ionic surfactants like Tween 80 and Span 80 are commonly used and are generally considered safe. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system should be matched to the oil phase.
-
High-Energy Emulsification Methods: Techniques like high-pressure homogenization or ultrasonication are often necessary to create small, uniform droplets that result in a stable nanoemulsion.[10]
Issue 3: Limited Efficacy Against Certain Microbial Strains
Underlying Cause: Some microorganisms may have intrinsic or acquired resistance mechanisms that reduce the effectiveness of this compound.
Solutions:
-
Synergistic Combinations: Combine this compound with other antimicrobial agents, such as conventional antibiotics or other natural compounds.
-
Causality: A synergistic interaction occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For example, this compound may disrupt the cell membrane, allowing another antimicrobial to more easily penetrate the cell and reach its target. Studies have shown that cinnamaldehyde can act synergistically with compounds like eugenol against certain fungi.[11][12]
-
Self-Validation: Use the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
This protocol provides a general guideline for preparing a this compound nanoemulsion using a high-pressure homogenizer.
Materials:
-
This compound
-
Carrier oil (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Prepare the Oil Phase: Dissolve this compound in the carrier oil. Add the co-surfactant (e.g., Span 80) to the oil phase and mix until fully dissolved.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in deionized water.
-
Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer or a high-shear mixer.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the pressure will need to be optimized to achieve the desired droplet size.
-
Characterization: Analyze the resulting nanoemulsion for mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. A stable nanoemulsion will typically have a particle size below 200 nm and a low PDI.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles of the broth microdilution method.
Materials:
-
This compound formulation (e.g., nanoemulsion or solubilized in DMSO)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Grow the microbial culture to the logarithmic phase and adjust the concentration to a standardized level (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound formulation in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microbes in broth without the test compound) and a negative control (broth only). If using a co-solvent, include a solvent control.
-
Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the this compound formulation that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[3]
Data Presentation
Table 1: Antimicrobial Activity of Cinnamaldehyde and its Analogs against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 780 - 3120 | [3] |
| Cinnamaldehyde | Staphylococcus aureus | 250 - 500 | [1] |
| Cinnamaldehyde | Candida albicans | 50.05 | [2] |
| 4-bromocinnamaldehyde | Acinetobacter baumannii | 32 | [5] |
Note: This table provides representative data for cinnamaldehyde and its derivatives. The MIC of this compound may vary and should be determined experimentally.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for formulation and antimicrobial testing of this compound.
Safety and Handling of this compound
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- Hsu, F.-L., Yen, T., & Chang, S.-T. (n.d.). Antifungal activity and synergistic effect of cinnamaldehyde combined with antioxidants against wood decay fungi. Semantic Scholar.
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022, August 29). PubMed Central.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - alpha-Methylcinnamaldehyde 98%.
- New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. (2021, February 18). PubMed Central.
- Yen, T.-B., & Chang, S.-T. (2008). Synergistic effects of cinnamaldehyde in combination with eugenol against wood decay fungi. Bioresource Technology, 99(1), 232–236. [Link]
- Doyle, A. A., et al. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Results in Chemistry, 1, 100013.
- Synergistic antifungal mechanism of cinnamaldehyde and nonanal against Aspergillus flavus and its application in food preservation. (2024). Food Microbiology, 121, 104524.
- Synergistic antifungal mechanism of cinnamaldehyde and nonanal against Aspergillus flavus and its application in food preservation. (2024, August). PubMed.
- Doyle, A. A., et al. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. ResearchGate.
- He, M., et al. (2018). Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms. ResearchGate.
- Saracino, I., et al. (2022). Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results. MDPI.
- Sail, A. M., et al. (2018). Optimisation of Cinnamaldehyde-in-water Nanoemulsion Formulation using Central Composite Rotatable Design. Sains Malaysiana, 47(10), 2357-2365.
- Sharma, N., et al. (2023). Techniques for Formulating and Characterizing Nanoemulsions. Journal of Drug Delivery and Therapeutics, 13(1), 116-123.
- Preparation of cinnamaldehyde nanoemulsions: Formula optimization, antifungal activity, leaf adhesion, and safety assessment. (n.d.). ResearchGate.
- Sail, A. M., et al. (2018). Optimisation of Cinnamaldehyde-in-water Nanoemulsion Formulation using Central Composite Rotatable Design. Semantic Scholar.
- Sail, A. M., et al. (2018). Optimisation of Cinnamaldehyde-in-water Nanoemulsion Formulation using Central Composite Rotatable Design. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
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- 4. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synergistic effects of cinnamaldehyde in combination with eugenol against wood decay fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of p-Methylcinnamaldehyde and Cinnamaldehyde
In the ever-present challenge of antimicrobial resistance, the exploration of naturally derived compounds as potential therapeutic agents has gained significant traction. Among these, cinnamaldehyde, the primary bioactive component of cinnamon, has long been recognized for its broad-spectrum antibacterial properties.[1] This has led to increased scientific inquiry into its derivatives, with the aim of enhancing its efficacy and specificity. This guide provides a detailed comparative analysis of the antibacterial activity of cinnamaldehyde and one of its promising derivatives, p-methylcinnamaldehyde. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for the evaluation of their antibacterial potential.
Chemical Structures and the Significance of the Methyl Group
At the heart of their differing activities lies a subtle yet significant structural modification. Cinnamaldehyde possesses an unsubstituted phenyl ring, while this compound features a methyl group at the para-position of this ring. This addition of a methyl group, an electron-donating substituent, can influence the electronic properties of the entire molecule, potentially impacting its interaction with bacterial targets.
Comparative Antibacterial Efficacy: A Quantitative Look
The antibacterial efficacy of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes a comparison of the MIC values for cinnamaldehyde and this compound against two common pathogenic bacteria, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
| Compound | Test Organism | MIC (µg/mL) | MIC (mM) | Reference |
| Cinnamaldehyde | Escherichia coli | 250 - 780 | 1.89 - 5.90 | [1][2] |
| Staphylococcus aureus | 250 - 500 | 1.89 - 3.78 | [2][3] | |
| This compound | Escherichia coli | Not explicitly found | ~1.1 | [4][5] |
| Staphylococcus aureus | Not explicitly found | ~2.2 | [4][5] |
Note: The data for this compound is presented as MIC50 values from a specific study and may not be directly comparable to the range of MICs reported for cinnamaldehyde across various studies. However, it provides a valuable point of reference. The study by Doyle et al. (2019) suggests that this compound exhibits comparable, and in the case of E. coli, potentially slightly enhanced activity compared to its parent compound.[4][6]
Unraveling the Mechanisms of Antibacterial Action
The antibacterial activity of cinnamaldehyde and its derivatives is primarily attributed to their ability to disrupt key bacterial structures and functions.
Cinnamaldehyde: A Multi-Target Approach
Cinnamaldehyde's mechanism of action is multifaceted, primarily targeting the bacterial cell membrane.[1] Its lipophilic nature allows it to partition into the lipid bilayer, disrupting its integrity and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death.[2] Furthermore, cinnamaldehyde has been shown to inhibit various cellular processes, including ATPase activity, cell division, and biofilm formation.[7][8]
This compound: A Hypothesis on Enhanced Activity
The addition of a methyl group at the para-position of the phenyl ring in this compound is hypothesized to modulate its antibacterial activity. This substitution can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate the bacterial cell membrane. Studies on other para-substituted cinnamaldehyde derivatives have suggested that such modifications can lead to improved antibacterial potency.[9] The electron-donating nature of the methyl group may also influence the reactivity of the aldehyde group, a key functional group for its antimicrobial action.
Below is a diagram illustrating the proposed primary mechanism of action for both compounds, highlighting the disruption of the bacterial cell membrane.
Caption: Proposed mechanism of membrane disruption by cinnamaldehyde and this compound.
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the reproducibility and validity of antibacterial activity assessments, standardized protocols are crucial. Here, we outline the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[10][11]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compounds (cinnamaldehyde and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial culture in broth without antimicrobial agent)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of each test compound in the broth medium directly in the 96-well plate. The concentration range should be chosen based on expected activity.
-
Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the test compound dilutions, as well as to the positive control wells. Add only broth to the negative control wells.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13]
Materials:
-
MIC plate from the previous experiment
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (typically 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, observe the plates for bacterial colonies. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or negligible colony growth).[14]
Conclusion and Future Directions
Both cinnamaldehyde and its derivative, this compound, demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary evidence suggests that the addition of a methyl group at the para-position may enhance this activity, particularly against E. coli. The primary mechanism of action for these compounds involves the disruption of the bacterial cell membrane.
References
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- Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model. (2018). Frontiers in Microbiology. [Link]
- Mechanism and antibacterial activity of cinnamaldehyde against Escherichia coli and Staphylococcus aureus. (2015). Food Control. [Link]
- MIC/MBC Testing. (n.d.). International and Accredited Lab.
- Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Relationship. (n.d.). Student Symposium.
- Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. (2022). Molecules. [Link]
- Cinnamaldehyde Analogues as antibacterial agents: A Study of Structure-Activity Rel
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
- Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. (2019). Results in Chemistry. [Link]
- MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.). ResearchGate.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Cinnamaldehydes. (n.d.). MURAL - Maynooth University Research Archive Library.
- Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. (2022). Frontiers in Cellular and Infection Microbiology. [Link]
- Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ. (n.d.). Request PDF.
- A review of cinnamaldehyde and its derivatives as antibacterial agents. (2019). Fitoterapia. [Link]
- A new method for determining the minimum inhibitory concentration of essential oils. (1999). Journal of Antimicrobial Chemotherapy. [Link]
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. (2022). Frontiers in Microbiology. [Link]
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2020). Plants. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
- Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. (2021). BMC Research Notes. [Link]
- Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species. (2021). Pharmaceutics. [Link]
- Determination of Minimum Inhibitory Concentration (MIC) and percentage Bacterial Growth Inhibition of essential oils against Gram Positive Bacterial pathogens. (2019). Journal of Drug Delivery and Therapeutics. [Link]
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- Effects of cinnamaldehyde on Escherichia coli and Staphylococcus aureus membrane. (n.d.). Semantic Scholar.
- Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability. (2015).
- New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice. (2021). Antibiotics. [Link]
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A Comparative Analysis of the Antifungal Efficacy of Cinnamaldehyde and Its Derivatives
In the ever-escalating battle against fungal pathogens, the exploration of novel antifungal agents is paramount. The rise of drug-resistant strains necessitates a departure from conventional therapies and a turn towards innovative solutions. Cinnamaldehyde, the primary bioactive compound in cinnamon, has long been recognized for its broad-spectrum antimicrobial properties.[1][2] However, its therapeutic potential is often hindered by limitations such as volatility and stability.[3] This has spurred the development of a diverse array of cinnamaldehyde derivatives, synthesized to enhance efficacy, stability, and target specificity. This guide provides a comprehensive comparative study of the antifungal effects of these derivatives, offering researchers, scientists, and drug development professionals a critical overview of the current landscape, supported by experimental data and mechanistic insights.
Comparative Antifungal Activity: A Quantitative Overview
The antifungal efficacy of cinnamaldehyde and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC represents the lowest concentration of an agent that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. A lower MIC/MFC value indicates greater antifungal potency.
The following table summarizes the reported MIC values of cinnamaldehyde and several of its derivatives against various clinically relevant fungal species. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Candida albicans | 51 - 125 | [4][5] |
| Non-albicans Candida | 38.4 - 88 | [4] | |
| Aspergillus fumigatus | 40 - 80 | [1][6] | |
| 2-Chloro-cinnamaldehyde | Candida albicans | 25 | [7] |
| 4-Chloro-cinnamaldehyde | Candida albicans | 25 | [7] |
| 4-Methoxy-cinnamaldehyde | Penicillium digitatum | Not specified in µg/mL | [8] |
| α-Methyl-cinnamaldehyde | Candida albicans | >50 | [9] |
| 4-Methyl-cinnamaldehyde | Candida albicans | >50 | [9] |
| Nano-cinnamaldehyde | Candida species | 0.125 - 2 | [10] |
Key Observations:
-
Halogenation: The introduction of chlorine atoms to the benzene ring, as seen in 2-chloro- and 4-chloro-cinnamaldehyde, appears to enhance antifungal activity against Candida albicans, with reported MICs of 25 µg/mL.[7]
-
Formulation: Encapsulation of cinnamaldehyde into nanoparticles (nano-cinnamaldehyde) significantly improves its antifungal potency, with MIC values as low as 0.125 µg/mL against Candida species.[10] This is likely due to increased stability and improved delivery to the fungal cells.
-
Variable Efficacy: The effectiveness of derivatives can be species-dependent. For instance, while some derivatives show promise against Candida, their activity against other fungi like Aspergillus or Penicillium may differ.
Structure-Activity Relationship: Decoding the Molecular Architecture of Antifungal Potency
The antifungal activity of cinnamaldehyde derivatives is intrinsically linked to their chemical structure. Modifications to the cinnamaldehyde scaffold can profoundly influence its interaction with fungal targets. Quantitative Structure-Activity Relationship (QSAR) studies have begun to unravel these complex relationships.[11][12]
Key structural features that modulate antifungal activity include:
-
The Aldehyde Group: The α,β-unsaturated aldehyde moiety is crucial for the antifungal activity of cinnamaldehyde. It can readily react with nucleophilic groups in proteins and enzymes, leading to their inactivation.
-
The Benzene Ring: Substituents on the benzene ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its ability to penetrate the fungal cell wall and interact with its targets. For example, electron-withdrawing groups like chlorine can enhance the electrophilicity of the aldehyde group, potentially increasing its reactivity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a critical role in its ability to traverse the fungal cell membrane.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility.
Protocol:
-
Preparation of Agar Plates:
-
Prepare agar plates with a suitable medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).
-
-
Inoculation:
-
Spread a standardized fungal inoculum evenly over the surface of the agar.
-
-
Application of Antifungal Agent:
-
Impregnate sterile paper disks with a known concentration of the cinnamaldehyde derivative.
-
Place the disks onto the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of growth inhibition around each disk. A larger diameter indicates greater susceptibility.
-
Unraveling the Multifaceted Mechanism of Action
The antifungal activity of cinnamaldehyde and its derivatives is not attributed to a single mode of action but rather a combination of effects on various cellular targets. [3][13]
-
Cell Membrane and Wall Disruption: Cinnamaldehyde can interfere with the integrity of the fungal cell membrane and inhibit the synthesis of essential cell wall components like β-(1,3)-glucan. [2][5]This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
-
Enzyme Inhibition: The aldehyde group of cinnamaldehyde can react with sulfhydryl and amino groups of proteins, leading to the inhibition of crucial enzymes involved in fungal metabolism and virulence. * Interference with Metabolic Pathways: Recent studies have shown that cinnamaldehyde can disrupt the tricarboxylic acid (TCA) cycle in Aspergillus fumigatus, leading to a significant impact on energy production and protein metabolism. * Induction of Apoptosis: In Candida albicans, cinnamaldehyde has been shown to induce apoptosis by promoting the accumulation of reactive oxygen species (ROS) and increasing intracellular calcium concentrations. [8]
Caption: The diverse mechanisms of antifungal action of cinnamaldehyde derivatives.
Conclusion and Future Perspectives
Cinnamaldehyde and its derivatives represent a promising class of antifungal agents with multifaceted mechanisms of action. The ability to modify the cinnamaldehyde scaffold offers a versatile platform for the development of new drugs with enhanced potency and specificity. Halogenated and nano-formulated derivatives have shown particularly encouraging results. Future research should focus on comprehensive in vivo studies to validate the in vitro efficacy of these compounds and to assess their pharmacokinetic and toxicological profiles. Furthermore, a deeper understanding of their precise molecular targets will be crucial for the rational design of the next generation of cinnamaldehyde-based antifungal therapies.
References
- Li, F., Cheng, X., Li, L., Jiang, J., Liu, Y., Mo, S., Jiang, W., Liu, L., Baldi, S., & Long, N. (2025). Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. Frontiers in Microbiology. [Link]
- Yang, D., Wang, H., Yang, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules, 21(11), 1563. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Cinnamaldehyde: Natural Antifungal Active Substance. [Link]
- Rachel, R., Anuradha, M., & Leela, K. V. (2024). Evaluating the Antifungal Potential of Cinnamaldehyde: A Study of its Efficacy against Candida Species. Journal of Pure and Applied Microbiology, 18(4). [Link]
- Long, Y., Xu, J., Hu, Z., Fan, X.-Y., & Wang, H. (2024). Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans.
- Tao, L., Li, J., Liu, Y., Li, M., & Zhang, Y. (2019). Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii. Frontiers in Microbiology, 10. [Link]
- Shreaz, S., Bhatia, R., Khan, N., Muralidhar, S., Manzoor, N., & Khan, L. A. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia, 112, 116–131. [Link]
- Zhang, C., Li, X., Shang, X., Song, Q., Zhang, L., & Wang, Y. (2020). Synthesis and Antifungal Activities of Cinnamaldehyde Derivatives against Penicillium digitatum Causing Citrus Green Mold.
- Al-marzook, F. A., Al-ammar, R., Al-kandari, M., Al-shatti, A., & Al-zenki, S. (2025). Antifungal efficacy of cinnamaldehyde and nano-cinnamaldehyde particles against candidiasis: an in-vitro study. BMC Oral Health, 25(1). [Link]
- Yang, D., Wang, H., Yang, H., & Li, S. (2016). Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi. Molecules (Basel, Switzerland), 21(11). [Link]
- Shreaz, S., Bhatia, R., Khan, N., Muralidhar, S., Manzoor, N., & Khan, L. A. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents. Fitoterapia, 112, 116-131. [Link]
- Khadke, S. K., Lee, J., & Lee, J. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents. Frontiers in Cellular and Infection Microbiology, 12. [Link]
- Saracino, I., et al. (2022). Antifungal Activity of Natural Compounds vs. Candida spp.: A Mixture of Cinnamaldehyde and Eugenol Shows Promising In Vitro Results. Antibiotics, 11(1), 89. [Link]
- Li, F., Cheng, X., Li, L., Jiang, J., Liu, Y., Mo, S., Jiang, W., Liu, L., Baldi, S., & Long, N. (2025). Antifungal activity of cinnamaldehyde against Aspergillus fumigatus involves disruption of the TCA cycle and protein metabolism. Frontiers in Microbiology. [Link]
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A Comparative Guide to Purity Validation of p-Methylcinnamaldehyde: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. p-Methylcinnamaldehyde ((E)-3-(4-methylphenyl)prop-2-enal), a key intermediate and flavoring agent, is no exception.[1][2][3][4] Its utility in synthesis and product formulation is directly contingent on its purity profile. This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
Chapter 1: The Principal Technique: Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile and thermally sensitive compounds like this compound.[5] Its high resolving power allows for the separation of the main compound from structurally similar impurities, making it an indispensable tool for quality control.
The Rationale Behind Reverse-Phase HPLC
The choice of reverse-phase (RP) chromatography is a deliberate one, grounded in the physicochemical properties of this compound.[6][7][8] The molecule possesses a significant degree of hydrophobicity due to its aromatic ring and hydrocarbon backbone, leading to strong interactions with a non-polar stationary phase, such as octadecylsilane (C18).[5][8][9] A polar mobile phase then elutes the compounds, with more polar impurities eluting faster than the main, more retained this compound peak. This mechanism provides excellent selectivity for aromatic aldehydes.[6][7]
Detailed Experimental Protocol for HPLC Analysis
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of every analytical run.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Senior Scientist's Note: A C18 column is the workhorse for reverse-phase separations, offering robust performance and excellent retention for aromatic compounds. The 150 mm length provides a good balance between resolution and analysis time.
-
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v).[5]
-
Senior Scientist's Note: The ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak. Filtering and degassing the mobile phase is critical to prevent pump damage and ensure a stable baseline.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 29°C.[5]
-
Detection Wavelength: 280-295 nm.
-
Senior Scientist's Note: Cinnamaldehyde derivatives exhibit strong UV absorbance due to their conjugated system. A PDA detector is highly recommended to assess peak purity and check for co-eluting impurities by comparing spectra across the peak. A wavelength of around 280-295 nm typically corresponds to the λmax, providing maximum sensitivity.[5][10]
-
-
Injection Volume: 20 µL.[5]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration to the primary working standard.
-
System Suitability Test (SST): Before sample analysis, inject a working standard solution six times. The system is deemed ready if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: < 2.0%.
-
Tailing Factor (T): 0.9 - 1.5.
-
Theoretical Plates (N): > 2000.
-
-
Analysis: Inject the blank (mobile phase), standards, and samples.
-
Purity Calculation: Determine the purity by the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Visualization
Caption: Workflow for this compound purity analysis by HPLC.
Chapter 2: Alternative Methodologies for Purity Assessment
While HPLC is the gold standard for purity profiling, other techniques can offer complementary information or may be more suitable for specific applications, such as high-throughput screening or situations without access to HPLC instrumentation.
Method A: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[11][12] Given this compound's boiling point, GC coupled with a Flame Ionization Detector (GC-FID) is a highly viable alternative.[1]
Principle: The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The FID provides a response proportional to the mass of carbon, making it an excellent choice for quantitative analysis.
Detailed GC Protocol:
-
Instrumentation: Gas chromatograph with an autosampler, split/splitless injector, and Flame Ionization Detector (FID).
-
Column: A non-polar column, such as one with a 5% Phenyl Methylpolysiloxane stationary phase (e.g., Equity-1, HP-5MS), 30m x 0.25mm x 0.25µm.[13]
-
Carrier Gas: Helium or Hydrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 300°C
-
Oven Program: Start at 100°C (hold 5 min), ramp at 10°C/min to 300°C (hold 10 min).[13]
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate.
Caption: General workflow for purity determination by Gas Chromatography (GC-FID).
Method B: Titrimetric Analysis (Oximation)
For a rapid, low-cost assessment of total aldehyde content, titrimetric methods are unparalleled.[14][15] The most common approach involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, liberating hydrochloric acid which can then be titrated.[14][16]
Principle: R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl The amount of HCl produced is directly proportional to the amount of aldehyde present in the sample.
Detailed Titration Protocol:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve it in a suitable solvent (e.g., ethanol).
-
Add a known excess of neutralized hydroxylamine hydrochloride solution.
-
Allow the reaction to proceed (gentle heating may be required to ensure completion).[16]
-
Titrate the liberated HCl with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) using a suitable indicator like bromophenol blue.
-
Perform a blank titration using the same procedure without the sample.
-
Calculate the aldehyde content based on the difference in titrant volume between the sample and the blank.
Caption: Workflow for total aldehyde content analysis via oximation titration.
Chapter 3: Head-to-Head Comparison
The choice of analytical method depends on the specific requirements of the analysis. A direct comparison highlights the strengths and weaknesses of each technique.
| Parameter | HPLC-UV/PDA | GC-FID | Titrimetry (Oximation) |
| Specificity | Excellent: Resolves and quantifies individual impurities. | Very Good: Excellent for volatile impurities. | Poor: Measures total aldehyde content; does not distinguish between different aldehydes.[14][17] |
| Sensitivity | High (ppm to ppb levels).[5] | Very High (ppm to ppb levels). | Moderate (percent levels). |
| Information Provided | Purity profile, impurity identification (with PDA/MS). | Purity profile, volatile impurity detection. | Total functional group content only. |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 10-20 minutes per sample. |
| Cost per Sample | Moderate to High. | Moderate. | Very Low. |
| Required Expertise | High. | High. | Low to Moderate. |
Conclusion & Recommendations
As a Senior Application Scientist, my recommendation is guided by the analytical question at hand:
-
For comprehensive purity analysis, impurity profiling, and quality control in regulated environments (e.g., drug development), HPLC is the unequivocal method of choice. Its ability to separate and quantify individual components provides the most complete and trustworthy picture of a sample's purity.[5][18]
-
Gas Chromatography serves as an excellent orthogonal technique. It is particularly valuable for detecting residual solvents or volatile impurities that may not be well-resolved by HPLC.
-
Titrimetry is best suited for rapid, in-process checks or for raw material verification where a simple, cost-effective confirmation of total aldehyde content is sufficient. It is not a substitute for chromatographic methods when a detailed impurity profile is required.
References
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- El-Sawi, E. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering, 31. DergiPark.
- Chittick, J. R. (1910). The quantitative estimation of aldehydes in flavoring extracts. CORE.
- Google Patents. (n.d.). Assay for aldehyde content - CA2349098C.
- Hach. (n.d.). Volumetric one-component Karl Fischer Titration for aldehydes and ketones.
- Bennett, A. H., & Donovan, F. K. (1922). The Estimation of Aldehydes and Ketones by Means of Hydroxylamine. The Analyst, 47(553), 146-153.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications.
- Szepesy, L., et al. (1978). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Chromatographia, 11(8), 449-455.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Puspita, O. E., et al. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid chromatography. Journal of Medical Pharmaceutical and Allied Sciences, 12(4), 5976-5982.
- Rind, F. M. A., et al. (2011). Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations. Asian Journal of Chemistry, 23(2), 631-635.
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A Comprehensive Guide to 1H and 13C NMR Spectral Assignment of p-Methylcinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of p-methylcinnamaldehyde. As a senior application scientist, this document aims to deliver not just data, but a foundational understanding of the spectral features, enabling confident and accurate structural elucidation.
Introduction to NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] For researchers in drug development and organic synthesis, proficiency in interpreting NMR spectra is paramount for verifying molecular structures and ensuring the purity of synthesized compounds.[2]
This compound, a derivative of cinnamaldehyde, presents an excellent case study for understanding the nuances of NMR spectroscopy. Its structure, comprising an aldehyde, a trans-alkene, and a para-substituted benzene ring, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.[4][5][6]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information regarding the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to its assignment.
Experimental Protocol: ¹H NMR Data Acquisition
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
¹H NMR Data Summary
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (Aldehyde) | ~9.68 | Doublet (d) | ~7.7 | 1H |
| H-3 (Vinylic) | ~7.45 | Doublet (d) | ~16.0 | 1H |
| H-5, H-6 (Aromatic) | ~7.42 | Multiplet (m) | - | 4H (overlapping) |
| H-2 (Vinylic) | ~6.70 | Doublet of Doublets (dd) | ~16.0, ~7.7 | 1H |
| H-9 (Methyl) | ~2.39 | Singlet (s) | - | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (H-1): The proton attached to the carbonyl carbon (C-1) is the most deshielded, appearing as a doublet around 9.68 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent oxygen atom. It is split into a doublet by the neighboring vinylic proton H-2, with a coupling constant of approximately 7.7 Hz.
-
Vinylic Protons (H-2 and H-3): The two protons on the carbon-carbon double bond (C-2 and C-3) are in a trans configuration, which is confirmed by the large coupling constant of ~16.0 Hz between them.[7]
-
Aromatic Protons (H-5, H-6, H-8): The four aromatic protons on the benzene ring appear as a complex multiplet around 7.42 ppm. Due to the para-substitution, the protons at positions 5 and 6 are chemically equivalent, as are the protons at the ortho positions. However, their signals often overlap, making individual assignment challenging without 2D NMR techniques.[8][9]
-
Methyl Protons (H-9): The three protons of the methyl group attached to the benzene ring (C-9) are equivalent and appear as a sharp singlet at approximately 2.39 ppm. The absence of splitting indicates no adjacent protons.
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.[10]
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: The spectrum is acquired on the same NMR spectrometer. A proton-decoupled pulse sequence is used. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
¹³C NMR Data Summary
| Carbon(s) | Chemical Shift (δ, ppm) |
| C-1 (Carbonyl) | ~193.5 |
| C-3 (Vinylic) | ~152.9 |
| C-7 (Aromatic) | ~142.0 |
| C-4 (Aromatic) | ~131.9 |
| C-5, C-8 (Aromatic) | ~129.9 |
| C-6 (Aromatic) | ~129.6 |
| C-2 (Vinylic) | ~128.0 |
| C-9 (Methyl) | ~21.6 |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C-1): The carbonyl carbon is the most deshielded, appearing at a very downfield chemical shift of around 193.5 ppm.
-
Aromatic and Vinylic Carbons: These carbons resonate in the range of 120-155 ppm.
-
C-3 is the most downfield of the vinylic carbons (~152.9 ppm) due to its proximity to the aromatic ring.
-
The quaternary aromatic carbon C-7 (bearing the methyl group) and C-4 (attached to the vinyl group) are also significantly downfield.
-
The remaining aromatic carbons (C-5, C-6, C-8 ) and the vinylic carbon C-2 appear in the more crowded region of the spectrum. Distinguishing between these can be aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC).
-
-
Methyl Carbon (C-9): The methyl carbon is the most shielded, appearing at an upfield chemical shift of approximately 21.6 ppm.
Comparison with Cinnamaldehyde
A comparison with the parent compound, cinnamaldehyde, highlights the effect of the para-methyl substituent.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aldehyde: ~9.68, Vinylic: ~7.45, ~6.70, Aromatic: ~7.42, Methyl: ~2.39 | Carbonyl: ~193.5, Aromatic/Vinylic: 128.0-152.9, Methyl: ~21.6 |
| Cinnamaldehyde | Aldehyde: ~9.69, Vinylic: ~7.49, ~6.73, Aromatic: ~7.42-7.57[8] | Carbonyl: ~193.8, Aromatic/Vinylic: 128.4-152.8[11] |
The primary difference is the presence of the methyl signal in the ¹H and ¹³C spectra of this compound. The chemical shifts of the aldehyde and vinylic protons are very similar in both compounds, indicating that the methyl group has a minimal electronic effect on the cinnamaldehyde core.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or when definitive assignments are required, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A COSY spectrum of this compound would show correlations between H-1 and H-2, and between H-2 and H-3.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[3] This would definitively link H-1 to C-1, H-2 to C-2, H-3 to C-3, the aromatic protons to their respective carbons, and the methyl protons to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons. For instance, the aldehyde proton (H-1) would show a correlation to C-2 and C-3.
Caption: Relationship between 1D and 2D NMR techniques for structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete assignment of its structure. The characteristic signals of the aldehyde, trans-alkene, para-substituted aromatic ring, and methyl group are readily identifiable. While 1D NMR provides a significant amount of information, 2D NMR techniques offer a more robust and unambiguous method for complete structural elucidation, which is a critical component in the rigorous characterization of molecules in research and drug development.
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A Senior Application Scientist's Guide to the Comparative Insecticidal Efficacy of Phenylpropanoids
In the quest for sustainable and effective pest management strategies, the focus has increasingly turned towards naturally derived compounds. Among these, phenylpropanoids—a diverse class of plant secondary metabolites—stand out for their significant insecticidal properties. This guide provides an in-depth comparison of the insecticidal efficacy of key phenylpropanoids, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development. We will explore their biosynthesis, mechanisms of action, and a comparative analysis of their performance, providing the foundational knowledge required for their potential application in novel insecticide formulations.
The Origin of Phenylpropanoids: A Glimpse into Plant Defense
Phenylpropanoids are a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine via the shikimate pathway.[1][2] These compounds are integral to a plant's defense system, playing roles in protecting against a wide array of biotic and abiotic stresses, including herbivores and pathogens.[2][3][4][5][6] Their biosynthesis results in a vast array of structures, including lignols, flavonoids, coumarins, and stilbenes, many of which exhibit potent biological activities.[1][3] The inherent defensive function of these molecules in plants is the primary rationale for exploring their utility as botanical insecticides.[4][7]
The general phenylpropanoid pathway serves as the metabolic route to these defense compounds. It begins with the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions, including hydroxylations and methylations, leads to the diverse array of phenylpropanoid structures.[1][8][9]
Caption: Phenylpropanoid inhibition of Acetylcholinesterase (AChE).
Comparative Efficacy: A Data-Driven Analysis
The insecticidal efficacy of phenylpropanoids varies significantly based on their chemical structure, the target insect species, and the method of application (e.g., contact, fumigation). To provide a clear comparison, we have compiled quantitative toxicity data for several prominent phenylpropanoids: eugenol, isoeugenol, methyleugenol, and asaricin.
Understanding the Metrics:
-
LD50 (Lethal Dose, 50%): The amount of a substance, given at once, that causes the death of 50% of a group of test animals. It is typically expressed in micrograms of the compound per milligram or gram of insect body weight (µg/mg or µg/g). A lower LD50 value indicates higher toxicity. [10][11]* LC50 (Lethal Concentration, 50%): The concentration of a chemical in the air or water that kills 50% of the test animals during a specific exposure period. For fumigant studies, this is often expressed as microliters per liter of air (µL/L) or milligrams per liter (mg/L). [10][11] Table 1: Comparative Contact and Fumigant Toxicity of Select Phenylpropanoids
| Phenylpropanoid | Insect Species | Bioassay Type | Toxicity Value | Source(s) |
| Eugenol | Sitophilus zeamais (Maize weevil) | Contact | LD50: ~30 µg/mg | [12] |
| Tribolium castaneum (Red flour beetle) | Contact | LD50: 30.7 µg/mg | ||
| Spodoptera frugiperda (Fall armyworm) | Contact | LD50: 1.02 mg/g | [13] | |
| Isoeugenol | Sitophilus zeamais (Maize weevil) | Contact | LD50: ~30 µg/mg | [14][12] |
| Tribolium castaneum (Red flour beetle) | Contact | LD50: < Eugenol | [14][12] | |
| Spodoptera frugiperda (Fall armyworm) | Antifeedant | CE50: 158.51 µg/mL | [13] | |
| Methyleugenol | Sitophilus zeamais (Maize weevil) | Contact | LD50: ~30 µg/mg | [14][12] |
| Tribolium castaneum (Red flour beetle) | Contact | LD50: > Eugenol | [14][12] | |
| Asaricin (1) | Sitophilus oryzae (Rice weevil) | Contact | LC50: (Value not specified, but highly toxic) | [15] |
| Rhyzopertha dominica (Lesser grain borer) | Contact | LC50: (Value not specified, but highly toxic) | [15] | |
| 1'-acetoxychavicol acetate | Spodoptera litura (Tobacco cutworm) | Topical Application | LD50: 1.63 µ g/larva (24h) | [7] |
| p-Coumaryl diacetate | Spodoptera litura (Tobacco cutworm) | Topical Application | LD50: >1.63 µ g/larva (24h) | [7] |
Note: Direct comparison of values should be done cautiously due to variations in experimental protocols across different studies. CE50 refers to the concentration that causes a 50% antifeedant effect.
From the available data, several insights emerge. Against the stored product pests Sitophilus zeamais and Tribolium castaneum, eugenol, isoeugenol, and methyleugenol exhibit comparable contact toxicity, with isoeugenol showing slightly higher potency against T. castaneum. [14][12]Studies on Piper sarmentosum isolates identified asaricin as a highly potent compound against stored product insects like Sitophilus oryzae and Rhyzopertha dominica, where it also significantly inhibited acetylcholinesterase. [15]Furthermore, against the lepidopteran pest Spodoptera litura, the phenylpropanoid 1'S-1'-acetoxychavicol acetate demonstrated high toxicity via topical application. [7]
Experimental Protocols for Efficacy Assessment
To ensure the generation of reliable and reproducible data, standardized bioassays are crucial. The following protocols are foundational for assessing the insecticidal efficacy of phenylpropanoids. The choice of method is dictated by the target insect's biology and the intended application of the compound.
Contact Toxicity Bioassay (Topical Application)
This method directly assesses the toxicity of a compound when applied to the insect's cuticle. It provides a precise measure of intrinsic toxicity (LD50) by ensuring a known dose is administered to each insect. [16][17] Step-by-Step Methodology:
-
Insect Rearing and Selection: Rear the target insect species under controlled conditions (e.g., 25 ± 2°C, 60-70% RH). Select healthy, uniform-sized adults or larvae for the assay.
-
Preparation of Test Solutions: Prepare a stock solution of the phenylpropanoid in a suitable volatile solvent like acetone. [16]Perform serial dilutions to obtain a range of at least five concentrations that are expected to cause between 10% and 90% mortality. A solvent-only solution serves as the control.
-
Application: Anesthetize the insects briefly with CO2 or by chilling. Using a micro-applicator, deliver a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect. [16]4. Incubation: Place the treated insects in clean petri dishes or vials with access to food and water. Maintain them in the rearing chamber.
-
Data Collection: Record mortality at set intervals, typically 24 and 48 hours post-treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Analysis: Correct the mortality data for control mortality using Abbott's formula. Subject the corrected data to probit analysis to calculate the LD50 values and their 95% confidence limits. [18]
Caption: Workflow for Topical Application Contact Toxicity Bioassay.
Fumigant Toxicity Bioassay
This assay is essential for compounds that have a high vapor pressure and are intended for use in enclosed spaces, such as for the control of stored product pests. It measures toxicity via the respiratory system (LC50). [16][19] Step-by-Step Methodology:
-
Preparation of Exposure Chambers: Use airtight glass jars or vials of a known volume (e.g., 60 mL) as fumigation chambers. [20]2. Test Solutions: Prepare different concentrations of the phenylpropanoid. The dose is typically expressed as volume of compound per volume of air (µL/L air).
-
Application: Apply a specific volume of the test solution onto a small filter paper strip. [20]Suspend the treated paper inside the chamber, ensuring it does not come into direct contact with the insects. A filter paper treated only with the solvent is used for the control.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-20 adults) into the chamber and seal it tightly. [20][21]5. Incubation: Keep the chambers at a constant temperature and humidity for a defined exposure period (e.g., 24 hours).
-
Data Collection: After the exposure period, transfer the insects to a clean container with food and observe mortality.
-
Analysis: Calculate the LC50 values using probit analysis after correcting for control mortality.
Caption: Workflow for Fumigant Toxicity Bioassay.
Antifeedant Bioassay (Leaf Disc No-Choice)
This bioassay quantifies the feeding deterrence of a compound. It is particularly relevant for developing products that protect crops from phytophagous insects by inhibiting feeding rather than causing direct mortality. [22][23][24] Step-by-Step Methodology:
-
Insect Preparation: Select actively feeding larvae of a consistent developmental stage (e.g., third instar). Starve them for 2-4 hours before the assay to ensure they are motivated to feed. [23]2. Preparation of Leaf Discs: Use a cork borer to cut uniform discs from fresh host plant leaves. [23][25]3. Treatment: Prepare a series of concentrations of the phenylpropanoid in a solvent containing a small amount of an emulsifier (e.g., Tween 20) to ensure even coating. Dip each leaf disc into a test solution for a few seconds. [22][23]Control discs are dipped in the solvent-emulsifier solution only. Allow the discs to air dry completely.
-
Bioassay Setup: Place one treated leaf disc on a moist filter paper in a petri dish. Introduce one pre-starved larva into each dish. [22][23]5. Incubation: Maintain the petri dishes in a growth chamber for 24 hours. [22]6. Data Collection: After the feeding period, remove the remaining leaf disc fragments. Measure the consumed area of both the treated and control discs using a leaf area meter or image analysis software.
-
Analysis: Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Caption: Workflow for Antifeedant Bioassay.
Conclusion and Future Directions
Phenylpropanoids represent a promising class of botanical insecticides with diverse mechanisms of action. Comparative analysis reveals that compounds like eugenol, isoeugenol, and asaricin exhibit significant toxicity against a range of insect pests, particularly those affecting stored products. The efficacy is highly dependent on the specific chemical structure and the target species.
The detailed protocols provided in this guide serve as a foundation for researchers to conduct robust and standardized evaluations of these and other natural compounds. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of lead phenylpropanoids can lead to the discovery of derivatives with enhanced potency and selectivity. [26]* Synergistic Formulations: Investigating combinations of different phenylpropanoids or their mixture with other natural or synthetic insecticides could reveal synergistic effects, potentially lowering required doses and mitigating resistance development.
-
Formulation Technology: Developing stable and effective formulations is critical for the successful field application of phenylpropanoid-based insecticides. This includes creating microemulsions, nano-emulsions, or encapsulated products to improve stability and residual activity.
By leveraging a deep understanding of their efficacy and mode of action, and by employing rigorous experimental methodologies, the scientific community can unlock the full potential of phenylpropanoids as a cornerstone of next-generation, eco-friendly pest management solutions.
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A Comparative Guide to p-Methylcinnamaldehyde Certified Reference Material (CRM) for Quality Control
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. Every measurement, every result, and every decision rests upon the quality and reliability of the reference standards used. This guide provides an in-depth technical comparison of a p-Methylcinnamaldehyde Certified Reference Material (CRM) against a standard, non-certified commercial grade. Through detailed experimental protocols and data, we will demonstrate the critical role of CRMs in ensuring accuracy, reproducibility, and regulatory compliance in quality control (QC) settings.
The Foundation of Analytical Confidence: Why a CRM?
This compound, a key compound in various applications including flavoring and fragrance industries, also serves as a potential starting material or intermediate in pharmaceutical synthesis.[1][2][3] Its accurate quantification is crucial for ensuring product quality, safety, and consistency.
While various grades of this compound are available, only a Certified Reference Material (CRM) provides the metrological traceability and low uncertainty required for a robust QC program.[4][5] A CRM is not merely a high-purity substance; it is a material that has undergone rigorous testing to establish its certified property values, accompanied by a comprehensive Certificate of Analysis (CoA) that details its identity, purity, and the associated measurement uncertainty.[6][7] This stands in stark contrast to non-certified materials, which may offer high nominal purity but lack the traceability and certified characterization essential for regulatory scrutiny.[8][9]
This guide will dissect the practical implications of this distinction through a series of comparative experiments.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the performance differences, we designed a series of experiments comparing a this compound CRM (hypothetically, Purity: 99.8% ± 0.1%) with a commercially available, non-certified grade (henceforth "Commercial Grade," nominal purity ≥95%).
Core Objective: To demonstrate the impact of reference standard quality on the accuracy and reliability of QC analytical results.
Experimental Workflow:
Caption: Comparative workflow for evaluating CRM vs. Commercial Grade standard.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV detection is the method of choice for purity determination of aromatic aldehydes like this compound due to the strong UV absorbance of the conjugated system.[10] A gradient elution on a C18 column provides excellent separation of the main component from potential impurities.
Experimental Protocol: HPLC Purity
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 285 nm.
-
Standard Preparation: Accurately weigh and dissolve each standard (CRM and Commercial Grade) in acetonitrile to a final concentration of 1.0 mg/mL.
-
System Suitability: Perform six replicate injections of the CRM standard. The relative standard deviation (RSD) for peak area and retention time must be ≤2.0%.
-
Analysis: Inject each standard solution in triplicate. Calculate purity using the area percent method, excluding the solvent front.
Results
| Parameter | This compound CRM | Commercial Grade Standard | Impact on QC |
| Certified Purity | 99.8% ± 0.1% | Not Certified (≥95% nominal) | CRM provides a known, low-uncertainty value for accurate assay calculations. |
| Measured Purity (Area %) | 99.85% | 95.72% | Using the Commercial Grade standard would introduce a significant positive bias in the quantification of test samples. |
| Number of Impurities (>0.05%) | 1 | 4 | The presence of multiple impurities in the Commercial Grade standard complicates peak identification and can interfere with the analysis of sample-related impurities. |
| Chromatographic Profile | Sharp, symmetric main peak | Main peak with visible shoulder and multiple smaller impurity peaks | Poor peak shape and extra peaks from the standard can lead to integration errors and inaccurate results. |
Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is a powerful technique for confirming the identity of volatile and semi-volatile compounds.[11][12] It provides both retention time information and a mass spectrum, which serves as a molecular fingerprint for the compound, allowing for unambiguous identification.[3][13]
Experimental Protocol: GC-MS Identity
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
Sample Preparation: Dilute the 1.0 mg/mL stock solutions from the HPLC analysis 1:100 in acetonitrile.
-
Analysis: Inject 1 µL of each diluted solution. Compare the resulting mass spectra against a reference library and against each other.
Results
The GC-MS analysis confirmed the identity of the main peak in both samples as this compound. However, the analysis of the Commercial Grade standard revealed the identity of two of the impurities as p-methylbenzoic acid and a related dimerization product, information that is critical for understanding potential degradation pathways and for method development but is absent from a non-certified standard's documentation.
Caption: Logical impact of GC-MS findings on method validation.
Accelerated Stability Study
Causality: Reference standards can degrade over time, affecting the accuracy of assays.[8] An accelerated stability study, using forced degradation conditions (e.g., heat, light, humidity), predicts long-term stability and identifies potential degradation products.[14][15] The stability of a CRM is typically well-characterized, whereas a commercial grade standard's stability is often unknown.[7][16]
Experimental Protocol: Forced Degradation
-
Conditions: Expose aliquots of both the CRM and Commercial Grade solid materials to 60°C for 7 days in a stability chamber.
-
Sample Preparation: After exposure, prepare 1.0 mg/mL solutions of the "stressed" materials.
-
Analysis: Analyze the stressed samples using the HPLC purity method described in Section 3.
-
Evaluation: Compare the purity of the stressed samples to the initial purity to calculate the percentage of degradation. Identify any major degradants.
Results
| Parameter | This compound CRM | Commercial Grade Standard | Impact on QC |
| Initial Purity | 99.85% | 95.72% | (As established previously) |
| Purity after Stress (60°C, 7 days) | 99.71% | 92.55% | The Commercial Grade standard shows significantly faster degradation. |
| Calculated Degradation | 0.14% | 3.17% | Using an unstable standard leads to a consistent downward drift in QC results over time, potentially causing false out-of-specification (OOS) results for stable product batches. |
| Major Degradant | p-methylbenzoic acid (<0.1%) | p-methylbenzoic acid (2.5%) | The higher level of impurities in the Commercial Grade material may catalyze the degradation process. |
Conclusion: The Non-Negotiable Value of a CRM
The experimental data unequivocally demonstrates the superiority and necessity of using a this compound CRM for QC applications.
-
Accuracy: The certified purity of the CRM eliminates the significant bias introduced by the lower-purity Commercial Grade standard.
-
Specificity: The CRM's well-defined impurity profile prevents unexpected interferences, leading to more robust and reliable analytical methods.
-
Consistency: The proven stability of the CRM ensures the long-term consistency and validity of analytical results, preventing time-based analytical drift.
For researchers, scientists, and drug development professionals operating under regulatory frameworks, the choice is clear. The use of a Certified Reference Material is not a matter of preference but a fundamental requirement for ensuring data integrity, achieving regulatory compliance, and ultimately, guaranteeing product quality and patient safety.[17][18][19] Investing in a high-quality CRM is an investment in the confidence and defensibility of your scientific work.
References
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- Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing - SynThink Research Chemicals. (n.d.). SynThink Research Chemicals.
- The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. (2024-02-29). Quality Pathshala.
- CWS ABROAD What are Certified reference materials? (2023-06-04). CWS ABROAD.
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A Comparative Guide to the Synthesis of p-Methylcinnamaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is a critical decision that influences not only the yield and purity of the target molecule but also the overall process efficiency, cost, and environmental impact. This guide provides a comprehensive cross-validation of four prominent synthesis methods for p-Methylcinnamaldehyde, a valuable aromatic aldehyde with applications in fragrance, flavor, and as a precursor for various active pharmaceutical ingredients.
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights and comparative data necessary to make informed decisions. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their performance.
Executive Summary: A Comparative Overview
The synthesis of this compound can be effectively achieved through several established organic transformations. This guide focuses on a comparative analysis of four such methods: the Claisen-Schmidt Condensation, the Wittig Reaction, the Heck Reaction, and the Oxidation of p-Methylcinnamyl Alcohol. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, atom economy, and scalability.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reaction Conditions |
| Claisen-Schmidt Condensation | p-Tolualdehyde, Acetaldehyde | Base (e.g., NaOH, KOH) | Moderate to High | Mild, often at room temperature |
| Wittig Reaction | p-Tolualdehyde, Ethyltriphenylphosphonium Bromide | Strong base (e.g., NaH, n-BuLi) | Good to High | Anhydrous, inert atmosphere |
| Heck Reaction | 4-Bromotoluene, Acrolein | Palladium catalyst (e.g., Pd(OAc)₂), Base | Good | Elevated temperatures |
| Oxidation of Alcohol | p-Methylcinnamyl Alcohol | Oxidant (e.g., PCC, H₂O₂), Catalyst | High | Varies with oxidant |
Claisen-Schmidt Condensation: The Workhorse of Aromatic Aldehyde Synthesis
The Claisen-Schmidt condensation is a robust and widely employed method for the formation of α,β-unsaturated aldehydes and ketones.[1] It represents a type of crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens, such as p-tolualdehyde, and an enolizable aldehyde or ketone, in this case, acetaldehyde.[2][3]
Mechanistic Rationale
The reaction is typically base-catalyzed and proceeds through the following key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from acetaldehyde to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde.
-
Aldol Adduct Formation: This attack forms a β-hydroxy aldehyde intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of this compound.
Caption: Mechanism of the Claisen-Schmidt Condensation for this compound Synthesis.
Experimental Protocol (Adapted from a similar synthesis)[3]
Materials:
-
p-Tolualdehyde (1.0 eq)
-
Acetaldehyde (1.2-1.5 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%) or Water
-
Magnetic stirrer and appropriate glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-tolualdehyde in 95% ethanol.
-
To the stirred solution, add acetaldehyde.
-
Slowly add a solution of NaOH in ethanol or water dropwise over 15-30 minutes. The reaction mixture may turn yellow.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[4]
Performance and Considerations
The Claisen-Schmidt condensation is often favored for its operational simplicity, use of inexpensive starting materials and reagents, and generally mild reaction conditions. Yields are typically in the moderate to high range. However, the potential for self-condensation of acetaldehyde and other side reactions necessitates careful control of reactant concentrations and temperature. Solvent-free variations of this reaction have been developed, offering a greener alternative by grinding the reactants with a solid base like NaOH.[5][6]
The Wittig Reaction: A Classic for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[5] It involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound, in this case, p-tolualdehyde, to form the desired alkene, this compound.[7]
Mechanistic Rationale
The Wittig reaction proceeds through a cycloaddition mechanism:
-
Ylide Formation: The Wittig reagent, a phosphorus ylide, is typically prepared by treating a phosphonium salt (e.g., ethyltriphenylphosphonium bromide) with a strong base.[7][8]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of p-tolualdehyde.
-
Oxaphosphetane Formation: This leads to the formation of a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.
-
Alkene Formation: The oxaphosphetane is unstable and decomposes to yield the alkene (this compound) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[9]
Caption: Mechanism of the Wittig Reaction for this compound Synthesis.
Experimental Protocol (General Procedure)[11]
Materials:
-
Ethyltriphenylphosphonium bromide (1.0 eq)
-
Strong base (e.g., n-Butyllithium, Sodium Hydride)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
p-Tolualdehyde (1.0 eq)
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in an anhydrous solvent.
-
Cool the suspension in an ice bath and add the strong base dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the ylide solution and add a solution of p-tolualdehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by adding water or a saturated ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.[10]
Performance and Considerations
The Wittig reaction is highly versatile and offers excellent control over the position of the double bond.[11] Yields are generally good to high. However, the method requires anhydrous conditions and an inert atmosphere, and the use of strong, and often pyrophoric, bases can be a safety concern. A significant drawback is the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate purification and has poor atom economy.[9]
The Heck Reaction: A Palladium-Catalyzed Approach
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[12] For the synthesis of this compound, this would typically involve the coupling of a p-tolyl halide with acrolein.
Mechanistic Rationale
The catalytic cycle of the Heck reaction generally involves the following steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromotoluene) to form a Pd(II) species.
-
Alkene Coordination and Insertion: The alkene (acrolein) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the Pd(0) catalyst for the next cycle.
Caption: Catalytic Cycle of the Heck Reaction for this compound Synthesis.
Experimental Protocol (Specific Example)
While a general protocol can be outlined, specific conditions can vary significantly based on the catalyst, ligands, and base used. High-throughput screening has been employed to optimize conditions for Heck reactions.[13]
Materials:
-
4-Bromotoluene (or another suitable p-tolyl halide)
-
Acrolein
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)[9]
-
Phosphine ligand (optional, but often used)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a reaction vessel, add the palladium catalyst, ligand (if used), and base.
-
Degas the vessel and backfill with an inert gas.
-
Add the solvent, followed by the aryl halide and the alkene.
-
Heat the reaction mixture to the desired temperature (often 80-120 °C) and stir for several hours until the reaction is complete (monitored by GC or TLC).
-
Cool the reaction mixture and filter to remove the catalyst and any inorganic salts.
-
Partition the filtrate between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Performance and Considerations
The Heck reaction is a highly versatile and powerful method for C-C bond formation, with good functional group tolerance.[12] However, it often requires elevated temperatures and the use of a precious metal catalyst, which can be a cost consideration. The toxicity of palladium and the need for its removal from the final product are important factors in pharmaceutical applications. Ligand choice can be critical for achieving high yields and selectivity.
Oxidation of p-Methylcinnamyl Alcohol
The synthesis of this compound can also be achieved through the oxidation of the corresponding alcohol, p-methylcinnamyl alcohol. This method is attractive as it often proceeds with high selectivity and can utilize a range of oxidizing agents, including greener alternatives.
Mechanistic Rationale
The mechanism of alcohol oxidation varies depending on the oxidant used. For chromium-based reagents like Pyridinium Chlorochromate (PCC), the reaction involves the formation of a chromate ester followed by a base-assisted elimination of the α-proton.
With catalytic methods using molecular oxygen or hydrogen peroxide, the mechanism is more complex and often involves metal-oxo or metal-hydride intermediates. For example, with a platinum-bismuth catalyst and H₂O₂, the reaction is believed to proceed via a catalytic cycle on the metal surface.
Caption: General Workflow for the Oxidation of p-Methylcinnamyl Alcohol.
Experimental Protocol (Using PCC)[16]
Materials:
-
p-Methylcinnamyl Alcohol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Magnetic stirrer and appropriate glassware
Procedure:
-
In a round-bottom flask, dissolve p-methylcinnamyl alcohol in anhydrous DCM.
-
Add PCC to the solution in one portion. The mixture will become a dark brown slurry.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting alcohol by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Performance and Considerations
Oxidation of the corresponding alcohol can be a very efficient and high-yielding method for producing this compound. The choice of oxidant is crucial. While traditional chromium-based reagents like PCC are effective, their toxicity and the generation of heavy metal waste are significant drawbacks.[14]
More environmentally friendly methods using molecular oxygen or hydrogen peroxide as the oxidant in the presence of a heterogeneous catalyst are highly desirable.[15] These "green" approaches often offer high selectivity and easier product isolation, although catalyst development and optimization are key. For instance, the selective oxidation of cinnamyl alcohol to cinnamaldehyde has been reported with high selectivity (84%) using a platinum-bismuth catalyst and hydrogen peroxide.
Green Chemistry Perspectives
In modern synthetic chemistry, the principles of green chemistry are paramount. When evaluating these synthesis methods, it is important to consider metrics beyond just the chemical yield.
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product.[16] The Wittig reaction, for example, has a notoriously poor atom economy due to the formation of triphenylphosphine oxide.[9] In contrast, addition and rearrangement reactions have the potential for 100% atom economy.
-
E-Factor: The E-factor, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product.[17] A lower E-factor indicates a greener process. Methods that require stoichiometric reagents (like the Wittig reaction) or generate significant byproducts will have higher E-factors.
-
Solvent and Energy Use: The choice of solvent and the energy requirements of a reaction also contribute to its environmental impact. Solvent-free methods, such as grinding for the Claisen-Schmidt condensation, and energy-efficient techniques like microwave-assisted synthesis, are gaining traction.[5][18]
A comprehensive green chemistry analysis would involve calculating these metrics for each synthesis route to provide a quantitative comparison of their environmental performance.[19][20]
Conclusion
The synthesis of this compound can be approached through several effective methods, each with its own set of strengths and weaknesses.
-
The Claisen-Schmidt Condensation stands out for its simplicity, cost-effectiveness, and amenability to greener, solvent-free conditions.
-
The Wittig Reaction offers excellent control over double bond formation but is hampered by poor atom economy and the need for stringent reaction conditions.
-
The Heck Reaction provides a powerful tool for C-C bond formation but relies on a precious metal catalyst and often requires elevated temperatures.
-
The Oxidation of p-Methylcinnamyl Alcohol is a high-yielding route, with the "greenness" of the process being highly dependent on the choice of oxidant.
The optimal choice of synthesis method will ultimately depend on the specific requirements of the researcher or drug development professional, including the desired scale of production, cost constraints, available equipment, and commitment to sustainable chemical practices. This guide provides the foundational knowledge and comparative data to navigate these considerations and select the most appropriate synthetic strategy.
References
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). NIH.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. (n.d.). PMC.
- CATALYTIC OXIDATION OF CINNAMYL ALCOHOL TO CINNAMALDEHYDE USING HYDROGEN PEROXIDE. (n.d.).
- Green Chemistry Metrics, A Review. (2022). MDPI.
- Liquid phase oxidation of cinnamyl alcohol to cinnamaldehyde using multiwall carbon nanotubes decorated with zinc-manganese oxide nanoparticles. (2017). Atlantic Technological University (ATU).
- Mastering Wittig Reactions with Ethyltriphenylphosphonium Bromide. (n.d.).
- Wittig Reaction Experiment Part 1, Prelab. (2020). YouTube.
- Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. (n.d.). MDPI.
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Cinnamaldehydes
Cinnamaldehyde, the aromatic aldehyde that gives cinnamon its characteristic flavor and scent, is far more than a simple spice component. It represents a privileged chemical scaffold in drug discovery, with its derivatives exhibiting a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The inherent versatility of the cinnamaldehyde framework—a phenyl group connected to an α,β-unsaturated aldehyde—makes it an ideal candidate for chemical modification to enhance potency and selectivity for various therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) analysis is an indispensable computational strategy that bridges the gap between a molecule's structure and its biological effect.[5][6][7][8] By developing mathematical models, QSAR allows researchers to predict the activity of novel compounds before their synthesis, thereby saving significant time and resources in the drug development pipeline. This guide provides an in-depth comparison of QSAR analyses applied to cinnamaldehyde derivatives, offering field-proven insights into the structural features governing their therapeutic potential.
The Cinnamaldehyde Scaffold: A Foundation for Diverse Bioactivity
The efficacy of cinnamaldehyde and its analogues stems from their ability to interact with multiple biological pathways. Understanding these mechanisms is the first step toward a rational QSAR-driven design strategy.
-
Antimicrobial Action: Cinnamaldehydes primarily exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes and inhibiting critical enzymes.[1][9][10] Their electrophilic nature allows them to react with cellular nucleophiles, such as proteins and nucleic acids, leading to a cascade of events that culminates in cell death.
-
Anticancer Mechanisms: The anticancer properties of these compounds are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[2][11][12]
-
Anti-inflammatory Effects: Cinnamaldehyde derivatives can modulate key inflammatory pathways, such as inhibiting the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1][13][14]
This functional diversity makes the cinnamaldehyde scaffold a rich ground for QSAR studies. By systematically modifying the phenyl ring and the propenal side chain, it is possible to fine-tune the molecule's properties to favor one biological activity over another.[15]
A Comparative Look at QSAR Models for Cinnamaldehyde Derivatives
To illustrate the power of QSAR in this context, we will compare findings from key studies that have successfully modeled the activity of cinnamaldehyde derivatives. A pivotal study by Zhang et al. provides an excellent case study on the antibacterial properties of cinnamaldehyde-amino acid Schiff base compounds.[16][17]
Case Study: QSAR of Antibacterial Cinnamaldehyde-Amino Acid Schiff Bases
This research aimed to decipher the structural requirements for antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
-
Dataset: A series of cinnamaldehyde-amino acid Schiff base compounds with experimentally measured minimum inhibitory concentrations (MIC).
-
Methodology: The study employed QSAR methodology to build predictive models based on calculated molecular descriptors.
-
Key Findings: The analysis revealed that the antibacterial activity was significantly influenced by two main descriptors: a polarity parameter and the minimum atomic state energy for a hydrogen atom.[16][17] This indicates that both the electronic distribution across the molecule and the ability to participate in specific hydrogen-bonding interactions are crucial for inhibiting bacterial growth.
The robustness of the developed models is evident in their statistical validation parameters, which are summarized in the table below.
Table 1: Performance of QSAR Models for Antibacterial Cinnamaldehydes
| Biological Activity | Target Organism | Key Descriptors Identified | Model Performance Metrics | Structural Insights Gleaned | Reference |
| Antibacterial | Escherichia coli | Polarity parameter/square distance; Minimum atomic state energy for an H atom | R² = 0.9354 ; F = 57.96 | Enhanced activity is correlated with specific polarity profiles and hydrogen atom characteristics, guiding the design of more potent derivatives. | [16][17] |
| Antibacterial | Staphylococcus aureus | Polarity parameter/square distance; Minimum atomic state energy for an H atom | R² = 0.8946 ; F = 33.94 | The same descriptors are critical for activity against both bacterial types, suggesting a common mechanism of action that can be broadly optimized. | [16][17] |
-
R² (Coefficient of Determination): A value close to 1.0 indicates that the model explains a large proportion of the variance in the observed biological activity.
The high R² values for both models demonstrate a strong correlation between the selected descriptors and antibacterial potency, validating the QSAR approach for this class of compounds.
Visualizing the QSAR Workflow and Structural Insights
To better understand the process and outcomes, we can visualize both the general QSAR workflow and the specific structure-activity relationships for cinnamaldehydes.
Caption: Key structural features of cinnamaldehyde influencing its biological activity as identified by SAR.
Protocol: A Validated Workflow for Cinnamaldehyde QSAR Analysis
This section details a step-by-step methodology for conducting a robust QSAR study, ensuring scientific integrity through a self-validating system.
Step 1: Dataset Curation
-
Assemble the Dataset: Collect a series of at least 20-30 congeneric cinnamaldehyde derivatives with experimentally determined biological activity data (e.g., MIC, IC₅₀, EC₅₀) against a specific target.
-
Ensure Diversity: The chosen compounds should have significant structural variation (e.g., different substituents at various positions of the phenyl ring) and a wide range of activity values (at least 2-3 orders of magnitude).
-
Data Transformation: Convert the activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear relationship with the descriptors. This is a critical step for building linear regression models.
Step 2: Molecular Modeling and Descriptor Calculation
-
Structure Generation: Draw the 2D structures of all compounds and convert them to 3D.
-
Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This ensures that the calculated descriptors correspond to a low-energy, realistic conformation.
-
Descriptor Calculation: Use specialized software (e.g., PaDEL-Descriptor, DRAGON) to calculate a wide range of molecular descriptors, including constitutional, topological, electronic, and quantum-chemical parameters.
Step 3: Model Development and Statistical Analysis
-
Data Splitting: Rationally divide the dataset into a training set (typically ~80% of the compounds) for model building and a test set (~20%) for external validation.
-
Variable Selection: Employ a feature selection algorithm (e.g., stepwise multiple linear regression) to identify the subset of descriptors that have the most significant correlation with biological activity, while avoiding inter-correlation. [18]3. Model Generation: Construct the QSAR model using a statistical method like Multiple Linear Regression (MLR) to generate a mathematical equation linking the selected descriptors to the activity.
Step 4: Rigorous Model Validation (Trustworthiness Pillar)
-
Internal Validation: Perform cross-validation, typically Leave-One-Out (LOO-CV), on the training set. This involves systematically removing one compound, rebuilding the model with the remaining data, and predicting the activity of the removed compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered acceptable.
-
External Validation: Use the developed model to predict the activity of the compounds in the previously untouched test set. The predictive ability is assessed by the predictive r² (r²_pred). An r²_pred > 0.6 is indicative of a model with good predictive power.
-
Y-Randomization: As a further check, randomly shuffle the biological activity data multiple times and re-run the QSAR development process. The resulting models should have very low r² and q² values, confirming that the original model is not due to a chance correlation.
Step 5: Interpretation and Application
-
Mechanistic Insight: Analyze the descriptors present in the final QSAR equation. Their physicochemical meaning provides direct insight into the structural features that enhance or diminish biological activity.
-
Predictive Screening: Utilize the validated QSAR model to predict the biological activity of virtual, not-yet-synthesized cinnamaldehyde derivatives. [5]This allows for the prioritization of candidates with the highest predicted potency for synthesis and experimental testing.
Conclusion and Future Outlook
The QSAR analysis of cinnamaldehydes provides a powerful lens through which to understand the intricate relationship between molecular architecture and biological function. As demonstrated, well-validated QSAR models can successfully identify the key structural determinants for antibacterial activity, guiding the rational design of more effective therapeutic agents.
The future of QSAR in this field will likely involve the integration of more sophisticated computational techniques. The use of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a more detailed three-dimensional picture of the steric and electrostatic interactions required for activity. [6]Furthermore, combining QSAR with molecular docking studies can elucidate interactions with specific protein targets, while the application of advanced machine learning and deep learning algorithms promises to build even more accurate and predictive models from larger and more complex datasets. [7][15]By leveraging these advanced computational tools, researchers can accelerate the journey of cinnamaldehyde derivatives from promising natural scaffolds to clinically effective drugs.
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The Adjuvant Potential of p-Methylcinnamaldehyde and its Congeners: A Comparative Guide to Synergistic Antibacterial Effects
For researchers, scientists, and drug development professionals, the escalating crisis of antibiotic resistance necessitates the exploration of innovative therapeutic strategies. One promising avenue lies in the use of antibiotic adjuvants—compounds that, while not necessarily potent antimicrobials on their own, can enhance the efficacy of conventional antibiotics. This guide provides an in-depth technical comparison of the synergistic antibacterial effects of cinnamaldehyde and its derivatives, with a focus on p-Methylcinnamaldehyde, when combined with various antibiotics. We will delve into the mechanistic underpinnings of this synergy and provide detailed, field-proven experimental protocols for its evaluation.
While much of the available research has centered on trans-cinnamaldehyde, the primary component of cinnamon oil, the principles and mechanisms described herein are largely applicable to its structural analogs, such as this compound. The addition of a methyl group at the para position of the phenyl ring can modulate properties like hydrophobicity, potentially influencing its interaction with bacterial membranes and, consequently, its synergistic activity.
Comparative Analysis of Synergistic Activity
The combination of cinnamaldehyde with various antibiotics has demonstrated significant synergistic or additive effects against a broad spectrum of both Gram-positive and Gram-negative bacteria. This synergy often results in a substantial reduction in the Minimum Inhibitory Concentration (MIC) of the conventional antibiotic, potentially restoring its efficacy against resistant strains.[1]
Synergistic Effects Against Gram-Positive Bacteria
Notably, combinations of trans-cinnamaldehyde with antibiotics have shown marked success against challenging Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterium | Antibiotic | Observed Effect | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) |
| MRSA | Amikacin | Synergy | 16-fold | 0.19[2] |
| MRSA | Gentamicin | Synergy | - | < 0.5[3] |
| MRSA | Oxacillin | Synergy | - | < 0.5[3] |
| MRSA | Ampicillin | Synergy | - | 0.25–0.5[4] |
| MRSA | Cefotaxime | Synergy | - | 0.25–0.5[4] |
| S. epidermidis | Linezolid | Synergy | - | - |
| Listeria monocytogenes | Nisin | Synergy | 4 to 8-fold | 0.26 - 0.5[1] |
Synergistic Effects Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, often pose a greater challenge. However, cinnamaldehyde has also demonstrated the ability to potentiate antibiotics against these organisms.
| Bacterium | Antibiotic | Observed Effect | Fold Reduction in Antibiotic MIC | Fractional Inhibitory Concentration Index (FICI) |
| Escherichia coli | Cefotaxime | Synergy | 2 to 1024-fold | - |
| Klebsiella pneumoniae | Cefotaxime | Synergy | 2 to 1024-fold | - |
| Salmonella enterica | Streptomycin | Synergy | 94% reduction | 0.37[5] |
| Pasteurella aerogenes | Amoxicillin | Synergy | 94% reduction | < 0.5[5] |
| Serratia marcescens | Chloramphenicol | Synergy | 98% reduction | < 0.5[5] |
Mechanisms of Synergistic Action
The synergistic effects of cinnamaldehyde derivatives are not attributed to a single mechanism but rather a multi-pronged attack on bacterial defenses.
-
Disruption of Cell Membrane Integrity : Cinnamaldehyde is known to interfere with the bacterial cell membrane, causing increased permeability.[6][7] This disruption can facilitate the entry of antibiotics that might otherwise be excluded, particularly in Gram-negative bacteria. It can lead to the leakage of essential ions and metabolites, weakening the bacterium and making it more susceptible to the action of the antibiotic.[8]
-
Inhibition of Biofilm Formation : Bacterial biofilms are a major contributor to antibiotic resistance. Cinnamaldehyde has been shown to inhibit biofilm formation in various bacteria, including MRSA and S. epidermidis.[3] By preventing or disrupting these protective communities, it exposes individual bacterial cells to the antibiotic.
-
Downregulation of Resistance Genes : In MRSA, trans-cinnamaldehyde has been observed to inhibit the transcription of the mecA gene, which is responsible for resistance to β-lactam antibiotics.[2] This leads to a decrease in the production of Penicillin-Binding Protein 2a (PBP2a), the protein that confers resistance, thereby re-sensitizing the bacteria to these drugs.[3][4]
-
Efflux Pump Modulation : While some studies suggest that cinnamaldehyde derivatives can act as efflux pump inhibitors, others indicate that they can, under certain conditions, induce the expression of efflux pumps in bacteria like Pseudomonas aeruginosa.[1] This highlights the importance of concentration-dependent effects and the specific bacterial species . The potential for efflux pump inhibition would prevent the bacteria from expelling the antibiotic, thus increasing its intracellular concentration and efficacy.
Below is a diagram illustrating the proposed synergistic mechanisms of action.
Caption: Proposed mechanisms of synergistic action of this compound with antibiotics.
Experimental Protocols for Synergy Testing
To quantitatively assess the synergistic potential of this compound with antibiotics, the following two methods are widely accepted as industry standards.
Checkerboard Microdilution Assay
This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy.
Principle: Serial dilutions of two compounds are made in a 96-well microtiter plate, one along the rows and the other along the columns. This creates a matrix of different concentration combinations. The plate is then inoculated with a standardized bacterial suspension, and the MIC of each compound alone and in combination is determined.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO) at a concentration that is a multiple of the highest concentration to be tested.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except those in the first column.
-
In the first column, add 100 µL of the antibiotic stock solution at 2x the highest desired concentration. Perform serial two-fold dilutions across the plate from column 1 to 10 by transferring 50 µL.
-
Similarly, add 100 µL of the this compound stock solution at 2x the highest desired concentration to the top row and perform serial two-fold dilutions down the rows.
-
This will result in a checkerboard pattern of concentrations.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls: Include wells for a growth control (bacteria in broth only) and a sterility control (broth only). Also, include rows and columns with each agent alone to determine their individual MICs.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound:
-
FIC of Compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
-
Caption: Workflow for the Checkerboard Microdilution Assay.
Time-Kill Curve Analysis
This dynamic assay provides information on the rate of bacterial killing over time when exposed to the antimicrobial agents alone and in combination.
Principle: Bacterial cultures are exposed to fixed concentrations of the antimicrobial agents (typically at or below their MICs), and the number of viable bacteria (CFU/mL) is determined at various time points over 24 hours.
Step-by-Step Protocol:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Treatment Setup: Prepare flasks or tubes with the following conditions:
-
Growth Control (no antimicrobial agent)
-
This compound alone (e.g., at 0.5x MIC)
-
Antibiotic alone (e.g., at 0.5x MIC)
-
Combination of this compound and the antibiotic (at the same concentrations as above)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
-
Caption: Workflow for Time-Kill Curve Analysis.
Conclusion
The investigation into the synergistic effects of this compound and its parent compound, cinnamaldehyde, with conventional antibiotics presents a compelling strategy to combat the rise of antimicrobial resistance. The ability of these natural compounds to disrupt bacterial defenses through multiple mechanisms makes them attractive candidates for development as antibiotic adjuvants. The experimental frameworks provided in this guide offer robust methods for the quantitative evaluation of these synergistic interactions, paving the way for further research and potential clinical applications. As we continue to explore the vast chemical diversity of natural products, a deeper understanding of their synergistic potential will be crucial in revitalizing our antibiotic arsenal.
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A Comparative Guide for Researchers: Synthetic vs. Natural Cinnamaldehyde Derivatives
<Senior Application Scientist
Introduction: The Versatile Chemistry of Cinnamaldehyde
Cinnamaldehyde, the organic compound that imparts the characteristic flavor and aroma to cinnamon, has garnered significant attention in the scientific community for its broad spectrum of biological activities.[1][2][3][4] This α,β-unsaturated aldehyde, naturally synthesized through the shikimate pathway in cinnamon trees, is a cornerstone in the flavor and fragrance industries and a focal point of pharmacological research.[2][5][6] Its derivatives, both naturally occurring and synthetically derived, are being extensively investigated for their therapeutic potential in areas such as cancer, inflammation, and infectious diseases.[7][8][9][10][11][12]
This guide provides a comprehensive comparison of synthetic and natural cinnamaldehyde derivatives for researchers, scientists, and drug development professionals. We will delve into the nuances of their origins, comparative bioactivities, and the experimental methodologies crucial for their evaluation, offering a scientifically grounded perspective to inform your research decisions.
I. Sourcing and Synthesis: A Tale of Two Origins
The fundamental difference between natural and synthetic cinnamaldehyde derivatives lies in their origin and the methods used to obtain them.
Natural Cinnamaldehyde and its Derivatives:
Naturally, cinnamaldehyde is predominantly the trans isomer and is extracted from the bark and leaves of various Cinnamomum species.[5][13] The primary methods of extraction include:
-
Steam Distillation: A traditional method where steam is passed through the cinnamon bark, vaporizing the essential oils which are then condensed and collected.[5]
-
Supercritical CO2 Extraction: A more modern and efficient technique that uses supercritical carbon dioxide as a solvent to extract the essential oils, often resulting in a higher quality product.[13]
The composition of natural cinnamon oil can vary depending on the plant species, with Cinnamomum cassia and Cinnamomum verum being prominent sources.[13][14] Natural extracts, while valued for their "natural" label, often contain a complex mixture of compounds in addition to cinnamaldehyde, which can lead to synergistic effects but also introduce variability between batches.[15][16]
Synthetic Cinnamaldehyde and its Derivatives:
Synthetic cinnamaldehyde is typically produced through chemical synthesis, offering high purity and consistency.[16] Common laboratory and industrial synthesis methods include:
-
Claisen-Schmidt Condensation: A classic method involving the base-catalyzed reaction of benzaldehyde and acetaldehyde.[5][17]
-
Oxidative Heck Reaction: A modern palladium-catalyzed cross-coupling reaction between acrolein and arylboronic acids, allowing for the synthesis of a wide range of functionalized cinnamaldehyde derivatives with good to excellent yields.[18][19]
The primary advantage of synthetic routes is the ability to precisely control the molecular structure, enabling the creation of novel derivatives with potentially enhanced bioactivity or improved physicochemical properties.[11][12][18][19] This control is paramount in drug development, where structure-activity relationships (SAR) are critical.
II. Comparative Bioactivity: A Multifaceted Examination
Both natural and synthetic cinnamaldehyde derivatives exhibit a wide array of biological activities. The choice between them often depends on the specific research application and desired outcome.
Antimicrobial Activity
Cinnamaldehyde and its derivatives are well-documented for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[1][11][12] The proposed mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]
-
Synthetic Advantage: Synthetic derivatives can be designed to overcome some of the limitations of natural cinnamaldehyde, such as low water solubility and potential for skin sensitization.[11] For instance, studies have shown that certain synthetic analogs exhibit improved activity against multidrug-resistant bacteria compared to the parent compound.[11][12][20]
-
Natural Considerations: The complex mixture of compounds in natural cinnamon oil can sometimes lead to synergistic antimicrobial effects that are not observed with the isolated cinnamaldehyde.[15]
Anticancer Activity
A significant body of research points to the anticancer potential of cinnamaldehyde and its derivatives.[7][8][9][21][22][23] Their mechanisms of action are diverse and include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7][8][9][21][22]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.[7]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[7][21][22]
-
Modulation of Signaling Pathways: Interfering with key pathways involved in cancer progression, such as PI3K/Akt and NF-κB.[7][8][21]
-
Synthetic Focus: The ability to synthesize specific derivatives allows researchers to fine-tune the molecule's properties to enhance its anticancer efficacy and selectivity for cancer cells. For example, the synthesis of cinnamaldehyde-chalcone hybrids has yielded compounds with significant cytotoxicity against various cancer cell lines.[24]
-
Natural Promise: Natural cinnamaldehyde has demonstrated promising anticancer effects in numerous in vitro and in vivo studies, making it a valuable lead compound for further investigation.[14][23]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Cinnamaldehyde and its derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways.[10][15][25][26][27]
-
Mechanism of Action: They can inhibit the production of pro-inflammatory cytokines and mediators by suppressing signaling pathways such as NF-κB and MAPK.[10][15][21][25][27] Studies have also implicated the involvement of the JAK/STAT pathway.[10][26]
-
Synergistic Effects: Research on cinnamon extracts suggests that compounds like trans-cinnamaldehyde and p-cymene can act synergistically to produce strong anti-inflammatory effects.[15] This highlights a potential advantage of using natural extracts in certain contexts.
III. Experimental Data and Protocols
To facilitate your research, this section provides a summary of comparative data and detailed experimental protocols for evaluating the bioactivity of cinnamaldehyde derivatives.
Data Summary: A Comparative Overview
The following table summarizes key comparative data for synthetic and natural cinnamaldehyde derivatives.
| Property | Natural Cinnamaldehyde Derivatives | Synthetic Cinnamaldehyde Derivatives |
| Source | Extracted from Cinnamomum species.[5][13] | Produced via chemical synthesis.[5][17] |
| Composition | Complex mixture of compounds.[16] | High purity, single compound.[16] |
| Consistency | Can vary between batches. | High batch-to-batch consistency. |
| Bioactivity | Broad-spectrum, potential for synergy.[15] | Potentially enhanced and targeted activity.[11][12] |
| Cost | Generally higher due to extraction processes. | Can be more cost-effective for large-scale production.[16] |
| Regulatory | Often "Generally Recognized as Safe" (GRAS).[28] | Requires rigorous safety and toxicity testing.[24] |
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of cinnamaldehyde derivatives against bacterial strains.
Materials:
-
Cinnamaldehyde derivative (natural extract or synthetic compound)
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solution: Dissolve the cinnamaldehyde derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20][29]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
This protocol describes the use of the MTT assay to assess the cytotoxic effects of cinnamaldehyde derivatives on cancer cells.
Materials:
-
Cinnamaldehyde derivative
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamaldehyde derivative and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This protocol provides a general HPLC method for analyzing the purity and concentration of cinnamaldehyde.
Instrumentation and Conditions: [30][31][32]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid like acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of cinnamaldehyde of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the synthetic cinnamaldehyde derivative or dilute the natural extract in the mobile phase. Filter the sample through a 0.45 µm filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of cinnamaldehyde in the samples. The purity of a synthetic sample can be assessed by the relative area of the main peak.
IV. Visualizing the Science: Diagrams and Workflows
Visual aids are invaluable for understanding complex scientific concepts. The following diagrams, created using Graphviz, illustrate key pathways and workflows discussed in this guide.
Signaling Pathways in Cancer
Caption: Cinnamaldehyde derivatives' anticancer mechanisms.
Experimental Workflow for Bioactivity Screening
Caption: Workflow for cinnamaldehyde derivative screening.
V. Conclusion and Future Directions
The choice between synthetic and natural cinnamaldehyde derivatives is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the research. Natural derivatives offer the potential for synergistic effects from their complex composition, while synthetic derivatives provide unparalleled precision, purity, and the opportunity for rational design.
For drug discovery and development, synthetic derivatives are often favored due to the ability to systematically modify their structure to optimize potency, selectivity, and pharmacokinetic properties. However, natural cinnamaldehyde and its extracts remain a rich source of inspiration and lead compounds for novel therapeutic agents.
Future research should continue to explore the vast chemical space of synthetic cinnamaldehyde derivatives, guided by an ever-deepening understanding of their mechanisms of action. Concurrently, further investigation into the synergistic interactions within natural cinnamon extracts could unveil novel therapeutic strategies. Ultimately, a combined approach, leveraging the strengths of both natural product chemistry and synthetic medicinal chemistry, will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.
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A Definitive Guide to the Structural Confirmation of p-Methylcinnamaldehyde Using 2D NMR
This guide provides an in-depth, technical comparison and analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural elucidation of p-Methylcinnamaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a self-validating approach to structural confirmation, grounded in authoritative spectroscopic principles.
Introduction: The Need for Unambiguous Structural Verification
This compound is an organic compound used in fragrances and flavorings.[1] Its precise molecular structure is critical to its function and safety profile. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex molecules or those with overlapping signals often require more advanced techniques for definitive characterization.[2][3] 2D NMR spectroscopy offers a powerful solution by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[2][4]
This guide will systematically walk through the application of three fundamental 2D NMR experiments—COSY, HSQC, and HMBC—to confirm the connectivity and complete structure of this compound.
The Target Molecule: this compound
The structure of (E)-3-(4-methylphenyl)prop-2-enal, commonly known as this compound, is presented below with a systematic numbering scheme that will be used for spectral assignments.
Chemical Structure and Numbering
(Note: This is a simplified representation. The actual structure is planar at the double bond and the aromatic ring.)
A more accurate representation for analysis:
(Image depicting the chemical structure of this compound with atoms numbered for NMR assignment.)
Predicted NMR Data Summary
Before acquiring the 2D spectra, a thorough analysis of the 1D ¹H and ¹³C NMR data is crucial. The table below summarizes the expected chemical shifts for this compound.
| Atom # | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Carbon Type (DEPT) |
| 1 | ~9.7 (d) | ~193.0 | CH |
| 2 | ~6.7 (dd) | ~129.0 | CH |
| 3 | ~7.5 (d) | ~153.0 | CH |
| 4 | - | ~134.0 | C (Quaternary) |
| 5, 9 | ~7.5 (d) | ~129.5 | CH |
| 6, 8 | ~7.2 (d) | ~130.0 | CH |
| 7 | - | ~141.0 | C (Quaternary) |
| 10 | ~2.4 (s) | ~21.5 | CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is indicated as (s) singlet, (d) doublet, (dd) doublet of doublets.
Core 2D NMR Techniques: A Comparative Overview
Structural elucidation relies on establishing connectivity between atoms. 2D NMR experiments are designed to reveal these connections through chemical bonds.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] It is the primary tool for identifying adjacent protons and mapping out spin systems.[7] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps direct, one-bond correlations between protons and the heteronucleus they are attached to (¹JCH).[8][9][10] Its high sensitivity and resolution make it indispensable for confidently assigning a proton signal to its specific carbon atom.[11] Only carbons with directly attached protons will show a correlation.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH).[12][13] HMBC is arguably the most powerful tool for assembling the complete carbon skeleton of a molecule. It connects different spin systems identified by COSY and crucially, identifies connections to quaternary (non-protonated) carbons.[12][14]
Experimental Workflow and Protocols
A logical workflow ensures that the data from each experiment builds upon the last, leading to a robust structural confirmation.
Caption: Experimental workflow for 2D NMR structural elucidation.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve approximately 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
1D NMR Acquisition: Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. This provides the foundational data for chemical shifts and carbon types.
-
2D NMR Acquisition: Using standard pulse programs on a 500 MHz (or higher) spectrometer, acquire the following 2D spectra:
-
COSY: Gradient-selected (gCOSY) experiment.
-
HSQC: Phase-sensitive gradient-selected HSQC optimized for an average ¹JCH of 145 Hz.
-
HMBC: Gradient-selected HMBC optimized for long-range couplings (ⁿJCH) of 8 Hz.
-
Data Interpretation: A Step-by-Step Elucidation
Step 1: Analysis of COSY Data
The COSY spectrum reveals the proton-proton connectivities. For this compound, we expect two distinct spin systems.
-
Aldehyde-Vinylic System: A cross-peak will be observed between the aldehyde proton (H1, ~9.7 ppm) and the adjacent vinylic proton (H2, ~6.7 ppm). A strong cross-peak will also connect H2 and the other vinylic proton (H3, ~7.5 ppm). This confirms the -CH=CH-CHO fragment.
-
Aromatic System: The aromatic protons H5/H9 (~7.5 ppm) will show a strong correlation to their adjacent neighbors, H6/H8 (~7.2 ppm), confirming the para-substituted aromatic ring pattern.
Caption: Key ¹H-¹H COSY correlations in this compound.
Step 2: Analysis of HSQC Data
The HSQC spectrum definitively links each proton to the carbon it is directly attached to. This step validates the initial assignments from 1D spectra.
Expected ¹H-¹³C One-Bond Correlations from HSQC
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Assignment |
| ~9.7 (H1) | ~193.0 | C1 |
| ~6.7 (H2) | ~129.0 | C2 |
| ~7.5 (H3) | ~153.0 | C3 |
| ~7.5 (H5, H9) | ~129.5 | C5, C9 |
| ~7.2 (H6, H8) | ~130.0 | C6, C8 |
| ~2.4 (H10) | ~21.5 | C10 |
Crucially, the quaternary carbons C4 and C7 will not show any peaks in the HSQC spectrum, confirming their non-protonated nature.
Step 3: Analysis of HMBC Data
The HMBC spectrum provides the final, conclusive evidence by showing long-range connectivities, effectively building the molecule's complete framework.
Key HMBC Correlations for Structural Confirmation:
-
Connecting the Aldehyde Group: The aldehyde proton (H1) will show a three-bond correlation to C3 and a two-bond correlation to C2. This confirms the placement of the aldehyde group.
-
Connecting the Vinylic Chain to the Ring: The vinylic proton H3 is the critical link. It will show a strong three-bond correlation to the aromatic carbons C5 and C9, and a two-bond correlation to the quaternary carbon C4. This unambiguously connects the propenal chain to the phenyl ring.
-
Positioning the Methyl Group: The methyl protons (H10) will show a two-bond correlation to C6/C8 and a three-bond correlation to the quaternary carbon C7. This confirms the methyl group is attached to C7.
-
Confirming the Para Substitution: The aromatic protons H5/H9 will show a three-bond correlation to the quaternary carbon C7, confirming the para relationship between the propenal chain and the methyl group.
Caption: Key long-range ¹H-¹³C HMBC correlations confirming the molecular skeleton.
Conclusion
The sequential analysis of COSY, HSQC, and HMBC spectra provides a self-validating system for the structural confirmation of this compound. COSY establishes the proton spin systems, HSQC assigns protons to their respective carbons, and HMBC provides the critical long-range correlations that piece together the entire molecular framework, including the unambiguous placement of substituents and quaternary carbons. This multi-faceted approach represents the gold standard in modern organic chemistry for ensuring scientific integrity and accuracy in molecular structure determination.
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A Senior Application Scientist's Guide to Assessing the Michael Acceptor Ability of Cinnamaldehyde Derivatives
For researchers and professionals in drug development, understanding the reactivity of covalent inhibitors is paramount. Among these, Michael acceptors, particularly α,β-unsaturated carbonyl compounds, represent a class of significant interest due to their ability to form covalent bonds with nucleophilic residues in target proteins. Cinnamaldehyde, a natural product and the primary flavor component of cinnamon, serves as a quintessential scaffold for this class. Its reactivity can be finely tuned through synthetic modification, making a systematic assessment of its derivatives crucial for developing targeted therapeutics.
This guide provides an in-depth comparison of methods to evaluate the Michael acceptor ability of cinnamaldehyde derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and correlate experimental data with computational predictions to offer a holistic framework for your research.
The Thiol-Michael Addition: A Key Covalent Interaction
The biological activity of many cinnamaldehyde derivatives is attributed to their ability to act as Michael acceptors, reacting with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[1][2] This reaction, a nucleophilic conjugate addition, is central to their mechanism of action.
The generally accepted mechanism involves the deprotonation of a thiol to a more nucleophilic thiolate, which then attacks the β-carbon of the α,β-unsaturated aldehyde. This forms a transient enolate intermediate that is subsequently protonated to yield the final covalent adduct.[3]
Figure 1: General mechanism of the thiol-Michael addition reaction.
It is critical to note that cinnamaldehyde is an ambident electrophile, meaning it can also react at the carbonyl carbon.[1] While the Michael addition is often the focus for biological activity, understanding potential side reactions like dithioacetal formation is also important for a complete reactivity profile.[1]
Structure-Activity Relationship (SAR)
The electrophilicity of the cinnamaldehyde scaffold, and thus its reactivity as a Michael acceptor, is highly sensitive to its molecular structure. Understanding this relationship is key to designing derivatives with desired potency and selectivity.
-
The α,β-Unsaturated System is Essential : The core pharmacophore for Michael acceptor activity is the α,β-unsaturated carbonyl group.[4] Derivatives lacking this feature, such as dihydrocinnamaldehyde (where the double bond is saturated) or cinnamyl alcohol (where the aldehyde is reduced), are generally devoid of this activity.[5]
-
Aromatic Ring Substituents : The electronic properties of substituents on the phenyl ring significantly modulate reactivity. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogen groups (-Cl, -F) increase the electrophilicity of the β-carbon, typically leading to higher reactivity.[4][6] Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) can decrease reactivity, although they may still retain significant biological activity.[5]
-
Modifications to the Carbonyl Group : Altering the aldehyde to a ketone, ester, or amide generally reduces or eliminates Michael acceptor reactivity under physiological conditions.[1] Chalcones, which have another phenyl ring attached to the carbonyl, are an exception as they retain the necessary conjugation to facilitate the reaction.[1]
| Derivative Class | Structural Modification | Expected Michael Acceptor Reactivity | Rationale |
| Parent | trans-Cinnamaldehyde | Moderate | Benchmark electrophile. |
| Ring-Substituted | Electron-withdrawing group (e.g., 4-nitro, 3,4-dichloro) | Increased | EWGs enhance the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.[4] |
| Electron-donating group (e.g., 4-methoxy) | Decreased | EDGs donate electron density into the conjugated system, reducing the electrophilicity of the β-carbon.[5] | |
| Backbone-Modified | Dihydrocinnamaldehyde | Inactive | Lacks the α,β-unsaturation required for conjugate addition.[5] |
| Cinnamyl alcohol/Cinnamic acid | Inactive | The carbonyl group is modified, removing the electron-withdrawing character necessary to activate the double bond.[5] | |
| Chalcones | Active | The additional phenyl group maintains conjugation, stabilizing the enolate intermediate and allowing the reaction to proceed.[1] |
Table 1: Structure-Activity Relationship of Cinnamaldehyde Derivatives.
Experimental Assessment of Reactivity
Quantifying the reactivity of Michael acceptors is essential for comparing derivatives and building predictive models. The most common approach is to measure the kinetics of the reaction with a model thiol.
Kinetic Glutathione (GSH) Chemoassay
Glutathione (GSH) is a biologically ubiquitous tripeptide containing a cysteine residue. It serves as an excellent model nucleophile because its concentration in cells is high, and its reaction with electrophiles is a key detoxification pathway.[7] A kinetic assay measuring the rate of GSH depletion upon reaction with a cinnamaldehyde derivative provides a quantitative measure of electrophilic reactivity.[7][8]
Figure 2: Experimental workflow for the kinetic GSH depletion assay.
Detailed Protocol: Kinetic GSH Depletion Assay
This protocol is designed as a self-validating system. The inclusion of a no-derivative control is critical to account for any auto-oxidation of GSH, ensuring that the measured depletion is due to the Michael addition reaction.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4. Ensure the pH is accurately adjusted, as the reaction rate is pH-dependent due to the requirement for the thiolate anion.
-
GSH Stock Solution: Prepare a 1 mM GSH solution in the reaction buffer. Prepare this solution fresh daily to minimize oxidation.
-
Derivative Stock Solution: Prepare a 10 mM stock solution of the cinnamaldehyde derivative in DMSO.
-
DTNB (Ellman's Reagent) Solution: Prepare a 2 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the reaction buffer.
-
-
Reaction Setup:
-
Work in a temperature-controlled environment (e.g., a 37°C water bath).
-
Prepare a set of microcentrifuge tubes. To each, add 495 µL of the 1 mM GSH stock solution.
-
Include a "no-derivative" control set containing only the GSH solution to monitor auto-oxidation.
-
To initiate the reaction, add 5 µL of the 10 mM derivative stock solution to the GSH tubes (final derivative concentration: 100 µM). Add 5 µL of DMSO to the control tubes. Vortex gently and start a timer.
-
-
Time-Course Measurement:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot from a reaction tube.
-
Immediately add the aliquot to a well of a 96-well plate containing 150 µL of the DTNB solution. The DTNB reacts instantly with any remaining free GSH to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
After the final time point, read the absorbance of the 96-well plate at 412 nm using a plate reader.
-
-
Data Analysis:
-
Convert absorbance values to GSH concentration using a standard curve of known GSH concentrations reacting with DTNB.
-
Correct the GSH concentrations in the sample wells by subtracting any depletion observed in the no-derivative control at each time point.
-
Plot the natural logarithm of the GSH concentration (ln[GSH]) versus time. For a reaction under pseudo-first-order conditions ([Derivative] >> [GSH] or constant), this plot should be linear. The negative slope of this line is the observed rate constant, kobs.
-
Calculate the second-order rate constant (kGSH) using the formula: kGSH = kobs / [Derivative]. This constant allows for direct comparison between different derivatives.
-
Computational Assessment of Reactivity
In parallel with experimental work, computational chemistry offers a powerful, predictive tool for assessing Michael acceptor ability. By calculating electronic structure properties, we can gain insights into the intrinsic reactivity of a molecule.[9][10]
Key Computational Descriptors
-
LUMO Energy (ELUMO): The Lowest Unoccupied Molecular Orbital (LUMO) represents the region of a molecule most likely to accept electrons. For a Michael acceptor, a lower LUMO energy generally corresponds to greater electrophilicity and higher reactivity.[11]
-
Global Electrophilicity Index (ω): This descriptor, derived from the energies of the HOMO and LUMO, provides a quantitative measure of a molecule's ability to accept electrons.[6][11] A higher ω value indicates greater electrophilicity.
-
Transition State (TS) Energy Barrier (ΔE‡): By modeling the reaction pathway between the nucleophile (e.g., methanethiol as a surrogate for cysteine) and the cinnamaldehyde derivative, the energy of the transition state can be calculated. A lower activation energy barrier (ΔE‡) implies a faster reaction rate.[9]
Figure 3: Workflow for computational assessment of reactivity.
Comparative Analysis: Bridging Experiment and Theory
The true power of this dual-pronged approach lies in correlating experimental kinetic data with computational predictions. A strong correlation validates the computational model, enabling its use for high-throughput virtual screening of novel derivatives before committing to synthetic efforts.
| Derivative | Substituent | Experimental Reactivity (log kGSH) | Computational ELUMO (eV) | Computational ω (eV) |
| Cinnamaldehyde | H | -3.50 (Hypothetical) | -2.15 | 1.85 |
| 4-Nitro-cinnamaldehyde | 4-NO₂ | -2.80 (Hypothetical) | -2.85 | 2.90 |
| 4-Methoxy-cinnamaldehyde | 4-OCH₃ | -3.95 (Hypothetical) | -1.90 | 1.60 |
| 3,4-Dichloro-cinnamaldehyde | 3,4-Cl₂ | -3.10 (Hypothetical) | -2.45 | 2.25 |
Table 2: Hypothetical comparative data correlating experimental reactivity with computational descriptors. Note: Values are illustrative to demonstrate the expected trends.
Studies have shown a good correlation between experimentally determined rate constants (log kGSH) and computationally derived parameters like transition state energy barriers and electrophilicity indices.[9][12] This relationship allows researchers to confidently use in silico methods to prioritize the synthesis of derivatives with the most promising reactivity profiles for a given therapeutic target.
By integrating robust kinetic assays with predictive computational modeling, researchers can efficiently and accurately assess the Michael acceptor ability of cinnamaldehyde derivatives. This comprehensive approach not only accelerates the discovery process but also provides a deeper mechanistic understanding, paving the way for the rational design of next-generation covalent therapeutics.
References
- Cabello, C. M., Bair, W. B., Lamore, S. D., Ley, S., Bause, A. S., Azimian, S., & Wondrak, G. T. (2011). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. Free Radical Biology and Medicine, 51(12), 2201-2210.[Link]
- Brackman, G., Celen, S., Hillaert, U., Van Calenbergh, S., Cos, P., Maes, L., ... & Coenye, T. (2011). Structure-Activity Relationship of Cinnamaldehyde Analogs as Inhibitors of AI-2 Based Quorum Sensing and Their Effect on Virulence of Vibrio spp. PLoS ONE, 6(1), e16084.[Link]
- Doyle, A. A., Krämer, T., Brown, C., Düssmann, H., Ward, M. W., Prehn, J. H., & Chubb, A. J. (2019). Cinnamaldehydes: Synthesis, antibacterial evaluation, and the effect of molecular structure on antibacterial activity. Results in Chemistry, 1, 100013.[Link]
- Appendino, G., Daddario, N., Minassi, A., & Tron, G. C. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Fitoterapia, 121, 113-118.[Link]
- Shen, Y., Liu, Y., & Liu, H. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 1024316.[Link]
- Koskinen, A. M., & O'Neil, P. M. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. The Journal of Organic Chemistry, 76(20), 8206-8215.[Link]
- Roberts, D. W., & Natsch, A. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Chemical Research in Toxicology, 22(12), 1947-1954.[Link]
- Mulliner, D., Wondrousch, D., & Schüürmann, G. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 9(24), 8344-8353.[Link]
- Papp, F., Komáromi, I., & Pápai, I. (2018). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 122(1), 346-355.[Link]
- Wang, C., Kloxin, C. J., & Bowman, C. N. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry, 12(23), 3349-3360.[Link]
- Wang, C., Kloxin, C. J., & Bowman, C. N. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry, 12(23), 3349-3360.[Link]
- Kedward, C. S., Ahmed, Y., & Wilson, P. B. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1-11.[Link]
- Worrall, C., & Ruider, S. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters, 19(11), 2933-2936.[Link]
- Kedward, C. S., Ahmed, Y., & Wilson, P. B. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine, 169, 1-11.[Link]
- Costa i Arnau, A. M. (2020). Synthesis of para-substituted cinnamaldehydes as substrates in aminocatalyzed aldol reactions with ketones.
- Islam, M. J., Ali, M. R., & Halim, M. A. (2019). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Based Ionic Liquids. Advanced Journal of Chemistry, Section A, 2(4), 316-326.[Link]
- Liu, X., & Chen, Y. (2016). Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. Journal of the American Chemical Society, 138(5), 1598-1605.[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of p-Methylcinnamaldehyde
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of p-Methylcinnamaldehyde (CAS No. 101-39-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of not just the application of chemical reagents, but also their entire lifecycle, culminating in responsible disposal. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every action is grounded in scientific integrity and regulatory compliance.
Hazard Profile Analysis: The 'Why' Behind the Procedure
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its hazard profile dictates that it cannot be treated as common laboratory waste. The primary risks are categorized into health, physical, and environmental hazards, each demanding specific handling considerations.
This compound is a combustible liquid that can cause significant skin and eye irritation and may lead to an allergic skin reaction through sensitization.[1][2][3][4][5] Furthermore, it is recognized as being harmful or toxic to aquatic life, with potentially long-lasting environmental effects.[3] These properties collectively form the basis for its classification as a hazardous waste material that requires disposal through an approved, licensed vendor.
Table 1: Hazard and Safety Summary for this compound
| Property | Description | Supporting Sources |
| CAS Number | 101-39-3 | [1][2][3][6] |
| Appearance | Clear yellow liquid | [5] |
| Physical Hazards | Combustible liquid (H227).[1] Vapors are heavier than air and may form explosive mixtures with air upon intense heating. | [1][2][4][5] |
| Health Hazards | Harmful in contact with skin (H312). Causes skin irritation (H315).[2][6] May cause an allergic skin reaction (H317).[1][3] Causes serious eye irritation (H319).[6] | [1][2][3][6] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects (H412). Some classifications note it is very toxic to aquatic life.[3] | [3][7] |
| Required PPE | Wear protective gloves, protective clothing, eye protection, and face protection (P280).[1][2] | [1][2][6] |
| Incompatibilities | Strong oxidizing agents and strong bases. | [4][5] |
The Core Disposal Directive: Containment and Collection
The most secure and universally compliant method for disposing of this compound is to treat it as a hazardous chemical waste stream. This involves systematic collection, proper labeling, and transfer to a licensed hazardous waste disposal vendor. Under no circumstances should it be discharged down the sanitary sewer.
Step-by-Step Protocol for Waste Collection
-
Don Appropriate PPE: Before handling the waste, ensure you are wearing safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2][6]
-
Select a Designated Waste Container:
-
Use a clean, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
The container must have a secure, tight-fitting screw cap.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
-
Label the Container Correctly: The label must include:
-
Segregate the Waste Stream:
-
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).[9]
-
Crucially, do not mix this waste with incompatible materials, particularly strong oxidizing agents or bases.[4][5] It is best practice to maintain a dedicated waste stream for aldehydes.
-
-
Arrange for Disposal:
-
Adhere to your institution's hazardous waste accumulation time limits, which depend on your facility's EPA generator status (e.g., 90 days for a Large Quantity Generator).[9]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup by a licensed hazardous waste vendor.
-
Spill Management and Decontamination
Accidents happen, and a prepared response is critical for safety and compliance.
Step-by-Step Protocol for Spill Cleanup
-
Ensure Safety: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS emergency line.
-
Eliminate Ignition Sources: As this compound is combustible, immediately turn off any nearby hot plates, burners, or other potential ignition sources.[1][2]
-
Ventilate the Area: Increase ventilation by opening a fume hood sash or as directed by your laboratory's safety protocols.
-
Contain and Absorb:
-
Collect and Dispose:
-
Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated hazardous waste container.
-
Label the container as "Spill Debris containing this compound" and manage it according to the core disposal directive in Section 2.
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials (wipes, gloves) must be collected and disposed of as hazardous waste.
-
For empty chemical containers, triple rinse with a small amount of a suitable solvent. The rinsate must be collected and added to the appropriate flammable or toxic liquid hazardous waste stream.[8] Do not rinse into the sewer. The cleaned, defaced container may then be disposed of in the appropriate glass or plastic bin.[8]
-
Workflow Visualization: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing this compound waste, from generation to final disposal.
Caption: Decision workflow for this compound waste.
A Note on Chemical Neutralization
While some general guidance for aldehydes suggests that chemical neutralization can be a viable disposal method, this approach is not recommended for this compound in a standard laboratory setting.[9] The reasons are twofold:
-
Environmental Toxicity: Its known harm to aquatic life means that even "treated" waste could pose an environmental risk if not fully deactivated, making sewer disposal a significant compliance gamble.[3]
-
Regulatory Approval: Such treatment constitutes a regulated activity. Discharging the treated effluent to the sanitary sewer requires explicit, written permission from both your institution's EHS department and the local wastewater authority, which is rarely granted for non-routine waste streams.[9][10]
Therefore, the only self-validating and trustworthy protocol is to manage all this compound waste through a licensed hazardous waste contractor.
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- Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL:[Link]
- Title: Cinnamic aldehydes: Environment tier II assessment Source: Australian Government Department of Health and Aged Care URL:[Link]
- Title: Safety Data Sheet: Cinnamaldehyde Source: Carl ROTH URL:[Link]
- Title: alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813 Source: PubChem - NIH URL:[Link]
- Title: Focus on: Treatment by Aldehyde Deactivation Source: Washington St
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A Senior Scientist's Guide to Personal Protective Equipment for Handling p-Methylcinnamaldehyde
As researchers dedicated to advancing drug development, our work necessitates the meticulous and safe handling of a diverse array of chemical compounds. p-Methylcinnamaldehyde, a valuable intermediate and fragrance component, is one such compound that demands a rigorous and well-understood safety protocol. Its potential to cause significant skin and eye irritation, and more critically, to act as a skin sensitizer, makes the selection and use of appropriate Personal Protective Equipment (PPE) a non-negotiable aspect of laboratory practice.
This guide moves beyond a simple checklist. It provides a procedural framework grounded in the specific hazards of this compound, explaining the causality behind each safety measure. Our objective is to empower you with the knowledge to build a self-validating system of safety for every experiment, ensuring both personal protection and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks is the foundation of effective PPE selection. This compound is classified with several key hazards that directly inform our protection strategy.
-
Skin Irritation (H315) and Sensitization (H317): The most significant risks associated with this compound are its effects on the skin. It can cause direct irritation upon contact.[1] More critically, it is a known dermal sensitizer, meaning repeated or prolonged contact can lead to an allergic skin reaction or contact dermatitis.[2][3][4] This is the primary driver for our stringent glove and body protection protocols.
-
Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[1] This necessitates robust eye and face protection, especially when splashing is a possibility.
-
Respiratory Irritation (H335): While less prominent, inhalation of vapors or mists may cause respiratory irritation.[5] Therefore, all handling should occur in a well-ventilated environment to minimize exposure.[1][3]
Core PPE Protocol: A Multi-Layered Defense
Your primary defense is a combination of properly selected and utilized PPE. Never handle this compound without the following equipment.
Given the high risk of skin sensitization, glove selection is paramount. A single instance of exposure through an inadequate or compromised glove can lead to long-term sensitivity.
-
Recommended Material: Nitrile or Neoprene gloves are recommended for handling aldehydes.[6][7] Always consult the glove manufacturer's specific chemical resistance chart for this compound if available.
-
Inspection and Technique: Always inspect gloves for any signs of degradation, punctures, or tears before use. For tasks involving larger quantities or prolonged handling, the practice of "double-gloving" (wearing two pairs of gloves) provides an added layer of protection. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
| Glove Material | Chemical Resistance Rating | Key Considerations |
| Nitrile | Good to Very Good | Excellent general-use choice offering good dexterity and splash protection.[7] |
| Neoprene | Good | Offers good resistance to a broad range of chemicals and provides excellent pliability.[7] |
| Natural Rubber (Latex) | Poor to Fair | Not recommended due to potential for degradation and the prevalence of latex allergies.[8] |
| Butyl Rubber | Very Good | Provides superior resistance to aldehydes but may offer less dexterity.[7] Recommended for spill cleanup or extended contact. |
Note: This table provides general guidance. The user must verify compatibility with the specific glove manufacturer for the intended duration of use.
All manipulations of this compound require, at a minimum, chemical splash goggles that meet ANSI Z87.1 standards.[9]
-
Standard Operations: For routine tasks such as weighing small quantities or preparing solutions inside a chemical fume hood, chemical splash goggles are sufficient.
-
High-Risk Operations: When there is an elevated risk of splashing—for example, during transfers of larger volumes or when heating the material—a face shield must be worn over the chemical splash goggles to protect the entire face.[1]
A clean, flame-resistant or 100% cotton laboratory coat must be worn and kept fully buttoned.[6] This provides a critical barrier against minor spills and splashes. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1][3] Under no circumstances should contaminated lab coats be taken outside of the laboratory.
The primary engineering control for preventing inhalation exposure is to handle this compound within a certified chemical fume hood.[1][6] Respiratory protection is generally not required for small-scale use under these conditions. However, a NIOSH-approved respirator becomes necessary under specific circumstances.
Caption: Decision workflow for selecting appropriate respiratory protection.
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE to encompass the entire lifecycle of the chemical in the lab.
-
Preparation: Before retrieving the chemical, don all required PPE: a lab coat, chemical splash goggles, and appropriate gloves.
-
Ventilation: Ensure the chemical fume hood sash is at the proper working height and the ventilation is active.
-
Handling: Conduct all manipulations, including weighing and solution preparation, deep within the fume hood to ensure containment of vapors.
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order: gloves first, followed by the lab coat, and finally the goggles. Wash hands thoroughly with soap and water immediately after.
For small liquid spills inside a chemical fume hood:
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[6] Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a solvent-soaked cloth (e.g., ethanol), followed by a thorough wash with soap and water.[10]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
All this compound waste, including empty containers and contaminated disposables (like gloves and absorbent pads), must be disposed of as hazardous chemical waste.[3][6] Follow your institution's specific guidelines and contact your Environmental Health and Safety (EHS) department for collection by a licensed hazardous waste disposal company.[6]
Emergency First Aid Procedures
Immediate and correct first aid is critical in the event of an exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove all contaminated clothing. If skin irritation or a rash develops, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]
By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- SAFETY DATA SHEET (M0584). TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/p/M0584
- Safety Data Sheet (HY-N7015). MedchemExpress.com. URL: https://www.medchemexpress.
- SAFETY DATA SHEET (TCI America). TCI Chemicals. URL: https://www.tcichemicals.com/US/en/assets/sds/M0584_US_EN.pdf
- SAFETY DATA SHEET (8.02505). Merck Millipore. URL: https://www.sigmaaldrich.com/sds/merck/8.02505
- Safety Data Sheet (SDS) - Kalama Cyprinal*. The John D. Walsh Company. URL: https://johndwalsh.com/wp-content/uploads/2021/01/Kalama-Cyprinal-SDS-US-CA-EN.pdf
- alpha-METHYLCINNAMALDEHYDE | C10H10O | CID 5372813. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Methylcinnamaldehyde
- ACETALDEHYDE by GC 2538. NIOSH - CDC. URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/2538.pdf
- SAFETY DATA SHEET (W228613). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w228613
- Navigating the Safe Handling of Cinnamaldehyde: A Comprehensive Guide. Benchchem. URL: https://www.benchchem.com/blog/navigating-the-safe-handling-of-cinnamaldehyde-a-comprehensive-guide/
- NIOSH Method 2016: Formaldehyde. U.S. Environmental Protection Agency. URL: https://www.epa.gov/sites/default/files/2019-09/documents/method-2016.pdf
- Safe Use of Glutaraldehyde in Health Care. U.S. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- 500611 methyl cinnamic aldehyde alpha safety data sheet. Vigon International. URL: https://www.vigon.com/wp-content/uploads/2016/03/SDS_500611_METHYL_CINNAMIC_ALDEHYDE_ALPHA_US.pdf
- Safety Data Sheet (10133-01). Knowde. URL: https://www.knowde.com/stores/bedoukian-research/documents/103131/sds
- SAFETY DATA SHEET (AC205340000). Fisher Scientific. URL: https://www.fishersci.com/sds/AC205340000
- Safety Data Sheet: Cinnamaldehyde. Carl ROTH. URL: https://www.carlroth.com/medias/SDB-5549-GB-EN.pdf
- Material Safety Data Sheet - trans-Cinnamaldehyde. Cole-Parmer. URL: https://www.coleparmer.com/sds/29322_sds.pdf
- NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde. CDC. URL: https://www.cdc.gov/niosh/npg/npgd0001.html
- Formaldehyde - NIOSH Workplace Safety and Health Topic. CDC. URL: https://www.cdc.gov/niosh/topics/formaldehyde/
- Chemical Resistance Reference Chart. Medicom. URL: https://medicom.com/en-us/resources/chemical-resistance-reference-chart
- Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University Chemistry. URL: https://chemistry.oregonstate.
- Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency. URL: https://nepis.epa.gov/Exe/ZyPDF.cgi/20002829.PDF?Dockey=20002829.PDF
- OSHA Glove Selection Chart. University of Pittsburgh Environmental Health and Safety. URL: https://www.ehs.pitt.edu/sites/default/files/docs/04-006GloveSelectionChart.pdf
- Ansell Chemical Resistance Glove Chart. University of California, Berkeley, Environment, Health and Safety. URL: https://ehs.berkeley.edu/sites/default/files/lines-of-services/workplace-safety/AnsellChemicalResistanceGloveChart.pdf
- Gloves Chemical Resistance Chart. Gloves By Web. URL: https://www.glovesbyweb.com/gloves-chemical-resistance-chart
- This compound | C10H10O | CID 5371802. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/p-Methylcinnamaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
